molecular formula C8H9NO2 B1195769 2-Aminophenylacetic acid CAS No. 3342-78-7

2-Aminophenylacetic acid

Número de catálogo: B1195769
Número CAS: 3342-78-7
Peso molecular: 151.16 g/mol
Clave InChI: KHMNCHDUSFCTGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-aminophenylacetic acid is a member of the class of phenylacetic acids that is phenylacetic acid which carries an amino group at position 2 of the phenyl ring. A fungal metabolite produced by Colletotrichum gloeosporioides. It has a role as a fungal metabolite. It is a substituted aniline and a member of phenylacetic acids.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2-aminophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMNCHDUSFCTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342684
Record name 2-Aminophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3342-78-7
Record name 2-Aminophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3342-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Versatile Ortho-Substituted Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Aminophenylacetic Acid: Properties, Synthesis, and Applications

This compound, also known as o-aminophenylacetic acid, is an organic compound featuring a phenylacetic acid core substituted with an amino group at the ortho (position 2) of the phenyl ring.[1][2] This arrangement of functional groups—a primary aromatic amine and a carboxylic acid separated by a methylene bridge—confers a unique combination of reactivity and structural features. It is recognized as a valuable synthetic intermediate, particularly in the synthesis of pharmaceuticals and other fine chemicals.[1][3] This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, reactivity, and applications for researchers and professionals in drug development.

Section 1: Molecular Structure and Physicochemical Properties

The identity and utility of this compound are fundamentally defined by its molecular structure and resulting physical and chemical properties.

Molecular Structure

The structure consists of a benzene ring disubstituted at adjacent positions with an aminomethyl group (-CH₂COOH) and an amino group (-NH₂). The presence of both an acidic (carboxylic acid) and a basic (amino) group makes it an amino acid, though not one of the proteinogenic alpha-amino acids.

Caption: 2D structure of this compound.

Physicochemical Data

The compound's physical and chemical characteristics are crucial for its handling, storage, and application in synthesis. It typically appears as a light brown to brown solid and is known to be sensitive to light.[1][4]

PropertyValueSource(s)
CAS Number 3342-78-7[1][5][6]
Molecular Formula C₈H₉NO₂[1][4]
Molecular Weight 151.16 g/mol [1][2]
Appearance Light brown to brown solid[1]
Melting Point 123-127 °C (lit.)[1][4]
Boiling Point 344.4 ± 17.0 °C (Predicted)[1][4]
Density 1.268 ± 0.06 g/cm³ (Predicted)[1][4]
pKa 4.38 ± 0.10 (Predicted)[1]
Solubility Due to its polar amino and carboxylic acid groups, it is soluble in water.[7] It has limited solubility in non-polar organic solvents.[7] Its solubility is pH-dependent.[7][7]
Stability Light Sensitive[4]
InChIKey KHMNCHDUSFCTGK-UHFFFAOYSA-N[1][2]

Section 2: Synthesis and Chemical Reactivity

As a synthetic intermediate, understanding the preparation and characteristic reactions of this compound is paramount for its effective use.

Synthesis Protocol: Reduction of 2-Nitrophenylacetic Acid

A common and reliable method for synthesizing this compound is through the catalytic hydrogenation of 2-Nitrophenylacetic acid. This method is efficient and avoids the use of harsh, stoichiometric reducing agents.

Experimental Protocol:

  • Setup: To a suitable hydrogenation vessel, add 2-Nitrophenylacetic acid (1 equivalent) and a solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford the final product.

Synthesis_Workflow start 2-Nitrophenylacetic Acid in Ethanol catalyst Add Pd/C Catalyst start->catalyst hydrogenation Pressurize with H₂ Stir at RT catalyst->hydrogenation filtration Filter through Celite to remove catalyst hydrogenation->filtration concentration Concentrate Filtrate (Rotary Evaporation) filtration->concentration product This compound concentration->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three main components: the primary amine, the carboxylic acid, and the aromatic ring.

  • Amino Group: The nucleophilic amino group readily participates in reactions typical of primary aromatic amines. It can be acylated to form amides, alkylated, or undergo diazotization when treated with nitrous acid, which can then be used for further transformations (e.g., Sandmeyer reactions).[8]

  • Carboxylic Acid Group: This group undergoes standard carboxylic acid reactions. It can be esterified with alcohols under acidic conditions, converted to an acid chloride using reagents like thionyl chloride (SOCl₂), or coupled with amines to form amides using standard peptide coupling reagents.

  • Bifunctional Reactivity: The proximate arrangement of the amine and carboxylic acid allows for intramolecular reactions. For instance, under certain conditions, it can undergo cyclization reactions. This bifunctionality is key to its role as a scaffold in building more complex molecules. A prime example is its use as a precursor in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[5]

Section 3: Applications in Drug Development

The structural motifs within this compound make it an important building block in medicinal chemistry and drug development.

Role as a Pharmaceutical Intermediate

The compound serves as a key starting material for multi-step syntheses of active pharmaceutical ingredients (APIs). Its structure provides a versatile platform for introducing various pharmacophores and tuning the physicochemical properties of the target molecule. Its derivatives have been investigated for a range of biological activities.[7]

Case Study: Synthesis of Diclofenac

The synthesis of Diclofenac is a classic example showcasing the utility of this compound. The process involves an N-arylation reaction, specifically a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

Diclofenac_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 This compound reaction Ullmann Condensation (Cu Catalyst, Base) reactant1->reaction reactant2 2,6-Dichlorobromobenzene reactant2->reaction product Diclofenac reaction->product

Caption: Synthetic pathway from this compound to Diclofenac.

In a typical Ullmann condensation approach, this compound is coupled with a 2,6-dihalogenated benzene derivative in the presence of a copper catalyst and a base. This reaction forms the diarylamine core structure of Diclofenac. This application underscores the industrial importance of this compound as a readily available and reactive precursor for a high-volume pharmaceutical.

Section 4: Safety and Handling

Proper handling and storage are essential when working with this compound to ensure laboratory safety.

  • Hazard Identification: The compound is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

  • Storage: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9] Given its light sensitivity, it is best kept in a dark place or an amber container, under an inert atmosphere.[1][6]

References

  • 4-Aminophenylacetic acid - Solubility of Things. Solubility of Things. [Link]
  • This compound | C8H9NO2 | CID 583776. PubChem. [Link]
  • 2-Aminophenylaceticacid | CAS#:3342-78-7. Chemsrc. [Link]
  • CAS No : 3342-78-7 | Product Name : this compound.
  • Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes. [Link]
  • This compound. Chongqing Chemdad Co., Ltd. [Link]

Sources

2-Aminophenylacetic acid CAS number 3342-78-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Aminophenylacetic Acid (CAS 3342-78-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS 3342-78-7), a pivotal synthetic intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis and purification protocols, analytical characterization, applications in medicinal chemistry, and essential safety and handling procedures.

Core Identity and Physicochemical Properties

This compound, also known as (o-aminophenyl)acetic acid, is an organic compound featuring both a primary amine and a carboxylic acid functional group attached to a phenyl ring at ortho positions.[1] This bifunctional nature makes it a versatile building block in organic synthesis.[2][3] It is classified as a substituted aniline and a member of the phenylacetic acids.[2][4]

Chemical Structure

Caption: Figure 1: Chemical Structure of this compound

Physicochemical Data

The key physical and chemical properties of this compound are summarized below for quick reference. These parameters are critical for designing experiments, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Number 3342-78-7[4][5]
Molecular Formula C₈H₉NO₂[4][5]
Molecular Weight 151.16 g/mol [4]
Appearance White to off-white or brownish-yellow crystalline solid/powder[1][3]
Melting Point 123-127 °C (lit.)[2][5]
Boiling Point 344.4 ± 17.0 °C at 760 mmHg (Predicted)[3][5]
Density 1.3 ± 0.1 g/cm³ (Predicted)[3][5]
Solubility Soluble in water and various organic solvents.[1]
Stability Light Sensitive[3][5]
IUPAC Name 2-(2-aminophenyl)acetic acid[4]
Synonyms (o-Aminophenyl)acetic acid, 2-Aminobenzeneacetic acid[1][4][6]

Synthesis and Purification

The synthesis of this compound typically involves the reduction of its nitro precursor, 2-Nitrophenylacetic acid. This transformation is a standard procedure in organic chemistry, valued for its high yield and reliability.

Synthetic Pathway Overview

A common and effective route is the reduction of the nitro group of 2-Nitrophenylacetic acid. While various reducing agents can be employed, methods like catalytic hydrogenation or reduction with metals in acidic media are prevalent. The choice of method often depends on laboratory-scale, available equipment, and safety considerations. Another precursor mentioned for its synthesis is Oxindole.[3]

synthesis_workflow start 2-Nitrophenylacetic Acid (Starting Material) process1 Reduction Reaction (e.g., Catalytic Hydrogenation) start->process1 intermediate Crude this compound process1->intermediate process2 Purification intermediate->process2 end Pure this compound process2->end

Caption: Figure 2: General Synthesis and Purification Workflow.

Experimental Protocol: Synthesis via Reduction

This protocol details a representative procedure for the synthesis of this compound from 2-Nitrophenylacetic acid. This method is adapted from established chemical literature on similar reductions.[7]

Materials:

  • 2-Nitrophenylacetic acid

  • Methanol (or Ethanol)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas source (or alternatively, a transfer hydrogenation source like ammonium formate)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 2-Nitrophenylacetic acid in methanol. The choice of an alcohol solvent is due to the good solubility of the starting material and product.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Pd/C is a highly efficient catalyst for the reduction of nitro groups.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. This step is critical as Pd/C is pyrophoric.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Purification Protocols

Purification is essential to remove unreacted starting materials, byproducts, and residual catalyst. Recrystallization and column chromatography are standard methods.[8]

Protocol 1: Recrystallization

  • Solvent Selection: Choose a suitable solvent system. For this compound, an ethanol/water mixture is often effective.[8]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and charcoal.[8]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Column Chromatography

  • Stationary Phase: Prepare a column with silica gel.[8]

  • Mobile Phase: Select an appropriate eluent system, such as a gradient of ethyl acetate in hexane.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.[8]

  • Elution and Collection: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.[8]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[8]

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical step. A combination of spectroscopic and chromatographic techniques is employed for comprehensive analysis.[9][10]

analytical_workflow cluster_0 Purity & Identity Confirmation hplc HPLC (Purity Assessment) nmr NMR Spectroscopy (Structural Elucidation) ms Mass Spectrometry (Molecular Weight Confirmation) product Purified Product product->hplc product->nmr product->ms

Caption: Figure 3: Standard Analytical Workflow for Characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound.[9] A reverse-phase C18 column is typically used.

Representative HPLC Protocol:

  • Instrumentation: HPLC system with a UV detector.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[9]

  • Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[9][11]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 254 nm.[9]

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework. Spectral data for isomers and related compounds can be found in databases like SpectraBase.[12][13]

¹H NMR Analysis:

  • Expected Signals: The ¹H NMR spectrum will show characteristic signals for the aromatic protons (typically in the δ 6.5-7.5 ppm region), the methylene (-CH₂-) protons, and the amine (-NH₂) and carboxylic acid (-COOH) protons. The exact chemical shifts and coupling patterns confirm the 'ortho' substitution pattern.

  • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used.[12]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.[9]

  • Ionization Technique: Electrospray ionization (ESI) is commonly used.[9]

  • Expected Mass: The analysis should show a prominent ion corresponding to the molecular weight of this compound (151.16 g/mol ), often as the protonated molecule [M+H]⁺ at m/z 152.17 or the deprotonated molecule [M-H]⁻ at m/z 150.15.

Applications in Research and Drug Development

This compound is a valuable intermediate in medicinal chemistry and pharmaceutical synthesis.[1] Its structure is a key pharmacophore that allows for the synthesis of a diverse range of biologically active molecules.

  • Heterocyclic Synthesis: The presence of the amine and carboxylic acid groups allows for intramolecular cyclization reactions to form various heterocyclic systems, which are common scaffolds in many therapeutic agents.[14] For instance, it can serve as a precursor for the synthesis of oxindoles.[3][5]

  • Building Block for Bioactive Compounds: It is used as a building block in the synthesis of more complex molecules. Its structural features enable interaction with biological targets, making it relevant for developing compounds with potential anti-inflammatory or analgesic effects.[1] Derivatives of similar amino acids are used in the development of central nervous system agents and peptidomimetics.[15]

  • Precursor to APIs: It is a known raw material in the preparation of certain Active Pharmaceutical Ingredients (APIs), such as Cefaclor.[3]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant.[4]

GHS Hazard Classification
  • Hazard Statements:

    • H315: Causes skin irritation.[4][16]

    • H319: Causes serious eye irritation.[4][16]

    • H335: May cause respiratory irritation.[4][16]

  • Signal Word: Warning[5][16]

Recommended Safety Protocols
  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber). Inspect gloves before use.

    • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.

  • Handling and Storage:

    • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] The compound is noted to be light-sensitive.[3][5]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, consult a physician.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • This compound | C8H9NO2 | CID 583776. (n.d.). PubChem.
  • 2-Aminophenylaceticacid | CAS#:3342-78-7. (2025, September 2). Chemsrc.
  • 2-Amino-2-(3-aminophenyl)acetic acid. (n.d.). MySkinRecipes.
  • chemical label this compound. (n.d.).
  • 2-amino-2-phenylacetic acid - 2835-06-5, C8H9NO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
  • p-AMINOPHENYLACETIC ACID. (n.d.). Organic Syntheses Procedure.
  • 2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives. (n.d.). Google Patents.
  • This compound. (n.d.). Two Chongqing Chemdad Co., Ltd.
  • CAS No : 3342-78-7 | Product Name : this compound. (n.d.). Pharmaffiliates.
  • Toxicity and degradation pathways of selected micropollutants in.... (n.d.).
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.).
  • Structure Elucidation, NMR, HPLC-MS Analytics. (n.d.). MicroCombiChem GmbH.
  • GENERAL HPLC METHODS. (n.d.).
  • Method for recovering and purifying phenylacetic acid. (n.d.). Google Patents.
  • Separation and Purification of Pharmaceuticals and Antibiotics. (n.d.).
  • What is the mechanism of Aminophenazone?. (2024, July 17). Patsnap Synapse.

Sources

A Comprehensive Technical Guide to the Physical Properties of 2-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the core physical properties of 2-Aminophenylacetic acid (2-APAA), a compound of interest for researchers, scientists, and professionals in drug development. As a substituted aniline and a member of the phenylacetic acid class, its physical characteristics are pivotal in determining its behavior in various experimental and physiological settings.[1][2] This document moves beyond a simple listing of data points to offer insights into the causality behind experimental choices and to provide actionable, self-validating protocols for property determination.

Introduction to this compound

This compound is a fungal metabolite and a valuable synthetic intermediate.[2] Its structure, featuring both a carboxylic acid and an amino group on the phenylacetic acid backbone, imparts amphoteric properties, influencing its solubility, reactivity, and potential biological activity. A thorough understanding of its physical properties is the foundational step in any research and development endeavor involving this molecule.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are critical for a range of applications, from reaction setup to formulation development.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[3][4][5][6]
Molecular Weight 151.16 g/mol [1][3][4]
Melting Point 123-127 °C (lit.)[2][3][5][7][8]
Boiling Point 344.4 ± 17.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 162.1 ± 20.9 °C[3]

In-Depth Analysis of Key Physical Properties

Melting Point: A Criterion for Purity and Identification

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure, nonionic compound like this compound, a sharp melting range of 0.5-1.0°C is expected. The presence of even small amounts of miscible impurities can lead to a depression of the melting point and a broadening of the melting range.[9]

This method is a standard and reliable technique for determining the melting point of a solid organic compound.[10]

Causality of Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer within the capillary tube.[10][11]

  • Slow Heating Rate: A slow heating rate of approximately 2°C per minute near the expected melting point is crucial for accurate determination. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges.[10]

  • Capillary Tube: The small diameter of the capillary tube allows for the use of a minimal amount of sample and facilitates rapid heat transfer.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder a small amount of dry this compound.[10][11]

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.[11][12]

  • Apparatus Setup: Place the packed capillary tube into a melting point apparatus, such as a Mel-Temp or a Thiele tube.

  • Heating: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point of 123-127°C. Then, decrease the heating rate to about 2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube B->C D Place in Apparatus C->D Transfer E Rapid Initial Heating D->E F Slow Heating (2°C/min) E->F G Observe & Record T_start F->G H Observe & Record T_end G->H I Melting Point Range H->I Report Range SolubilityWorkflow A Add Excess Solute to Solvent B Agitate at Constant Temperature A->B C Allow to Equilibrate B->C D Separate Solid and Liquid Phases C->D E Filter Supernatant D->E F Analyze Filtrate Concentration (e.g., HPLC) E->F G Calculate Solubility F->G

Caption: Shake-Flask Method for Solubility Determination.

Acid Dissociation Constant (pKa): Understanding Ionization States

The pKa values of this compound are crucial for predicting its ionization state at different pH values. This, in turn, affects its solubility, lipophilicity, and interaction with biological targets. As an amino acid, it will have at least two pKa values: one for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂).

Potentiometric titration is a standard method for determining the pKa values of weak acids and bases.

Causality of Experimental Choices:

  • Standardized Titrant: The use of a standardized strong base (e.g., NaOH) ensures accurate determination of the equivalence points.

  • pH Monitoring: Continuously monitoring the pH as a function of the volume of added titrant allows for the construction of a titration curve.

  • Half-Equivalence Point: According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point (where half of the acidic or basic group has been neutralized) is equal to the pKa of that group. [13] Step-by-Step Methodology:

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest portions of the curve). The first midpoint corresponds to pKa₁, and the second to pKa₂.

pKaTitration cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve 2-APAA in Water C Add Standardized NaOH Incrementally A->C B Calibrate & Immerse pH Electrode B->C D Record pH after each addition C->D E Plot pH vs. Volume of NaOH D->E F Identify Half-Equivalence Points E->F G Determine pKa values (pH at midpoints) F->G H pKa1 & pKa2 G->H Output

Sources

2-Aminophenylacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Aminophenylacetic Acid for Advanced Research

Executive Summary

This compound (2-APA) is a non-proteinogenic amino acid that serves as a critical building block and intermediate in synthetic organic chemistry. Its unique structure, featuring a phenylacetic acid scaffold with an ortho-amino group, imparts specific reactivity that is leveraged in the synthesis of pharmaceuticals, agrochemicals, and other high-value fine chemicals. This guide provides a comprehensive technical overview of 2-APA's core molecular properties, physicochemical characteristics, and practical applications for researchers, scientists, and drug development professionals. We will delve into its fundamental identity, distinguishing it from key isomers, and present a framework for its application in a laboratory setting, grounded in established scientific principles.

Core Molecular Profile and Chemical Identity

A precise understanding of a molecule's identity is the cornerstone of all subsequent research and development. This section delineates the fundamental molecular formula, weight, and structural nuances of this compound.

Chemical Identifiers
  • IUPAC Name : 2-(2-aminophenyl)acetic acid[1]

  • CAS Number : 3342-78-7[1][2][3]

  • Common Synonyms : (o-Aminophenyl)acetic Acid, 2-Amino-benzeneacetic acid[1][2][4]

Molecular Formula and Weight

The empirical and molecular formula for this compound is C₈H₉NO₂ .[1][2][5][6] This formula is foundational for high-resolution mass spectrometry analysis and elemental composition calculations.

Based on this formula, the molecular weight (molar mass) is calculated to be 151.16 g/mol .[1][2][3][7] This value is paramount for accurate stoichiometric calculations in reaction design, ensuring precise molar ratios of reactants and reagents for optimal yield and purity.

Critical Distinction: Structural Isomerism

In the field of drug development, isomeric purity is critical as different isomers can exhibit vastly different pharmacological and toxicological profiles. This compound must be clearly distinguished from its structural isomers. The primary points of confusion are the positional isomers (3-APA and 4-APA) and the functional isomer, phenylglycine, where the amino group is attached to the alpha-carbon of the acetic acid moiety rather than the phenyl ring.

G APA_2 This compound (ortho) CAS: 3342-78-7 APA_3 3-Aminophenylacetic Acid (meta) CAS: 3544-25-0 APA_4 4-Aminophenylacetic Acid (para) CAS: 1197-55-3 Phenylglycine 2-Amino-2-phenylacetic Acid (Phenylglycine) CAS: 2835-06-5

Caption: Structural comparison of key C₈H₉NO₂ isomers.

Physicochemical Properties

The physical and chemical properties of 2-APA dictate its handling, storage, reaction conditions, and purification strategies. These data are essential for process development and scaling.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1][2][4][5][6][7]
Molecular Weight 151.16 g/mol [1][2][3][5][7]
Appearance Light brown to brown solid[2]
Melting Point 123-127 °C[2][5]
Boiling Point 344.4 ± 17.0 °C (Predicted)[2][5]
Density 1.268 ± 0.06 g/cm³ (Predicted)[2]
pKa 4.38 ± 0.10 (Predicted)[2]
Stability Light Sensitive[2][8]
Solubility Slightly soluble in water[8]

The predicted pKa suggests the carboxylic acid group's acidity is typical for a phenylacetic acid derivative. Its light sensitivity necessitates storage in amber vials or dark environments to prevent degradation.[2][8]

Synthesis and Reactivity Profile

This compound is a bifunctional molecule, with reactivity centered on the nucleophilic aromatic amine and the electrophilic carboxylic acid.

  • Amine Group Reactivity : The ortho-amino group can undergo standard reactions such as acylation, alkylation, diazotization, and condensation. Its position makes it a key precursor for the synthesis of heterocyclic systems, most notably indoles and quinolones. For instance, intramolecular condensation reactions are often employed to form cyclic structures.

  • Carboxylic Acid Reactivity : The carboxylic acid moiety can be converted into esters, amides, acid chlorides, and other derivatives. This handle is frequently used to link the 2-APA core to other molecular fragments in drug discovery programs.

  • Synthetic Origin : A common laboratory and industrial synthesis route involves the reduction of (2-Nitrophenyl)acetic acid. This precursor is readily available and the reduction of the nitro group to an amine is a high-yielding and well-understood transformation.

Applications in Drug Development and Organic Synthesis

The primary value of 2-APA lies in its role as a versatile intermediate. Its structure is embedded within numerous biologically active compounds.

A prominent example is its connection to the non-steroidal anti-inflammatory drug (NSAID) Diclofenac . 2-APA serves as a key impurity and a potential metabolic byproduct of Diclofenac, making it an essential reference standard in pharmaceutical quality control and metabolic studies.[4]

The logical workflow for utilizing 2-APA in a discovery chemistry setting involves several self-validating steps to ensure the integrity of the final product.

G start Procure & Verify This compound react Step 1: Functionalization (e.g., Amide Coupling) start->react Verify starting material by MP, NMR workup Step 2: Aqueous Workup & Extraction react->workup Monitor reaction by TLC/LC-MS purify Step 3: Purification (e.g., Column Chromatography) workup->purify Isolate crude product char Step 4: Structural Validation (NMR, MS, IR) purify->char Collect pure fractions end Validated Target Molecule (Purity >95%) char->end Confirm identity & purity

Sources

An In-depth Technical Guide to the Solubility of 2-Aminophenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates in organic solvents is a critical parameter that governs process development, crystallization, purification, and formulation. 2-Aminophenylacetic acid (2-APAA), an important synthetic intermediate, possesses a complex solubility profile due to its zwitterionic potential and amphiphilic character. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of 2-APAA solubility. In the absence of extensive public data for this specific ortho-isomer, this guide establishes a predictive framework based on fundamental physicochemical principles, offers a robust experimental protocol for its determination, and draws structured comparisons with its well-documented para-isomer, 4-aminophenylacetic acid.

Introduction: The Significance of Solubility in Process Chemistry

This compound (CAS: 3342-78-7) is a substituted amino acid featuring a phenyl ring, a carboxylic acid group, and an amino group in the ortho position.[1] This unique arrangement of functional groups imparts a specific set of physicochemical properties that directly influence its behavior in solution. For researchers, process chemists, and formulation scientists, a deep understanding of its solubility is not merely academic; it is a cornerstone for:

  • Reaction Optimization: Selecting appropriate solvents to ensure reactants remain in a single phase, thereby maximizing reaction rates and yield.

  • Crystallization and Purification: Designing efficient crystallization processes by identifying suitable solvent/anti-solvent systems to control crystal form (polymorphism), purity, and yield.

  • Formulation Development: Determining the feasibility of liquid formulations and predicting dissolution behavior for solid dosage forms.

This guide provides the theoretical foundation for understanding the solubility of 2-APAA, a detailed methodology for its empirical determination, and a discussion of the expected thermodynamic behavior of its dissolution.

Physicochemical Properties of this compound

The solubility of a solute is intrinsically linked to its molecular structure and solid-state properties. For 2-APAA, the key characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Melting Point 123-127 °C (lit.)
Appearance Solid, light brown to brown[2]
pKa (Predicted) 4.38 ± 0.10[2]

The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) allows 2-APAA to exist as a zwitterion. The melting point provides an indirect measure of the crystal lattice energy; a higher melting point generally suggests a more stable crystal lattice that requires more energy to disrupt, often correlating with lower solubility in non-polar solvents.[3]

A Theoretical Framework for Solubility

The dissolution of 2-APAA in a solvent is a thermodynamically driven process governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Key Intermolecular Interactions

The solubility behavior of 2-APAA is dictated by its molecular structure, which features:

  • A Nonpolar Region: The benzene ring, which favors interactions with nonpolar solvents through van der Waals forces.

  • Polar Functional Groups: The amino and carboxylic acid groups, which are capable of strong polar interactions.

    • Hydrogen Bond Donors: The -NH₂ and -COOH protons.

    • Hydrogen Bond Acceptors: The nitrogen of the amino group and the oxygen atoms of the carboxylic acid group.

The ortho-position of the amino group allows for the potential of intramolecular hydrogen bonding between the amino proton and the carbonyl oxygen of the carboxylic acid. This can influence how the molecule interacts with external solvent molecules compared to its meta or para isomers.

Figure 1: Key interaction sites on the this compound molecule.

The "Like Dissolves Like" Principle and Solvent Classification

The solubility of 2-APAA will vary significantly across different solvent classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of 2-APAA's functional groups, high solubility is expected in these solvents. The dissolution process is favored by strong solute-solvent hydrogen bonding that can overcome the solute-solute interactions in the crystal lattice.

  • Dipolar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. They are expected to be effective at solvating 2-APAA, though perhaps less so than protic solvents. The solubility will depend on the balance between disrupting the crystal lattice and the strength of the dipole-dipole and hydrogen bond acceptor interactions.[4]

  • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. Due to the highly polar nature of the amino and carboxylic acid groups, the solubility of 2-APAA is expected to be very limited in these solvents.[5] A significant amount of energy is required to break the strong intermolecular forces in the 2-APAA crystal, which is not compensated by the weak solute-solvent interactions.

Comparative Analysis with 4-Aminophenylacetic Acid

While specific data for 2-APAA is scarce, a comprehensive study on its isomer, 4-aminophenylacetic acid (4-APAA), provides an invaluable benchmark.[3][6][7] For 4-APAA, the solubility is extremely high in polar protic solvents like methanol and ethanol, moderate in acetone, and very low in nonpolar solvents like toluene.[3][6]

It is critical to note that the ortho-position of the amino group in 2-APAA can lead to different solubility behavior compared to the para-isomer due to:

  • Steric Hindrance: The proximity of the two functional groups may affect how solvent molecules can approach and solvate them.

  • Intramolecular Hydrogen Bonding: As mentioned, 2-APAA can form an internal hydrogen bond, which can reduce its interaction with the solvent and potentially lower its solubility relative to 4-APAA, where such an interaction is impossible.

  • Crystal Packing: Isomers often pack differently in the solid state, leading to different crystal lattice energies and, consequently, different solubilities.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published data, experimental determination is essential. The following is a robust, self-validating protocol for determining the equilibrium solubility of 2-APAA using an isothermal shake-flask method, adapted from established methodologies.[4][6]

Materials and Apparatus
  • Solute: this compound (purity >98%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene).

  • Apparatus:

    • Thermostatic water bath or temperature-controlled shaker with an accuracy of ±0.1 °C.

    • 20 mL glass vials with PTFE-lined screw caps.

    • Analytical balance (±0.0001 g).

    • Magnetic stirrer and stir bars.

    • Syringe filters (0.45 µm, PTFE or other solvent-compatible material).

    • Drying oven.

    • High-Performance Liquid Chromatography (HPLC) system (optional, for low solubility).

Experimental Workflow

Figure 2: Isothermal shake-flask method for solubility determination.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2-APAA to a vial containing a precisely weighed amount of the chosen solvent (e.g., ~5 g). An excess is confirmed by the presence of undissolved solid at the end of the experiment.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C / 298.15 K). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. For validation, samples can be taken at 24, 48, and 72 hours; equilibrium is confirmed when the measured solubility no longer changes.

  • Sampling: After equilibration, stop the agitation and let the vials rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. To prevent temperature-induced precipitation, the syringe can be pre-warmed or pre-cooled to the experimental temperature. Immediately pass the solution through a 0.45 µm syringe filter into a pre-weighed vial.

  • Gravimetric Analysis: Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

  • Solvent Evaporation: Place the vial in a drying oven at a suitable temperature (e.g., 70 °C, well below the melting point) until the solvent has completely evaporated and a constant mass of the dried solute is achieved.

  • Calculation: The solubility can be expressed in various units.

    • Grams per 100 g of solvent:

      • Mass of solvent = (Mass of solution) - (Mass of dry residue)

      • Solubility = (Mass of dry residue / Mass of solvent) * 100

    • Mole fraction (x):

      • Moles of solute = Mass of dry residue / 151.16 g/mol

      • Moles of solvent = Mass of solvent / Molar mass of solvent

      • x = (Moles of solute) / (Moles of solute + Moles of solvent)

Thermodynamics of Dissolution

By measuring the solubility of 2-APAA at several different temperatures (e.g., 293.15 K, 298.15 K, 303.15 K, 308.15 K), key thermodynamic parameters such as the enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution can be estimated using the van't Hoff equation. This provides deeper insight into the dissolution process, indicating whether it is endothermic or exothermic and whether it is driven by enthalpy or entropy.

Conclusion

References

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.
  • ACS Publications. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data.
  • Solubility of Things. (n.d.). 4-Aminophenylacetic acid.
  • PubChem. (n.d.). Phenylacetic acid.
  • Solubility of Things. (n.d.). 2-Hydroxy-2-phenylacetic acid.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • Mudalip, S. K. A., Bakar, M. R. A., & Adam, F. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. CORE.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • Pharmaffiliates. (n.d.). This compound.

Sources

Spectroscopic Characterization of 2-Aminophenylacetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminophenylacetic acid (2-APAA), a substituted derivative of phenylacetic acid, serves as a valuable building block in synthetic organic chemistry and is of significant interest to researchers in drug development. Its structure, featuring a phenyl ring, a carboxylic acid moiety, and an amino group at the ortho position, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules and heterocyclic compounds.[1] The precise structural elucidation and purity assessment of 2-APAA are paramount for ensuring the reliability and reproducibility of synthetic protocols and the quality of downstream products.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we can achieve an unambiguous confirmation of the molecular structure. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the spectroscopic properties of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons.

  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the analyte and its distinct solvent peak that does not interfere with the signals of interest. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

  • Data Acquisition: The ¹H NMR spectrum was acquired on a 400 MHz spectrometer. The sample was placed in a 5 mm NMR tube. Key acquisition parameters included a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. A total of 16 scans were averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz followed by Fourier transformation. The spectrum was then phased and baseline corrected. The chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, the amine protons, and the carboxylic acid proton.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.3broad singlet1H-COOH
7.05triplet1HAr-H
6.85doublet1HAr-H
6.65doublet1HAr-H
6.50triplet1HAr-H
~5.0broad singlet2H-NH₂
3.45singlet2H-CH₂-

Interpretation of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is anticipated at approximately 12.3 ppm. The significant downfield shift is characteristic of a carboxylic acid proton, and its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

  • Aromatic Protons (Ar-H): The four protons on the ortho-substituted benzene ring are chemically non-equivalent and are expected to appear as a complex set of multiplets in the aromatic region (6.5-7.1 ppm). The ortho-substitution pattern leads to distinct splitting patterns for each proton due to coupling with their neighbors.

  • Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons is expected around 5.0 ppm. The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.

  • Methylene Protons (-CH₂-): A singlet at approximately 3.45 ppm, integrating to two protons, is assigned to the methylene group. The singlet multiplicity indicates no adjacent protons to couple with.

Caption: Molecular structure of this compound with key proton groups highlighted.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

  • Sample Preparation: A more concentrated sample of approximately 20-30 mg of this compound was dissolved in 0.7 mL of DMSO-d₆.

  • Data Acquisition: The ¹³C NMR spectrum was acquired on a 400 MHz spectrometer at a carbon frequency of 100 MHz. A standard proton-decoupled pulse sequence was used. Key acquisition parameters included a 45-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans (e.g., 1024) was necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: The FID was processed with a line broadening of 1.0 Hz, followed by Fourier transformation. The spectrum was referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in unique chemical environments.

Chemical Shift (δ, ppm) Assignment
~173.5-COOH
~145.0C-NH₂
~130.0Ar-C
~128.5Ar-C
~125.0Ar-C
~118.0Ar-C
~115.5Ar-C
~40.0-CH₂-

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (-COOH): The least shielded carbon is the carbonyl carbon of the carboxylic acid, appearing at approximately 173.5 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (115-145 ppm). The carbon atom bonded to the electron-donating amino group (C-NH₂) is expected to be significantly shielded and appear upfield, while the carbon attached to the electron-withdrawing carboxylic acid group will be deshielded. The remaining aromatic carbons will have chemical shifts determined by their position relative to these substituents.

  • Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate at approximately 40.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

  • Sample Preparation: A small amount of solid this compound was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over a range of 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

  • Data Processing: The resulting interferogram was Fourier transformed to generate the infrared spectrum, which was then baseline corrected.

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C-H, C=O, and C=C bonds.

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200Strong, BroadO-H stretch (carboxylic acid), N-H stretch (amine)
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1700Strong, SharpC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1580MediumN-H bend (amine)
~1300MediumC-O stretch (carboxylic acid)
~1250MediumC-N stretch (aromatic amine)

Interpretation of the IR Spectrum:

  • O-H and N-H Stretching Region: A very broad and intense absorption in the region of 3400-3200 cm⁻¹ is characteristic of the overlapping O-H stretching vibration of the hydrogen-bonded carboxylic acid and the N-H stretching vibrations of the primary amine.

  • C-H Stretching Region: Absorptions for the aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.

  • Carbonyl Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is a clear indicator of the C=O group of the carboxylic acid.

  • Aromatic and Amine Bending Regions: The absorptions for the aromatic C=C stretching vibrations are typically found around 1600 and 1480 cm⁻¹. The N-H bending vibration of the primary amine usually appears around 1580 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable structural insights.

  • Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via a direct infusion electrospray ionization (ESI) source.

  • Data Acquisition: The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120 °C.

  • Data Processing: The acquired data was processed to generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.

The mass spectrum of this compound is expected to show a prominent molecular ion peak (or protonated molecule in the case of ESI) and several characteristic fragment ions. The nominal molecular weight of this compound is 151.16 g/mol .

m/z Proposed Fragment
152[M+H]⁺
134[M+H - H₂O]⁺
106[M+H - HCOOH]⁺ or [C₇H₈N]⁺
91[C₇H₇]⁺ (tropylium ion)

Interpretation of the Mass Spectrum and Fragmentation Pathways:

  • Molecular Ion: In ESI, the protonated molecule [M+H]⁺ is expected at m/z 152.

  • Key Fragmentations: A common fragmentation pathway for carboxylic acids is the loss of water (18 Da), leading to a fragment at m/z 134. Another characteristic fragmentation is the loss of formic acid (46 Da), resulting in a fragment at m/z 106. This fragment can also be formed by the cleavage of the bond between the methylene group and the carboxylic acid, followed by rearrangement. The fragment at m/z 91 is likely the stable tropylium ion, formed through rearrangement and loss of the side chain.

G M [M+H]⁺ m/z = 152 F1 [M+H - H₂O]⁺ m/z = 134 M->F1 - H₂O F2 [C₇H₈N]⁺ m/z = 106 M->F2 - HCOOH F3 [C₇H₇]⁺ m/z = 91 F2->F3 - NH₃

Caption: Proposed fragmentation pathway of this compound in ESI-MS.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. Each technique offers complementary information, and together, they create a detailed spectroscopic fingerprint of the molecule. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers, ensuring the confident identification and quality assessment of this important chemical building block in their synthetic endeavors.

References

  • PubChem. This compound. [Link][1]

Sources

The Natural Occurrence of 2-Aminophenylacetic Acid as a Fungal Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminophenylacetic acid, a non-proteinogenic amino acid, has been identified as a natural product of fungal metabolism, notably from species within the genus Colletotrichum. This guide provides a comprehensive technical overview of its occurrence, putative biosynthetic origins, methodologies for its isolation and characterization, and its known biological activities. By synthesizing current scientific knowledge, this document aims to serve as a valuable resource for researchers exploring fungal secondary metabolites for applications in drug discovery and biotechnology.

Introduction: The Significance of Fungal Secondary Metabolites

Fungi are prolific producers of a vast and structurally diverse array of secondary metabolites.[1][2] These compounds, not essential for primary growth, play crucial roles in the organism's interaction with its environment, including defense, competition, and symbiosis. For decades, fungal secondary metabolites have been a cornerstone of pharmaceutical development, yielding blockbuster drugs such as penicillin, cyclosporin, and lovastatin.[3] The exploration of the fungal kingdom continues to unveil novel chemical entities with potent biological activities.

This compound is one such metabolite, identified from the endophytic fungus Colletotrichum gloeosporioides.[4][5] Its structure, featuring a phenylacetic acid scaffold with an amino group at the ortho position, presents an interesting pharmacophore with potential for diverse biological interactions. This guide delves into the scientific intricacies of this fungal natural product.

Natural Occurrence and Producing Organisms

This compound has been reported as a metabolite produced by fungi of the genus Colletotrichum. Specifically, its presence has been confirmed in cultures of Colletotrichum gloeosporioides, a well-known plant pathogen and endophyte.[4][5] Additionally, a related isomer, 2-(3-aminophenyl)acetic acid, has been isolated from Colletotrichum queenslandicum, suggesting that the production of aminophenylacetic acid derivatives may be a characteristic of this fungal genus.

The production of secondary metabolites by fungi is often influenced by culture conditions. Therefore, the yield of this compound can be expected to vary depending on factors such as the composition of the growth medium, pH, temperature, and aeration.

Putative Biosynthetic Pathway

While the complete biosynthetic pathway of this compound in Colletotrichum has not been fully elucidated, a scientifically sound hypothetical pathway can be proposed based on established fungal metabolic routes. The pathway likely originates from the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids in fungi, plants, and bacteria.[6][7][8]

The central steps of this putative pathway are as follows:

  • Chorismate Formation: The shikimate pathway begins with precursors from glycolysis and the pentose phosphate pathway, leading to the formation of chorismate , a key branch-point intermediate.[9][10][11]

  • Branching from Chorismate: From chorismate, two primary routes could lead to the this compound backbone:

    • Via Anthranilate: Chorismate can be converted to anthranilate (2-aminobenzoic acid) by the enzyme anthranilate synthase.[1][12] Anthranilate could then undergo further modifications to yield this compound.

    • Via Phenylpyruvate: Alternatively, chorismate can be converted to prephenate and then to phenylpyruvate .[2][13]

  • Formation of the Phenylacetic Acid Skeleton:

    • If the pathway proceeds through phenylpyruvate, this intermediate would need to be converted to phenylacetic acid. This conversion has been observed in other microorganisms and plants.[8][14][15][16]

  • The Crucial Amination Step: The final key step would be the introduction of the amino group at the ortho position of the phenyl ring. This is likely catalyzed by an aminotransferase , an enzyme that transfers an amino group from a donor molecule (like glutamate or glutamine) to a keto acid acceptor.[17][18][19][20] It is plausible that an aminotransferase in Colletotrichum acts on a phenylpyruvate-related intermediate to introduce the amino group, leading to the formation of this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthetic_Pathway Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Prephenate Prephenate Chorismate->Prephenate Product This compound Anthranilate->Product Further Modifications Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Phenylpyruvate->Product Aminotransferase Aminotransferase Aminotransferase->Phenylpyruvate

Caption: Proposed biosynthetic pathway of this compound in fungi.

Isolation and Characterization: A Methodological Workflow

The isolation and structural elucidation of this compound from fungal cultures require a systematic approach. The following protocol outlines a general workflow that can be adapted based on the specific fungal strain and culture conditions.

Fungal Cultivation and Extraction
  • Inoculation and Fermentation: A pure culture of the producing fungus (e.g., Colletotrichum gloeosporioides) is inoculated into a suitable liquid fermentation medium. The choice of medium can significantly impact the production of secondary metabolites. Potato Dextrose Broth (PDB) or Czapek-Dox Broth are common starting points. Fermentation is carried out under controlled conditions of temperature, agitation, and duration.

  • Extraction of Metabolites: After the fermentation period, the culture broth is separated from the fungal mycelium by filtration. The culture filtrate is then extracted with an organic solvent of intermediate polarity, such as ethyl acetate. This partitions the secondary metabolites, including this compound, into the organic phase. The organic extracts are then combined and concentrated under reduced pressure.

Purification

The crude extract is a complex mixture of various metabolites. High-Performance Liquid Chromatography (HPLC) is the preferred method for the purification of this compound.

  • Column: A reversed-phase C18 column is typically used for the separation of aromatic compounds.

  • Mobile Phase: A gradient elution system of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is employed.

  • Detection: A UV detector is used to monitor the elution profile, with the detection wavelength set to the absorbance maximum of this compound.

Fractions corresponding to the peak of interest are collected, and the purity is assessed by analytical HPLC.

Structure Elucidation and Characterization

The definitive identification of the purified compound as this compound is achieved through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the chemical structure, including the connectivity of atoms and the substitution pattern on the aromatic ring.

The following diagram illustrates the experimental workflow for isolation and characterization:

Experimental_Workflow cluster_0 Cultivation & Extraction cluster_1 Purification cluster_2 Characterization Fermentation Fungal Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC HPLC Purification Crude_Extract->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound MS Mass Spectrometry Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR

Caption: Experimental workflow for the isolation and characterization of this compound.

Known and Potential Biological Activities

While research on the biological activities of fungus-derived this compound is still emerging, studies on its synthetic counterparts and related fungal metabolites provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties.[21][22][23][24] These studies have shown that the 2-amino substituent can contribute to the inhibition of prostaglandin synthetase, a key enzyme in the inflammatory cascade. This suggests that fungal-derived this compound may possess inherent anti-inflammatory activity, a common trait among fungal secondary metabolites.[9][13][21][22]

Antimicrobial Activity

Extracts from Colletotrichum species have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[2][25][26][27] While the specific contribution of this compound to this activity is yet to be determined, its chemical structure warrants investigation for potential antimicrobial effects.

Cytotoxic Activity

Secondary metabolites from Colletotrichum species have also been shown to exhibit cytotoxic effects against cancer cell lines.[10][11][12][28] The isomer 2-(3-aminophenyl)acetic acid, isolated from Colletotrichum queenslandicum, displayed moderate cytotoxic activity. This raises the possibility that this compound could also possess cytotoxic properties, making it a candidate for further investigation in cancer research.

Future Perspectives and Conclusion

The discovery of this compound as a fungal metabolite from Colletotrichum species opens up new avenues for research and development. Key areas for future exploration include:

  • Complete Elucidation of the Biosynthetic Pathway: Gene knockout and heterologous expression studies could definitively identify the enzymes responsible for its synthesis.

  • Optimization of Production: Metabolic engineering of the producing fungal strains could lead to increased yields of this compound for further studies and potential commercialization.

  • Comprehensive Biological Screening: A thorough evaluation of the anti-inflammatory, antimicrobial, and cytotoxic activities of the purified fungal metabolite is warranted.

  • Mechanism of Action Studies: Investigating the molecular targets of this compound will be crucial for understanding its biological effects.

References

  • Walsh, D. A., Shamblee, D. A., Welstead, Jr., W. J., & Sancilio, L. F. (1982). Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted this compound derivatives. Journal of Medicinal Chemistry, 25(4), 446–451.
  • Walsh, D. A., Shamblee, D. A., Welstead, Jr., W. J., & Sancilio, L. F. (1982). Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted this compound derivatives. Journal of Medicinal Chemistry. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • mBio. (2025). A broadly conserved fungal chorismate mutase targets the plant shikimate pathway to regulate salicylic acid production and other secondary metabolites. American Society for Microbiology.
  • ResearchGate. (n.d.). Shikimate pathway showing chorismate as the end product.
  • Hyun, M. W., Yun, Y. H., Kim, J. Y., & Kim, S. H. (2011). Fungal and Plant Phenylalanine Ammonia-lyase. Mycobiology, 39(4), 257–265.
  • PubChem. (n.d.). chorismate biosynthesis I. National Center for Biotechnology Information.
  • Taylor & Francis Online. (2011). Fungal and Plant Phenylalanine Ammonia-lyase. Mycobiology.
  • Wikipedia. (n.d.). Anthranilic acid.
  • UniProt. (n.d.). Branched-chain-amino-acid aminotransferase - Colletotrichum fructicola (strain Nara gc5) (Anthracnose fungus).
  • ResearchGate. (2025). A broadly conserved fungal chorismate mutase targets the plant shikimate pathway to regulate salicylic acid production and other secondary metabolites.
  • Chen, J., Wang, Y., & Liu, G. (2014). Role of the Phenylalanine-Hydroxylating System in Aromatic Substance Degradation and Lipid Metabolism in the Oleaginous Fungus Mortierella alpina. Applied and Environmental Microbiology, 80(15), 4463–4470.
  • ResearchGate. (n.d.). A. Biosynthesis of phenylalanine. Phenylalanine is synthesized via one of two pathways to generate phenylalanine from prephenate either through a phenylpyruvate or arogenate intermediate.
  • Tang, Y., et al. (2012). Anthranilate-Activating Modules from Fungal Nonribosomal Peptide Assembly Lines. ACS Chemical Biology, 7(7), 1147-1152.
  • ResearchGate. (2011). Fungal and Plant Phenylalanine Ammonia-lyase.
  • UniProt. (n.d.). Kynurenine aminotransferase - Colletotrichum fructicola (strain Nara gc5) (Anthracnose fungus).
  • ACS Publications. (1982). Antiinflammatory agents. 2.
  • ResearchGate. (n.d.). The Chemistry of Anthranilic acid.
  • Chapla, V. M., et al. (2014). Antifungal Compounds Produced by Colletotrichum gloeosporioides, an Endophytic Fungus from Michelia champaca. Molecules, 19(11), 19373-19382.
  • UniProt. (n.d.). Aminotransferase - Colletotrichum gloeosporioides (strain Cg-14) (Anthracnose fungus).
  • Tsurumi, K., et al. (1973). [Anti-inflammatory Action of N-(2,6-dichlorophenyl)-o-aminophenylacetic Acid, Its Sodium Salt, N-(2,6-dichlorophenyl)-anthranilic Acid and Its Sodium Salt. 2. On Subacute Inflammation]. Nihon Yakurigaku Zasshi. 69(2), 319-34.
  • ResearchGate. (n.d.).
  • Grantome. (n.d.).
  • Roberts, F., Roberts, C. W., Johnson, J. J., Kyle, D. E., Krell, T., Coggins, J. R., ... & Muller, S. (2002). The shikimate pathway and its branches in apicomplexan parasites. The Journal of infectious diseases, 185 Suppl 1, S25–S34.
  • Herrmann, K. M., & Weaver, L. M. (1999). THE SHIKIMATE PATHWAY. Annual review of plant physiology and plant molecular biology, 50, 473–503.
  • Richards, T. A., & Talbot, N. J. (2024). The shikimate pathway: gateway to metabolic diversity.
  • ResearchGate. (n.d.).
  • Odenyo, A. A., & Mackie, R. I. (1992). Antimicrobial activity of 2-aminophenoxazin-3-one under anaerobic conditions. Canadian journal of microbiology, 38(10), 1084–1088.
  • Szabó, A., et al. (2021).
  • Moore, K., & Towers, G. H. (1967). The metabolism of phenylacetic acid by Aspergillus fumigatus ATCC 28282: identification of 2,6-dihydroxyphenylacetic acid. Canadian journal of microbiology, 13(12), 1659–1665.
  • Asakawa, T., Wada, H., & Yamano, T. (1968). Enzymatic conversion of phenylpyruvate to phenylacetate. Biochimica et biophysica acta, 170(2), 375–391.
  • ResearchGate. (n.d.).
  • ResearchGate. (2016). What should I do to prepare for HPLC of fungal secondary metabolites?
  • ResearchGate. (n.d.).
  • UniProt. (n.d.). ATP synthase subunit 9, mitochondrial - Colletotrichum fructicola (strain Nara gc5) (Anthracnose fungus).
  • Khan, A. L., et al. (2020). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. Molecules, 25(23), 5594.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • de Souza, J. F., et al. (2024). What lies behind the large genome of Colletotrichum lindemuthianum. Frontiers in Fungal Biology, 5, 1324151.
  • Li, Y., et al. (2022). Identification of Colletotrichum Species Associated with Blueberry Anthracnose in Sichuan, China. Journal of Fungi, 8(10), 1029.
  • Koyama, T., et al. (1999). Glutamine:phenylpyruvate aminotransferase from an extremely thermophilic bacterium, Thermus thermophilus HB8. Journal of biochemistry, 125(5), 977–984.
  • Yoo, H., et al. (2013). An alternative pathway contributes to phenylalanine biosynthesis in plants via a cytosolic tyrosine:phenylpyruvate aminotransferase.
  • ResearchGate. (2025). Colletotrichum Species Complexes Associated with Crops in Northern South America: A Review.
  • ResearchGate. (n.d.).
  • Human Metabolome Database. (2005). Showing metabocard for Phenylpyruvic acid (HMDB0000205).
  • Coban, H. B., & Demirci, A. (2014). Conversion of Phenylalanine To Phenylpyruvic Acid By Microbial Fermentation. 2014 Montreal, Quebec Canada July 13–16, 2014.
  • Lenzen, S., Rustenbeck, I., & Panten, U. (1984). Transamination of 3-phenylpyruvate in Pancreatic B-cell Mitochondria. The Journal of biological chemistry, 259(4), 2043–2046.
  • Langenbeck, U., et al. (1980). A synopsis of the unconjugated acidic transamination metabolites of phenylalanine in phenylketonuria. Journal of inherited metabolic disease, 3(4), 115–119.

Sources

isomers of aminophenylacetic acid and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of Aminophenylacetic Acid: Synthesis, Properties, and Pharmacological Significance

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Isomerism in Phenylacetic Acid Scaffolds

Aminophenylacetic acid, a molecule comprising a phenyl ring substituted with both an amino group and an acetic acid moiety, represents a foundational scaffold in medicinal chemistry and drug development. The positional arrangement of these functional groups—ortho (2-), meta (3-), and para (4-)—gives rise to three distinct structural isomers, each possessing a unique electronic distribution, steric profile, and, consequently, a divergent set of physicochemical and pharmacological properties. Furthermore, the chiral center at the alpha-carbon of the acetic acid side chain introduces stereoisomerism (R/S enantiomers), adding another layer of complexity and therapeutic opportunity.

This guide provides a comprehensive technical analysis of the isomers of aminophenylacetic acid. Moving beyond a simple recitation of data, we will explore the causal relationships between isomeric structure and functional properties. We will detail validated synthesis and analysis protocols, offering insights into the rationale behind key experimental choices. For researchers in drug discovery, understanding the nuances of these isomers is not merely an academic exercise; it is a critical prerequisite for designing targeted, effective, and safe therapeutic agents. Derivatives of these core structures are integral to a range of pharmaceuticals, from anti-inflammatory agents to antimicrobial and immunomodulating drugs.[1][2][3]

Part 1: Positional Isomers - A Study in Structure-Activity Relationships

The location of the amino group on the phenyl ring fundamentally dictates the molecule's interaction with biological targets and its behavior in solution.

Caption: Chemical structures of the ortho, meta, and para isomers.

4-Aminophenylacetic Acid (p-Isomer)

The para-isomer is arguably the most extensively studied, serving as a crucial intermediate and a pharmacologically active agent in its own right.[4]

Synthesis & Purification

A robust and scalable synthesis involves the reduction of 4-nitrophenylacetic acid.[5][6] The choice of reducing agent and conditions is critical for achieving high yield and purity.

Synthesis_Workflow_Para Start 4-Nitrophenylacetic Acid Step1 Dissolve in 6N Aqueous Ammonia Cool in Ice Bath Start->Step1 Starting Material Step2 Saturate with H₂S Gas (Reduction) Step1->Step2 Reagents Step3 Boil to remove excess H₂S/NH₃ Filter off sulfur Step2->Step3 Work-up Step4 Acidify with Glacial Acetic Acid (Precipitation) Step3->Step4 Isolation Step5 Recrystallize from Water Step4->Step5 Purification End Pure 4-Aminophenylacetic Acid Step5->End

Caption: Workflow for the synthesis of p-aminophenylacetic acid.

Experimental Protocol: Reduction of 4-Nitrophenylacetic Acid [5][6]

  • Reaction Setup: In a 1500-cc flask fitted for gas introduction, add 500 cc of 6 N aqueous ammonia.

  • Addition of Starting Material: Slowly introduce 100 g (0.55 mole) of 4-nitrophenylacetic acid with shaking. Place the flask in an ice bath.

  • Reduction: Saturate the mixture with hydrogen sulfide (H₂S) gas, ensuring the temperature is maintained below 50°C. Rationale: This is a classic Zinin reduction. H₂S in aqueous ammonia forms ammonium polysulfides, which are effective and selective reducing agents for aromatic nitro groups.

  • Work-up: Gently boil the resulting dark orange-red solution under a fume hood until excess H₂S and ammonia are expelled. The solution will turn pale yellow. Filter the hot solution by suction to remove precipitated sulfur.

  • Precipitation: Rapidly stir 40 cc of glacial acetic acid into the hot filtrate. The 4-aminophenylacetic acid will crystallize upon cooling.

  • Purification: Collect the crude product. Recrystallize from approximately 4 liters of distilled water to obtain a purified product with a melting point of 199–200°C.[5][6] The expected yield is 83-84%.[5]

Properties & Characterization

The para-isomer appears as white to pale yellow crystalline plates or leaflets.[4][6] Its solubility is pH-dependent due to the presence of both an acidic carboxyl group and a basic amino group.[4] It is moderately soluble in hot water and soluble in alcohol and alkaline solutions.[6]

Property2-APA (ortho)3-APA (meta)4-APA (para)
Melting Point 144-145°C[7]~150°C (hydrochloride)199-201°C (dec.)[5][8]
Molecular Weight 151.16 g/mol [9]151.16 g/mol 151.16 g/mol [6][10]
Water Solubility Data not readily availableData not readily availableVery soluble[8]
pKa Data not readily availableData not readily availablepK1: 3.60; pK2: 5.26[8]
CAS Number 3342-78-7[9]588-49-81197-55-3[6][8]
Pharmacological Significance

4-Aminophenylacetic acid and its derivatives exhibit a wide spectrum of biological activities. They serve as key intermediates in the synthesis of compounds with:

  • Antimicrobial Activity: Derivatives have shown promising results against various bacterial and fungal strains.[2][11]

  • Anti-inflammatory Properties: It is a known potential candidate for developing anti-inflammatory agents.[4]

  • Immunomodulating Effects: Certain derivatives are used in the manufacture of immunomodulating medical preparations.[3]

  • Metabolic Disease Treatment: Recently, 4-aminophenylacetamide derivatives have been identified as intestine-specific Farnesoid X receptor (FXR) antagonists, showing potential for treating nonalcoholic steatohepatitis (NASH).[12]

2-Aminophenylacetic Acid (o-Isomer)

The ortho-isomer is known to be unstable, with a propensity for self-dehydration and condensation to form 2-hydroxyindole.[13] This inherent instability presents unique challenges in its synthesis and handling.

Synthesis

One synthetic route involves the hydrolysis of o-aminomethylphenylacetic acid lactam.[7]

  • Lactam Formation: 2-indanone is reacted with sodium azide and concentrated sulfuric acid to produce the intermediate lactam. Caution: This reaction evolves hydrazoic acid, which is toxic and volatile. The temperature must be strictly controlled.[7]

  • Hydrolysis: The lactam is then refluxed with concentrated hydrochloric acid for several hours.

  • Isolation: The reaction mixture is treated with activated carbon, filtered, and concentrated under reduced pressure. The resulting hydrochloride salt is then recrystallized to yield the final product.[7] This method can achieve a yield of approximately 79%.[7]

3-Aminophenylacetic Acid (m-Isomer)

The meta-isomer is the least explored therapeutically compared to its ortho and para counterparts.[1] However, its unique structure offers potential for novel drug design.

Synthesis

A multi-step industrial preparation method starts from p-nitro benzyl cyanide.[14] The process involves a sequence of reduction, acetylation, nitration, hydrolysis, esterification, deamination, and further reduction and hydrolysis steps to achieve the desired meta-amino substitution pattern. This complex route highlights the synthetic challenge of introducing substituents at the meta position relative to the acetic acid group.

Part 2: Stereoisomerism - The Chiral Dimension

Phenylacetic acid derivatives with a substituent on the alpha-carbon, such as α-aminophenylacetic acid (phenylglycine), are chiral. The R- and S-enantiomers can exhibit profoundly different pharmacological and toxicological profiles, a principle of critical importance in modern drug development.[15]

Resolution of Enantiomers

Separating a racemic mixture into its constituent enantiomers is a process known as resolution. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for both analytical and preparative-scale separations.[16][17]

Chiral_Separation_Workflow Start Racemic Mixture (R- and S-Enantiomers) Injection Inject onto Chiral HPLC Column Start->Injection Column Chiral Stationary Phase (CSP) (e.g., Polysaccharide Phenylcarbamates) Injection->Column Separation Principle Interaction Differential Diastereomeric Interactions (One enantiomer interacts more strongly) Column->Interaction Elution Mobile Phase Elution Interaction->Elution Detection Detector (UV/FL) Elution->Detection Result Separated Peaks (R-enantiomer and S-enantiomer) Detection->Result

Caption: General workflow for enantiomeric separation by Chiral HPLC.

Experimental Protocol: Chiral HPLC Separation [16][17][18]

  • CSP Selection: Choose an appropriate Chiral Stationary Phase. Polysaccharide-derived CSPs, such as those based on amylose or cellulose phenylcarbamates, are versatile and effective for resolving chiral amines and amino acids.[16][17]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. The ratio is a critical parameter for optimizing resolution. Acidic or basic additives may be required.

  • Sample Preparation: Dissolve the racemic aminophenylacetic acid derivative in the mobile phase. Derivatization (e.g., with nitrobenzoxadiazole, NBD) may be necessary to enhance detection by UV or fluorescence.[17]

  • Chromatographic Run: Equilibrate the column with the mobile phase. Inject the sample and run the analysis under isocratic conditions.

  • Data Analysis: Monitor the elution profile. The two enantiomers will elute at different retention times, allowing for their identification and quantification. Rationale: The CSP creates a chiral environment. The enantiomers form transient, diastereomeric complexes with the CSP, with one complex being more stable than the other. The enantiomer forming the less stable complex spends more time in the mobile phase and elutes first.[19]

Pharmacological Divergence of Enantiomers

The differential interaction of enantiomers with chiral biological targets like enzymes and receptors is a well-established phenomenon.[15] For example, in many drug classes, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, contribute to side effects, or even have an opposing action.[15] Therefore, the development of single-enantiomer drugs (eutomers) is a major focus in the pharmaceutical industry to improve therapeutic indices and reduce patient-to-patient variability.[18]

Conclusion

The isomers of aminophenylacetic acid provide a classic yet highly relevant case study in the principles of medicinal chemistry. The profound impact of positional isomerism on synthesis, stability, and biological activity underscores the importance of precise structural control in drug design. The added dimension of stereoisomerism further highlights the need for sophisticated analytical techniques to ensure the development of safe and effective single-enantiomer therapeutics. This guide has provided a framework for understanding these isomers, from their fundamental properties and synthesis to the practical application of modern analytical protocols. For the drug development professional, a deep appreciation of these principles is essential for navigating the complexities of bringing a new chemical entity from the laboratory to the clinic.

References

  • Robertson, G. R. (1941). p-AMINOPHENYLACETIC ACID. Organic Syntheses, Coll. Vol. 1, p. 52. URL: [Link]
  • Zhang, K., & Liu, Y. (n.d.). Route map for the synthesis of o-aminophenylacetic acid.
  • Tanabe Seiyaku Co., Ltd. (1974). Production of o-aminophenylacetic acid. Google Patents (US3796716A).
  • Wuxi AppTec (Shanghai) Co., Ltd. (2018). Industrial preparation method for 3-amino phenylacetic acid.
  • Bedair, A. H., Ali, F. M., El-Agrody, A. M., Eid, F. A., El-Nassag, M. A. A., & El-Sherbeny, G. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273–284. URL: [Link]
  • Yu, Q., et al. (2024). Discovery of 4-aminophenylacetamide derivatives as intestine-specific farnesoid X receptor antagonists for the potential treatment of nonalcoholic steatohepatitis. European Journal of Medicinal Chemistry, 265, 115992. URL: [Link]
  • PrepChem.com. (n.d.). Synthesis of a. 4-mercapto-phenyl-acetic acid. PrepChem.com. URL: [Link]
  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
  • Solubility of Things. (n.d.). 4-Aminophenylacetic acid. Solubility of Things. URL: [Link]
  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. CORE. URL: [Link]
  • Nanjing University of Technology. (2017). Preparation method of 4-aminophenylacetic acid medicine intermediate. Google Patents (CN106380413A).
  • Duenas Cueña, J. M., et al. (2001). Modeling kinetic spectrophotometric data of aminophenol isomers by PARAFAC2. Chemometrics and Intelligent Laboratory Systems, 55(1-2), 125-132. URL: [Link]
  • Kissei Pharmaceutical Co., Ltd. (1983). Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation. Google Patents (EP0094599A1).
  • Clark, J. (1967). Some studies on optically active α-aminophenylacetic acid and its derivatives, including phenylethylenediamine. Journal of the Chemical Society C: Organic, 1543-1547. URL: [Link]
  • ResearchGate. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • Steiger, R. E. (1942). dl-α-AMINOPHENYLACETIC ACID. Organic Syntheses, 22, 23. URL: [Link]
  • Drugfuture.com. (n.d.). p-Aminophenylacetic Acid. Drugfuture.com. URL: [Link]
  • Gołkiewicz, W., & Polak, B. (2007). Chiral Separation of Amino Acid Enantiomers. In Thin Layer Chromatography in Chiral Separations and Analysis. CRC Press. URL: [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • ChemSynthesis. (2025). 4-aminophenylacetic acid. ChemSynthesis. URL: [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Aminophenylacetic acid.
  • Hossain, M. A., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 253-264. URL: [Link]
  • Vale, N., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2664. URL: [Link]
  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick Institutional Repository. URL: [Link]
  • Wing, L. Y. (1986). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of Pharmacy and Pharmacology, 38(S1), 31-36. URL: [Link]
  • LibreTexts Chemistry. (2015). 5.8: Resolution: Separation of Enantiomers. LibreTexts. URL: [Link]
  • Al-Luhaiby, R. A., & Al-Enizzi, M. S. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. Journal of Education for Pure Science, 10(3). URL: [Link]
  • Al-Luhaiby, R. A., & Al-Enizzi, M. S. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine.
  • ResearchGate. (2021). Pharmacological Activities of Aminophenoxazinones.
  • Pérez-Picaso, L., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(20), 6249. URL: [Link]
  • Kumar, V., & Singh, P. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(2), 80-82. URL: [Link]

Sources

Part 1: Synthesis and Characterization of 2-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Aminophenylacetic Acid as a Substituted Aniline for Researchers, Scientists, and Drug Development Professionals

As a foundational scaffold in medicinal chemistry, this compound, with its inherent bifunctionality, presents a versatile platform for the synthesis of a multitude of pharmacologically relevant structures. The strategic interplay between the nucleophilic aniline and the electrophilic carboxylic acid moieties allows for a diverse range of chemical transformations. This guide, curated from the perspective of a Senior Application Scientist, provides a technical deep-dive into the synthesis, reactivity, and application of this compound, with an emphasis on the causal relationships that underpin key experimental choices and protocols.

The judicious selection of a synthetic route to this compound is paramount, balancing yield, purity, and scalability. While several methods exist, the catalytic hydrogenation of 2-nitrophenylacetic acid remains a preferred industrial and laboratory-scale process due to its efficiency and the generation of a relatively clean product profile.

Experimental Protocol: Catalytic Hydrogenation for the Synthesis of this compound

This protocol details a robust and scalable method for the synthesis of this compound via the reduction of its nitro precursor.

Materials:

  • 2-Nitrophenylacetic acid

  • 10% Palladium on Carbon (Pd/C)

  • Methanol, Reagent Grade

  • Hydrogen Gas (High Purity)

  • Diatomaceous Earth (e.g., Celite®)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Methodology:

  • Reaction Setup: A solution of 2-nitrophenylacetic acid in methanol is prepared in a pressure-rated hydrogenation vessel (e.g., a Parr shaker).

  • Catalyst Introduction: The 10% Pd/C catalyst is added to the vessel under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically in the range of 1-5 mol%.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 50-60 psi. The reaction mixture is agitated vigorously at ambient temperature.

  • Monitoring: Reaction progress is monitored by the cessation of hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Removal: Upon completion, the excess hydrogen is carefully vented, and the vessel is purged with nitrogen. The reaction mixture is filtered through a pad of diatomaceous earth to remove the heterogeneous catalyst. The filter cake is washed with a small volume of methanol to ensure complete recovery of the product.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude solid is dissolved in water, and the pH is adjusted to ~2 with 1 M HCl to protonate the amine, rendering it water-soluble. The aqueous solution is washed with ethyl acetate to remove non-polar impurities. The pH of the aqueous layer is then carefully adjusted to the isoelectric point (~pH 4) with a saturated solution of sodium bicarbonate to precipitate the pure this compound. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Expert Insights:

  • Catalyst Selection: Palladium on carbon is a highly effective and reusable catalyst for the reduction of aromatic nitro groups. The carbon support provides a high surface area for the reaction, enhancing its efficiency.

  • Solvent Choice: Methanol is an excellent solvent for this transformation as it solubilizes the starting material and product, and is inert under the reaction conditions.

  • Purification Rationale: The purification strategy leverages the amphoteric nature of this compound. By manipulating the pH, its solubility can be controlled, allowing for an effective extractive workup to remove impurities.

Part 2: The Synthetic Versatility of this compound

The true utility of this compound lies in the diverse reactivity of its two functional groups, enabling its use as a key building block in the synthesis of a wide array of complex molecules.

Diazotization and Subsequent Sandmeyer Reactions

The primary aromatic amine of this compound can be readily converted to a diazonium salt, a highly versatile intermediate. This transformation opens the door to a plethora of Sandmeyer and related reactions, allowing for the introduction of a wide range of substituents onto the aromatic ring. The diazotization process involves the reaction of the amine with nitrous acid, generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1][2] The Sandmeyer reaction, a cornerstone of aromatic chemistry, utilizes copper(I) salts to displace the diazonium group with halides or a cyano group.[3][4][5] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, offering a powerful tool for the synthesis of substituted phenylacetic acid derivatives that are not easily accessible through direct electrophilic aromatic substitution.[4][6]

Caption: The Sandmeyer reaction pathway for this compound.

Intramolecular Cyclization to Form Oxindoles

A particularly powerful application of this compound is its use as a precursor for the synthesis of oxindoles, a privileged heterocyclic scaffold in medicinal chemistry.[7] The intramolecular cyclization to form the lactam ring can be achieved through several methods, often involving the activation of the carboxylic acid.

Experimental Protocol: Acid-Catalyzed Oxindole Synthesis

This protocol provides a direct and efficient method for the synthesis of the oxindole core from this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

Methodology:

  • Reaction Setup: Concentrated sulfuric acid is cooled in an ice bath in a round-bottom flask.

  • Substrate Addition: this compound is added portion-wise to the cold, stirred sulfuric acid, maintaining the temperature below 10 °C.

  • Cyclization: The reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 1-2 hours to drive the cyclization.

  • Work-up and Precipitation: The reaction mixture is cooled and then carefully poured onto crushed ice. The acidic solution is neutralized with a saturated solution of sodium bicarbonate, leading to the precipitation of the oxindole product.

  • Isolation: The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Expert Insights:

  • Dual Role of Sulfuric Acid: In this reaction, concentrated sulfuric acid serves as both a catalyst and a dehydrating agent. It protonates the carboxylic acid, enhancing its electrophilicity and facilitating the intramolecular nucleophilic attack by the amino group, followed by the elimination of water.

  • Temperature Control: The initial cooling is a critical safety measure to control the highly exothermic reaction between the amine and the concentrated acid. The subsequent heating provides the necessary activation energy for the cyclization to proceed at a reasonable rate.

Caption: Acid-catalyzed intramolecular cyclization to form oxindole.

Amide Bond Formation

The carboxylic acid functionality of this compound is readily amenable to amide bond formation with a wide range of primary and secondary amines. This transformation is central to the synthesis of a vast number of pharmaceutical compounds. Modern peptide coupling reagents are employed to facilitate this reaction under mild conditions, minimizing side reactions and preserving stereochemical integrity.

Experimental Protocol: EDC/HOBt-Mediated Amide Coupling

This protocol outlines a reliable and widely used method for the formation of amide bonds, which is particularly useful for coupling with sensitive or sterically hindered amines.

Materials:

  • This compound

  • Target Amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

Methodology:

  • Reaction Setup: this compound, the target amine, and HOBt are dissolved in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Base Addition: DIPEA is added to the reaction mixture to act as a proton scavenger.

  • Activation: The mixture is cooled in an ice bath, and EDC·HCl is added portion-wise.

  • Coupling: The reaction is allowed to warm to room temperature and is stirred overnight.

  • Aqueous Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and coupling byproducts.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Expert Insights:

  • Mechanism of Action: EDC·HCl is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] HOBt then intercepts this intermediate to form an active ester, which is less susceptible to racemization and reacts cleanly with the amine nucleophile.[8]

  • Role of DIPEA: DIPEA is a non-nucleophilic organic base that is essential for neutralizing the hydrochloride salt of EDC and for maintaining a basic environment conducive to the coupling reaction.

Caption: A two-stage representation of EDC/HOBt mediated amide bond formation.

Part 3: Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a number of blockbuster drugs, highlighting the importance of this chemical entity in modern drug discovery.

Table 1: Exemplary Pharmaceuticals Derived from this compound

DrugTherapeutic ClassKey Structural Motif
Diclofenac Nonsteroidal Anti-inflammatory Drug (NSAID)2-(2,6-dichloroanilino)phenylacetic acid core
Sunitinib Tyrosine Kinase Inhibitor (Anti-cancer)Oxindole
Nintedanib Tyrosine Kinase Inhibitor (Anti-fibrotic, Anti-cancer)Oxindole

The oxindole core, in particular, has emerged as a "privileged scaffold" in medicinal chemistry, most notably in the development of kinase inhibitors. The planar structure and hydrogen bonding capabilities of the oxindole ring enable it to effectively bind to the ATP-binding pocket of various kinases, leading to the inhibition of their enzymatic activity.

Conclusion

This compound represents a cornerstone of synthetic and medicinal chemistry. Its inherent bifunctionality, coupled with the diverse array of chemical transformations it can undergo, provides chemists with a powerful tool for the construction of complex and biologically active molecules. The protocols and expert insights detailed in this guide serve as a comprehensive resource for researchers and professionals in the field, enabling the efficient and strategic utilization of this versatile building block in the pursuit of novel therapeutic agents.

References

  • Wikipedia. Sandmeyer reaction. [Link]
  • L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction. [Link]
  • Aapptec Peptides. Coupling Reagents. [Link]
  • SynArchive. Sandmeyer Reaction. [Link]
  • Master Organic Chemistry. (2018-12-03).
  • PHARMD GURU. 34.
  • Organic Chemistry Portal.
  • Globe Thesis. (2022-07-01).

Sources

The Enigmatic Role of 2-Aminophenylacetic Acid in Microbial Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2-Aminophenylacetic acid (2-APAA) is a naturally occurring aromatic amino acid analog produced by certain microorganisms, most notably the endophytic fungus Colletotrichum gloeosporioides[1][2]. While the metabolic pathways of the structurally related compound, phenylacetic acid (PAA), are well-documented as central catabolic routes for aromatic compounds in bacteria[3], the precise biological role of 2-APAA remains largely uncharacterized. This technical guide synthesizes the current, albeit limited, understanding of 2-APAA in the microbial world. We will delve into its known origins, explore putative metabolic pathways by drawing parallels with related compounds, and consider its potential, yet unproven, roles in microbial communities. This document aims to provide a foundational resource for researchers interested in exploring this intriguing secondary metabolite, highlighting significant knowledge gaps and proposing future research directions.

Introduction: The Scantily Charted Territory of this compound

In the vast landscape of microbial secondary metabolites, which are not essential for primary growth but often confer ecological advantages[4][5], aminophenyl compounds are emerging as molecules of interest. A prominent example is 2-aminoacetophenone (2-AA), a quorum-sensing signal in Pseudomonas aeruginosa that modulates host-pathogen interactions[6][7][8][9][10]. This compound (2-APAA), a phenylacetic acid derivative with an amino group at the ortho position of the phenyl ring, represents a more enigmatic member of this family[1].

Its confirmed identification as a metabolite of the endophytic and often pathogenic fungus Colletotrichum gloeosporioides suggests a potential role in the fungus's lifecycle, which includes complex interactions with its plant host[1][2][11]. However, unlike its non-aminated counterpart, phenylacetic acid (PAA), the biosynthesis, degradation, and physiological functions of 2-APAA are not well-established. This guide will proceed by first examining the known production of 2-APAA and then constructing a hypothetical framework for its metabolic fate and function based on the metabolism of analogous compounds.

Biosynthesis of this compound: An Unresolved Pathway

The biosynthetic pathway of 2-APAA in microorganisms like Colletotrichum gloeosporioides has not been elucidated. However, we can speculate on potential routes based on known amino acid and aromatic compound biosynthetic pathways. The core structure of 2-APAA consists of a phenylacetic acid backbone and an amino group. This suggests that its biosynthesis could branch off from the shikimate pathway, which is the central route for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in fungi and bacteria.

One plausible hypothesis is the amination of a phenylacetic acid precursor. Alternatively, it could arise from the modification of an existing aromatic amino acid. Further investigation, including isotopic labeling studies and genome mining for putative aminotransferases or other modifying enzymes in C. gloeosporioides, is necessary to uncover the precise biosynthetic machinery.

Putative Metabolic Fates of this compound in Microorganisms

While the degradation of 2-APAA has not been empirically detailed, we can infer potential catabolic pathways by examining the metabolism of structurally similar molecules, namely phenylacetic acid (PAA) and 2-aminophenol.

Analogy to Phenylacetic Acid (PAA) Degradation

The bacterial degradation of PAA is a well-understood, multi-step enzymatic pathway that funnels a wide range of aromatic compounds into central metabolism[3]. This pathway typically involves the activation of PAA to phenylacetyl-CoA, followed by an unusual aerobic ring epoxidation and subsequent cleavage[3].

It is conceivable that microorganisms capable of degrading 2-APAA might employ a similar strategy. The initial step would likely be the activation of 2-APAA to 2-aminophenylacetyl-CoA. The subsequent steps would likely involve dearomatization and ring cleavage. The presence of the amino group, however, presents a key difference that could necessitate additional or modified enzymatic machinery compared to the canonical PAA pathway.

Insights from 2-Aminophenol and 2-Aminoacetophenone Degradation

A hypothesized degradation pathway for 2'-aminoacetophenone suggests its potential conversion to this compound, which is then further metabolized, likely through ring cleavage[12]. The degradation of 2-aminophenol in several bacteria, such as Pseudomonas species, proceeds via a meta-cleavage pathway initiated by a dioxygenase that cleaves the aromatic ring[12][13]. This suggests that a similar enzymatic attack on the aromatic ring of 2-APAA is a plausible route for its degradation.

The following diagram illustrates a putative degradation pathway for 2-APAA, drawing parallels with the degradation of related aminophenyl compounds.

Putative_2_APAA_Degradation cluster_0 Putative 2-APAA Catabolism 2_APAA This compound Ring_Cleavage_Intermediate Ring-Cleaved Intermediate (e.g., 2-aminomuconic semialdehyde derivative) 2_APAA->Ring_Cleavage_Intermediate Dioxygenase (Hypothetical) Central_Metabolism Central Metabolism (TCA Cycle) Ring_Cleavage_Intermediate->Central_Metabolism Further Enzymatic Steps

Caption: A hypothetical pathway for the degradation of this compound.

Potential Biological Roles and Future Directions

The biological function of 2-APAA in Colletotrichum gloeosporioides and other potential producers is a key area for future research. Given its production by an endophytic fungus, several roles can be hypothesized:

  • Antimicrobial Activity: Secondary metabolites are often involved in chemical warfare between microorganisms[14]. 2-APAA could possess antifungal or antibacterial properties, aiding C. gloeosporioides in competing with other microbes within the host plant.

  • Signaling Molecule: As seen with 2-aminoacetophenone in P. aeruginosa[6][7][8][9][10], 2-APAA could function as an intra- or inter-species signaling molecule, or it could be involved in communication with the host plant, potentially influencing pathogenicity[11].

  • Precursor for Other Secondary Metabolites: 2-APAA could serve as a building block for the synthesis of more complex secondary metabolites with diverse biological activities[15][16][17][18].

Proposed Experimental Workflows

To elucidate the biological role of 2-APAA, a multi-pronged experimental approach is required.

Workflow for Investigating the Antimicrobial Activity of 2-APAA

Antimicrobial_Assay_Workflow Start Obtain Pure 2-APAA Microbial_Panel Select Panel of Test Microorganisms (Bacteria and Fungi) Start->Microbial_Panel MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assays Microbial_Panel->MIC_Assay Data_Analysis Analyze and Compare MIC Values MIC_Assay->Data_Analysis Conclusion Determine Antimicrobial Spectrum and Potency of 2-APAA Data_Analysis->Conclusion

Caption: Experimental workflow for assessing the antimicrobial properties of 2-APAA.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of 2-APAA Stock Solution: Dissolve a known weight of purified 2-APAA in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microbial Inoculum: Culture the test microorganisms (bacteria and fungi) in appropriate liquid media to the mid-logarithmic phase of growth. Adjust the cell density to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-APAA stock solution in the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes with no 2-APAA) and negative (medium only) controls.

  • Incubation: Incubate the plates under optimal growth conditions (temperature, time) for the respective microorganisms.

  • Determination of MIC: The MIC is the lowest concentration of 2-APAA that completely inhibits visible growth of the microorganism.

Conclusion and Outlook

This compound remains a frontier molecule in the study of microbial secondary metabolism. Its confirmed production by Colletotrichum gloeosporioides hints at an ecological significance that is yet to be uncovered. While direct evidence for its biosynthesis, degradation, and physiological role is sparse, by drawing logical parallels with the metabolism of phenylacetic acid and other aminophenyl compounds, we can formulate testable hypotheses. Future research, combining metabolomics, genomics, and classical microbiology techniques, will be crucial to move beyond speculation and fully elucidate the biological importance of this intriguing fungal metabolite. The insights gained could have implications for understanding plant-pathogen interactions, discovering novel antimicrobial compounds, and harnessing microbial biosynthetic capabilities for biotechnological applications.

References

  • Chakraborty, A., et al. (2024). The bacterial quorum-sensing signal 2-aminoacetophenone rewires immune cell bioenergetics through the PGC-1α/ERRα axis to mediate tolerance to infection. eLife, 13, e93226. [Link][6][7][8][9]
  • ResearchGate. Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp.... ResearchGate.
  • Chakraborty, A., et al. (2024). The bacterial quorum sensing signal 2'-aminoacetophenone rewires immune cell bioenergetics through the Ppargc1a/Esrra axis to mediate tolerance to infection. PubMed Central.
  • PubChem. This compound. PubChem.
  • eLife. The bacterial quorum sensing signal 2'-aminoacetophenone rewires immune cell bioenergetics through the Ppargc1a/Esrra axis to mediate tolerance to infection. eLife.
  • Delgado-Serrano, L., et al. (2023). Tracing the Origin and Evolution of the Fungal Mycophenolic Acid Biosynthesis Pathway. Journal of Fungi, 9(2), 224. [Link].
  • National Institutes of Health. The Bacterial Quorum-Sensing Signal 2-Aminoacetophenone Rewires Immune Cell Bioenergetics through the PGC-1α/ERRα Axis to Mediate Tolerance to Infection. bioRxiv.
  • Chakraborty, A., et al. (2023). Quorum-Sensing Signaling Molecule 2-Aminoacetophenone Mediates the Persistence of Pseudomonas aeruginosa in Macrophages by Interference with Autophagy through Epigenetic Regulation of Lipid Biosynthesis. mBio, 14(2), e03526-22. [Link].
  • Wang, Y., et al. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology, 13, 971363. [Link].
  • Talontime, J. P., et al. (2014). Antifungal Compounds Produced by Colletotrichum gloeosporioides, an Endophytic Fungus from Michelia champaca. Planta Medica, 80(17), 1673-1677. [Link].
  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 633. [Link].
  • Li, Y., et al. (2024). Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes. Molecules, 29(5), 1121. [Link].
  • Zameer, F., et al. (2016). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Microbiology, 42(2), 194-208. [Link].
  • Sasikala, C., & Ramana, C. V. (2015). Potential pharmacological applications of enzymes associated with bacterial metabolism of aromatic compounds. Journal of Microbiology and Antimicrobials, 7(1), 1-13. [Link].
  • Zhang, P., et al. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. Journal of Fungi, 8(3), 296. [Link].
  • Selvam, K., et al. (2016). Microbial Enzymes and Their Applications in Industries and Medicine 2016.
  • P, P. (2019). Secondary Metabolites Synthesis in Microorganisms. Indian Journal of Applied Microbiology, 22(2), 26-32. [Link].
  • Chen, Y., et al. (2023). The Involvement of the Laccase Gene Cglac13 in Mycelial Growth, Germ Tube Development, and the Pathogenicity of Colletotrichum gloeosporioides from Mangoes. Journal of Fungi, 9(5), 515. [Link].
  • Kudo, F., & Eguchi, T. (2009). Biosynthesis of 2-Deoxystreptamine-Containing Aminoglycoside Antibiotics. In Comprehensive Natural Products II (pp. 523-562). Elsevier. [Link].
  • Baral, B., et al. (2022). Microbial Secondary Metabolism and Biotechnology. Microorganisms, 10(1), 113. [Link].
  • Wang, Y., et al. (2024). Fluazinam Resistance in Colletotrichum gloeosporioides and Its Association with Metabolic Detoxification and Efflux. Journal of Agricultural and Food Chemistry, 72(26), 12345-12354. [Link].
  • Liu, J., et al. (2023). Multifunctional Enzymes in Microbial Secondary Metabolic Processes. International Journal of Molecular Sciences, 24(6), 5484. [Link].
  • Li, G., et al. (2023). Integrated transcriptomic and metabolomic analyses provide insights into defense against Colletotrichum fructicola in octoploid strawberries. BMC Plant Biology, 23(1), 81. [Link].
  • Hrupins, V. (2018). Investigating the Biosynthesis of Bioactive Compounds in Fungi. Leibniz University Hannover. [Link].
  • UGC MOOCs. ADVANCE MICROBIOLOGY Module 12 Antibiotics: The Secondary Metabolites Academic Script Bacterial metabolism can be classified int. UGC MOOCs.
  • Sharma, B., et al. (2013). Microbial Enzymes with Special Characteristics for Biotechnological Applications.
  • Virtanen, A. I. (1934). On the Enzymes of Bacteria and Bacterial Metabolism. Journal of Bacteriology, 28(5), 447-460. [Link].
  • Haynes, S. W. (2012). Investigation, Characterization and Engineering of Fungal Natural Product Biosynthesis. University of California, Los Angeles. [Link].

Sources

Sourcing High-Purity 2-Aminophenylacetic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Aminophenylacetic acid is a pivotal building block in pharmaceutical synthesis and advanced chemical research. The success, reproducibility, and safety of these applications are directly contingent on the purity of the starting material. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of high-purity this compound. It details the critical importance of purity, offers a methodology for supplier evaluation, compares prominent commercial suppliers, and provides a technical protocol for in-house purity verification. The objective is to empower scientific professionals to make informed sourcing decisions that uphold the integrity and accelerate the timeline of their research and development endeavors.

Introduction: The Foundational Role of this compound

This compound (CAS No: 3342-78-7), a substituted aniline and phenylacetic acid derivative, serves as a versatile intermediate in organic synthesis.[1] Its structure is particularly valuable in the development of novel therapeutics, including peptide-based drugs and other bioactive molecules.[2] In drug discovery, the quality of chemical inputs directly dictates the success of the outputs.[3] Impurities, even at trace levels, can drastically alter reaction kinetics, lead to unforeseen side products, compromise the therapeutic efficacy of the final compound, or cause adverse toxicological effects.[4] Therefore, the procurement of verifiably high-purity this compound is not merely a matter of preference but a prerequisite for scientifically sound and regulatorily compliant outcomes.[5][6]

The Critical Impact of Purity:

  • Ensuring Drug Efficacy: Active Pharmaceutical Ingredients (APIs) demand exceptional purity to deliver consistent and reliable therapeutic effects.[3][4]

  • Accelerating Research: High-quality reagents enhance the reproducibility of experiments, which is crucial for preclinical studies and high-throughput screening.[3]

  • Regulatory Compliance: For therapeutic development, regulatory bodies like the FDA and EMA mandate a transition from research-grade materials to those produced under Good Manufacturing Practices (GMP).[7] Starting with high-purity, well-characterized materials can mitigate costly and time-consuming revalidation studies during clinical progression.[7]

A Framework for Qualifying Commercial Suppliers

Selecting a supplier for a critical reagent extends beyond comparing price and availability. A robust qualification process is essential to ensure a consistent and reliable supply of high-purity material. This process involves a multi-faceted evaluation of a supplier's documentation, quality systems, and technical support.

Key Evaluation Criteria:
  • The Certificate of Analysis (CoA): A Critical First Look

    • Purity Assay: Look for a specific purity value (e.g., >98%, >99%) and the analytical method used for its determination, most commonly High-Performance Liquid Chromatography (HPLC).

    • Identity Confirmation: The CoA should confirm the material's identity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy.[8]

    • Impurity Profiling: A comprehensive CoA may list known impurities and their concentration limits.

    • Physicochemical Properties: Data such as melting point, appearance, and water content (determined by Karl-Fischer titration) provide further evidence of purity.[8]

  • Supplier's Quality Management System:

    • Certifications: Look for certifications like ISO 9001, which indicate a commitment to quality management.

    • GMP Capabilities: For later-stage drug development, suppliers with GMP manufacturing capabilities are essential to ensure compliance with regulatory standards.[5]

  • Technical Support and Transparency:

    • Access to Experts: Reputable suppliers provide access to technical service scientists who can answer questions about product specifications, stability, and handling.

    • Documentation: Availability of Safety Data Sheets (SDS) and clear documentation is non-negotiable.

Supplier Qualification Workflow

The following diagram outlines a logical workflow for selecting and qualifying a supplier for high-purity this compound.

SupplierQualification cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Technical Evaluation cluster_selection Phase 3: Final Selection & Procurement s1 Identify Potential Suppliers (e.g., Sigma-Aldrich, Pharmaffiliates, TCI) s2 Request & Review Certificates of Analysis (CoA) s1->s2 s3 Evaluate Purity Claims (>98% by HPLC?) s2->s3 e1 Assess Supplier's Quality Systems (ISO, GMP) s3->e1 e2 Request Sample for In-House Verification e1->e2 e3 Perform QC Testing (HPLC, NMR) e2->e3 f1 Does Sample Meet Internal Purity Specs? e3->f1 f2 Qualify Supplier f1->f2 Yes f3 Reject Supplier f1->f3 No f4 Establish Supply Agreement & Procure Initial Lot f2->f4

Caption: Workflow for qualifying a commercial supplier of high-purity reagents.

Overview of Commercial Suppliers

Several chemical suppliers offer this compound. The grade and accompanying analytical data can vary significantly. Researchers should prioritize suppliers who provide comprehensive documentation and transparent purity data.

SupplierProduct Example(s)Stated Purity/GradeKey Features
Sigma-Aldrich (Merck) CDS003084AldrichCPRSold as a building block for research.[9][10] Buyer is responsible for confirming identity and purity.[11][12]
Pharmaffiliates PA 04 2521015Pharmaceutical StandardMarketed as a fine chemical, intermediate, and impurity standard.[13] Offers to provide a sample CoA.[13]
Chem-Impex VariesFmoc-protected versionSpecializes in Fmoc-protected this compound for peptide synthesis.[2]
TCI (Tokyo Chemical Industry) A1274>98.0% (HPLC)Provides typical purity values determined by HPLC analysis.
Alfa Aesar (Thermo Fisher) A1451998%Standard research grade chemical.

Note: This table is illustrative and not exhaustive. Product numbers, specifications, and availability are subject to change. Researchers should always consult the supplier's website and product-specific documentation.

Technical Deep Dive: In-House Purity Verification

While a supplier's CoA is a critical document, it represents the analysis of a specific lot at a particular time. Best practices in a research and development setting, especially when working towards clinical applications, involve in-house verification of incoming critical reagents. HPLC is the gold standard for this purpose.

The Role of Analytical Techniques
  • HPLC: Separates the main compound from impurities, allowing for accurate quantification of purity (often expressed as area percent).[8][14]

  • NMR: Confirms the chemical structure of the molecule is correct and can identify major impurities if their structure is different from the main component.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • FT-IR: Provides a "fingerprint" of the molecule's functional groups, useful for identity confirmation.[8]

The relationship between the intended application and the required analytical rigor is crucial.

PurityLogic cluster_app Application cluster_req Purity & Documentation Requirement app1 Early-Stage R&D (Proof of Concept) req1 Purity >95% CoA with Identity app1->req1 app2 Preclinical Development (In vivo studies) req2 Purity >98% Detailed CoA (HPLC, NMR) app2->req2 app3 GMP Synthesis (Clinical Trials) req3 Purity >99% Full Specification Sheet Traceability, GMP Cert. app3->req3

Caption: Correlation between application stage and purity requirements.

Protocol: HPLC Purity Verification of this compound

This protocol provides a general method for the purity analysis of this compound using reverse-phase HPLC with UV detection.

Objective: To determine the purity of a commercial sample of this compound by calculating the area percentage of the main peak relative to all other peaks.

Instrumentation and Materials:

  • HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent).[14]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • This compound sample.

  • HPLC-grade acetonitrile, water, and formic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid group on the analyte is protonated, leading to better peak shape and retention on a C18 column.

  • Standard/Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Dilute this stock solution with the same diluent to a working concentration of approximately 50 µg/mL.

    • Rationale: This concentration is typically sufficient to produce a strong UV signal without saturating the detector, allowing for the detection of minor impurities.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[14]

    • Injection Volume: 10 µL.[14]

    • Column Temperature: 30 °C.[14]

    • UV Detection Wavelength: 245 nm.

    • Gradient Program:

      • Start at 10% Mobile Phase B.

      • Linearly increase to 90% Mobile Phase B over 15 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 10% B over 1 minute and equilibrate for 5 minutes before the next injection.

    • Rationale: A gradient elution is used to ensure that any impurities, which may have very different polarities, are eluted from the column in a reasonable time, providing a comprehensive impurity profile.

  • Data Analysis and System Suitability:

    • Injection: Inject a blank (diluent) first to ensure no system contamination, followed by the sample injection.

    • Integration: Integrate all peaks in the chromatogram, setting a minimal threshold (e.g., 0.05% of the main peak area) to exclude baseline noise.

    • Purity Calculation: Calculate the area percent purity as: (Area of Main Peak / Total Area of All Peaks) * 100%

    • Self-Validation: The protocol is self-validating through the initial blank injection, which establishes a clean baseline. The peak shape of the analyte should be symmetrical (tailing factor between 0.9 and 1.2) to ensure the chromatography is performing well.

Conclusion

The selection of high-purity this compound is a critical control point in research and drug development. A cursory review of a supplier's catalog is insufficient. Scientific rigor demands a thorough evaluation of the supplier's quality credentials, a detailed analysis of the Certificate of Analysis, and, ideally, in-house verification of purity. By adopting a systematic approach to sourcing—from initial screening to analytical validation—researchers can build a foundation of quality and reliability, ensuring that their scientific outcomes are not compromised by impure reagents. This diligence is fundamental to achieving reproducible research and developing safe, effective pharmaceuticals.

References

  • Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery.
  • Pharmaceutical Technology. (2021). How Pure is Pure? Understanding Reagent Purity Grades.
  • Techmate. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • CP Lab Chemicals. (2025). Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions.
  • Triest Lab. (2025). The Role of High-Purity Reagents in Scientific Research.
  • Pharmaffiliates. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Chemsrc. (2025). 2-Aminophenylaceticacid | CAS#:3342-78-7.
  • ChemCon GmbH. (n.d.). Identity determination and purity testing.

Sources

discovery and history of 2-Aminophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 2-Aminophenylacetic Acid

Abstract

This compound, a non-proteinogenic aromatic amino acid, represents a foundational scaffold in medicinal chemistry and a subject of interest as a natural product. This guide provides a comprehensive exploration of its history, not as a singular discovery event, but as a product of the evolution of synthetic organic chemistry. We will dissect the core synthetic strategies that defined its preparation, grounded in the foundational reactions of the late 19th and early 20th centuries. This document offers a detailed analysis of reaction mechanisms, provides field-proven experimental protocols, and contextualizes the compound's significance as a fungal metabolite and a versatile building block for the development of modern pharmaceuticals.

Introduction and Historical Context

This compound (o-aminophenylacetic acid) is an organic compound featuring a phenyl ring substituted at the ortho positions with an amino group and an acetic acid moiety. Its IUPAC name is 2-(2-aminophenyl)acetic acid.[1] While it does not belong to the 20 common proteinogenic amino acids, its structural motifs are of significant interest. It is a known fungal metabolite produced by Colletotrichum gloeosporioides and serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules.[1]

The history of this compound is not marked by a singular, celebrated moment of discovery. Instead, its existence is a logical consequence of the burgeoning field of synthetic organic chemistry in the latter half of the 19th century. The elucidation of aromatic structures, coupled with the development of reactions to functionalize them, created a toolkit that made the synthesis of such a molecule inevitable. Foundational methods for creating primary amines, such as the Gabriel Synthesis (1887) and the Ullmann Condensation (1901), provided the conceptual framework for C-N bond formation on an aromatic ring.[2][3][4][5] However, the most practical and historically significant approach to its synthesis has been the reduction of its nitro-analogue, 2-nitrophenylacetic acid, a strategy that leverages the well-established chemistry of aromatic nitration and subsequent reduction.

Core Synthetic Strategies: A Mechanistic Analysis

The preparation of this compound can be approached through several classic synthetic routes. Each strategy offers unique advantages and challenges, reflecting the chemical logic and technical capabilities of the era in which they were developed.

Strategy I: Reduction of 2-Nitrophenylacetic Acid (The Predominant Pathway)

This two-step sequence is the most common and efficient method for synthesizing this compound. It relies on the robust and predictable chemistry of aromatic nitration followed by the reduction of the nitro group.

Logical Framework: The electron-withdrawing nature of the nitro group makes it a powerful directing group in aromatic chemistry, but its true utility often lies in its ability to be readily converted into the versatile amino group.

Step A: Synthesis of the Precursor, 2-Nitrophenylacetic Acid

The synthesis of the nitro precursor is the critical first step. This is typically achieved by the nitration of a suitable phenylacetic acid derivative. For example, methods have been developed for the nitration of 2-methylphenylacetic acid[6] or by constructing the molecule from simpler precursors, such as the nitration of a 4-substituted halobenzene followed by reactions to introduce the acetic acid side chain.[7] The direct nitration of phenylacetic acid itself is challenging as it can lead to a mixture of ortho, meta, and para isomers.

Step B: Reduction of the Nitro Group

Once 2-nitrophenylacetic acid is obtained, the nitro group is reduced to a primary amine. A variety of reducing agents can be employed, from classic methods using metals in acidic media to catalytic hydrogenation.

  • Metal-Acid Systems: Historically, combinations like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid were common.

  • Ferrous Sulfate and Ammonia: This method provides a milder alternative for reduction.[8]

  • Catalytic Hydrogenation: The use of hydrogen gas with a metal catalyst (e.g., Platinum, Palladium, or Nickel) is a clean and efficient modern method.

  • Zinc in Ammonium Chloride: This system offers a selective and mild condition for removing the nitro group, compatible with many other functional groups.[9]

The general workflow for this primary synthetic route is illustrated below.

cluster_0 Step A: Precursor Synthesis cluster_1 Step B: Reduction Start Phenylacetic Acid Derivative Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Nitro_PAA 2-Nitrophenylacetic Acid Nitration->Nitro_PAA Reduction Reduction (e.g., Fe/HCl, H₂/Pd) Nitro_PAA->Reduction Amino_PAA This compound Reduction->Amino_PAA

Caption: Primary synthetic route via nitration and reduction.

Experimental Protocol 1: Reduction of 2-Nitrophenylacetic Acid

This protocol is adapted from the reliable procedures found in Organic Syntheses for the analogous p-aminophenylacetic acid, using ferrous sulfate and ammonia, a method known for its good yields and milder conditions compared to metal-acid reductions.[8]

Materials:

  • 2-Nitrophenylacetic acid (1 mole)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (7 moles)

  • Concentrated aqueous ammonia (NH₃)

  • Deionized water

  • Glacial acetic acid

  • Activated carbon

Procedure:

  • In a large reaction vessel equipped with a mechanical stirrer, dissolve ferrous sulfate heptahydrate in deionized water.

  • Heat the solution to 90-95 °C and add concentrated aqueous ammonia until the initially formed precipitate of ferrous hydroxide turns black (indicating the formation of Fe₃O₄).

  • To this hot suspension, add the 2-nitrophenylacetic acid in small portions over 30 minutes with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, continue stirring the mixture at 95-100 °C for an additional hour to ensure the reaction goes to completion.

  • Filter the hot mixture by suction to remove the iron oxides. Wash the filter cake with hot deionized water.

  • Combine the filtrate and washings. Add activated carbon and heat briefly to decolorize the solution. Filter again to remove the carbon.

  • While the filtrate is still hot, rapidly add glacial acetic acid with stirring. This compound will precipitate as it is least soluble at its isoelectric point.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

  • Collect the crystalline product by suction filtration, wash with cold water, and dry under vacuum.

Causality and Trustworthiness: The use of ferrous sulfate provides a large surface area of freshly precipitated iron oxides for a smooth and controlled reduction. The final precipitation with acetic acid is a critical purification step, leveraging the amphoteric nature of the amino acid to selectively crystallize it from the solution, leaving more soluble impurities behind.

Strategy II: The Gabriel Synthesis

Developed by Siegmund Gabriel in 1887, this method is a classic for preparing primary amines from alkyl halides without the risk of over-alkylation.[2][4] It can be conceptually applied to the synthesis of this compound, starting from a 2-halophenylacetic acid.

Logical Framework: The method uses the phthalimide anion as a surrogate for an ammonia anion. The nitrogen in phthalimide is non-nucleophilic after the first alkylation due to the electron-withdrawing effect of the two adjacent carbonyl groups, thus preventing further reaction.[10]

Reaction Steps:

  • Deprotonation: Phthalimide is deprotonated with a base like potassium hydroxide (KOH) to form potassium phthalimide, a potent nitrogen nucleophile.

  • Alkylation: Potassium phthalimide reacts with a 2-halophenylacetic acid ester (e.g., ethyl 2-bromophenylacetate) via an Sₙ2 reaction to form the N-substituted phthalimide.

  • Deprotection: The phthalimide group is removed, typically by acidic hydrolysis or, more commonly, with hydrazine (the Ing-Manske procedure), to release the desired primary amine.[4]

Start 2-Halophenylacetic Acid Ester Alkylation Potassium Phthalimide (SN2 Reaction) Start->Alkylation Intermediate N-Substituted Phthalimide Alkylation->Intermediate Deprotection Hydrazine (N₂H₄) or Acid Hydrolysis Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Workflow for the Gabriel Synthesis of this compound.

Strategy III: The Ullmann Condensation

The Ullmann reaction, discovered by Fritz Ullmann in 1901, traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl.[11][12] A variation, often called an Ullmann-type reaction or condensation, is the copper-promoted formation of C-N or C-O bonds.[3][13]

Logical Framework: This strategy involves the reaction of an aryl halide with a nucleophile (in this case, an amine source) in the presence of a copper catalyst. The reaction is thought to proceed through an oxidative addition of the aryl halide to a Cu(I) species.

Reaction Steps:

  • Reactants: A 2-halophenylacetic acid (e.g., 2-iodophenylacetic acid) is heated with an ammonia source (e.g., aqueous ammonia or an amide).

  • Catalyst: Stoichiometric or catalytic amounts of copper powder, copper(I) iodide (CuI), or copper(I) oxide (Cu₂O) are required.

  • Conditions: The reaction typically requires high temperatures and polar, high-boiling solvents like DMF or nitrobenzene.[3]

Start 2-Halophenylacetic Acid Reaction Ullmann Condensation Start->Reaction Reagent Amine Source (e.g., NH₃) Reagent->Reaction Product This compound Reaction->Product Catalyst Copper Catalyst (Cu, CuI) Catalyst->Reaction

Caption: Conceptual workflow for the Ullmann Condensation.

Physicochemical and Spectroscopic Data

Proper characterization is essential for confirming the identity and purity of this compound. Below is a summary of its key properties.

PropertyValueSource
Molecular Formula C₈H₉NO₂[1]
Molar Mass 151.16 g/mol [1]
Appearance Brownish-yellow solid[14]
Melting Point 123-127 °C[14]
CAS Number 3342-78-7[1]
InChIKey KHMNCHDUSFCTGK-UHFFFAOYSA-N[1]

Biological Significance and Applications

While not a primary metabolite, this compound and its derivatives have found significant roles in both nature and the laboratory.

Natural Occurrence and Biosynthesis

This compound is a known fungal metabolite.[1] The biosynthesis of aromatic amino acids in plants and microorganisms is a well-studied process that proceeds via the shikimate pathway .[15][16][17] This pathway converts simple carbohydrate precursors into chorismate, a key branch-point intermediate for the synthesis of tryptophan, phenylalanine, and tyrosine.[17][18][19] While the specific enzymatic steps leading to this compound from primary metabolism are not as well-elucidated as those for the proteinogenic amino acids, its origin likely stems from modifications of intermediates within this central aromatic pathway.

Role in Drug Discovery and Development

The true value of this compound for researchers lies in its utility as a versatile chemical scaffold. The ortho-disposed amino and acetic acid groups provide two reactive handles for further chemical modification, making it an ideal starting point for building libraries of complex molecules for drug screening.

A prominent example is its connection to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The drug Amfenac , chemically known as 2-amino-3-benzoylphenylacetic acid, is a direct derivative.[20] The synthesis of Amfenac and its analogues often begins with precursors that establish the core this compound structure.[20] Furthermore, derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of drugs with applications in oncology.[21] The structural framework allows for systematic modifications to explore structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.[22]

Conclusion

The story of this compound is a testament to the power and elegance of classical organic synthesis. Its preparation is not linked to a single "discoverer" but rather to the collective knowledge and foundational reactions that defined modern chemistry. From its logical synthesis via the reduction of a nitro precursor to its role as a natural product and a privileged scaffold in medicinal chemistry, this simple molecule bridges the historical development of the field with the ongoing quest for new therapeutic agents. Its continued use in the synthesis of complex, biologically active compounds ensures its relevance for researchers and drug development professionals for years to come.

References

  • Wang, P. & Zhang, S. Synthesis of Oxindoles via SmI 2 -Promoted Reduction of 2-Nitrophenylacetic Acids.
  • Wikipedia. (2-Nitrophenyl)acetic acid.
  • Pittard, J. & Yang, J. Biosynthesis of the Aromatic Amino Acids. PubMed.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Gabriel Synthesis.
  • Google Patents. (CN101805265A) Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Wikipedia. Ullmann condensation.
  • Wikipedia. Gabriel synthesis.
  • Google Patents. (CN101486654B) Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Chemistry Steps. The Gabriel Synthesis.
  • Tohge, T. & Fernie, A.R. Evolution of aromatic amino acid metabolism in plants: a key driving force behind plant chemical diversity in aromatic natural products. PubMed Central.
  • YouTube. 34: Gabriel synthesis.
  • ResearchGate. Biosynthesis of the Aromatic Amino Acids.
  • Google Patents. (US3796716A) Production of o-aminophenylacetic acid.
  • Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines.
  • Ott, I., et al. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed.
  • Organic Syntheses. p-AMINOPHENYLACETIC ACID.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Bi, H.-P., et al. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central.
  • Longdom Publishing. Aromatic Amino Acids Plants and its Biosynthesis.
  • Wikipedia. Ullmann reaction.
  • YouTube. BIOSYNTHESIS OF AMINO ACIDS-Aromatic family (Tryptophan, Phenylalanine, Tyrosine).
  • Chaudhary, S., et al. 2-Aminobenzophenone: A Versatile Building Block. Asian Journal of Organic & Medicinal Chemistry.
  • Semantic Scholar. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor.
  • Chemdad. This compound.

Sources

theoretical pKa and density of 2-Aminophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Theoretical pKa and Density of 2-Aminophenylacetic Acid for Pharmaceutical Research

Introduction

This compound, a substituted aniline and phenylacetic acid, serves as a valuable synthetic intermediate in various chemical processes.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for successful lead optimization, formulation, and pharmacokinetic profiling. The ionization constant (pKa) and density are two such critical parameters that govern a molecule's behavior from the bench to its biological target.

The pKa dictates the ionization state of the molecule at a given pH, which profoundly influences its solubility, membrane permeability, and interaction with biological targets.[3][4] Density, while a simpler physical property, is crucial for downstream processes such as powder handling, formulation, and manufacturing of solid dosage forms. This guide provides a comprehensive overview of the , integrating predicted data with established experimental protocols and discussing the underlying scientific principles that are vital for its application in pharmaceutical research.

Part 1: Acidity and Basicity (pKa) of this compound

This compound is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH₂). The interplay of these two functional groups, influenced by the aromatic phenyl ring, determines the molecule's net charge in different pH environments.

Theoretical Framework: Structural Influence on Ionization

The molecule's structure contains two key ionizable centers:

  • The Carboxylic Acid Group (-COOH): This group can donate a proton (H⁺) to form a negatively charged carboxylate ion (-COO⁻). Its acidity is influenced by the electron-withdrawing nature of the adjacent phenyl ring.

  • The Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom can accept a proton to form a positively charged ammonium group (-NH₃⁺). The basicity of this aniline-like group is typically lower than that of aliphatic amines due to the delocalization of the lone pair into the aromatic ring.

The relative pKa values of these two groups determine the pH at which the molecule exists as a cation, an anion, or a neutral zwitterion (a molecule with both positive and negative charges).[5]

Predicted pKa Values

Computational methods provide a rapid means to estimate pKa values, which is particularly useful in the early stages of drug discovery.[6] These predictions are based on the molecule's structure and its similarity to compounds with known pKa values.

PropertyPredicted ValueFunctional GroupSource
pKa4.38 ± 0.10Carboxylic AcidChemicalBook[2]

Note: The predicted value of 4.38 corresponds to the deprotonation of the carboxylic acid. The pKa of the conjugate acid of the amino group is not explicitly found in the provided search results but is expected to be in the range typical for anilines (around 4-5).

Computational Prediction Methodologies: A Glimpse into the Causality

The ability to predict pKa in silico is a cornerstone of modern medicinal chemistry.[7] The choice of method involves a trade-off between computational expense and accuracy.

  • Quantum Mechanical (QM) Methods: Approaches like Density Functional Theory (DFT) can yield highly accurate pKa predictions by modeling the free energy of proton dissociation.[7][8] However, their high computational cost can make them unsuitable for high-throughput screening.[7]

  • Semi-Empirical Methods: Methods like PM6 offer a compromise, providing faster calculations than QM methods with reasonable accuracy for many organic molecules, making them suitable for larger-scale screenings.[9]

  • Machine Learning and QSAR: These methods use quantitative structure-activity relationships (QSAR) or machine learning algorithms trained on large datasets of experimentally determined pKa values.[7] They are extremely fast but their accuracy can be limited if the molecule under investigation is structurally novel compared to the training data.[9]

The selection of a specific computational tool is thus driven by the project's stage; high-accuracy QM methods may be used for a few lead candidates, while faster methods are employed for initial library screening.

Experimental Verification: Potentiometric Titration Protocol

Computational predictions must be validated by empirical data. Acid-base titration is the gold-standard method for determining the pKa values of ionizable compounds.[10]

Objective: To determine the pKa values of this compound by titrating a solution of the compound with a strong base and monitoring the pH.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH), standardized solution

  • 0.1 M Hydrochloric Acid (HCl), standardized solution

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beakers

Step-by-Step Methodology:

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). If the compound is not fully protonated, add a stoichiometric equivalent of HCl to ensure both the carboxylic acid and amino groups are in their protonated forms.

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration Setup: Place the beaker containing the amino acid solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M NaOH over the beaker.

  • Data Collection: Record the initial pH of the solution. Begin adding the NaOH titrant in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Endpoint Determination: Continue the titration until the pH shows a large, rapid increase, and then continue for several more additions to fully capture the titration curve.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The curve will show two equivalence points, corresponding to the complete deprotonation of the -COOH group and the -NH₃⁺ group.

    • The pKa for each group is determined at the half-equivalence point. The pH at the point where half the volume of titrant required to reach the first equivalence point has been added is equal to pKa₁ (for the carboxylic acid).[11]

    • Similarly, pKa₂ (for the ammonium group) is the pH at the midpoint between the first and second equivalence points.[11]

    • The Henderson-Hasselbalch equation can be used to confirm the values from the curve.[11]

Part 2: Density of this compound

Density is a fundamental physical property that influences material handling and formulation in drug development. For solid compounds, bulk density and true density affect powder flow, compressibility, and the final dosage form's uniformity.

Reported Density Values

The density of this compound has been reported through both experimental measurement and computational prediction.

PropertyValueMethodSource
Density1.3 ± 0.1 g/cm³ExperimentalChemsrc[12]
Density1.268 ± 0.06 g/cm³PredictedChemicalBook[2]

The close agreement between the experimental and predicted values provides confidence in this physical parameter.

Significance of Density in Pharmaceutical Science
  • Formulation Development: The density of an active pharmaceutical ingredient (API) is critical for designing solid dosage forms like tablets and capsules. It influences die filling during tablet compression and the final tablet weight.

  • Powder Handling: Properties like powder flowability and bulk density are directly related to the true density of the particles. Consistent density is essential for ensuring manufacturing efficiency and dose uniformity.

  • Excipient Compatibility: Density differences between the API and excipients can lead to segregation in powder blends, resulting in non-uniform drug content in the final product.

Experimental Determination Protocol: Gas Pycnometry

Gas pycnometry is a highly accurate and non-destructive method for determining the true density of a solid powder.

Objective: To measure the true density of a this compound sample by determining its volume via gas displacement.

Principle: The method relies on Archimedes' principle of fluid displacement, using a non-reactive gas like helium. The instrument measures the pressure change when a known quantity of gas is allowed to expand into a chamber containing the sample, thereby calculating the sample's volume. Density is then calculated as mass divided by the measured volume.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of dry this compound powder. The sample must be free of moisture and solvents.

  • Instrument Calibration: Calibrate the gas pycnometer using a standard calibration sphere of known volume as per the manufacturer's instructions.

  • Sample Loading: Place the weighed sample into the sample chamber of the pycnometer.

  • Measurement Cycle: Seal the chamber and initiate the measurement sequence. The instrument will automatically purge the chamber of air, fill it with helium to a target pressure, allow the gas to expand into a reference chamber, and measure the resulting pressure.

  • Data Acquisition: The instrument's software uses the pressure readings and the known chamber volumes to calculate the sample volume. This process is typically repeated several times to ensure a stable and accurate reading.

  • Density Calculation: The true density (ρ) is calculated using the formula: ρ = m / V, where 'm' is the initial mass of the sample and 'V' is the volume measured by the pycnometer.

Part 3: Visualization of Ionizable Centers

To conceptualize the relationship between the structure of this compound and its acid-base properties, the following diagram illustrates the key ionizable centers.

G cluster_molecule This compound cluster_reactions Ionization Equilibria mol C₆H₄(CH₂COOH)(NH₂) cooh Carboxylic Acid (-COOH) Acidic Center mol->cooh nh2 Amino Group (-NH₂) Basic Center mol->nh2 proton_loss Donates H⁺ cooh->proton_loss pKa₁ ≈ 4.38 proton_gain Accepts H⁺ nh2->proton_gain pKa₂ (conjugate acid)

Caption: Ionizable centers of this compound.

Conclusion

The are foundational parameters for its effective use in pharmaceutical research and development. The predicted pKa of approximately 4.38 for the carboxylic acid group indicates that the molecule's charge state will be highly sensitive to the physiological pH range, impacting its ADMET properties.[3][13] The density, reported at approximately 1.3 g/cm³, provides essential data for the design of solid dosage forms.[12] While computational predictions offer valuable initial insights, this guide underscores the necessity of empirical validation through robust experimental protocols like potentiometric titration and gas pycnometry. By integrating theoretical understanding with practical measurement, researchers can fully leverage the physicochemical properties of this compound to advance their drug discovery and development programs.

References

  • 2-Aminophenylaceticacid | CAS#:3342-78-7 | Chemsrc.
  • Determination of The Pka Values of An Amino Acid | PDF - Scribd.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium.
  • Prediction of pKa values using the PM6 semiempirical method - PeerJ.
  • Quantum chemical pKa prediction for complex organic molecules - ResearchGate.
  • This compound | C8H9NO2 | CID 583776 - PubChem.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI.
  • How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Publications.
  • 2-Amino-2-phenylacetic acid - LookChem.
  • Isoelectric Points of Amino Acids (and How To Calculate Them) - Master Organic Chemistry.
  • Determination of Pka and Pi Values of Amino Acids Through Titration | PDF - Scribd.
  • What is pKa and how is it used in drug development?
  • DETERMINATION OF pKa OF GLYCINE - eGyanKosh.
  • Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks.
  • The Significance of Acid/Base Properties in Drug Discovery - PMC - PubMed Central.
  • The Impact of Ionization in Drug Discovery & Development - ACD/Labs.
  • chemical label this compound.
  • CAS No : 3342-78-7 | Product Name : this compound | Pharmaffiliates.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • 2-amino-2-phenylacetic acid - 2835-06-5, C8H9NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem.
  • This compound Two Chongqing Chemdad Co. ,Ltd.
  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca - OWL.
  • pKa Data Compiled by R. Williams.

Sources

2-Aminophenylacetic Acid Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminophenylacetic acid scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities exhibited by its derivatives. We will dissect the key mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of their anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate innovation in this promising area of pharmaceutical science.

Introduction

This compound is an organic compound featuring a phenylacetic acid backbone substituted with an amino group at the ortho position[1][2][3]. This unique arrangement of a carboxylic acid and an amino group on adjacent positions of a phenyl ring imparts a specific conformational flexibility and a set of electronic properties that make it an attractive starting point for chemical synthesis. Its derivatives have been shown to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. This guide will synthesize the current understanding of these activities, grounding the discussion in mechanistic insights and empirical data.

Anti-inflammatory and Analgesic Activity

Derivatives of this compound are perhaps most renowned for their potent anti-inflammatory and analgesic properties, with several compounds demonstrating efficacy comparable to or exceeding that of established nonsteroidal anti-inflammatory drugs (NSAIDs).

1.1. Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism underlying the anti-inflammatory effects of these derivatives is the inhibition of prostaglandin synthetase, also known as cyclooxygenase (COX)[4][5]. Prostaglandins are key lipid mediators of inflammation, pain, and fever. By blocking the COX enzymes (COX-1 and COX-2), these compounds prevent the conversion of arachidonic acid into prostaglandins.

The 2-amino group is considered beneficial for the potency of prostaglandin synthetase inhibition[4][5]. It is hypothesized that this amino group may provide an additional point of attachment for binding to the enzyme, enhancing the inhibitory activity[5]. Several series of substituted this compound derivatives have been synthesized and shown to possess significant in vitro and in vivo anti-inflammatory activity[4][5][6]. For instance, 2-amino-3-benzoylphenylacetic acid, also known as amfenac, has demonstrated potent anti-inflammatory and analgesic activities[5].

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2, PGI2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Derivative 2-Aminophenylacetic Acid Derivative Derivative->COX Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

1.2. Structure-Activity Relationship (SAR)

The anti-inflammatory potency of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring.

  • Substitution at the 3-position: The introduction of a benzoyl group at the 3-position has been shown to significantly increase in vivo anti-inflammatory potency[4][5].

  • Amino Group: The presence of the 2-amino substituent is generally beneficial for activity[4][5].

  • Prodrugs: The development of prodrugs, such as amides of 2-amino-3-benzoylbenzeneacetic acid, has been explored to improve the therapeutic index and reduce gastrointestinal irritation[7].

1.3. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into control, standard (e.g., Diclofenac sodium), and test groups (n=6).

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

  • Statistical Analysis: Data are expressed as mean ± SEM and analyzed using a suitable statistical test (e.g., one-way ANOVA followed by Dunnett's test). A p-value < 0.05 is considered statistically significant.

Anticancer Activity

A growing body of evidence suggests that derivatives of this compound possess significant anticancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

2.1. Mechanism of Action: Apoptosis Induction and Kinase Inhibition

The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. Some derivatives have been shown to trigger the intrinsic mitochondrial pathway of apoptosis[8]. This involves the generation of reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c[9].

Furthermore, certain derivatives, particularly benzothiazole and phenothiazine analogues, have been identified as inhibitors of protein tyrosine kinases, which are critical for cancer cell proliferation and survival[8].

G Derivative 2-Aminophenylacetic Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Kinase Protein Tyrosine Kinases Derivative->Kinase Inhibition Mito Mitochondrial Membrane Potential (↓) ROS->Mito CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Cancer Cell Proliferation & Survival Kinase->Proliferation

Caption: Proposed Mechanisms of Anticancer Activity.

2.2. Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives is typically evaluated against a panel of human cancer cell lines, and the results are expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Derivative ClassCancer Cell LineIC50 (µM)Reference
Benzothiazole DerivativesVariousVaries[8]
Phenothiazine DerivativesVariousVaries[8]
2-Arylbenzoxazole Acetic AcidsMCF-7, HCT-116Varies[10]
2-Amino-thiazole-5-carboxylic acid phenylamidesK563, MCF-7, HT-29Varies[11]

Note: Specific IC50 values are highly dependent on the individual compound and cell line.

2.3. Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control. Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticonvulsant Activity

Certain derivatives of aminophenylacetic acid have shown promise as anticonvulsant agents, with some exhibiting potent activity in preclinical models of epilepsy[12][13].

3.1. Potential Mechanisms of Action

While the exact mechanisms are still under investigation, some studies suggest that the anticonvulsant activity may be partially due to an interaction with neuronal voltage-dependent sodium channels[12]. The pharmacophore for many antiepileptic drugs includes a hydrophobic region (often an aromatic ring), a hydrogen bond donor/acceptor site, and an electron donor group, features that can be incorporated into this compound derivatives[14].

3.2. Preclinical Evaluation

The anticonvulsant activity of these compounds is typically assessed in rodent models using tests such as the maximal electroshock (MES) seizure test and the pentylenetetrazole (PTZ) seizure test. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures.

Compound ClassAnimal ModelActivityReference
N-substituted amino acid amidesMouse MES, bicuculline, picrotoxin testsED50 < 100 mg/kg (oral)[12]
4-AminophenylacetamidesMouse MES and PTZ testsED50 = 50.50 mg/kg (MES)[13]
Isatin-based derivativesMouse MES and PTZ testsActive at 30-100 mg/kg[14]
Antimicrobial Activity

The this compound scaffold has also been utilized to develop compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens[15][16][17].

4.1. Spectrum of Activity

Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungi[16][18]. The mechanism of action is often related to the disruption of the bacterial cell membrane[17].

4.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The derivatives of this compound represent a versatile and highly promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anti-inflammatory, anticancer, anticonvulsant, and antimicrobial agents underscores their therapeutic potential. Future research should focus on optimizing the lead compounds within each therapeutic area to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action will be crucial for their rational design and clinical development. The continued exploration of this chemical scaffold is likely to yield novel and effective therapeutic agents for a variety of human diseases.

References
  • Walsh, D. A., Shamblee, D. A., Welstead, W. J., Jr., & Sancilio, L. F. (1982). Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted this compound derivatives. Journal of Medicinal Chemistry, 25(4), 446–451. [Link]
  • Walsh, D. A., Shamblee, D. A., Welstead, W. J., Jr., & Sancilio, L. F. (1981). Antiinflammatory Agents. 2.1 Syntheses and Antiinflammatory Activity of Substituted this compound Derivatives. Journal of Medicinal Chemistry. [Link]
  • American Chemical Society. (n.d.). Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted this compound derivatives. Journal of Medicinal Chemistry. [Link]
  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Molecules, 19(9), 13749–13765. [Link]
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2010). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 15(12), 9205–9218. [Link]
  • Rane, R. A., Gutte, S. D., & Sontakke, V. A. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273–284. [Link]
  • Chiarini, A., Chiarini, A., Budriesi, R., & Ghelardini, C. (2001). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Il Farmaco, 56(5-7), 433–443. [Link]
  • Wang, Y., Wang, Y., Zhang, X., & Li, J. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(1), 39–45. [Link]
  • Al-Qaisi, J. A., Al-Qirim, T. A., & Shattat, G. F. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents.
  • Welstead, W. J., Jr., Walsh, D. A., Sancilio, L. F., & Moran, H. W. (1982). Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid. Journal of Medicinal Chemistry, 25(4), 451–455. [Link]
  • Vivas, J. R., Chapartegui-González, I., Fernández-Martínez, M., González-Rico, C., Fortún, J., Escudero, R., Marco, F., Linares, L., Montejo, M., & Aranzamendi, M. (2021).
  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]
  • Fesharaki, S. S., Alirezvani, Z., & Dastmalchi, S. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(1), 1–11. [Link]
  • Singh, S., Sharma, P., Kumar, A., & Singh, I. (2025). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18–20. [Link]
  • O'Brien, R. W., & O'Brien, R. W. (1992). Antimicrobial activity of 2-aminophenoxazin-3-one under anaerobic conditions. Canadian Journal of Microbiology, 38(10), 1084–1088. [Link]
  • Scott, M. K., Scott, K. R., & Stenberg, V. I. (1988). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 31(3), 534–541. [Link]
  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627–3636. [Link]
  • Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(1), 1-18. [Link]
  • Scott, M. K., Scott, K. R., & Stenberg, V. I. (1993). Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. Journal of Medicinal Chemistry, 36(14), 1947–1955. [Link]
  • Dawidowski, M., & Skóra, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]

Sources

Methodological & Application

Introduction: The Strategic Conversion of a Lactam to an Amino Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the synthesis of 2-Aminophenylacetic Acid from Indolin-2-one, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the synthetic strategy, a detailed reaction mechanism, and a step-by-step experimental protocol.

This compound is a valuable building block in organic synthesis and medicinal chemistry.[1][2] It serves as a precursor for various pharmaceuticals and biologically active compounds. One efficient synthetic route to this molecule begins with the readily available starting material, indolin-2-one, also known as oxindole.[2] The core of this synthesis lies in the hydrolytic cleavage of the endocyclic amide bond (a lactam) within the indolin-2-one structure. This process effectively opens the five-membered heterocyclic ring to yield the desired α-amino acid.

The transformation from a cyclic amide to an acyclic amino acid is a fundamental reaction in organic chemistry, typically achieved under basic or acidic conditions. For the conversion of indolin-2-one, alkaline hydrolysis is generally preferred to minimize potential side reactions and facilitate product isolation.

Reaction Mechanism: Base-Catalyzed Hydrolysis

The conversion of indolin-2-one to this compound proceeds via a classic base-catalyzed amide hydrolysis mechanism. The process can be understood through the following key steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the lactam ring in indolin-2-one. This leads to the formation of a tetrahedral intermediate.

  • Ring Opening: The unstable tetrahedral intermediate collapses. The C-N bond of the lactam is cleaved, resulting in the opening of the five-membered ring. This step is driven by the reformation of the carbonyl group and results in an anionic amino acid intermediate.

  • Protonation: During the acidic work-up, the anionic intermediate is protonated. The carboxylate anion abstracts a proton from the acid (e.g., hydrochloric acid), and the amino group is also protonated to form an ammonium salt.

  • Neutralization: Subsequent neutralization to the isoelectric point of the amino acid causes the final product, this compound, to precipitate from the solution, allowing for its isolation.

The following diagram illustrates the workflow for this synthesis.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation A Indolin-2-one + NaOH Solution B Reflux (Heating) A->B 1. Add Reagents C Reaction Mixture (Sodium 2-aminophenylacetate) B->C 2. Promote Hydrolysis D Cool & Acidify with HCl C->D E Precipitation of Product D->E 3. Protonation F Filter & Wash Solid E->F 4. Isolate Crude Product G Dry Product F->G H Pure this compound G->H 5. Obtain Final Product

Caption: Experimental workflow for the synthesis of this compound.

The mechanistic pathway is detailed in the diagram below.

Caption: Mechanism of base-catalyzed hydrolysis of indolin-2-one.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound from indolin-2-one.

Materials and Reagents:

  • Indolin-2-one (Oxindole)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Ethanol

  • Deionized Water

  • pH paper or pH meter

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine indolin-2-one (10.0 g, 75.1 mmol) and a 10% aqueous solution of sodium hydroxide (100 mL).

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A small amount of unreacted starting material or impurities may be present. If so, filter the solution to obtain a clear, yellowish filtrate.

  • Acidification and Precipitation: Transfer the filtrate to a beaker and place it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with continuous stirring. The product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 6-7 (the isoelectric point of the amino acid).

  • Isolation: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Purification: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) followed by a small portion of cold ethanol to facilitate drying.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The final product should be a brownish-yellow solid.[2]

Data Summary and Characterization

The following table summarizes the key quantitative data for the described protocol.

ParameterValue
Starting MaterialIndolin-2-one
Molecular Weight133.15 g/mol
Amount of Starting Material10.0 g (75.1 mmol)
Main Reagent10% Aqueous NaOH
Reaction Temperature~100-105 °C (Reflux)
Reaction Time4-6 hours
ProductThis compound
Molecular Weight151.16 g/mol [1]
Theoretical Yield11.36 g
Typical Yield80-90%
AppearanceBrownish-Yellow Solid[2]
Melting Point123-127 °C[2]

Troubleshooting and Optimization

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 6 hours, the reaction time can be extended, or the concentration of the NaOH solution can be increased (e.g., to 15-20%).

  • Low Yield: A low yield may result from incomplete precipitation. Ensure the pH is carefully adjusted to the isoelectric point. Adding the acid too quickly can lead to the formation of very fine particles that are difficult to filter.

  • Product Purity: If the product is deemed impure after initial isolation, recrystallization can be performed. A suitable solvent system is an ethanol-water mixture. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

References

  • MDPI. (2012). Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties.
  • Organic Chemistry Portal. (2022). Catalyst-Free α-Alkylation-α-Hydroxylation of Oxindole with Alcohols.
  • Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Google Patents. (n.d.). WO2003099198A2 - A process for the preparation of oxindole derivatives.
  • National Institutes of Health. (2014). Concise Total Synthesis of (−)-Affinisine Oxindole, (+)-Isoalstonisine, (+)-Alstofoline, (−)-Macrogentine, (+)-Na-Demethylalstonisine, (−)-Alstonoxine A, and (+)-Alstonisine.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ResearchGate. (2011). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
  • National Institutes of Health. (2016). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone.
  • ResearchGate. (2016). Indolines from Oxindoles, Isatins, and Indoxyls.
  • Google Patents. (n.d.). US20200299275A1 - Synthesis of 2-indolinone derivatives.
  • Journal of the American Chemical Society. (2023). One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets.
  • White Rose eTheses Online. (2016). Synthesis and Reactions of Novel Oxindoles.
  • Royal Society of Chemistry. (2015). Synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via base-catalyzed cyclization of N-(2-nitrobenzyl).
  • Google Patents. (n.d.). US20110201812A1 - Process for the manufacture of an indolinone derivative.
  • MDPI. (2021). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One.
  • Royal Society of Chemistry. (1984). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II).
  • ResearchGate. (2014). dl -α-Aminophenylacetic Acid.
  • Royal Society of Chemistry. (2005). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides.

Sources

Application Notes and Protocols for the Esterification of 2-Aminophenylacetic Acid using Methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Methyl 2-Aminophenylacetate

Methyl 2-aminophenylacetate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a reactive amino group and an ester functionality on a phenylacetic acid scaffold, makes it a versatile building block for the synthesis of a variety of complex molecules and active pharmaceutical ingredients (APIs). The esterification of 2-aminophenylacetic acid is a fundamental transformation to protect the carboxylic acid moiety, thereby enabling selective reactions at the amino group or the aromatic ring. This document provides a comprehensive guide to the synthesis of methyl 2-aminophenylacetate via Fischer-Speier esterification, detailing the underlying chemical principles, a robust experimental protocol, and essential safety considerations.

Reaction Principle: The Fischer-Speier Esterification

The esterification of this compound with methanol is typically achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to use a large excess of the alcohol (methanol in this case), which also serves as the solvent.[2] The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the methanol.[2]

Reaction Mechanism

The mechanism of the Fischer esterification proceeds through several reversible steps:

  • Protonation of the Carbonyl Oxygen: The catalytic acid protonates the carbonyl oxygen of this compound, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl 2-aminophenylacetate product.

dot graph Fischer_Esterification_Mechanism { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Fischer Esterification Mechanism for this compound.

Experimental Protocol

This protocol details the synthesis, purification, and characterization of methyl 2-aminophenylacetate.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Sigma-AldrichStore in a cool, dry place.
Methanol (MeOH)Anhydrous, ≥99.8%Fisher ScientificUse of anhydrous methanol is recommended to favor the forward reaction.
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)VWRCaution: Highly corrosive. Handle with extreme care.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentPrepare in-houseUsed for neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentEMD MilliporeUsed as a drying agent.
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificFor extraction and chromatography.
HexanesHPLC GradeFisher ScientificFor chromatography.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

dot graph Experimental_Workflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Workflow for the Synthesis of Methyl 2-Aminophenylacetate.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 33.1 mmol).

    • Add anhydrous methanol (50 mL). Stir the mixture until the solid is fully dissolved.

    • Carefully and slowly add concentrated sulfuric acid (1.8 mL, 33.1 mmol) to the stirring solution. Note: The addition of sulfuric acid to methanol is highly exothermic and should be done slowly, preferably in an ice bath to control the temperature.[3]

  • Esterification Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The starting material (more polar) should be consumed and a new, less polar spot corresponding to the ester should appear.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice water (100 mL).

    • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the neutralized mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude methyl 2-aminophenylacetate.

    • If necessary, the crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: A pale yellow oil or solid.

  • Thin Layer Chromatography (TLC): Rf value will be higher than the starting carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz): The expected chemical shifts (δ, ppm) are approximately:

      • 7.20-6.70 (m, 4H, aromatic protons)

      • 4.10 (br s, 2H, -NH₂)

      • 3.70 (s, 3H, -OCH₃)

      • 3.60 (s, 2H, -CH₂-)

    • ¹³C NMR (CDCl₃, 100 MHz): The expected chemical shifts (δ, ppm) are approximately:

      • 172.5 (C=O)

      • 145.0 (C-NH₂)

      • 130.0, 128.0, 118.0, 116.0 (aromatic carbons)

      • 124.0 (quaternary aromatic carbon)

      • 52.0 (-OCH₃)

      • 40.0 (-CH₂-)

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionIncrease reflux time. Ensure methanol is anhydrous.
Loss of product during work-upEnsure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions.
Incomplete Neutralization Insufficient sodium bicarbonateAdd sodium bicarbonate solution slowly until no more gas evolves and check the pH.
Product Contamination Residual starting materialEnsure the reaction goes to completion. Purify by column chromatography.
Side productsIntramolecular aminolysis can lead to the formation of oxindole. This can be minimized by maintaining a low reaction temperature after the initial reflux and during workup.

Safety Precautions

  • This compound: May cause skin and eye irritation.[1][4] Handle with gloves and safety glasses.

  • Methanol: Highly flammable and toxic.[5] Avoid inhalation and contact with skin. Work in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns.[6] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Add acid to the alcohol slowly and with cooling.

  • General: Perform the entire procedure in a well-ventilated fume hood. Have appropriate spill kits and safety equipment readily available.

References

  • Quora.
  • Organic Syntheses. Working with Hazardous Chemicals. Accessed January 10, 2026. [Link]
  • Columbus Chemical. Methanol/Hydrosulfuric Acid Mixed Safety Data Sheet. Published April 18, 2022. [Link]
  • PubChem. This compound. Accessed January 10, 2026. [Link]
  • Wikipedia.
  • Pharmaffiliates. This compound. Accessed January 10, 2026. [Link]
  • Chemsrc. 2-Aminophenylaceticacid. Accessed January 10, 2026. [Link]
  • Google Patents. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)
  • Organic Syntheses. Is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Accessed January 10, 2026. [Link]
  • PubChem. Methyl 2-(4-aminophenyl)
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Published November 16, 2022. [Link]
  • OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024. [Link]
  • Science Madness. Any Danger of Sulfates when forming Esters with H2SO4? Published August 17, 2009. [Link]
  • New Jersey Department of Health. Sulfuric acid - Hazardous Substance Fact Sheet. Accessed January 10, 2026. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Accessed January 10, 2026. [Link]
  • University of California, Davis.
  • University of Missouri–St. Louis.

Sources

Application Notes: Incorporating 2-Aminophenylacetic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Aminophenylacetic Acid

In the expanding landscape of peptide chemistry, the incorporation of non-proteinogenic amino acids is a critical strategy for developing novel therapeutics, probes, and biomaterials. This compound (2-Apa), an isomer of phenylalanine, presents a unique structural motif: an aromatic ring with both the amino and the carboxymethyl groups attached at ortho positions. This arrangement imparts significant conformational constraints and introduces a reactive aniline moiety, making it a valuable building block for creating peptide foldamers, rigid linkers, and peptides with enhanced stability and novel biological activities.[1][2][3]

However, the unique structure of 2-Apa also introduces distinct challenges into standard peptide synthesis workflows.[4] The reduced nucleophilicity of its aromatic amine and potential for side reactions necessitate specialized protocols. This guide provides a detailed overview of the key considerations, optimized coupling methodologies, and step-by-step protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Core Challenges and Strategic Considerations

The primary obstacle in using 2-Apa stems from the electronic properties of its amino group. Unlike the aliphatic amines of standard alpha-amino acids, the amino group in 2-Apa is an aniline. Its lone pair of electrons is delocalized into the aromatic ring, significantly reducing its basicity and nucleophilicity. This makes standard amide bond formation sluggish and inefficient.[4]

Key Challenges:

  • Poor Coupling Efficiency: The weakly nucleophilic aromatic amine requires highly activated carboxylic acids to achieve reasonable reaction rates and yields.[4]

  • Steric Hindrance: The ortho positioning of the side chain can create steric hindrance, further impeding the approach of an activated amino acid.[5]

  • Side Reactions: Inefficient coupling can lead to side reactions, including the capping of the unreacted amine by subsequent activated species or the formation of unwanted byproducts.

  • Oxidation: Aniline moieties can be susceptible to oxidation, which can affect the purity and stability of the final peptide.[5][6]

To overcome these challenges, a multi-faceted approach focusing on the choice of protecting groups, coupling reagents, and reaction conditions is essential.

Protecting Group Strategy: The Role of Fmoc

For SPPS, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice for the N-terminus of 2-Apa.[7][8] The Fmoc group is stable to the acidic conditions often used for final cleavage from the resin but is readily removed by a weak base, typically a solution of piperidine in DMF.[8][9][10] This orthogonality is crucial for a successful synthesis strategy.[8][11] Commercially available Fmoc-2-aminophenylacetic acid is the recommended starting material for SPPS.[7]

Optimizing the Coupling Reaction: Reagents and Conditions

The success of incorporating 2-Apa hinges on achieving a highly efficient coupling reaction. This requires the use of potent activating reagents that can generate a highly reactive ester of the incoming Fmoc-amino acid, capable of acylating the weakly nucleophilic aniline.

Comparison of Common Coupling Reagents

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often insufficient for this challenging coupling.[12][13] More potent aminium/uronium or phosphonium salt-based reagents are required.

Reagent ClassExample(s)Reactivity for 2-ApaRationale & Key Considerations
Aminium/Uronium Salts HATU , HBTU, HCTUExcellent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended. It forms a highly reactive OAt-ester, which is more reactive than the OBt-esters generated by HBTU.[12][13][14] This enhanced reactivity is crucial for overcoming the low nucleophilicity of the aniline amine.[15]
Phosphonium Salts PyAOP , PyBOPExcellent PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, particularly for sterically hindered couplings.[12][14] Phosphonium salts do not carry the risk of guanidinylation of the free amine, a potential side reaction with uronium salts.[14]
Carbodiimides DIC, DCCPoor to Moderate Generally not recommended for this specific coupling due to lower activation levels and slower reaction rates, which can lead to incomplete reactions.[12][13]

Recommendation: For routine synthesis, HATU is the preferred coupling reagent due to its high reactivity, rapid reaction times, and proven success in coupling to unreactive amines.[13][15]

Workflow for Incorporating Fmoc-2-Apa into a Peptide Chain

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis to incorporate a this compound residue.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_cycle 2-Apa Incorporation Cycle cluster_result Elongated Peptide Resin Resin-NH-Peptide(n-1) Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Cycle Wash1 2. DMF Wash Fmoc_Deprotection->Wash1 Exposes N-terminal amine Coupling 3. Coupling Reaction Fmoc-2-Apa-OH HATU / DIPEA in DMF Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Forms new peptide bond Resin_Apa Resin-NH-Peptide(n-1)-Apa(Fmoc) Wash2->Resin_Apa Cycle Complete

Caption: SPPS cycle for this compound incorporation.

Detailed Laboratory Protocols

These protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.

Protocol 1: Fmoc-Deprotection of the N-Terminal Amino Group

This step exposes the free amine on the growing peptide chain, preparing it for coupling with Fmoc-2-Apa-OH.

Materials:

  • Resin-bound peptide with N-terminal Fmoc protection

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF)

  • DMF (Peptide synthesis grade)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the deprotection solution (e.g., 5 mL for a 0.1 mmol synthesis) to the resin.

  • Agitate the vessel for 3 minutes at room temperature.

  • Drain the solution.

  • Add a fresh aliquot of the deprotection solution (5 mL) and agitate for an additional 10-15 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine. The resin is now ready for the coupling step.

Protocol 2: Coupling of Fmoc-2-Aminophenylacetic Acid using HATU

This protocol details the critical step of coupling Fmoc-2-Apa-OH to the newly deprotected N-terminal amine of the resin-bound peptide.

Materials:

  • Deprotected resin-bound peptide from Protocol 1

  • Fmoc-2-aminophenylacetic acid (Fmoc-2-Apa-OH)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF (Peptide synthesis grade)

Procedure:

  • Prepare the Activation Solution: In a separate vial, dissolve Fmoc-2-Apa-OH (4 equivalents relative to resin loading, e.g., 0.4 mmol) and HATU (3.9 equivalents, e.g., 0.39 mmol) in DMF (e.g., 2 mL).

  • Activate the Carboxylic Acid: Add DIPEA (8 equivalents, e.g., 0.8 mmol) to the activation solution. Allow the solution to pre-activate for 5 minutes at room temperature.[15] The solution may change color.

  • Initiate Coupling: Add the activated Fmoc-2-Apa-OH solution to the deprotected resin in the synthesis vessel.

  • Reaction: Agitate the mixture at room temperature for 1 to 2 hours. Due to the reduced reactivity of the aniline, a longer coupling time compared to standard amino acids is recommended.[15]

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow/colorless) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.

  • Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL).

The peptide is now elongated with the 2-Apa residue and ready for the next cycle of deprotection and coupling.

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient activation or reaction time.Double the coupling time. If still incomplete, perform a second coupling with a freshly prepared activation solution before proceeding.
Peptide Aggregation Hydrophobic nature of 2-Apa and growing peptide chain.[16][17]Incorporate pseudoproline dipeptides or use a more polar solvent mixture if compatible with the resin (e.g., DMF/NMP).[16]
Low Final Yield Steric hindrance or poor solvation of the peptide chain.Ensure adequate swelling of the resin before each step. Consider using a low-loading resin to minimize inter-chain interactions.
Oxidative Side Products The aniline group of 2-Apa is susceptible to oxidation.[6]Use high-purity, fresh solvents. During final cleavage, ensure a scavenger cocktail (e.g., with triisopropylsilane) is used to quench reactive species.

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with strategic modifications to standard SPPS protocols. The key to success lies in recognizing the reduced nucleophilicity of the aromatic amine and compensating with the use of highly potent coupling reagents, such as HATU or PyAOP, and extended reaction times. By following the optimized protocols and troubleshooting guidelines presented here, researchers can effectively leverage the unique structural and conformational properties of 2-Apa to advance the design of sophisticated peptide-based molecules for a wide range of scientific and therapeutic applications.

References

  • Technical Support Center: Enhancing the Stability of Peptides Incorporating 2-amino-2-(2-methoxyphenyl)acetic Acid. Benchchem.
  • Fmoc-2-aminophenylacetic acid. Chem-Impex.
  • Coupling Reagents. Aapptec Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Peptide coupling. Reddit r/Chempros.
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health (PMC).
  • Fmoc-(2-aminomethylphenyl)acetic acid AldrichCPR. Sigma-Aldrich.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Amino Acid Derivatives for Peptide Synthesis. (Source not specified).
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. National Institutes of Health (PMC).
  • Ribosomal synthesis and folding of peptide-helical aromatic foldamer hybrids. Ivan Huc.
  • Fmoc-Protected Amino Groups. Organic Chemistry Portal.
  • Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences.
  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • Folded Synthetic Peptides for Biomedical Applications. Frontiers Research Topic.
  • Overview of Fmoc Amino Acids. ChemPep.
  • Peptide synthesis. Wikipedia.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (Source not specified).
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health (PMC).
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (Source not specified).
  • Peptide Synthesis. ResearchGate.
  • α/β-Peptide foldamers: state of the art. OUCI.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (Source not specified).

Sources

Applications of 2-Aminophenylacetic Acid in Polymer Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of the applications of 2-aminophenylacetic acid in polymer chemistry. It is intended for researchers, scientists, and drug development professionals interested in leveraging this unique monomer for the synthesis of novel polymers with tailored properties. This guide delves into the synthesis of polyamides through self-condensation of this compound, explores potential applications in advanced materials and biomedicine, and provides detailed protocols for polymerization and characterization.

Introduction to this compound in Polymer Synthesis

This compound is an aromatic amino acid characterized by a phenyl ring substituted with both an amino group (-NH₂) and a carboxylic acid group (-COOH) on adjacent carbon atoms.[1] This bifunctional nature makes it a prime candidate for step-growth polymerization, specifically for the synthesis of polyamides. The presence of the aromatic ring in the polymer backbone is expected to impart rigidity, thermal stability, and potentially unique electronic properties to the resulting materials.

The self-condensation of this compound leads to the formation of a polyamide, designated as poly(this compound), with repeating amide linkages. This process typically involves the elimination of a water molecule with each amide bond formation. The properties of the resulting polymer can be influenced by factors such as molecular weight, crystallinity, and the presence of functional groups.

Diagrammatic Representation of the Polymerization Process

The following diagram illustrates the self-condensation reaction of this compound to form a polyamide.

Polymerization Monomer n (this compound) Polymer Poly(this compound) Monomer->Polymer Heat, Catalyst Water + (n-1) H₂O Polymer->Water

Caption: Self-condensation of this compound.

Potential Applications of Poly(this compound)

The unique chemical structure of poly(this compound) suggests its potential utility in several advanced applications:

  • Biocompatible Materials: Polyamides and polymers derived from amino acids are often biocompatible, making them suitable for various biomedical applications.[2] Poly(this compound) could be explored for use in drug delivery systems, tissue engineering scaffolds, and medical implants.[3] The presence of carboxylic acid groups could also be leveraged for further functionalization with bioactive molecules.

  • Conductive Polymers: The incorporation of aniline-like moieties within the polymer backbone suggests that poly(this compound) may exhibit electrical conductivity upon doping.[4] Polymers containing aniline and carboxylic acid groups have been investigated for their conducting properties.[5] This opens up possibilities for its use in sensors, antistatic coatings, and organic electronics.

  • High-Performance Polymers: Aromatic polyamides are known for their excellent thermal and mechanical properties.[6] The rigid phenyl rings in the backbone of poly(this compound) are expected to contribute to high glass transition temperatures and thermal stability.[7][8]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of poly(this compound). These are generalized protocols based on established methods for the polymerization of aromatic amino acids and should be optimized for specific research needs.

Protocol 1: Melt Polycondensation of this compound

Melt polycondensation is a solvent-free method that is often used for the synthesis of high-molecular-weight polyesters and polyamides.[9]

Materials:

  • This compound (monomer)

  • Antimony trioxide (catalyst, optional)

  • Triphenyl phosphite (catalyst, optional)

  • High-vacuum pump

  • Schlenk line apparatus

  • Heating mantle with temperature controller

  • Stirring mechanism

Procedure:

  • Monomer Preparation: Ensure the this compound is of high purity and thoroughly dried to remove any residual moisture, which can interfere with the polymerization reaction.

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line, add the this compound and the chosen catalyst (e.g., 0.1 mol% antimony trioxide).

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen, which can cause side reactions at high temperatures.

  • Heating and Melting: Gradually heat the flask in a heating mantle while stirring. The monomer will melt (melting point of this compound is approximately 123-127 °C).[10]

  • Polycondensation: Once the monomer is molten, slowly increase the temperature to 200-250°C. The condensation reaction will begin, with the evolution of water, which will be distilled off.

  • Vacuum Application: After the initial evolution of water subsides (typically 1-2 hours), gradually apply a high vacuum (<1 mmHg) to the system to facilitate the removal of the remaining water and drive the polymerization to a higher molecular weight.

  • Reaction Monitoring: Continue the reaction under vacuum for several hours (4-8 hours). The viscosity of the melt will increase significantly as the polymer chains grow. The reaction can be monitored by observing the viscosity of the melt.

  • Polymer Isolation: Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed from the flask.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide) and precipitating it in a non-solvent like methanol or water. The purified polymer should then be dried in a vacuum oven.

Protocol 2: Solution Polymerization of this compound

Solution polymerization is an alternative method that is carried out in a solvent, which can help to control the reaction temperature and viscosity.

Materials:

  • This compound

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (solvent)

  • Triphenyl phosphite and pyridine (condensing agents)

  • Calcium chloride (optional, to improve solubility)

  • Nitrogen source

  • Stirring and heating apparatus

Procedure:

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the this compound in the chosen solvent (e.g., NMP). Calcium chloride can be added to enhance the solubility of the resulting polyamide.

  • Inert Atmosphere: Purge the system with dry nitrogen.

  • Addition of Condensing Agents: To the stirred solution, add triphenyl phosphite and pyridine. These act as condensing agents to facilitate the amide bond formation at lower temperatures than melt polycondensation.

  • Polymerization: Heat the reaction mixture to a temperature between 100-150°C and maintain it for several hours (6-12 hours) with continuous stirring under a nitrogen atmosphere.

  • Polymer Precipitation: After the reaction is complete, cool the solution to room temperature and pour it into a non-solvent such as methanol or water with vigorous stirring to precipitate the polymer.

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove any unreacted monomer and condensing agents, and then dry it in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

Characterization of Poly(this compound)

The structure and properties of the synthesized polymer should be thoroughly characterized using various analytical techniques.

Table of Expected Spectroscopic Data
Technique Expected Observations Interpretation
FTIR Spectroscopy Broad peak around 3300 cm⁻¹ (N-H stretching)Peak around 1650 cm⁻¹ (Amide I, C=O stretching)Peak around 1540 cm⁻¹ (Amide II, N-H bending)Peaks in the 1600-1450 cm⁻¹ region (Aromatic C=C stretching)Disappearance of the broad O-H stretch from the carboxylic acid monomer.Confirmation of amide bond formation and the presence of aromatic rings in the polymer backbone.[11][12][13]
¹H NMR Spectroscopy Broad signals in the aromatic region (7-8 ppm)A broad signal corresponding to the amide proton (8-10 ppm)Signals for the methylene protons adjacent to the aromatic ring and carbonyl group.Elucidation of the polymer's chemical structure and confirmation of polymerization.[12]
¹³C NMR Spectroscopy Signals in the aromatic region (120-140 ppm)A signal for the carbonyl carbon of the amide group (~170 ppm).Further confirmation of the polymer's structure.
Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer. Aromatic polyamides typically exhibit high decomposition temperatures, often above 400°C.[7]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg of aromatic polyamides is generally high due to the rigidity of the polymer backbone.[8]

Logical Workflow for Polymer Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of poly(this compound).

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Polymerization Polymerization (Melt or Solution) Monomer->Polymerization Purification Purification Polymerization->Purification Spectroscopy Spectroscopic Analysis (FTIR, NMR) Purification->Spectroscopy Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Properties Property Evaluation (e.g., Conductivity, Biocompatibility) Spectroscopy->Properties Thermal->Properties

Caption: General workflow for polymer synthesis and characterization.

Conclusion

This compound presents a promising yet underexplored monomer for the development of novel functional polymers. Its unique structure, combining an aromatic ring with both amino and carboxylic acid functionalities, offers a pathway to polyamides with potentially desirable thermal, electronic, and biological properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to begin exploring the synthesis and applications of poly(this compound) and its derivatives. Further research in this area is warranted to fully elucidate the potential of this versatile monomer in the field of polymer chemistry.

References

  • Synthesis of Polyamide Carboxylic Acid Containing Amino Acid via Amidocarbonyl
  • STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. (2024). Rasayan Journal of Chemistry. [Link]
  • Functional Aromatic Polyamides. (2018). Molecules. [Link]
  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. (2022). Chemical Society Reviews. [Link]
  • Step-growth polymeriz
  • Polyamide Formation (A-Level Chemistry). (n.d.). Study Mind. [Link]
  • Biosynthesis of Polyamide 4, a Biobased and Biodegradable Polymer. (2008).
  • Ch 26 Step-Growth Polymers - Condensation polymeriz
  • 7.9 Other polyamide polymers. (n.d.). LibreTexts Chemistry. [Link]
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.).
  • Step-Growth Polymerization and Step-Growth Polymers. (2016).
  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. (2015). Polymers. [Link]
  • 11.5.2.3: Step Growth and Chain Growth. (2023, May 25). Chemistry LibreTexts. [Link]
  • Synthesis of Polyamides from www.ChemistryTuition.Net. (2014, October 8). YouTube. [Link]
  • Biocompatible Polymers and their Potential Biomedical Applications: A Review. (2019). Current Pharmaceutical Design. [Link]
  • Advances in Conductive Polymer-Based Flexible Electronics for Multifunctional Applications. (2023). Journal of Composites Science. [Link]
  • Step-growth polymeriz
  • Biomimetic materials based on zwitterionic polymers toward human-friendly medical devices. (2021).
  • Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. (2022). Chemical Society Reviews. [Link]
  • Biocompatible Nanoparticles Based on Amphiphilic Random Polypeptides and Glycopolymers as Drug Delivery Systems. (2021). Polymers. [Link]
  • Synthesis of Polyamides and Their Copolymers via Enzymatic Polymerization. (2015).
  • Biocompatible and antibacterial polymers for biomedical applications: a minireview. (2024).
  • Recent Advances in Biodegradable and Biocompatible Synthetic Polymers Used in Skin Wound Healing. (2022). Polymers. [Link]
  • Method for polishing polyamide objects obtained by additive manufacturing or 3d printing techniques. (2020).
  • Conductive Polymers and Their Nanocomposites: Application Features in Biosensors and Biofuel Cells. (2022). Polymers. [Link]
  • Ring-Opening Polymerization of Cyclic Amides (Lactams). (2019).
  • Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. (2003).
  • Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. (2021). Polymers. [Link]
  • Main activators in anionic lactam ring-opening polymerization. (2018).
  • This compound. (n.d.). PubChem. [Link]
  • From batteries to biosensors: Conductive polymers make the jump to commercial applic
  • 2-Aminophenylaceticacid. (n.d.). Chemsrc. [Link]
  • Conductive polymers and derivatives as recognition element for electrochemical sensing of food and drug additives: A brief perspective. (2023). Results in Chemistry. [Link]
  • 2-amino-2-phenylacetic acid. (n.d.). ChemSynthesis. [Link]
  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. (2006). Acta Pharmaceutica. [Link]

Sources

The Strategic Role of 2-Aminophenylacetic Acid in the Synthesis of Potent Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the critical role of 2-aminophenylacetic acid as a versatile precursor in the synthesis of prominent non-steroidal anti-inflammatory drugs (NSAIDs). We provide an in-depth exploration of the chemical properties of this compound, the mechanistic underpinnings of the cyclooxygenase (COX) pathway targeted by its derivatives, and detailed, field-tested protocols for the synthesis of Diclofenac. This document is intended for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical steps necessary for the successful synthesis and analysis of these vital therapeutic agents.

Introduction: The Significance of a Core Moiety

This compound is a bifunctional molecule, possessing both a reactive amine and a carboxylic acid group, making it an invaluable starting material in medicinal chemistry. Its structural framework is central to the pharmacophore of several highly effective NSAIDs. The strategic placement of its functional groups allows for the construction of complex molecular architectures, such as the diarylamine structure of Diclofenac and the indole core of Indomethacin analogs. These drugs are mainstays in the treatment of pain and inflammatory conditions like arthritis due to their potent inhibition of prostaglandin synthesis.[1][2] This guide will elucidate the journey from this simple precursor to a powerful therapeutic agent.

The Target: Understanding the Cyclooxygenase (COX) Pathway

The therapeutic efficacy of NSAIDs derived from this compound is rooted in their ability to inhibit the cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]

  • COX-1: This isoform is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[6][7]

  • COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli.[6] Its inhibition is largely responsible for the anti-inflammatory effects of NSAIDs.[8]

Diclofenac, a primary derivative of this compound, is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[9][] However, it exhibits a degree of selectivity for COX-2.[11][12] This dual inhibition explains both its potent anti-inflammatory action and some of its potential side effects, such as gastrointestinal discomfort.[4][13]

COX_Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 homeostatic_pgs Homeostatic Prostaglandins (e.g., for Gastric Protection, Platelet Aggregation) pgh2->homeostatic_pgs Isomerases inflammatory_pgs Inflammatory Prostaglandins (e.g., PGE2) pgh2->inflammatory_pgs Isomerases inflammation_pain Inflammation, Pain, Fever inflammatory_pgs->inflammation_pain nsaids NSAIDs (e.g., Diclofenac) nsaids->cox1 Inhibition nsaids->cox2 Inhibition Synthesis_Workflow start This compound + 1,2-Dichlorobenzene step1 Ullmann Condensation (CuI, K₂CO₃, PEG-400, Reflux) start->step1 intermediate Crude 1-(2,6-dichlorophenyl) -2-indolinone step1->intermediate step2 Hydrolysis (NaOH, H₂O/EtOH, Reflux) intermediate->step2 workup Acidification (HCl) & Precipitation step2->workup product Diclofenac (Final Product) workup->product

Sources

Application Notes and Protocols for the Quantification of 2-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminophenylacetic acid is a compound of interest in various fields, including pharmaceutical development and as a fungal metabolite.[1] Its accurate quantification is crucial for process control, stability studies, and quality assurance in synthetic chemistry, as well as for understanding its role in biological systems. This document provides detailed application notes and protocols for the quantitative analysis of this compound using state-of-the-art analytical techniques. The methodologies described are intended for researchers, scientists, and drug development professionals, offering a framework for robust and reliable quantification.

The validation of any analytical method is a critical process to ensure the generation of reliable and reproducible data.[2] Key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines include specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4]

Core Analytical Techniques

The choice of an analytical technique for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the available instrumentation. The most prevalent and effective methods for the analysis of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components in a mixture.[2][5] For this compound, Reverse-Phase HPLC (RP-HPLC) is a common approach.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification, especially at low concentrations in complex matrices like plasma.[2][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds.[7] Derivatization of this compound is typically required to increase its volatility for GC analysis.[8]

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with Ultraviolet (UV) detection is a robust and widely available technique suitable for a broad range of applications.[2] This method is often the first choice for routine analysis and quality control where high sensitivity is not the primary requirement.

Principle

The separation is based on the partitioning of this compound between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Stock Stock Solution (1 mg/mL in mobile phase) Standards Calibration Standards (Dilution Series) Stock->Standards Filter 0.45 µm Syringe Filtration Standards->Filter Sample Sample Solution (in mobile phase) Sample->Filter HPLC HPLC System Filter->HPLC Injection Column C18 Column HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition & Processing Detector->Data

Caption: HPLC-UV experimental workflow for this compound.

Detailed Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[5][9]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A column with low silanol activity is recommended.[10]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier. For example, a gradient of acetonitrile and water, both containing 0.1% formic acid.[9] For non-MS applications, phosphoric acid can be used.[10]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or the λmax of this compound.[9]

  • Injection Volume: 10 µL.[9]

2. Reagent and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.[5]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[5]

3. System Equilibration and Analysis:

  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.[5]

  • Inject the calibration standards, starting from the lowest concentration.

  • Inject the prepared sample solutions.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standards.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary
ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy 80-120% of the nominal concentration.[11]
Precision (%RSD) ≤ 15%
LOD Signal-to-Noise Ratio ≥ 3:1
LOQ Signal-to-Noise Ratio ≥ 10:1

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[6]

Principle

This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored for quantification, which minimizes matrix interference.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Internal Standard (IS) PPT Protein Precipitation (e.g., cold acetonitrile) Plasma->PPT IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC/HPLC System Supernatant->LC Injection MS Triple Quadrupole MS LC->MS Data MRM Data Acquisition MS->Data Quant Quantification Data->Quant

Caption: LC-MS/MS workflow for this compound in plasma.

Detailed Protocol

1. Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 2.1 x 100 mm, 2.7 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient tailored to elute this compound with good peak shape.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI positive.

  • MRM Transitions: To be determined by infusing a standard solution of this compound and a suitable internal standard (e.g., a stable isotope-labeled version).

2. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma sample, add an internal standard.

  • Add 150 µL of cold acetonitrile to precipitate proteins.[6]

  • Vortex the mixture for 1 minute.[6]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[6]

  • Transfer the supernatant to an LC-MS vial for analysis.[6]

  • Other sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be employed for cleaner extracts.[12][13][14]

3. Calibration and Quality Control Samples:

  • Calibration Standards: Prepare calibration standards by spiking known amounts of this compound into a blank biological matrix.[2]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to assess the accuracy and precision of the method.[2]

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard for all samples, standards, and QCs.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.

Method Validation Summary
ParameterTypical Acceptance Criteria (Bioanalytical)
Linearity (r²) ≥ 0.99
Accuracy Mean value should be within ±15% of the nominal value (±20% at LLOQ).[4]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Recovery Consistent, precise, and reproducible.
Matrix Effect Should be assessed to ensure it does not compromise the accuracy and precision.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds.[7] For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[8]

Principle

The sample is first derivatized to make this compound volatile. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (ion abundance) information.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC Gas Chromatograph Derivatization->GC Injection MS Mass Spectrometer GC->MS Data Data Acquisition (SIM/Scan) MS->Data Quant Quantification Data->Quant

Caption: GC-MS workflow for this compound analysis.

Detailed Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[7]

  • Oven Temperature Program: A temperature gradient program to ensure good separation of the derivatized analyte from other components.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) for higher sensitivity in quantification or full scan for qualitative analysis.

2. Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using a suitable solvent.

  • Derivatization: Evaporate the solvent and derivatize the residue. A common derivatization agent for compounds with active hydrogens (like amines and carboxylic acids) is a silylating agent (e.g., BSTFA with 1% TMCS). The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific time.

3. Calibration and Analysis:

  • Prepare calibration standards of derivatized this compound.

  • Inject the derivatized standards and samples into the GC-MS system.

  • Develop a calibration curve based on the peak areas of a characteristic ion of the derivatized analyte.

  • Quantify the amount of this compound in the samples using the calibration curve.

Method Validation Summary
ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 85-115%
Precision (%RSD) ≤ 15%
LOD Dependent on instrumentation and derivatization efficiency
LOQ Dependent on instrumentation and derivatization efficiency

Conclusion

This document provides a comprehensive guide to the analytical methods for the quantification of this compound. The choice between HPLC-UV, LC-MS/MS, and GC-MS should be based on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.[2] For high-throughput and sensitive bioanalysis, LC-MS/MS is the recommended technique. HPLC-UV offers a robust and cost-effective solution for routine quality control applications. GC-MS, with a derivatization step, provides an alternative for volatile analysis with high selectivity. Proper method validation is paramount to ensure the generation of accurate and reliable data for any chosen method.[2][3][4]

References

  • A Comparative Guide to the Validation of Analytical Methods for N-(2-Aminophenyl)-2-phenylacetamide Quantification. Benchchem.
  • Separation of (2-(Aminomethyl)phenyl)acetic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Chiral HPLC Method Development for (S)-2-amino-2-phenylacetamide: Application Notes and Protocols. Benchchem.
  • This compound | C8H9NO2 | CID 583776. PubChem.
  • Purity Assessment of Synthesized N-(2-Aminophenyl)-2-phenylacetamide: A Comparative Guide. Benchchem.
  • Sample Preparation Techniques for Biological Matrices. Agilent.
  • Application Note: Quantification of 2'-Aminoacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • Analytical Method Validation: are your analytical methods suitable for intended use?. (2023-04-13).
  • Analytical method validation: A brief review.
  • Bioanalytical sample preparation. Biotage.
  • Validation of analytical methods for active constituents and agricultural products. (2014-07-01).
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
  • analytical methods.
  • Application Note: A Validated LC-MS/MS Method for the Quantification of 2-(((2-(4-Ethylphenyl)-5- methyloxazol - Benchchem.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 2-Aminophenylacetic acid. This compound is a key synthetic intermediate and a known fungal metabolite, making its accurate quantification critical for process monitoring, quality control, and research applications.[1] This document provides a complete protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction and Scientific Rationale

This compound (2-APA) is a substituted phenylacetic acid featuring both a carboxylic acid and an amino group on the phenyl ring.[1][5] This amphoteric nature presents unique challenges for chromatographic analysis, primarily related to achieving symmetrical peak shapes and reproducible retention times. The development of a robust analytical method is essential to ensure the purity and quality of 2-APA in various applications, including pharmaceutical synthesis and metabolic studies.

The primary objective of this work was to develop an isocratic RP-HPLC method that is both accurate and easy to implement in a typical quality control laboratory. The scientific strategy focused on two core principles:

  • Control of Analyte Ionization: Due to its amphoteric structure, the ionization state of 2-APA is highly dependent on pH. By maintaining the mobile phase pH significantly lower than the pKa of the carboxylic acid group and the amino group, we can ensure the analyte exists in a single, stable, protonated form. This is paramount for achieving sharp, symmetrical peaks by minimizing undesirable interactions with the stationary phase.[6][7]

  • Selection of an Appropriate Stationary Phase: While standard C18 columns are workhorses in reversed-phase chromatography, the polarity of 2-APA can lead to poor retention.[8] Therefore, stationary phases offering alternative selectivity mechanisms, such as pi-pi interactions, were investigated to enhance retention and resolution.[9][10]

This document serves as a comprehensive guide for researchers and drug development professionals, explaining the causality behind each experimental choice to ensure the method is not only followed but also understood.

Experimental Methodology

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Chemicals & Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Potassium phosphate monobasic (ACS grade)

    • Orthophosphoric acid (ACS grade)

    • Water (HPLC grade or Milli-Q equivalent)

Chromatographic Conditions: The Optimized Method

After a thorough method development process involving the screening of columns and mobile phases, the following conditions were identified as optimal for the analysis of 2-APA. The selection of a phenyl stationary phase provides enhanced retention for the aromatic ring of 2-APA through pi-pi stacking interactions, which are complementary to the hydrophobic interactions.[10][11] The acidic mobile phase (pH 3.0) ensures the amine functional group is fully protonated, leading to excellent peak symmetry.[6]

ParameterOptimized Condition
HPLC Column Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0):

    • Weigh 2.72 g of potassium phosphate monobasic and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The final mobile phase is prepared by mixing this buffer with acetonitrile in a 75:25 (v/v) ratio. Degas thoroughly before use.

  • Diluent: The mobile phase (Buffer:Acetonitrile, 75:25) is used as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard & Calibration Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample material.

    • Dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Analytical Workflow Diagram

The general workflow for the analysis of this compound is a systematic process designed for efficiency and reproducibility.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase & Diluent Preparation sys_equilib System Equilibration (Stable Baseline) prep_mobile->sys_equilib prep_std Standard Solution Preparation sys_suit System Suitability Test (SST Injection) prep_std->sys_suit prep_sample Sample Solution Preparation analysis Inject Blank, Standards, & Samples prep_sample->analysis sys_equilib->sys_suit sys_suit->analysis integration Peak Integration & Identification analysis->integration calibration Generate Calibration Curve (R² > 0.999) integration->calibration quantification Quantify Analyte in Samples calibration->quantification report Final Report Generation quantification->report G node_start Method Validation Start node_spec Specificity Peak Purity & No Interference node_start->node_spec node_lin Linearity & Range R² ≥ 0.999 node_spec->node_lin node_sens Sensitivity LOD (S/N ≥ 3) LOQ (S/N ≥ 10) node_lin->node_sens node_acc Accuracy % Recovery (98-102%) node_lin->node_acc node_prec Precision (%RSD ≤ 2.0) Repeatability Intermediate Precision node_lin->node_prec node_rob Robustness Vary: pH, Temp, % Organic node_acc->node_rob node_prec->node_rob node_end Validated Method node_rob->node_end

Caption: Logical Flow of HPLC Method Validation.
Example Validation Data (Illustrative)

The following table summarizes representative data that would be expected from the validation of this method.

ParameterResultStatus
Linearity (R²) 0.9995Pass
Accuracy (% Recovery) 99.5% - 101.2%Pass
Precision (Repeatability %RSD) 0.85%Pass
Precision (Intermediate %RSD) 1.22%Pass
LOQ Concentration 1.0 µg/mLPass

Conclusion

The HPLC-UV method described in this application note is demonstrated to be suitable for the quantitative determination of this compound. The strategic selection of a phenyl-based stationary phase and a pH-controlled mobile phase successfully addresses the analytical challenges posed by the analyte's polar and amphoteric nature. The method is specific, linear, accurate, precise, and robust, making it an ideal tool for routine quality control and research environments.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • HPLC Column Selection Guide. Aurora Pro Scientific. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • 2-Aminophenylaceticacid | CAS#:3342-78-7. Chemsrc. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.
  • HPLC Column Selection Guide. Chromtech. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • 2-amino-2-phenylacetic acid - 2835-06-5. ChemSynthesis. [Link]
  • Waters Column Selection Guide for Polar Compounds.
  • This compound | C8H9NO2. PubChem. [Link]
  • Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. [Link]
  • Polar Column in HPLC Example. Hawach. [Link]
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Institutes of Health (NIH). [Link]
  • Mobile Phase Selection in Method Development: How to Optimize.

Sources

Topic: Derivatization of 2-Aminophenylacetic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Analytical Challenge of Polar Molecules

2-Aminophenylacetic acid (2-APA) is a compound of interest in various fields, including as a fungal metabolite and a building block in pharmaceutical synthesis[1]. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, direct GC-MS analysis of 2-APA is problematic. Like other amino acids, its structure contains both a polar carboxylic acid (-COOH) and a primary amino (-NH2) group. These functional groups impart high polarity, low volatility, and a zwitterionic nature, causing issues such as poor peak shape, thermal decomposition in the GC injector, and strong adsorption to the chromatographic column[2][3][4].

To overcome these challenges, chemical derivatization is an essential sample preparation step. The core principle of derivatization for GC is to replace the active, polar hydrogens on the functional groups with nonpolar, thermally stable moieties[4][5]. This transformation increases the analyte's volatility and stability, leading to improved chromatographic resolution and sensitivity. This guide provides a detailed overview and validated protocols for three robust derivatization strategies for 2-APA: silylation, acylation, and a two-step esterification/acylation approach.

Silylation: The Workhorse of Derivatization

Silylation is one of the most common derivatization techniques for analytes containing hydroxyl, carboxyl, amino, or thiol groups[2][6]. The reaction replaces active protons with a silyl group, most commonly a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group. For 2-APA, both the amine and carboxylic acid groups will be derivatized.

Mechanism & Reagent Choice

The most potent silylating agents are N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). MSTFA is often preferred as its by-products are highly volatile and elute with the solvent front, minimizing interference[3]. For enhanced stability, particularly against hydrolysis, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is an excellent choice. The resulting TBDMS derivatives are significantly more stable than their TMS counterparts, making them more robust for automated analysis or when sample storage is required[2].

A critical consideration for all silylation reactions is the absolute exclusion of moisture, as the reagents readily react with water, reducing the reaction yield and the stability of the derivatives[2].

Experimental Workflow: Silylation

The general workflow involves drying the sample, adding the reagent and a solvent, and heating to complete the reaction.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Aqueous Sample (e.g., extract) B Dry Down (N2 stream or lyophilize) A->B Crucial Step: Remove all water C Add Silylation Reagent (e.g., MSTFA or MTBSTFA) + Solvent (e.g., Pyridine) B->C D Heat Reaction Vial (e.g., 70-100°C) C->D E Cool to Room Temp. D->E F Inject into GC-MS E->F

Caption: General workflow for silylation-based derivatization.

Protocol 1.1: TMS Derivatization using MSTFA

This protocol yields a di-TMS derivative of 2-APA, where both the amine and carboxylic acid protons are replaced by trimethylsilyl groups.

Materials:

  • Dried 2-APA sample or standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), preferably with 1% TMCS as a catalyst

  • Anhydrous Pyridine or Acetonitrile

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

Procedure:

  • Ensure the sample containing 2-APA is completely dry in a GC vial. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.

  • To the dried residue, add 100 µL of anhydrous acetonitrile (or pyridine).

  • Add 100 µL of MSTFA (with 1% TMCS).

  • Securely cap the vial and vortex briefly to ensure the sample is fully dissolved.

  • Heat the vial at 70°C for 30 minutes in a heating block[7][8].

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 1.2: TBDMS Derivatization using MTBSTFA

This protocol yields the more stable di-TBDMS derivative of 2-APA. The reaction conditions are typically more stringent due to the steric bulk of the TBDMS group.

Materials:

  • Dried 2-APA sample or standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Anhydrous Acetonitrile

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

Procedure:

  • Ensure the sample containing 2-APA is completely dry in a GC vial.

  • Add 100 µL of anhydrous acetonitrile to the dried sample.

  • Add 100 µL of MTBSTFA.

  • Securely cap the vial and vortex to dissolve the residue.

  • Heat the vial at 100°C for 2 to 4 hours[2]. Reaction times may need to be optimized for specific sample matrices.

  • Cool the vial to room temperature before GC-MS analysis.

ParameterTMS Derivatization (MSTFA)TBDMS Derivatization (MTBSTFA)
Reagent MSTFA (+1% TMCS)MTBSTFA
Typical Conditions 70°C for 30 min100°C for 2-4 hours
Moisture Sensitivity Very HighHigh
Derivative Stability ModerateHigh (Resists Hydrolysis)
Mass Shift (per group) +72 amu+114 amu
Mass of di-derivative ~295 amu~379 amu
Key MS Fragment [M-15]⁺ (Loss of -CH₃)[M-57]⁺ (Loss of -C(CH₃)₃)

Acylation: A Robust Alternative for Amine Derivatization

Acylation involves the reaction of an analyte with an acylating agent, typically a highly fluorinated anhydride such as heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA)[9]. This method is highly effective for primary and secondary amines and is also capable of derivatizing the carboxylic acid group of 2-APA. The resulting derivatives are very stable and exhibit excellent chromatographic properties[10]. The incorporation of multiple fluorine atoms also enhances sensitivity, especially when using electron capture negative ionization (ECNI) MS.

Mechanism & Reaction

The anhydride reacts with the active hydrogens on the amine and carboxylic acid groups, forming stable amide and ester linkages, respectively. The reaction releases a molecule of the corresponding fluorinated carboxylic acid as a by-product.

Caption: Acylation of 2-APA with Heptafluorobutyric Anhydride (HFBA).

Protocol 2.1: Acylation using HFBA

This protocol creates a di-heptafluorobutyryl derivative of 2-APA.

Materials:

  • Dried 2-APA sample or standard

  • Heptafluorobutyric anhydride (HFBA)

  • Anhydrous Ethyl Acetate

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

Procedure:

  • Ensure the sample is completely dry in a GC vial.

  • Add 50 µL of anhydrous ethyl acetate.

  • Add 50 µL of HFBA[11].

  • Securely cap the vial, vortex, and heat at 70°C for 30 minutes[9][11].

  • Cool the vial to room temperature.

  • (Optional but recommended) Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of ethyl acetate or hexane for injection. This step removes the acidic by-product, which can be harsh on the GC column[12].

ParameterAcylation (HFBA)
Reagent Heptafluorobutyric anhydride (HFBA)
Typical Conditions 70°C for 30 min
Moisture Sensitivity Moderate
Derivative Stability Very High
Mass Shift (per group) +196 amu
Mass of di-derivative ~543 amu
Key MS Fragment Characteristic fragments from the HFB group

Two-Step Derivatization: Esterification followed by Acylation

A two-step approach provides high specificity by targeting each functional group separately. First, the carboxylic acid is converted to an ester (e.g., a methyl ester). Second, the amino group is acylated[13]. This method is particularly useful for complex sample matrices where a single reagent might cause unwanted side reactions. It produces clean, stable derivatives with well-defined mass spectra.

Protocol 3.1: Methyl Esterification followed by PFPA Acylation

Materials:

  • Dried 2-APA sample

  • 2M HCl in Methanol (or Acetyl Chloride in Methanol)

  • Pentafluoropropionic anhydride (PFPA)

  • Anhydrous Ethyl Acetate or Toluene

  • Heating block, nitrogen evaporator

Procedure:

Step 1: Esterification

  • To the dried sample in a vial, add 200 µL of 2M HCl in methanol.

  • Cap the vial tightly and heat at 80°C for 60 minutes[13].

  • Cool the vial and evaporate the solvent and HCl completely under a stream of nitrogen. It is critical to ensure all acid is removed before the next step.

Step 2: Acylation 4. To the dried methyl ester residue, add 100 µL of ethyl acetate and 50 µL of PFPA. 5. Cap the vial and heat at 65°C for 30 minutes[13]. 6. Cool to room temperature. Evaporate the excess reagent and reconstitute in a suitable solvent (e.g., toluene) for GC-MS analysis.

ParameterTwo-Step (Esterification + Acylation)
Step 1 Reagent 2M HCl in Methanol
Step 2 Reagent Pentafluoropropionic anhydride (PFPA)
Complexity High (multiple steps, requires drying between steps)
Derivative Stability Very High
Mass Shift (Total) +14 amu (Esterification) + 146 amu (Acylation)
Mass of final derivative ~311 amu
Specificity High (targets each functional group separately)

Summary and Method Comparison

The choice of derivatization method depends on the specific analytical requirements, such as sample throughput, required stability, and available instrumentation.

FeatureSilylation (MSTFA)Silylation (MTBSTFA)Acylation (HFBA)Two-Step Ester/Acyl
Ease of Use High (Single Step)High (Single Step)High (Single Step)Low (Multi-Step)
Reaction Speed FastSlowModerateSlow
Derivative Stability ModerateExcellent Excellent Excellent
Moisture Sensitivity Very High HighModerateModerate
Suitability General screening, metabolomicsWhen stability is criticalAmine analysis, trace analysisComplex matrices, targeted analysis

For routine analysis where speed is important, TMS derivatization with MSTFA is a good choice. When samples may be stored or re-analyzed, the enhanced stability of TBDMS or acylated derivatives is highly advantageous. The two-step method, while more labor-intensive, offers the highest degree of specificity and can produce exceptionally clean chromatograms. Each protocol should be optimized for the specific matrix and concentration range of interest to ensure reliable and reproducible results.

References

  • The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Scribd. (n.d.). Appendix G - Derivatization in GC MS.
  • ResearchGate. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?
  • Mustafa, A. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 169.
  • Wang, B., et al. (2011). Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 833-838.
  • Chromatography Forum. (2011). Artifacts in amino acid derivatization with BSTFA...help.
  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Metabolites, 11(3), 183.
  • ResearchGate. (2025). GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III.
  • De-Jesús-Dos-Santos, L. M., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 428-436.
  • Yeh, M. K., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Hsieh, Y.-Z., et al. (2010). Simultaneous Determination of HFBA-Derivatized Amphetamines and Ketamines in Urine by Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 34(6), 318-324.
  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
  • Labinsights. (2023). Acylation Reagents for Gas Chromatography.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (2021). How best to perform acylation of hydroxyls for GC/MS?
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Aminophenylacetic acid is a valuable building block in the pharmaceutical and chemical industries, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its industrial-scale synthesis requires robust, efficient, and safe methodologies to ensure high purity and yield. This guide provides a comprehensive overview of a field-proven method for the large-scale synthesis of this compound, focusing on the catalytic hydrogenation of 2-nitrophenylacetic acid. The protocols detailed herein are designed for scalability and incorporate critical safety and quality control measures.

The primary synthetic route discussed involves a two-step process: the nitration of phenylacetic acid to form the precursor, 2-nitrophenylacetic acid, followed by its catalytic reduction to the desired this compound. This pathway is favored for its relatively accessible starting materials and high conversion rates.

Part 1: Synthesis of 2-Nitrophenylacetic Acid (Precursor)

The synthesis of the 2-nitrophenylacetic acid precursor is a critical first step. While this intermediate is commercially available, in-house synthesis can be a cost-effective option for large-scale operations. A common method involves the direct nitration of phenylacetic acid.

Experimental Protocol: Nitration of Phenylacetic Acid

This protocol outlines the synthesis of 2-nitrophenylacetic acid from phenylacetic acid.

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume for the desired scale) with overhead stirring, temperature probe, and addition funnel

  • Phenylacetic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice/water bath

  • Crushed ice

  • Deionized water

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Drying oven

Procedure:

  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with an overhead stirrer, a temperature probe, and an addition funnel. Begin circulation of a coolant (e.g., chilled water/glycol) through the reactor jacket to maintain a low temperature.

  • Acid Charge: Carefully charge the reactor with concentrated sulfuric acid.

  • Temperature Control: Cool the sulfuric acid to 0-5 °C with efficient stirring.

  • Substrate Addition: Slowly add phenylacetic acid to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Continue stirring until all the phenylacetic acid has dissolved.

  • Nitrating Mixture Preparation: In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be done with cooling.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of phenylacetic acid in sulfuric acid via the addition funnel. Maintain the reaction temperature between 0-5 °C throughout the addition. The rate of addition should be controlled to prevent a temperature spike.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will precipitate the crude 2-nitrophenylacetic acid.

  • Isolation: Isolate the precipitated solid by filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the crude 2-nitrophenylacetic acid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: 75-85%

Purity: The crude product is typically of sufficient purity for the subsequent reduction step. If higher purity is required, recrystallization from a suitable solvent system (e.g., water or ethanol/water) can be performed.

Part 2: Catalytic Hydrogenation of 2-Nitrophenylacetic Acid

The core of the industrial synthesis of this compound is the reduction of the nitro group of 2-nitrophenylacetic acid. Catalytic hydrogenation is the preferred method for its efficiency, clean conversion, and the avoidance of large quantities of metal waste associated with stoichiometric reducing agents like iron or tin.[1]

Causality Behind Experimental Choices
  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro compounds.[2] It offers excellent activity and selectivity, and can be readily recovered and recycled. A 5% Pd/C loading is a good balance between reactivity and cost for industrial applications.

  • Solvent: A protic solvent like ethanol or methanol is typically used to dissolve the starting material and facilitate the transfer of hydrogen to the catalyst surface. Water can also be used, particularly if the sodium salt of the starting material is prepared to enhance solubility.[1]

  • Pressure and Temperature: The reaction is typically run under a positive pressure of hydrogen to increase its concentration in the reaction medium and accelerate the reaction rate. A moderate pressure (e.g., 50-100 psi) and a slightly elevated temperature (e.g., 40-60 °C) are often sufficient to achieve a reasonable reaction time without promoting side reactions.

  • Safety: Hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[1] Therefore, strict adherence to safety protocols is paramount.

Experimental Protocol: Large-Scale Catalytic Hydrogenation

This protocol describes the catalytic hydrogenation of 2-nitrophenylacetic acid to this compound in a pressure reactor.

Materials and Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr reactor or similar industrial-grade hydrogenator) equipped with a mechanical stirrer, temperature and pressure controls, a gas inlet, and a sampling valve.

  • 2-Nitrophenylacetic acid

  • 5% Palladium on Carbon (Pd/C) catalyst (typically 50% wet with water to prevent dust and pyrophoricity)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Filter aid (e.g., Celite®)

  • Filtration apparatus

Procedure:

  • Reactor Inerting: Purge the hydrogenation reactor thoroughly with nitrogen gas to remove all traces of oxygen. This is a critical step to prevent the formation of an explosive hydrogen-air mixture.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with 2-nitrophenylacetic acid and the solvent (ethanol).

  • Catalyst Slurry: In a separate vessel, prepare a slurry of the 5% Pd/C catalyst in a small amount of the reaction solvent. This should be done in a well-ventilated area, and care should be taken as the catalyst can be pyrophoric.

  • Catalyst Charging: Carefully add the catalyst slurry to the reactor.

  • Sealing and Purging: Seal the reactor and perform several cycles of pressurizing with nitrogen followed by venting to ensure a completely inert atmosphere.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin agitation and heat the reactor to the target temperature (e.g., 40-60 °C).

    • The reaction is exothermic, so cooling may be required to maintain the set temperature.

    • Monitor the reaction progress by observing the uptake of hydrogen and by analyzing samples withdrawn periodically via the sampling valve (after depressurizing and purging the sampling line).

  • Reaction Completion: The reaction is considered complete when the hydrogen uptake ceases and analytical monitoring (e.g., HPLC) shows the disappearance of the starting material.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Inerting: Purge the reactor with nitrogen to remove all residual hydrogen.

  • Catalyst Filtration:

    • Discharge the reaction mixture from the reactor.

    • Filter the mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. The filter cake should be kept wet with solvent to prevent the pyrophoric catalyst from igniting upon contact with air.

    • Wash the filter cake with a small amount of fresh solvent to recover any entrained product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude this compound.

Data Presentation
ParameterValue
Starting Material2-Nitrophenylacetic Acid
ProductThis compound
Catalyst5% Pd/C (50% wet)
Catalyst Loading1-5% w/w (dry basis) relative to the starting material
SolventEthanol
Hydrogen Pressure50-100 psi
Temperature40-60 °C
Reaction Time4-8 hours (monitor for completion)
Expected Yield>95%
Experimental Workflow Diagram

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Isolation Inerting Inert Reactor with Nitrogen Charge_Substrate Charge 2-Nitrophenylacetic Acid and Solvent Inerting->Charge_Substrate Charge_Catalyst Charge Pd/C Catalyst Slurry Charge_Substrate->Charge_Catalyst Seal_Purge Seal and Purge with Nitrogen Charge_Catalyst->Seal_Purge Pressurize_H2 Pressurize with Hydrogen Seal_Purge->Pressurize_H2 Heat_Agitate Heat and Agitate Pressurize_H2->Heat_Agitate Monitor Monitor H2 Uptake and Reaction Progress Heat_Agitate->Monitor Cool_Vent Cool and Vent H2 Monitor->Cool_Vent Purge_N2 Purge with Nitrogen Cool_Vent->Purge_N2 Filter_Catalyst Filter Catalyst Purge_N2->Filter_Catalyst Concentrate Concentrate Filtrate Filter_Catalyst->Concentrate Crude_Product Crude_Product Concentrate->Crude_Product Crude this compound

Caption: Workflow for the catalytic hydrogenation of 2-nitrophenylacetic acid.

Part 3: Purification of this compound

The crude this compound obtained after solvent removal is typically purified by recrystallization to achieve the high purity required for pharmaceutical applications.

Experimental Protocol: Recrystallization

Materials and Equipment:

  • Jacketed crystallization vessel with overhead stirring and temperature control

  • Crude this compound

  • Deionized water

  • Activated carbon (optional, for decolorization)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolution: Charge the crystallization vessel with the crude this compound and a suitable amount of deionized water. Heat the mixture with stirring to near boiling to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a short period.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Slowly cool the solution with controlled agitation to induce crystallization. A gradual cooling profile is crucial for obtaining well-formed crystals and high purity.

  • Isolation: Once the crystallization is complete and the slurry has reached a low temperature (e.g., 0-5 °C), isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Purity: >99%

Expected Recovery: 85-95%

Logical Relationship Diagram

G Crude_Product Crude this compound Dissolution Dissolution in Hot Water Crude_Product->Dissolution Decolorization Decolorization (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Controlled Cooling and Crystallization Hot_Filtration->Crystallization Isolation Filtration and Washing Crystallization->Isolation Drying Drying Isolation->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Purification workflow for this compound.

Part 4: Safety Precautions for Industrial Hydrogenation

The industrial-scale execution of catalytic hydrogenation demands strict adherence to safety protocols to mitigate the inherent risks.

  • Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. All equipment must be properly grounded to prevent static discharge. The hydrogenation area should be well-ventilated, and all sources of ignition must be eliminated. Hydrogen detectors with alarms should be installed.

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. It should be handled in a wet state and under an inert atmosphere (e.g., nitrogen) whenever possible. Spent catalyst should be carefully quenched before disposal.

  • Pressure Equipment: The hydrogenation reactor must be rated for the intended operating pressure and temperature. Regular inspection and maintenance of the reactor, valves, and fittings are essential. The reactor should be equipped with a rupture disc and a pressure relief valve as safety backups.

  • Emergency Procedures: A detailed emergency shutdown procedure must be in place and all personnel should be trained on it. This should include steps for rapidly cooling the reactor, venting the hydrogen to a safe location, and inerting the system.

References

  • Organic Process Research & Development - American Chemical Society. This journal is a primary source for peer-reviewed articles on the development and optimization of synthetic routes for large-scale chemical production. While a specific article detailing the exact process for this compound was not found, the principles and methodologies described in numerous articles on nitro group reductions are highly relevant.
  • Reduction of nitro compounds - Wikipedia. Provides a good overview of the various methods for reducing nitro compounds, including catalytic hydrogenation and the use of metal reductants. [Link]
  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions - Almac. This article discusses modern approaches to catalytic hydrogenation, highlighting safety and efficiency improvements through continuous flow technology. While the specific substrate is different, the principles of catalyst selection and reaction monitoring are applicable. [Link]
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
  • Safety Protocols for Operating Chemical Reactors in Industry - Jinzong Machinery.

Sources

Application Notes & Protocols: N-Acetylation of 2-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-acetylation is a fundamental and widely utilized transformation in organic synthesis, serving critical roles in pharmaceutical and materials science. The introduction of an acetyl group to an amine can act as a robust protecting group, modulate the biological activity of a molecule, or alter its physicochemical properties.[1][2] The substrate of interest, 2-aminophenylacetic acid, is a bifunctional molecule containing both a nucleophilic primary aromatic amine and a carboxylic acid.[3][4] Selective N-acetylation yields N-acetyl-2-aminophenylacetic acid, a valuable intermediate for more complex molecular architectures.

This document provides a detailed guide for researchers, covering the mechanistic underpinnings, two reliable experimental protocols, and methods for the purification and characterization of the final product. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both success and understanding.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acetylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.[5][6] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the most stable leaving group—in the case of acetic anhydride, the acetate ion—to form the stable amide product.[5][6][7]

A base, such as sodium acetate or pyridine, is often included in the reaction mixture. Its primary role is to neutralize the acidic byproduct (acetic acid), which prevents the protonation of the starting amine.[8][9] Since the protonated amine is no longer nucleophilic, the base ensures that the reactant remains available to participate in the reaction, thereby driving the equilibrium towards the product.

Caption: Nucleophilic acyl substitution mechanism for N-acetylation.

Experimental Protocols

Two primary protocols are presented. Protocol 1 is an aqueous-based method that is environmentally friendly and often results in direct precipitation of a relatively pure product. Protocol 2 utilizes an organic solvent and is suitable for larger scales or when aqueous conditions are not desired.

Protocol 1: N-Acetylation in Aqueous Medium

This method is advantageous as it often allows the acetylated product to precipitate directly from the reaction mixture, simplifying purification.[8] The use of sodium acetate acts as a mild base to maintain a suitable pH for the reaction.[8]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound151.165.00 g33.1
Sodium Acetate (anhydrous)82.035.43 g66.2
Acetic Anhydride102.093.7 mL (3.9 g)38.1
Deionized Water18.0250 mL-
Concentrated HCl36.46~2-3 mL-

Procedure:

  • In a 250 mL Erlenmeyer flask, suspend this compound (5.00 g) in 50 mL of deionized water.

  • Add sodium acetate (5.43 g) to the suspension and stir until most of the solids dissolve. A clear solution or a fine suspension should form.

  • Cool the flask in an ice-water bath with continuous stirring for 15-20 minutes until the internal temperature is between 0-5 °C.

  • While maintaining vigorous stirring, add acetic anhydride (3.7 mL) dropwise over 10-15 minutes using a Pasteur pipette or dropping funnel. Causality: The reaction is exothermic; slow addition at low temperature is crucial to control the reaction rate and prevent side reactions.

  • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1 hour. A precipitate should form during this time.

  • Cool the mixture again in an ice bath for 30 minutes to maximize product precipitation.

  • Slowly add concentrated HCl dropwise to the stirred mixture until the pH is approximately 2-3 (check with pH paper). Causality: Acidification ensures that the carboxylic acid group of the product is fully protonated, minimizing its solubility in water and maximizing the yield.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 25 mL).

  • Allow the product to air-dry on the filter for 20-30 minutes before transferring it to a watch glass to dry completely. The crude product can be further purified by recrystallization.

Protocol 2: N-Acetylation in Pyridine

This protocol uses pyridine as both a solvent and a base. It is particularly useful when the starting material has poor water solubility. Anhydrous conditions are recommended for this procedure.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound151.165.00 g33.1
Acetic Anhydride102.093.5 mL (3.8 g)37.0
Pyridine (anhydrous)79.1030 mL-
Dichloromethane (DCM)84.93100 mL-
1 M Hydrochloric Acid36.46100 mL-
Anhydrous MgSO₄120.37~5 g-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.00 g) in anhydrous pyridine (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.5 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and dilute it with dichloromethane (100 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification & Analysis arrow arrow dissolve Dissolve/Suspend Amine cool Cool to 0-5 °C dissolve->cool add_reagent Add Acetic Anhydride cool->add_reagent react Stir at Room Temp add_reagent->react precipitate Precipitate/Extract Product react->precipitate filtrate Filter Product precipitate->filtrate wash Wash with Cold Solvent filtrate->wash recrystallize Recrystallize Crude Product wash->recrystallize dry Dry Purified Crystals recrystallize->dry characterize Characterize (NMR, IR, MP) dry->characterize

Caption: General workflow for the synthesis of N-acetyl-2-aminophenylacetic acid.

Purification: Recrystallization

Recrystallization is the standard method for purifying the solid N-acetyl-2-aminophenylacetic acid.[10] The ideal solvent is one in which the product is highly soluble at high temperatures but sparingly soluble at low temperatures. An ethanol/water mixture is often effective.

Procedure:

  • Transfer the crude, dry product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid. Add the solvent portion-wise while heating the mixture on a hot plate.

  • Once the solid is fully dissolved, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes before proceeding.

  • If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for 30-60 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Product Characterization

The identity and purity of the synthesized N-acetyl-2-aminophenylacetic acid should be confirmed using standard analytical techniques.

Expected Analytical Data

TechniqueExpected Observations
Melting Point A sharp melting point range indicates high purity.
¹H NMR - Appearance of a new singlet around δ 2.0-2.2 ppm (3H, -COCH₃).- A singlet/broad singlet for the amide proton (NH) between δ 8-10 ppm.- A singlet for the benzylic protons (-CH₂-) around δ 3.6 ppm.- Characteristic shifts for the aromatic protons.
¹³C NMR - Appearance of a new amide carbonyl peak around δ 170-172 ppm.- Appearance of a new methyl peak around δ 23-25 ppm.- Carboxylic acid carbonyl peak around δ 175-178 ppm.
IR Spectroscopy (cm⁻¹) - Disappearance of the primary amine N-H stretch (two bands ~3300-3500 cm⁻¹).- Appearance of a secondary amide N-H stretch (one band ~3300 cm⁻¹).- Strong amide I (C=O) band around 1660-1680 cm⁻¹.- Carboxylic acid C=O stretch around 1700-1730 cm⁻¹.- Broad O-H stretch from the carboxylic acid.

References

  • Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Scribd. URL: https://www.scribd.
  • What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?. ResearchGate. URL: https://www.researchgate.net/post/What_is_the_role_of_sodium_acetate_in_acetylation_of_primary_amine_with_acetic_anhydride
  • dl-α-AMINOPHENYLACETIC ACID. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0084
  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Unknown Source. URL: https://www.yumpu.
  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. URL: https://ijcrt.org/papers/IJCRT2308434.pdf
  • Acetylation of amines with acetic anhydride. ResearchGate. URL: https://www.researchgate.net/figure/Acetylation-of-amines-with-acetic-anhydride_tbl1_228362677
  • Acylation of an amine using acetic anhydride. YouTube. URL: https://www.youtube.
  • Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid. Benchchem. URL: https://www.benchchem.
  • Nα Selective Acetylation of Peptides. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3887858/
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oujda Sciences. URL: https://sciences.univ-oujda.ac.ma/revues/jmes/document/2014/2/Article_1.pdf
  • N-Terminus Acetylation Protocol. CEM Corporation. URL: https://cem.
  • This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/583776
  • RECRYSTALLISATION. Unknown Source. URL: https://www.lbb.ufrj.br/sites/lbb.ufrj.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. URL: https://www.sas.rochester.
  • RECRYSTALLIZATION. ResearchGate. URL: https://www.researchgate.
  • (2-Aminophenyl)acetic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds003084
  • reaction of acid/acyl chlorides with ammonia/amines. Doc Brown's Chemistry. URL: https://www.docbrown.info/page07/mech17.htm

Sources

Application Notes & Protocols: A Guide to the Development of Novel Antimicrobial Compounds from 2-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of significant interest in drug discovery. 2-Aminophenylacetic acid is one such scaffold.[1] Its structure, featuring a phenyl ring substituted with both a reactive amino group and a carboxylic acid moiety, offers a versatile platform for chemical modification.[1] This allows for the synthesis of a diverse library of derivatives, including Schiff bases, amides, and various heterocyclic systems, which have shown promise as antimicrobial agents.[2][3][4] This guide provides a comprehensive overview of the synthetic strategies and standardized protocols for the antimicrobial evaluation of compounds derived from this compound.

Part 1: Synthesis of this compound Derivatives

The chemical versatility of this compound allows for the facile synthesis of a wide array of derivatives. The amino group can be readily converted into imines (Schiff bases) or amides, while the carboxylic acid group can be transformed into esters, amides, or serve as a precursor for heterocyclic ring formation. This section details the synthesis of two prominent classes of derivatives with established antimicrobial potential: Schiff bases and 1,2,4-triazoles.

Synthesis of Schiff Base Derivatives

Causality: The formation of a Schiff base (an imine or azomethine group, >C=N–) is a cornerstone in the synthesis of many biologically active compounds.[2] The imine functional group is believed to be crucial for the biological activity of these compounds, potentially by interacting with cellular targets or facilitating transport across microbial membranes.[5] The synthesis involves a straightforward condensation reaction between the primary amino group of this compound and an aldehyde.

Experimental Protocol: Synthesis of a this compound Schiff Base

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker, filter funnel, and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol with gentle warming and stirring.

  • To this solution, add the substituted benzaldehyde (10 mmol).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Allow the mixture to stand, often a precipitate will form. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven.

Characterization:

  • FT-IR (cm⁻¹): Look for the appearance of a strong C=N stretching band around 1600-1650 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine.

  • ¹H-NMR: Expect to see a characteristic singlet for the imine proton (-N=CH-) in the region of 8-9 ppm.

  • Mass Spectrometry: Confirm the molecular weight of the synthesized compound.

Synthesis of 1,2,4-Triazole Derivatives

Causality: The 1,2,4-triazole ring is a well-known pharmacophore present in numerous antifungal and antibacterial agents.[6] Its mechanism often involves the inhibition of key enzymes in pathogens, such as lanosterol 14-alpha-demethylase in fungi.[6] Synthesizing triazole derivatives from this compound introduces this potent heterocyclic moiety, potentially leading to compounds with significant antimicrobial activity.[3] The synthesis is a multi-step process, typically involving the conversion of the carboxylic acid to a hydrazide, followed by reaction with carbon disulfide and subsequent cyclization.

Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative

This protocol outlines a general pathway. Specific conditions may need optimization.

Step 1: Esterification of this compound

  • Suspend this compound (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL) as a catalyst.

  • Reflux the mixture for 8-12 hours.

  • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the ethyl 2-aminophenylacetate with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the ester.

Step 2: Formation of the Hydrazide

  • Dissolve the ester (8 mmol) in 20 mL of ethanol.

  • Add hydrazine hydrate (16 mmol) and reflux the mixture for 6-8 hours.

  • Cool the reaction mixture. The product, 2-(2-aminophenyl)acetohydrazide, will often precipitate.

  • Filter the solid, wash with cold ethanol, and dry.

Step 3: Synthesis of the Triazole Ring

  • To a solution of potassium hydroxide (10 mmol) in 20 mL of ethanol, add the hydrazide (8 mmol) and stir.

  • Add carbon disulfide (12 mmol) dropwise while keeping the mixture cool in an ice bath.

  • Stir the mixture at room temperature for 12-16 hours.

  • Add hydrazine hydrate (16 mmol) and reflux for 6-8 hours until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify with concentrated hydrochloric acid to precipitate the crude triazole derivative.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.

Characterization:

  • FT-IR (cm⁻¹): Look for characteristic peaks for N-H, C=N, and C-S stretching.

  • ¹H-NMR & ¹³C-NMR: Confirm the formation of the triazole ring by analyzing the chemical shifts and coupling constants.

  • Mass Spectrometry: Verify the molecular weight of the final compound.

Diagram of Synthetic Workflow

G start This compound aldehyde Substituted Aldehyde + Acid Catalyst start->aldehyde esterification Esterification (EtOH, H₂SO₄) start->esterification schiff Schiff Base Derivative aldehyde->schiff Condensation ester Ester Intermediate esterification->ester hydrazinolysis Hydrazinolysis (N₂H₄·H₂O) ester->hydrazinolysis hydrazide Hydrazide Intermediate hydrazinolysis->hydrazide cs2 Reaction with CS₂/KOH and N₂H₄·H₂O hydrazide->cs2 triazole 1,2,4-Triazole Derivative cs2->triazole

Caption: General synthetic pathways for Schiff base and 1,2,4-triazole derivatives.

Part 2: Protocols for Antimicrobial Evaluation

To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing methodologies are crucial. The protocols outlined below are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI), which are considered the gold standard in the field.[7]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This quantitative measure is essential for comparing the potency of different compounds and for understanding their potential clinical efficacy. The broth microdilution method is a standardized, efficient, and widely accepted technique for determining MIC values.[9]

Materials:

  • Synthesized compounds

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

  • Spectrophotometer or McFarland standards

  • Sterile saline (0.85% NaCl)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plate. The typical final volume in each well is 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well containing the diluted compound, bringing the final volume to 200 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria (or as appropriate for the specific strain).

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader.

Minimum Bactericidal Concentration (MBC) Determination

Causality: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill the microorganism (bactericidal activity). This distinction is critical in drug development, especially for treating infections in immunocompromised patients.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies grow from the 10 µL spot).

Diagram of Antimicrobial Testing Workflow

G cluster_0 MIC Determination cluster_1 MBC Determination inoculum Prepare Inoculum (0.5 McFarland) dilution Serial Dilution of Compound in Plate inoculum->dilution add_inoculum Inoculate Plate dilution->add_inoculum incubate_mic Incubate (16-20h, 37°C) add_inoculum->incubate_mic read_mic Read MIC (No visible growth) incubate_mic->read_mic plate_out Plate Aliquots from Clear MIC Wells read_mic->plate_out Subculture incubate_mbc Incubate Plates (18-24h, 37°C) plate_out->incubate_mbc read_mbc Read MBC (≥99.9% kill) incubate_mbc->read_mbc

Caption: Standard workflow for MIC and MBC determination.

Part 3: Data Presentation and Structure-Activity Relationship (SAR)

Systematic evaluation of synthesized compounds allows for the development of a Structure-Activity Relationship (SAR), which provides crucial insights into how chemical modifications influence biological activity. This knowledge guides the design of more potent and selective antimicrobial agents.

Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL) for this compound Derivatives

Compound IDDerivative TypeR-Group (on Aldehyde)S. aureus MICE. coli MICC. albicans MIC
APA-01 Schiff Base-H (Benzaldehyde)64128>128
APA-02 Schiff Base-OH (Salicylaldehyde)326464
APA-03 Schiff Base-Cl (4-Chlorobenzaldehyde)163232
APA-04 Schiff Base-NO₂ (4-Nitrobenzaldehyde)81616
APT-01 1,2,4-TriazoleN/A16328

Analysis of SAR:

  • Effect of Schiff Base Substituents: The antimicrobial activity of the Schiff base derivatives appears to be significantly influenced by the substituent on the aldehyde ring. The introduction of electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) (APA-03 and APA-04) leads to a marked increase in potency against both bacteria and fungi compared to the unsubstituted analog (APA-01). This suggests that modulating the electronic properties of the molecule is a key factor for activity.

  • Comparison of Scaffolds: The 1,2,4-triazole derivative (APT-01) demonstrates good activity, particularly against C. albicans, highlighting the value of incorporating this specific heterocyclic moiety for antifungal properties.

These observations provide a rational basis for the next cycle of drug design. Future work could focus on synthesizing Schiff bases with other electron-withdrawing groups or exploring different substitutions on the triazole ring to further optimize the antimicrobial profile.

References

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. Clinical and Laboratory Standards Institute; 2023. [Link][8]
  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link][9]
  • U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. [Link][13]
  • CLSI. CLSI 2024 M100Ed34(1). [Link][10]
  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link][12]
  • Walsh, D. A., et al. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted this compound derivatives. Journal of medicinal chemistry, 1984. [Link][14]
  • Ceramella, J., et al. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 2022. [Link][2]
  • Adejumobi, A. M., et al. Antimicrobial activity and Cu(II) complexes of Schiff bases derived from ortho-aminophenol and salicylaldehyde derivatives. Journal of Chemical and Pharmaceutical Research, 2016. [Link][5]
  • Abdel-Wahab, B. F., et al. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 2021. [Link][15]
  • Khomenko, K. V. Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 2025. [Link][3]
  • Bedair, A. H., et al. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 2006. [Link][4]
  • Chavan, A. A., et al. Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences, 2012. [Link][6]
  • Abubakar, M. A., et al. Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Studies, 2023. [Link][16]
  • Gueddari, S., et al. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 2020. [Link][7]
  • Castillo, J. C., et al. Second-Generation Enamine-Type Schiff Bases as 2-Amino Acid-Derived Antifungals against Fusarium oxysporum: Microwave-Assisted Synthesis, In Vitro Activity, 3D-QSAR, and In Vivo Effect. Molecules, 2022. [Link][17]
  • Al-Ostath, R. A., et al. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 2022. [Link][18]
  • Bedair, A. H., et al. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 2006. [Link][19]
  • Fadda, A. A., et al. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Journal of the Serbian Chemical Society, 2013. [Link][20]
  • Bedair, A. H., et al. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
  • Abdullahi, M., et al. Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. Medicinal and Medical Chemistry, 2025. [Link][22]
  • Desgrouas, C., et al.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 583776, this compound. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Aminophenylacetic acid (2-APAA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. 2-APAA is a valuable building block in medicinal chemistry, notably as a precursor to various pharmaceuticals. This document provides in-depth, field-proven insights into its synthesis, focusing on the most prevalent and scalable route: the reduction of 2-Nitrophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are several established routes, but they vary in efficiency, scalability, and the hazardous nature of their reagents. The most common methods include:

  • Reduction of 2-Nitrophenylacetic acid: This is the most widely used and often highest-yielding method. It involves the chemical or catalytic reduction of the nitro group to an amine. This route is favored for its relatively clean conversion and the commercial availability of the starting material[1][2].

  • Hydrolysis of 2-Aminobenzyl Cyanide: A classic method for preparing phenylacetic acids, this involves the hydrolysis of the corresponding benzyl cyanide under acidic or basic conditions. However, this route requires handling highly toxic cyanide reagents[3][4].

  • From Indole-2,3-dione (Isatin): This route involves a multi-step process including a ring-opening rearrangement. While feasible, it can be mechanistically complex and may lead to side products if not carefully controlled[5].

Q2: What are the critical safety precautions for synthesizing this compound?

A2: Safety is paramount. When undertaking this synthesis, particularly via nitro-reduction, consider the following:

  • Handling Nitro Compounds: 2-Nitrophenylacetic acid is an irritant. Avoid inhalation and skin contact[2]. Many nitroaromatic compounds have toxicological properties that warrant careful handling in a well-ventilated fume hood.

  • Catalytic Hydrogenation: This method involves flammable hydrogen gas under pressure. Use appropriate high-pressure equipment (e.g., a Parr shaker) and ensure the system is free of leaks. Catalysts like Palladium on Carbon (Pd/C) and Platinum Oxide (PtO₂) are pyrophoric when dry and exposed to air; handle them as a slurry in solvent.

  • Metal/Acid Reductions: Reactions using metals like iron, tin, or zinc with strong acids can be highly exothermic and produce flammable hydrogen gas. Ensure adequate cooling and ventilation[6].

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Q3: How can I reliably confirm the identity and purity of my final this compound product?

A3: A combination of analytical techniques is recommended for unambiguous characterization:

  • Melting Point: The literature melting point for this compound is in the range of 123-127 °C[1]. A sharp melting point within this range is a good indicator of purity.

  • Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methylene (-CH₂) protons, and the amine (-NH₂) protons. The integration should correspond to the expected proton count.

    • ¹³C NMR: Will confirm the number of unique carbon environments.

    • IR Spectroscopy: Look for characteristic stretches for the N-H bonds of the primary amine, the C=O of the carboxylic acid, and the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight (151.16 g/mol )[1].

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.

Troubleshooting Guide: Reduction of 2-Nitrophenylacetic Acid

This section addresses specific issues you may encounter when synthesizing 2-APAA via the reduction of 2-Nitrophenylacetic acid. The general principles can be applied to other synthetic challenges.

Core Reaction Pathway and Potential Side Reactions

The desired transformation is the selective reduction of the nitro group without affecting the carboxylic acid or the aromatic ring.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions & Issues 2-Nitrophenylacetic Acid 2-Nitrophenylacetic Acid This compound This compound 2-Nitrophenylacetic Acid->this compound Reduction (e.g., H₂, Pd/C) Incomplete_Reaction Incomplete Reaction: Mixture of starting material and product 2-Nitrophenylacetic Acid->Incomplete_Reaction Insufficient reducing agent or catalyst deactivation Oxidation_Products Oxidation Products (Colored Impurities) This compound->Oxidation_Products Air exposure, especially in basic solution start Low Yield Observed check_tlc Check Reaction Completion by TLC/LCMS start->check_tlc incomplete Reaction Incomplete? check_tlc->incomplete workup Investigate Workup & Purification incomplete->workup No cause_catalyst Catalyst Deactivation (Poisoning) incomplete->cause_catalyst Yes cause_conditions Suboptimal Conditions (Temp, Pressure, Time) incomplete->cause_conditions Yes cause_reagents Poor Reagent Quality incomplete->cause_reagents Yes cause_extraction Inefficient Extraction (Incorrect pH) workup->cause_extraction cause_purification Product Loss During Recrystallization workup->cause_purification

Caption: A logical flow for diagnosing and addressing low yield.

Detailed Solutions:

  • Incomplete Reaction: Monitor your reaction by TLC or LCMS. If significant starting material remains, consider these points:

    • Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be old or poisoned. Ensure you are using a fresh, high-quality catalyst. For metal/acid reductions, ensure the metal surface is activated (e.g., by washing with dilute acid).[7]

    • Reaction Conditions: The reaction may require more time, a higher temperature, or, for hydrogenation, higher hydrogen pressure. For catalytic transfer hydrogenation using reagents like formic acid, the reaction may need to be run at reflux.[8]

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (e.g., metal in a metal/acid reduction or a hydride source).

  • Product Loss During Workup: this compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. Its solubility is highly pH-dependent.

    • Extraction: During aqueous workup, ensure the pH is correctly adjusted. To extract into an organic solvent, you typically want the neutral form. To isolate by precipitation from water, adjust the pH to the isoelectric point where the molecule has a net-zero charge and minimum water solubility.[9]

    • Purification: During recrystallization, if too much solvent is used or the solution is not cooled sufficiently, significant product can be lost in the mother liquor.[10] Perform small-scale trials to find the optimal solvent system and concentration.[10]

Q: The reaction is very slow or appears to have stopped. What's wrong?

A: A stalled reaction is often related to the catalyst or reaction conditions.

  • Catalyst Deactivation (Poisoning): In catalytic hydrogenation, trace impurities in the starting material or solvent (e.g., sulfur or halide compounds) can poison the catalyst surface. Purifying the 2-Nitrophenylacetic acid by recrystallization before the reaction can help.

  • Insufficient Mixing: In heterogeneous reactions (e.g., a solid catalyst in a liquid solution), vigorous stirring is crucial to ensure good contact between the reactants and the catalyst surface.

  • Low Hydrogen Pressure/Availability: For catalytic hydrogenation, ensure there are no leaks in your system and that the hydrogen pressure is maintained. For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, formic acid) is present in sufficient quantity.[8]

Q: My final product is a dark brown or black solid, not the expected brownish-yellow. How do I fix this?

A: Dark coloration is almost always due to the oxidation of the aromatic amine product.[11] Anilines, especially in solution, are susceptible to air oxidation, which forms highly colored polymeric impurities.

  • Prevention:

    • Work under an inert atmosphere (Nitrogen or Argon) where possible, especially during workup and purification steps if the product will be in solution for extended periods.

    • Avoid strongly basic conditions during workup, as this can accelerate oxidation.

  • Remediation:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent for recrystallization. Add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal and then allow the filtrate to cool and crystallize. This is often very effective at removing colored impurities.[11]

    • Column Chromatography: While less ideal for large-scale work, silica gel chromatography can separate the desired product from colored impurities.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Catalyst deactivation; Suboptimal conditions (time, temp, pressure); Product loss during workup (incorrect pH).Monitor reaction by TLC/LCMS. Use fresh, active catalyst. Increase reaction time or temperature. Optimize pH during extraction to minimize product solubility in the aqueous phase.[9]
Stalled Reaction Catalyst poisoning; Insufficient mixing; Low hydrogen availability.Purify starting material. Ensure vigorous stirring. Check for leaks in hydrogenation setup; add more hydrogen donor if applicable.
Dark Product Color Oxidation of the amine functional group.Work under an inert atmosphere. During recrystallization, treat the hot solution with activated charcoal before cooling.[11]
Multiple Spots on TLC Unreacted starting material; Side-products from over-reduction or other pathways.For incomplete reactions, see "Low Yield". If unknown spots appear, consider isolating and characterizing them to diagnose the side reaction. Adjusting reaction conditions (e.g., milder reducing agent) may improve selectivity.[8]

Detailed Experimental Protocol: Catalytic Hydrogenation of 2-Nitrophenylacetic Acid

This protocol provides a reliable method for the laboratory-scale synthesis of this compound with high yield and purity. This method is adapted from established procedures for nitro group reduction.[6]

Materials:

  • 2-Nitrophenylacetic acid (1.0 eq)

  • Palladium on Carbon (10% Pd/C, ~1-2 mol% Pd)

  • Methanol (or Ethanol/Ethyl Acetate)

  • Hydrogen Gas (H₂)

  • Celite® 545

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the hydrogenation vessel, dissolve 2-Nitrophenylacetic acid (e.g., 10.0 g, 55.2 mmol) in Methanol (e.g., 150 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (e.g., ~0.6 g, corresponding to ~1 mol% Pd). Safety Note: Pd/C can be pyrophoric. Do not add it to the solvent as a dry powder in the air. Add it as a slurry or under an inert atmosphere.

  • Hydrogenation: Seal the reaction vessel. Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi / ~3.5 bar).

  • Reaction: Begin vigorous stirring and heat the reaction if necessary (often, room temperature is sufficient). The reaction is exothermic, and an initial temperature rise may be observed. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-6 hours when hydrogen uptake ceases.

  • Reaction Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of fresh methanol to ensure all product is collected. Safety Note: The filtered catalyst remains active and pyrophoric. Do not allow the filter cake to dry in the air. Quench it carefully by submerging it in water.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

  • Purification (if necessary): The crude product is often of high purity. If further purification is needed, it can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[12] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath, to form crystals. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • BenchChem. (2025).
  • Steiger, R. E. (1942). dl-α-AMINOPHENYLACETIC ACID. Organic Syntheses, 22, 23. DOI: 10.15227/orgsyn.022.0023. [Link]
  • BenchChem. (2025). Troubleshooting failed reactions in the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide.
  • Robertson, G. R. (1942). p-AMINOPHENYLACETIC ACID. Organic Syntheses. [Link]
  • Fawzy, A. H., et al. (2014). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 64(3), 273-284. [Link]
  • BenchChem. (2025). Troubleshooting common issues in 2'-Aminoacetophenone synthesis.
  • Chemdad Co., Ltd. (n.d.). This compound. [Link]
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (2023). (2-Nitrophenyl)acetic acid. [Link]
  • Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 59. [Link]
  • East China Univ of Sci & Tech. (2005). Industrial preparation method for 3-amino phenylacetic acid. CN1634812A.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
  • ResearchGate. (2025).

Sources

Technical Support Center: Purification of Crude 2-Aminophenylacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of crude 2-Aminophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the recrystallization of this important synthetic intermediate. As a zwitterionic compound, this compound presents unique challenges and opportunities in its purification, which this guide aims to address with scientific rigor and practical insights.

This compound is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals.[1] The purity of this starting material is critical for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a suitable solvent system at varying temperatures.[2] This guide will provide a comprehensive framework for developing and troubleshooting a robust recrystallization protocol for this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[3][4]
Molecular Weight 151.16 g/mol [3][4][5]
Appearance Solid[5]
Melting Point 123-127 °C[5][6]
Zwitterionic Nature Contains both acidic (carboxylic acid) and basic (amino) functional groups, existing as a zwitterion near its isoelectric point.[7]

Understanding Potential Impurities

The nature and quantity of impurities in crude this compound are heavily dependent on the synthetic route employed. A common industrial synthesis involves the reduction of 2-nitrophenylacetic acid.

Common Impurities May Include:

  • Unreacted Starting Material: Residual 2-nitrophenylacetic acid is a likely impurity if the reduction reaction does not go to completion.[8]

  • Byproducts of Reduction: Depending on the reducing agent and reaction conditions, various byproducts can form. For instance, catalytic hydrogenation can sometimes lead to partially reduced intermediates like hydroxylamines or other side products.[9][10]

  • Isomeric Impurities: Depending on the starting materials and the specificity of the synthesis, other isomers of aminophenylacetic acid could be present.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents from the synthesis and work-up steps are also potential contaminants.

The presence of these impurities can lower the melting point, cause discoloration, and interfere with subsequent reactions.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of crude this compound. The optimal solvent and conditions should be determined empirically for each specific batch of crude material.

Solvent Selection: A Critical First Step

The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures.[2] Given its polar, zwitterionic nature, polar solvents are the most promising candidates.

Recommended Solvents for Screening:

  • Water

  • Ethanol

  • Methanol

  • Acetone

  • Mixtures of the above (e.g., ethanol/water)

Screening Procedure:

  • Place a small amount (e.g., 50 mg) of the crude this compound into separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a chosen solvent to each test tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe if the solid dissolves.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • The solvent that dissolves the compound when hot but yields a good amount of crystals upon cooling is a suitable candidate.

Step-by-Step Recrystallization Procedure:
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent (or solvent mixture) in small portions while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding the solvent until the solid just dissolves. Note: Using the minimum amount of hot solvent is crucial for maximizing the yield.

  • Decolorization (Optional): If the hot solution is colored, it may indicate the presence of colored impurities. In such cases, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities. It is important to perform this step quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel under vacuum for a period, transferring them to a watch glass to air dry, or by using a vacuum oven at a temperature well below the melting point of the compound.

Diagram of the Recrystallization Workflow:

Caption: General workflow for the recrystallization of crude this compound.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated. - The solution cooled too quickly. - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[6] - Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. - Add a seed crystal of pure this compound, if available. - Ensure slow cooling by insulating the flask.
Oiling out (a liquid separates instead of crystals). - The solution is too concentrated. - The compound's melting point is lower than the boiling point of the solvent, and it is coming out of solution above its melting point. - High concentration of impurities. - Reheat the solution and add a small amount of additional solvent. Allow it to cool more slowly. - Try a lower-boiling point solvent or a solvent mixture. - If impurities are suspected, consider a pre-purification step or using activated charcoal during recrystallization.
Low recovery yield. - Too much solvent was used, leaving a significant amount of product in the mother liquor. [6] - Premature crystallization during hot filtration. - Washing with too much cold solvent. - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals (which may be less pure). - Ensure the filtration apparatus is pre-heated and use a slight excess of solvent before hot filtration. - Wash the crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure. - Colored impurities were not effectively removed. - Crystallization occurred too rapidly, trapping impurities within the crystal lattice. [6]- Use activated charcoal during the recrystallization process. - Ensure the solution cools slowly to allow for selective crystallization. A second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is water a good potential solvent for the recrystallization of this compound?

A1: this compound is a polar molecule due to the presence of the amino and carboxylic acid functional groups. These groups can form hydrogen bonds with water molecules, leading to significant solubility, especially at higher temperatures. As an amino acid, it exists in a zwitterionic form, which further enhances its interaction with polar solvents like water.

Q2: How does the pH of the solution affect the solubility of this compound?

A2: The solubility of this compound is highly pH-dependent. At low pH (acidic conditions), the amino group is protonated (-NH₃⁺), forming a cationic species that is generally more soluble in water. At high pH (basic conditions), the carboxylic acid group is deprotonated (-COO⁻), forming an anionic species that is also typically more soluble in water. At the isoelectric point (the pH at which the molecule has a net zero charge), the zwitterion is least soluble, which can be a useful property to exploit for crystallization.

Q3: What is a "solvent pair" and when should I consider using one?

A3: A solvent pair consists of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent). This technique is useful when no single solvent has the ideal solubility properties. For this compound, a common solvent pair could be ethanol (good solvent) and water (poor solvent, depending on the initial state), or vice versa depending on the specific solubility profile.

Q4: How can I assess the purity of my recrystallized this compound?

A4: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A sharp melting point close to the literature value (123-127 °C) is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can accurately determine the percentage of purity and detect trace impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities by the presence of unexpected signals.

Q5: My crude this compound is a dark, oily substance. Can I still purify it by recrystallization?

A5: Yes, although it may be more challenging. The dark color suggests the presence of significant impurities. It is highly recommended to use activated charcoal to decolorize the solution. The oily nature may indicate the presence of low-melting impurities or residual solvents. It is important to first attempt to solidify the crude material, perhaps by trituration with a non-polar solvent like hexanes to remove oily impurities before proceeding with recrystallization. If it still "oils out" during recrystallization, follow the troubleshooting steps for this issue.

Logical Decision-Making for Troubleshooting

Caption: A decision tree for troubleshooting the failure of crystal formation.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Purity Assessment of Synthesized N-(2-Aminophenyl)
  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6).
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014, March 27).
  • This compound. PubChem.
  • CAS No : 3342-78-7 | Product Name : this compound | Pharmaffiliates.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22).
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • Analytical Strategies for Monitoring Residual Impurities. (n.d.). BioPharm International.
  • Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. (2014, March 27).
  • Influence of hydrogen bonding on the conformation of ortho-aminomethylphenol. (2025, August 8).
  • Methods for Detecting Impurities in Glacial Acetic Acid. (2025, August 5).
  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (n.d.). MDPI.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. (n.d.).
  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. (2022, March 3).
  • Catalytic Hydrogenation. Organic Chemistry Data.
  • 2-Nitrophenylacetic acid. Shandong Biotech.
  • Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. (2021, May 10).
  • Continuous hydrogenation of 2-(4-nitrophenyl) butanoic acid: Kinetics study in a micropacked-bed reactor. (2023, May 1).
  • (2-Nitrophenyl)acetic acid. Wikipedia.
  • Catalytic hydrogenation of nitroarenes into different products via... - ResearchGate.
  • Improved pharmacokinetics of AMG 517 through co-crystallization. Part 1: comparison of two acids with corresponding amide co-crystals. (n.d.). PubMed.
  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv.
  • Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. (n.d.). MDPI.
  • Liquid antisolvent recrystallization and solid dispersion of flufenamic acid with polyvinylpyrrolidone K-30. (2025, August 9).

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Aminophenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Aminophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to achieve high yields and purity in your experiments.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its successful synthesis is paramount for the advancement of numerous research and development projects. This guide will focus on two prevalent and practical synthetic routes: the reduction of 2-nitrophenylacetic acid and a pathway originating from isatin. We will delve into the intricacies of each method, offering solutions to common experimental hurdles and explaining the chemical principles behind them.

Route 1: Reduction of 2-Nitrophenylacetic Acid

This is a widely employed and often high-yielding method for synthesizing this compound. The core of this process is the reduction of the nitro group in 2-nitrophenylacetic acid to an amine.

Experimental Protocol: Catalytic Hydrogenation of 2-Nitrophenylacetic Acid
  • Reaction Setup: In a high-pressure hydrogenation vessel, add 2-nitrophenylacetic acid (1.0 eq) and a suitable solvent, such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Troubleshooting Guide: Reduction of 2-Nitrophenylacetic Acid
Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction Inactive Catalyst: The palladium catalyst may be old, of poor quality, or poisoned.- Use fresh, high-quality Pd/C. - Ensure starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds).
Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently.- Increase the hydrogen pressure within the safe limits of your equipment.
Poor Mixing: Inadequate stirring can lead to poor contact between the reactants, catalyst, and hydrogen.- Ensure vigorous stirring throughout the reaction.
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.- Increase the reaction time and monitor by TLC or HPLC. - Gentle heating (e.g., 40-50 °C) can sometimes accelerate the reaction, but monitor for side product formation.
Insufficient Catalyst: The amount of catalyst may be too low for the scale of the reaction.- Increase the catalyst loading (e.g., to 10 mol%).
Formation of Side Products Over-reduction: Reduction of the carboxylic acid group to an alcohol.- This is less common under typical hydrogenation conditions for this substrate. If observed, consider using a milder reducing agent or more controlled conditions.
Decarboxylation: Loss of the carboxylic acid group, particularly at elevated temperatures.- Maintain a lower reaction temperature.[1]
Product Discoloration (Pink/Brown Tint) Oxidation of the Amine: The amino group is susceptible to air oxidation, leading to colored impurities.- Perform the work-up and purification steps promptly. - Consider working under an inert atmosphere (e.g., nitrogen or argon) during work-up. - The colored impurities can often be removed by treating a solution of the product with activated carbon before recrystallization.
Difficulty in Purification Presence of Unreacted Starting Material: Incomplete reaction leads to a mixture of starting material and product.- Optimize the reaction conditions to ensure complete conversion. - If separation is necessary, column chromatography can be employed, though recrystallization is often sufficient.
Formation of Polar Impurities: Side reactions can generate impurities with similar polarity to the product.- Optimize the recrystallization solvent system to achieve better separation. Multiple recrystallizations may be necessary.
Frequently Asked Questions (FAQs): Reduction of 2-Nitrophenylacetic Acid

Q1: What are the key safety precautions for catalytic hydrogenation? A1: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). It is crucial to work in a well-ventilated fume hood, use appropriate high-pressure equipment, and follow all safety protocols for handling hydrogen and pyrophoric materials. Ensure the system is properly purged with an inert gas before and after the reaction.

Q2: How can I effectively monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to separate the more polar this compound from the less polar 2-nitrophenylacetic acid.[2][3] High-Performance Liquid Chromatography (HPLC) provides more quantitative monitoring.[2][3][4]

Q3: My final product is a stubborn oil that won't crystallize. What should I do? A3: This often indicates the presence of impurities that are inhibiting crystallization. Try triturating the oil with a non-polar solvent in which the product is insoluble (e.g., cold hexanes) to induce solidification. If that fails, a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization may be necessary.

Visualization of the Workflow

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start 2-Nitrophenylacetic Acid + Solvent + Pd/C hydrogenation Hydrogenation (H2 pressure, stirring) start->hydrogenation vent Vent H2, Purge N2 hydrogenation->vent filtration Filter through Celite vent->filtration concentration Concentrate Filtrate filtration->concentration crude Crude this compound concentration->crude recrystallization Recrystallization crude->recrystallization pure Pure this compound recrystallization->pure

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Route 2: Synthesis from Isatin

An alternative route to this compound involves the transformation of isatin. This pathway can be advantageous depending on the availability of starting materials and desired substitution patterns. A common approach involves the reduction of the isatin carbonyl groups and subsequent ring opening.

Experimental Protocol: Synthesis from Isatin

This is a multi-step process that can be achieved through various reagents. A representative, simplified protocol is outlined below.

  • Reduction of Isatin to Dioxindole: In a round-bottom flask, dissolve isatin (1.0 eq) in a suitable solvent like acetic acid. Add a reducing agent such as tin(II) chloride (SnCl₂) and heat the mixture. Monitor the reaction by TLC.

  • Hydrolysis to this compound: Once the reduction to dioxindole is complete, the lactam ring can be hydrolyzed under basic or acidic conditions. For example, refluxing the dioxindole with an aqueous base (e.g., NaOH) followed by acidic workup will yield this compound.

  • Work-up and Isolation: After hydrolysis, cool the reaction mixture and acidify with an acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and purify by recrystallization.

Troubleshooting Guide: Synthesis from Isatin
Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Isatin Reduction Incomplete Reaction: Insufficient reducing agent or reaction time.- Ensure the correct stoichiometry of the reducing agent. - Increase the reaction time or temperature, monitoring for decomposition.
Formation of Side Products: Over-reduction or alternative reaction pathways.- Carefully control the reaction temperature and stoichiometry. - The choice of reducing agent and solvent can significantly impact the outcome.
Incomplete Hydrolysis of Dioxindole Reaction Conditions Not Harsh Enough: The lactam may be resistant to hydrolysis.- Increase the concentration of the acid or base. - Increase the reaction time and/or temperature.
Formation of Polymeric Byproducts Instability of Intermediates: Some intermediates may be prone to polymerization under the reaction conditions.- Optimize the reaction temperature and concentration to minimize side reactions.
Product Discoloration Oxidation: The product is susceptible to oxidation.- As with the hydrogenation route, work quickly and consider using an inert atmosphere during work-up. - Use activated carbon during recrystallization to remove colored impurities.
Frequently Asked Questions (FAQs): Synthesis from Isatin

Q1: What are some alternative methods for the reduction of isatin? A1: Besides tin(II) chloride, other reducing systems can be employed. Catalytic hydrogenation can also be effective. The choice of method will depend on the specific isatin derivative and the desired selectivity.

Q2: My hydrolysis step is very slow. What can I do? A2: Lactam hydrolysis can be sluggish. Ensure your acid or base is of sufficient concentration and that the reaction is heated to an adequate temperature (reflux is often necessary). Microwave-assisted hydrolysis can sometimes accelerate this step, but requires specialized equipment.

Q3: Are there any one-pot methods from isatin to this compound? A3: While multi-step syntheses are more common to ensure high purity of intermediates, some one-pot procedures have been reported. These often involve a specific combination of reagents to effect both reduction and ring-opening in a single vessel. However, these methods may require more extensive optimization to achieve good yields and purity.

Visualization of the Logical Relationships

G cluster_start Starting Material cluster_reduction Reduction cluster_hydrolysis Hydrolysis (Ring Opening) cluster_troubleshooting Common Issues isatin Isatin dioxindole Dioxindole isatin->dioxindole e.g., SnCl2, H+ amino_acid This compound dioxindole->amino_acid e.g., NaOH, H2O, then H+ low_yield Low Yield dioxindole->low_yield Incomplete Reduction side_products Side Products dioxindole->side_products Over-reduction amino_acid->low_yield Incomplete Hydrolysis discoloration Discoloration amino_acid->discoloration Oxidation

Caption: Logical flow and common issues in the synthesis of this compound from isatin.

General Purification and Characterization

Recrystallization: This is the most common method for purifying crude this compound. A good solvent system will dissolve the compound when hot but have low solubility when cold. Water or mixtures of ethanol and water are often effective. The use of activated carbon can help remove colored impurities.

Analytical Characterization:

  • Melting Point: A sharp melting point close to the literature value (around 123-127 °C) is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can help identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • HPLC: Can be used to assess the purity of the final product with high accuracy.[2][3]

References

  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for N-(2-Aminophenyl)
  • Wikipedia. (2023). 2-Nitrophenylacetic acid. Wikipedia, The Free Encyclopedia.
  • BenchChem. (2025). Purity Assessment of Synthesized N-(2-Aminophenyl)-2-phenylacetamide: A Comparative Guide. BenchChem Technical Support.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Biomedical Research. (2020).
  • BenchChem. (2025). Comparative Analysis of Synthesis Methods for N-(2-Aminophenyl)-2-phenylacetamide. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in 2'-Aminoacetophenone synthesis. BenchChem Technical Support.
  • Organic Syntheses. (1922). Phenylacetic Acid. Org. Synth. 1922, 2, 63.
  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID.
  • MDPI. (2022).
  • Organic Chemistry Portal. (2022).
  • ResearchGate. (2024).
  • National Center for Biotechnology Information. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Royal Society of Chemistry. (n.d.). Stereochemical course of the decarboxylation of 2-amino-2-methylmalonic acid by serine hydroxymethyltransferase. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). (2-Aminophenyl)acetic acid AldrichCPR.
  • ResearchGate. (2007). Synthesis and antimicrobial activity of Mannich bases of isatin and its derivatives with 2-[(2,6-dichlorophenyl)amino]phenylacetic acid.
  • Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid.
  • PubMed. (2013). Cu(I)
  • Master Organic Chemistry. (2022).
  • MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (n.d.). Isatin as a 2-aminobenzaldehyde surrogate: transition metal-free efficient synthesis of 2-(2′-aminophenyl)benzothiazole derivatives. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (n.d.).
  • CORE. (2011).
  • YouTube. (2018). Practice for Proton Guru Lesson VI.
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem Technical Support.
  • Semantic Scholar. (2017). Recent applications of isatin in the synthesis of organic compounds.
  • National Center for Biotechnology Information. (n.d.). Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling.
  • National Center for Biotechnology Information. (n.d.). (2-Nitrophenyl)acetic acid. PubChem.
  • ResearchGate. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
  • Eureka | Patsnap. (n.d.). Industrial preparation method for 3-amino phenylacetic acid.
  • ResearchGate. (n.d.).
  • ChemSrc. (n.d.). This compound.
  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID.
  • Google Patents. (n.d.).

Sources

Technical Support Center: Purification of Commercial 2-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-aminophenylacetic acid (2-APA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on removing impurities from commercial-grade 2-APA. We will explore the causality behind experimental choices, offer validated protocols, and provide troubleshooting solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and where do they come from?

The impurity profile of commercial this compound is largely dependent on its synthetic route. Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Precursors from the synthesis, such as (2-nitrophenyl)acetic acid or oxindole, may persist in the final product if the reaction is incomplete.

  • Isomeric Impurities: The presence of isomeric starting materials, for instance, 4-aminophenylacetic acid or 3-aminophenylacetic acid, can lead to isomeric impurities in the final product that are often difficult to separate due to similar physical properties.[1]

  • Oxidation Products: The aniline moiety (the amino group on the phenyl ring) is susceptible to oxidation, especially when exposed to air and light.[2][3] This can lead to the formation of colored, often polymeric, impurities, which may give the product a light brown, pink, or brownish tint.[2]

  • Byproducts of Synthesis: Depending on the specific synthetic pathway, various side-reactions can occur. For example, in syntheses involving acylation steps on a related precursor, di-acylated byproducts can form.[2][4]

  • Residual Solvents and Reagents: Solvents used during the reaction or initial workup may remain in the crude product.

Q2: How do I choose the most effective purification method for my sample?

Selecting the right purification strategy depends on the nature and quantity of the impurities present. A logical approach is outlined below.

G start Assess Crude 2-APA Purity (TLC, HPLC, Melting Point) is_colored Is the sample colored (pink, brown, yellow)? start->is_colored impurity_type What is the nature of the main impurity? is_colored->impurity_type No charcoal Recrystallization with Activated Carbon is_colored->charcoal Yes recrystallize Standard Recrystallization impurity_type->recrystallize Structurally Similar (e.g., Isomers) acid_base Acid-Base Extraction impurity_type->acid_base Acidic or Basic Impurities chromatography Column Chromatography impurity_type->chromatography Multiple/Unknown Polarity Impurities charcoal->impurity_type final_product Pure this compound recrystallize->final_product acid_base->final_product chromatography->final_product

  • For Colored Impurities: Recrystallization with the addition of activated carbon is highly effective. The activated carbon adsorbs the high molecular weight colored compounds, which are then removed via hot filtration.[2]

  • For Acidic or Basic Impurities: An acid-base extraction is ideal. Since 2-APA is amphoteric (contains both a basic amino group and an acidic carboxylic acid group), its solubility in aqueous solutions can be manipulated by adjusting the pH, allowing for separation from neutral, acidic, or basic impurities.

  • For a Broad Range of Impurities: Recrystallization is the most common and robust first-line technique. It leverages differences in solubility between 2-APA and impurities in a chosen solvent at different temperatures.[5]

  • For Difficult-to-Separate Impurities: When impurities have similar polarity and structure (e.g., isomers), column chromatography provides the highest resolution for separation.[2][6]

Q3: How can I assess the purity of my this compound after purification?

A combination of methods should be used to confirm the purity of your final product.

Technique Purpose Expected Result for Pure 2-APA
Melting Point Assesses thermal range and presence of impurities.A sharp melting point in the range of 123-127 °C.[7][8][9] A broad or depressed melting range indicates impurities.
Thin-Layer Chromatography (TLC) Visualizes the number of components in the sample.A single spot with a consistent Rf value in an appropriate solvent system.
High-Performance Liquid Chromatography (HPLC) Quantifies purity and detects trace impurities.A single major peak, with purity typically >98% or >99% depending on the application.[1][5]
Spectroscopy (NMR, IR) Confirms the chemical structure and identifies functional groups.Spectra should match the known structure of this compound without signals from impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification process.

Problem Potential Cause Expert Solution & Scientific Rationale
Low Recovery After Recrystallization 1. Too much solvent was used: The product remains dissolved in the mother liquor even after cooling. 2. Inappropriate solvent choice: The compound is too soluble in the solvent, even at low temperatures. 3. Premature crystallization: The product crystallizes on the filter paper during hot filtration.1. Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.[2][10] 2. Select an ideal solvent: The best solvent dissolves the compound well when hot but poorly when cold.[2][10] A mixed-solvent system (e.g., ethanol/water) can be optimized to achieve this.[5] 3. Pre-heat the filtration apparatus (funnel, filter flask) before performing a hot filtration to prevent a sudden drop in temperature.[2]
Product "Oils Out" Instead of Crystallizing 1. High concentration of impurities: Impurities can depress the melting point of the mixture, causing it to separate as a liquid (oil) rather than a solid. 2. Solvent boiling point is too high: The boiling point of the solvent is higher than the melting point of the compound, causing it to melt rather than dissolve.1. Perform a preliminary purification: Use a quick "plug" of silica gel or an acid-base extraction to remove the bulk of impurities before attempting recrystallization.[2] Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6] 2. Choose a lower-boiling solvent: Select a solvent whose boiling point is below the melting point of 2-APA (~123-127 °C).[2][7]
Persistent Colored Impurities (Pink/Brown Tint) Oxidation of the aniline group: The amino group is prone to air oxidation, forming highly colored impurities.Use activated carbon (charcoal): During recrystallization, add a small amount (1-2% by weight) of activated carbon to the hot solution and boil for a few minutes. The carbon will adsorb the colored impurities. Remove the carbon via hot filtration through a pad of Celite to prevent fine particles from passing through.[2][10]
Multiple Spots on TLC After Purification Co-eluting impurities: The impurity has a polarity very similar to the product, making separation by a single method difficult.1. Optimize chromatography: If using column chromatography, try a shallower solvent gradient or a different solvent system to improve separation.[2] 2. Combine purification methods: Purify first by acid-base extraction to remove impurities of a different chemical nature, followed by recrystallization or chromatography to remove structurally similar impurities.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This method is highly effective for removing a range of impurities and often yields high-quality crystalline material. The principle is to dissolve the compound in a "good" solvent (ethanol) and then add a "poor" solvent (water) to induce precipitation.

G

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, place the crude this compound. Add a minimal amount of hot 95% ethanol with stirring to completely dissolve the solid.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% of the solute's weight). Gently boil the solution for 2-5 minutes.[2]

  • Hot Filtration: If carbon was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.[6]

  • Crystallization: To the hot, clear filtrate, slowly add warm deionized water dropwise with continuous stirring until the solution becomes slightly cloudy (turbid).[5] If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[2][10] Afterwards, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5][6]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.[5][6]

  • Drying: Dry the purified crystals in a vacuum oven or air dry until a constant weight is achieved.

Protocol 2: Purification via Acid-Base Extraction

This technique leverages the amphoteric nature of 2-APA to separate it from neutral impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-APA in a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Base Wash (Remove Acidic Impurities): Wash the organic layer with a saturated sodium bicarbonate solution. The acidic impurities will be deprotonated and move to the aqueous layer. Discard the aqueous layer.

  • Acid Extraction (Isolate 2-APA): Extract the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic amino group of 2-APA will be protonated, forming a salt that is soluble in the aqueous layer. The neutral impurities will remain in the organic layer.[6]

  • Isolation of 2-APA: Collect the aqueous layer containing the protonated 2-APA. Slowly add a base (e.g., 1 M NaOH or ammonium hydroxide) with stirring until the 2-APA precipitates out of the solution.[10] The isoelectric point should be targeted to minimize solubility.

  • Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

References

  • Technical Support Center: Purification of Crude N-(2-Aminophenyl)-2-phenylacetamide. (2025). Benchchem.
  • Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide. (2025). Benchchem.
  • Steiger, R. E. (1942). dl-α-AMINOPHENYLACETIC ACID. Organic Syntheses, 22, 23. DOI: 10.15227/orgsyn.022.0023.
  • Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. (2025). Benchchem.
  • Purification of 2-((2-Aminophenyl)thio)benzoic Acid by Recrystallization. (2025). Benchchem.
  • This compound. PubChem.
  • 2-Aminophenylaceticacid | CAS#:3342-78-7. Chemsrc.
  • Common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. (2025). Benchchem.
  • For recrystallization of amines... ResearchGate.

Sources

Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(2-Aminophenyl)-2-phenylacetamide (CAS No. 95384-59-1). This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges of this specific amide synthesis. N-(2-Aminophenyl)-2-phenylacetamide is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various heterocyclic compounds, such as benzimidazoles and benzodiazepines.[1][2] It is also recognized as a critical impurity in the manufacturing of the anthelmintic drug Albendazole, making a thorough understanding of its synthesis paramount for quality control.[3]

This guide provides in-depth, field-proven insights in a question-and-answer format, addressing common issues from low yields to purification hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for N-(2-Aminophenyl)-2-phenylacetamide.

Q1: What are the most common synthetic routes for N-(2-Aminophenyl)-2-phenylacetamide? A1: The most prevalent and straightforward method is the direct N-acylation of o-phenylenediamine.[4] This can be achieved using two primary reagents:

  • Phenylacetyl Chloride: This is a highly reactive acylating agent that readily reacts with o-phenylenediamine. The reaction is typically fast but requires careful control to ensure selectivity.[4][5]

  • Phenylacetic Acid: This route requires an amide coupling agent, such as dicyclohexylcarbodiimide (DCC) or HATU, to activate the carboxylic acid for reaction with the amine.[5][6] While this method may involve more steps or reagents, it can sometimes offer better control over the reaction.

Q2: What is the single most significant challenge in this synthesis? A2: The primary challenge is controlling the selectivity of the acylation reaction.[4] o-Phenylenediamine possesses two nucleophilic amino groups. The reaction can lead to a mixture of the desired mono-acylated product, the di-acylated byproduct (N,N'-(1,2-phenylene)bis(2-phenylacetamide)), and unreacted starting material.[4][7] Maximizing the yield of the mono-acylated product is the key to a successful synthesis.

Q3: Why is strict temperature control so critical during the addition of phenylacetyl chloride? A3: Temperature control, specifically cooling the reaction mixture to 0 °C in an ice bath, is crucial for two reasons.[2][8] First, the acylation reaction is exothermic. Slow, dropwise addition at low temperatures helps to manage the reaction rate and dissipate heat, preventing potential side reactions. Second, it enhances selectivity for mono-acylation over di-acylation by moderating the reactivity of the system.[4]

Q4: What is the function of the base (e.g., triethylamine, pyridine) in the reaction? A4: When using an acyl chloride like phenylacetyl chloride, the reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The amine base, which should be non-nucleophilic, is added to neutralize this HCl.[2][5] If left unneutralized, the HCl would protonate the amino groups of the o-phenylenediamine starting material, rendering them non-nucleophilic and halting the reaction.

Q5: How can I effectively monitor the reaction's progress? A5: Thin-Layer Chromatography (TLC) is the most effective and common method for monitoring the reaction.[2][8] By spotting the reaction mixture alongside the starting material (o-phenylenediamine) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product spot. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).[9]

Part 2: Detailed Experimental Protocol (Acylation Method)

This protocol describes a standard, reliable procedure for the synthesis of N-(2-Aminophenyl)-2-phenylacetamide using phenylacetyl chloride.

Materials:

  • o-Phenylenediamine

  • Phenylacetyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[4]

  • Triethylamine or pyridine[2]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes, ethanol)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve o-phenylenediamine (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM.[4][8]

  • Addition of Acylating Agent: Cool the stirred solution to 0 °C using an ice bath. Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.[8] Maintaining a slow addition rate is critical to minimize the formation of the di-acylated byproduct.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-6 hours.[4][8] Monitor the consumption of o-phenylenediamine by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.[4] An optional wash with dilute HCl can be performed to remove excess amine, but care must be taken as the product can also be protonated.[2]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4][8]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure N-(2-aminophenyl)-2-phenylacetamide.[1][7]

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

IssuePotential Cause(s)Suggested Solutions & Explanations
1. Low or No Yield Incomplete Reaction: The reaction has not proceeded to completion.Verify Reagent Quality: Use freshly purified starting materials. o-Phenylenediamine can oxidize over time.[4][7] • Increase Reaction Time/Temperature: Allow the reaction to stir longer at room temperature. Gentle heating can be applied, but monitor closely by TLC for potential byproduct formation or degradation.[4]
Product Loss During Work-up: The product may have some solubility in the aqueous layers or was not fully extracted.Optimize Extraction: Ensure the pH during the aqueous work-up is controlled to keep the product in its neutral, organic-soluble form.[4] Perform multiple extractions with the organic solvent to ensure complete recovery.
2. Significant Di-acylated Byproduct Incorrect Stoichiometry or Fast Addition: Using an excess of phenylacetyl chloride or adding it too quickly favors reaction at both amino groups.Control Stoichiometry: Use a strict 1:1 molar ratio of o-phenylenediamine to phenylacetyl chloride.[4] • Slow Addition at Low Temperature: Add the phenylacetyl chloride solution dropwise to the cooled amine solution (0 °C) to control the reaction rate and improve selectivity.[4]
3. Product Discoloration (Pink/Brown Tint) Oxidation of Starting Material: o-Phenylenediamine is highly susceptible to air oxidation, leading to colored impurities that carry through to the final product.[7]Use Fresh Reagents: Use recently purchased or purified o-phenylenediamine. • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen. • Decolorize During Purification: If the crude product is colored, add a small amount of activated charcoal to the hot solution during recrystallization, then filter hot to remove the charcoal and colored impurities.[7]
4. Purification Challenges Oiling Out During Recrystallization: The product separates as an oil instead of forming crystals.Cause: This often happens when the boiling point of the solvent is higher than the melting point of the product, or if the product is too soluble.[9] • Solution: Select a lower-boiling point solvent. Alternatively, use a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and add a poor solvent (e.g., hexanes) dropwise until the solution becomes turbid, then allow it to cool slowly.[9]
No Crystal Formation Upon Cooling: The product remains dissolved even after cooling.Cause: The solution is not sufficiently saturated, or nucleation is slow.[9] • Solution: Evaporate some solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod. Add a single seed crystal of the pure compound. Cool the solution in an ice bath for a longer period.[9]
Poor Separation in Column Chromatography: The product and impurities elute together.Cause: The chosen mobile phase (eluent) has incorrect polarity. • Solution: Systematically determine the optimal solvent system using TLC before running the column. A good starting point is 20-30% ethyl acetate in hexanes. Gradually increasing the polarity during elution can improve separation.[7]
Part 4: Visualizations & Data
Reaction Mechanism and Workflow

The following diagrams illustrate the general synthetic pathway and a logical workflow for troubleshooting common issues.

reaction_scheme OPD o-Phenylenediamine Acylation Acylation Reaction Solvent: Anhydrous DCM Temp: 0°C to RT OPD->Acylation PAC Phenylacetyl Chloride PAC->Acylation Base Base (e.g., Et3N) Base->Acylation Workup Aqueous Work-up & Extraction Acylation->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product N-(2-Aminophenyl)- 2-phenylacetamide Purify->Product

Caption: General reaction scheme for the synthesis of N-(2-Aminophenyl)-2-phenylacetamide.

troubleshooting_workflow start Unsatisfactory Synthesis Outcome low_yield Low or No Yield start->low_yield impurities Significant Byproducts start->impurities purification_issue Purification Difficulty start->purification_issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Check TLC reagent_quality Poor Reagent Quality? low_yield->reagent_quality workup_loss Loss During Work-up? low_yield->workup_loss diacylation Di-acylated Product? impurities->diacylation oxidation Oxidation Products (Colored)? impurities->oxidation oiling_out Oiling Out? purification_issue->oiling_out no_crystals No Crystals Form? purification_issue->no_crystals poor_sep Poor Column Separation? purification_issue->poor_sep sol_conditions Adjust Time/Temp incomplete_rxn->sol_conditions sol_reagents Check/Purify Reagents reagent_quality->sol_reagents sol_workup Optimize Extraction workup_loss->sol_workup sol_stoich Control Stoichiometry & Addition Rate diacylation->sol_stoich sol_inert Use Inert Atmosphere & Fresh Reagents oxidation->sol_inert sol_solvent Change Recrystallization Solvent/Method oiling_out->sol_solvent no_crystals->sol_solvent sol_tlc Optimize Eluent via TLC poor_sep->sol_tlc

Caption: Troubleshooting workflow for common synthesis challenges.

Part 5: Product Characterization

Confirming the identity and purity of the final product is a critical final step. Standard analytical techniques should be employed:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected signals include those for the methylene protons, aromatic protons of both phenyl rings, and the amine/amide protons.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight (226.28 g/mol ). The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺.[8]

  • Infrared (IR) Spectroscopy: To identify key functional groups. Look for characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching.[1]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound quantitatively.[10]

References

Sources

Technical Support Center: Purifying 2-Aminophenylacetic Acid with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of 2-Aminophenylacetic acid. This document is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific separation. The unique zwitterionic nature of this compound, possessing both a basic primary amine and an acidic carboxylic acid, presents distinct purification hurdles that require a nuanced approach beyond standard protocols. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your purification workflow.

The Challenge: The Zwitterionic Nature of this compound

This compound (2-APA) is an amphoteric molecule, meaning it has both acidic (carboxylic acid, -COOH) and basic (amino, -NH₂) functional groups.[1] This allows it to exist as a cation, an anion, or a neutral zwitterion depending on the pH of its environment. This variability in charge state is the primary cause of most purification difficulties, especially on standard silica gel, which has an acidic surface (silanol groups, Si-OH).

  • At low pH: The amino group is protonated (-NH₃⁺), and the molecule carries a net positive charge.

  • At high pH: The carboxylic acid group is deprotonated (-COO⁻), and the molecule carries a net negative charge.

  • At its isoelectric point (pI): The molecule exists as a zwitterion (-NH₃⁺ and -COO⁻), with no net charge.

These pH-dependent charge states dictate the molecule's interaction with the stationary phase and its solubility in the mobile phase, often leading to issues like irreversible binding, poor peak shape (streaking), and low recovery.[2][3]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during the column chromatography of this compound in a direct question-and-answer format.

Issue 1: My compound is not eluting from the silica gel column.

Question: I've loaded my crude this compound onto a silica gel column and started eluting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate), but nothing is coming off. What's happening?

Answer: Your compound is likely irreversibly bound to the stationary phase. The basic amino group on your molecule is strongly interacting with the acidic silanol groups on the surface of the silica gel through an acid-base interaction.[4] This ionic binding is much stronger than the typical polar interactions chromatography relies on, effectively anchoring your compound to the top of the column.

Solutions:

  • Drastically Increase Mobile Phase Polarity: Switch to a much more polar solvent system. A gradient of Dichloromethane (DCM) up to 10-20% Methanol (MeOH) is often required to elute highly polar, zwitterionic compounds from silica.[5] The methanol competes with your compound for binding sites on the silica.

  • Introduce a Competing Base (Amine Deactivation): Add a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or ammonia in methanol, to your mobile phase.[4] The competing base will neutralize the acidic silanol sites on the silica, preventing your compound's amine group from binding ionically. You must ensure all subsequent steps can accommodate the presence of this base.

  • Switch to an Alternative Stationary Phase: If the issue persists, silica gel may not be the appropriate stationary phase. Consider using:

    • Alumina (Neutral or Basic): Alumina is a less acidic support and can be a better choice for basic compounds.[6]

    • Reverse-Phase (C18) Silica: This is often the best solution. Here, the separation is based on hydrophobicity, and you can control the ionization of your compound with mobile phase pH.[5][7]

Issue 2: My compound is eluting as a long, broad streak (tailing), not a sharp band.

Question: I've managed to get my compound to elute from the silica column using a DCM/Methanol gradient, but the fractions are impure and show significant tailing on TLC analysis. Why is the separation so poor?

Answer: Peak tailing or streaking is a classic sign of problematic interactions between the analyte and the stationary phase. There are two primary causes in this case:

  • Strong Acid-Base Interaction: Even if the compound is eluting, the strong interaction between the amine and the acidic silica is causing a slow, drawn-out release from the stationary phase.[8]

  • Multiple Ionization States: Your compound may exist in multiple charge states (e.g., protonated and neutral) simultaneously within the column, each with a different affinity for the stationary phase, leading to a smeared band instead of a sharp one.

Solutions:

  • Mobile Phase Modification (Ion Suppression): The goal is to force your compound into a single, less polar state.

    • For Carboxylic Acids: Adding a small amount of a weak acid like acetic acid or formic acid (0.1-1%) to the mobile phase will keep the -COOH group protonated, making it less polar and reducing tailing.[5]

    • For Amines: As mentioned before, adding a competing base like triethylamine neutralizes the silica.[4]

    • The Zwitterion Dilemma: For 2-APA, these two solutions are contradictory. Adding acid will protonate the amine and make it stick more, while adding base will deprotonate the acid and make it stick more. Therefore, the most common approach in normal-phase is to use a highly polar eluent like DCM/MeOH and accept some degree of tailing, or switch to a different chromatographic mode.

  • Optimize the Column Loading: Overloading the column is a frequent cause of poor separation. A general rule is to load no more than 1-5% of the silica gel's weight (e.g., 1-5 g of crude product for 100 g of silica).[9] If your compound has poor solubility in the eluent, use the dry loading technique.[10]

Protocol: Dry Loading Technique
  • Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., methanol or DCM).

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.

  • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Gently load this silica-adsorbed sample onto the top of your prepared column. This ensures the compound is introduced as a very narrow, even band.[10]

Issue 3: My final yield is very low after purification.

Question: I collected my fractions, and the TLC looked good, but after evaporating the solvent, I recovered very little of my this compound. Where did my product go?

Answer: Low yield can result from several factors during column chromatography, especially with a sensitive compound like 2-APA.

Potential Causes & Solutions:

  • Irreversible Adsorption: A portion of your compound may have bound so strongly to the silica that it did not elute at all, as described in Issue 1.

  • On-Column Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive compounds.[8] Aryl amines can also be susceptible to oxidation, which might be indicated by the appearance of colored impurities.[9][11]

    • Solution: Test your compound's stability on silica beforehand by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If degradation is observed, you must use a less reactive stationary phase like reverse-phase C18 or alumina.[8]

  • Fractions are Too Dilute: Your compound may have eluted over a very large volume of solvent due to tailing. If the concentration in each fraction is low, it may not be easily visible on a TLC plate or after solvent evaporation.

    • Solution: Try concentrating a wider range of fractions where you expected your compound to elute and re-analyze by TLC.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatography technique for purifying this compound?

For routine laboratory scale, reverse-phase chromatography (RP-HPLC or Flash) is often the most reliable and reproducible method. By using a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like Acetonitrile/Water), you can effectively control the retention of 2-APA by adjusting the mobile phase pH with modifiers like formic acid or trifluoroacetic acid (TFA).[7][12] At a low pH (e.g., pH 2-3), both the amine and carboxylic acid will be protonated, giving the molecule a net positive charge and leading to consistent, predictable elution behavior.

Ion-exchange chromatography is another powerful technique specifically designed for charged molecules.

  • Cation-exchange: At a low pH, 2-APA is positively charged (cation) and will bind to a negatively charged cation-exchange resin. It can then be eluted by increasing the salt concentration or pH.[13]

  • Anion-exchange: At a high pH, 2-APA is negatively charged (anion) and will bind to a positively charged anion-exchange resin.[14] This technique offers very high resolution but requires more specialized media and method development.

Q2: How do I select and optimize a mobile phase for this compound?

The choice depends entirely on your stationary phase.

Stationary PhaseMobile Phase Strategy & Rationale
Normal Phase (Silica Gel) Strategy: Start with 100% DCM and gradually increase the percentage of Methanol (e.g., 0-20%). Rationale: This is a brute-force polarity approach. Methanol is highly polar and will eventually displace the zwitterionic 2-APA from the acidic silica. Expect potential tailing. Adding 0.5% triethylamine can improve peak shape but may complicate workup.[4][5]
Reverse Phase (C18) Strategy: Start with a gradient of 5-95% Acetonitrile in Water, with 0.1% Formic Acid or TFA added to both solvents. Rationale: The acid ensures the 2-APA remains in a consistent, protonated (cationic) state, leading to sharp peaks and reproducible retention times. The separation is based on the molecule's hydrophobicity.[7][15]
Ion Exchange (Cation) Strategy: Use a low pH buffer (e.g., phosphate or acetate buffer at pH 3-4) for binding. Elute with a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) in the same buffer. Rationale: The salt ions compete with the protonated 2-APA for binding to the negatively charged resin, causing it to elute.[16][17]

Q3: How can I detect and monitor the fractions containing this compound?

This compound contains a phenyl ring, which makes it UV-active.

  • Thin-Layer Chromatography (TLC): Use silica gel TLC plates with a UV indicator (254 nm). Your compound should appear as a dark spot under a UV lamp.

  • Liquid Chromatography (HPLC/Flash): Use a UV detector set to a wavelength between 254 nm and 283 nm for monitoring the column effluent.[18][19]

Q4: My crude sample contains colored impurities. How can I remove them?

Colored impurities, often pink or brown, are typically oxidation products of the aromatic amine.[9]

  • Activated Carbon: Before chromatography, you can try dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering through celite. The carbon will adsorb many colored, non-polar impurities.[9]

  • Chromatography: These impurities are often less polar than 2-APA and will elute earlier in a normal-phase system or later in a reverse-phase system, allowing for their separation.

Visualized Workflow: Troubleshooting & Decision Making

The following diagram outlines the logical steps for selecting a purification strategy and troubleshooting common problems when purifying this compound.

G cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Troubleshooting Start Crude 2-APA Sample TLC_Test Run TLC in DCM/MeOH (9:1) Start->TLC_Test Decision1 Does compound move and form a good spot? TLC_Test->Decision1 NP_Path Proceed with Normal Phase (Silica Gel, DCM/MeOH) Decision1->NP_Path Yes RP_Path Switch to Reverse Phase (C18, ACN/H2O + Acid) Decision1->RP_Path No (streaking/stuck) Run_Column Run Column & Analyze Fractions NP_Path->Run_Column RP_Path->Run_Column Decision2 Successful Purification? Run_Column->Decision2 Success Pure 2-APA Obtained Decision2->Success Yes Troubleshoot Consult Troubleshooting Guide: - No Elution - Tailing - Low Yield Decision2->Troubleshoot No Troubleshoot->RP_Path If on Normal Phase

Caption: Decision workflow for 2-APA purification.

References

  • Benchchem Technical Support. (n.d.). Purification of N-(2-Aminophenyl)-2-phenylacetamide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • SIELC Technologies. (n.d.). Separation of (2-(Aminomethyl)phenyl)acetic acid on Newcrom R1 HPLC column.
  • Waters Corporation. (n.d.). Amino Acid Analysis Liquid Chromatography Column Care and Use Manual.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • SiliCycle. (2022, March 4). Loading in Progress – Avoiding loading capacity mistakes.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 583776.
  • Chemistry For Everyone. (2025, February 1).
  • Snyder, L. R. (2013). Back to Basics: The Role of pH in Retention and Selectivity.
  • Columbia University. (n.d.). Column chromatography.
  • Purolite. (n.d.). Ion Exchange Chromatography.
  • GE Healthcare. (n.d.). Ion Exchange Chromatography Handbook.
  • Sigma-Aldrich. (n.d.). (2-Aminophenyl)acetic acid.
  • Google Patents. (n.d.). Purification of organic acids using anion exchange chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
  • Phenomenex. (2017, August 22). Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Yang, Y., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Pharmaffiliates. (n.d.). This compound.
  • Montalvo-González, E., et al. (2018). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
  • Koeberle, A., et al. (2014). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Navigating the Solubility Challenges of 2-Aminophenylacetic Acid in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet challenging issue of low solubility of 2-Aminophenylacetic acid in chemical reactions. This guide is structured to provide not just solutions, but also a foundational understanding of the chemical principles governing its solubility, empowering you to troubleshoot and optimize your experimental designs effectively.

Understanding the Core Challenge: The Zwitterionic Nature of this compound

This compound is a bifunctional molecule, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) on a phenylacetic acid scaffold.[1] In its solid state and at a specific pH in solution, it exists as a zwitterion, or inner salt. This means the acidic proton from the carboxylic acid is donated to the basic amino group, resulting in a molecule with both a positive (ammonium, -NH₃⁺) and a negative (carboxylate, -COO⁻) charge.

The strong electrostatic interactions between these charged moieties in the crystal lattice, and between molecules in solution, are the primary reason for its poor solubility in many common organic solvents.[2] This guide will walk you through various strategies to disrupt these interactions and achieve successful reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility & Solvent Selection

Q1: I'm struggling to dissolve this compound in my reaction solvent. What are some initial steps I can take?

A1: The low solubility of this compound in many organic solvents is a well-known challenge. Here’s a systematic approach to finding a suitable solvent system:

  • Consult Solubility Data: While comprehensive data for this compound (ortho-isomer) is scarce, data for the isomeric p-aminophenylacetic acid provides a valuable starting point. The table below, adapted from the work of Gracin and Rasmuson (2002), shows its solubility in various common solvents.[3][4] Expect similar trends for the ortho-isomer, though intramolecular hydrogen bonding may slightly alter the values.

SolventSolubility (g/kg of solvent) at 20°CPolarity
WaterVery lowHigh (Polar Protic)
Methanol4.3High (Polar Protic)
Ethanol1.4High (Polar Protic)
2-Propanol0.6Medium (Polar Protic)
Acetone8.8High (Polar Aprotic)
Ethyl Acetate~1.5Medium (Polar Aprotic)
Chloroform~1.2Low (Nonpolar)
Toluene~1.5Low (Nonpolar)

Data for p-aminophenylacetic acid.[4]

  • Employ Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often effective at dissolving zwitterionic compounds due to their high polarity and ability to disrupt the strong intermolecular electrostatic interactions.[5]

  • Use of Co-solvents: If your reaction is sensitive to highly polar solvents like DMF or DMSO, consider using a co-solvent system. For instance, adding a small amount of a polar solvent to a less polar one can significantly enhance solubility.

  • Physical Dissolution Aids: Gentle heating can increase solubility, but be cautious of potential degradation, especially for prolonged periods. Additionally, the use of a sonication bath can be highly effective in breaking up solid aggregates and promoting dissolution through ultrasonic cavitation.[6][7]

Q2: Can I use pH adjustment to improve the solubility of this compound in aqueous or partially aqueous media?

A2: Absolutely. Manipulating the pH is one of the most powerful tools for controlling the solubility of this compound. The zwitterionic form, which has the lowest solubility, is most prevalent at the isoelectric point (pI). By shifting the pH away from the pI, you can convert the zwitterion into a more soluble cationic or anionic form.

  • Acidic Conditions (pH < pI): Adding an acid will protonate the carboxylate group (-COO⁻), leaving a net positive charge on the ammonium group (-NH₃⁺). The resulting cationic species is generally more soluble in polar protic solvents.

  • Basic Conditions (pH > pI): Adding a base will deprotonate the ammonium group (-NH₃⁺), leaving a net negative charge on the carboxylate group (-COO⁻). This anionic form is also typically more soluble in polar solvents.

Chemical Modification & Derivatization

Q3: My reaction requires a non-polar solvent where this compound is insoluble. What are my options?

A3: In such cases, temporary or permanent modification of the molecule is often the best approach.

  • Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) eliminates the negative charge of the zwitterion, significantly increasing solubility in organic solvents.[11] The ester can then be carried through the desired reaction, and if necessary, hydrolyzed back to the carboxylic acid in a subsequent step.

    Experimental Protocol: Fischer Esterification of this compound

    • Suspend this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or gaseous HCl).

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester, which can be purified by column chromatography.

  • N-Protection: Protecting the amino group with a suitable protecting group (e.g., Boc, Cbz, or Fmoc) prevents the formation of the zwitterion and increases lipophilicity.[4][12] This strategy is particularly useful in peptide synthesis and other reactions where the amine's nucleophilicity needs to be masked.

    dot

    N_Protection_Workflow Start This compound Protect React with Protecting Group Reagent (e.g., Boc₂O, Cbz-Cl) Start->Protect Protected N-Protected This compound (Soluble in Organic Solvents) Protect->Protected Reaction Perform Desired Reaction Protected->Reaction Deprotect Deprotection Reaction->Deprotect FinalProduct Final Product Deprotect->FinalProduct

    Caption: Workflow for N-protection to improve solubility.

  • Salt Formation: Reacting this compound with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) can form a salt that may have improved solubility in certain solvents. For example, the hydrochloride salt will be more soluble in polar protic solvents.

Advanced & Alternative Reaction Techniques

Q4: I have tried common solvents and co-solvents with little success. Are there any advanced techniques I can use?

A4: Yes, several modern techniques are well-suited for overcoming severe solubility limitations.

  • Phase-Transfer Catalysis (PTC): This technique is ideal for reactions involving a water-soluble salt of this compound (e.g., the sodium salt) and an organic-soluble reactant. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the aminophenylacetate anion from the aqueous phase to the organic phase where the reaction can occur.[2][13][14]

    dot

    PTC_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Na_Salt Sodium 2-Aminophenylacetate (Na⁺ ⁻OOC-R-NH₂) Catalyst_Aq Quaternary Ammonium Salt (Q⁺X⁻) Na_Salt->Catalyst_Aq Ion Exchange Catalyst_Org Ion Pair (Q⁺ ⁻OOC-R-NH₂) Catalyst_Aq->Catalyst_Org Phase Transfer Reactant Organic Reactant (e.g., R'-X) Product Product (R'-OOC-R-NH₂) Reactant->Product Catalyst_Org->Catalyst_Aq Return to Aqueous Phase Catalyst_Org->Reactant Reaction

    Caption: Mechanism of Phase-Transfer Catalysis.

  • Mechanochemistry (Ball Milling): This solvent-free technique involves grinding the reactants together in a ball mill. The mechanical energy input can overcome the high lattice energy of the solid this compound, allowing the reaction to proceed in the solid state. This is a green chemistry approach that eliminates the need for solvents altogether.[12][15][16][17][18][19]

  • Sonication: As mentioned earlier, high-intensity ultrasound can be used not just to aid dissolution but also to drive the reaction itself. The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can promote chemical reactivity.[20][21][22]

Application-Specific Guidance

Q5: I want to perform an intramolecular cyclization of this compound to form 1,3-dihydro-2H-indol-2-one (oxindole). How should I approach this given the solubility issues?

A5: This is a common and important transformation. The low solubility of the starting material can indeed be a hurdle. Here are some proven strategies:

  • High-Temperature Conditions in a High-Boiling Solvent: One approach is to use a high-boiling polar aprotic solvent like diphenyl ether or to run the reaction neat (without solvent) at high temperatures. The thermal energy helps to overcome both the solubility barrier and the activation energy for the cyclization.

  • Acid Catalysis in a Suitable Solvent: Acid catalysis can facilitate the cyclization. For example, heating this compound in a solvent like acetic acid or in the presence of a strong acid catalyst can promote the reaction.[23]

  • Conversion to a More Reactive Intermediate: A common strategy is to first convert the carboxylic acid to a more reactive species like an acid chloride or an ester. The resulting intermediate is typically more soluble in common organic solvents like THF or dichloromethane, and the cyclization can then be effected under milder conditions, often with the addition of a base.

Q6: I am using this compound in a peptide coupling reaction. What is the best way to ensure it is fully dissolved?

A6: Peptide coupling reactions are often performed in polar aprotic solvents where this compound has better solubility.

  • Solvent Choice: DMF is the most common solvent for peptide synthesis and is a good starting point.[8][24]

  • N-Protection: As discussed in Q3, protecting the amino group (e.g., with Fmoc or Boc) is standard practice in peptide synthesis. The protected amino acid will have much better solubility in the solvents used for peptide coupling.[25]

  • Coupling Reagents: The choice of coupling reagent (e.g., HBTU, HATU, or a carbodiimide like DCC or DIC) generally does not directly impact the solubility of the amino acid itself, but the reaction is typically performed in a solvent where all components are soluble.[25][26][27]

Q7: I am planning to synthesize benzodiazepine derivatives from this compound. How can I manage its solubility in the initial steps?

A7: The synthesis of benzodiazepines often involves the reaction of this compound derivatives with other building blocks.[17][28][29][30][31][32]

  • Derivatization: It is common to first convert the this compound into a more soluble and reactive derivative, such as an ester or an N-protected version, as described in Q3. This allows for better control over the subsequent cyclization and condensation reactions that form the benzodiazepine ring system.

  • One-Pot Procedures: Some synthetic routes may employ one-pot procedures where the initial reaction conditions (e.g., in a high-boiling solvent or under acid catalysis) are sufficient to both dissolve the this compound and facilitate the subsequent transformations.

Safety & Handling

Always consult the Safety Data Sheet (SDS) for this compound before use. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[11] Handle in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research.
  • Nowacki, M. & Dawidowski, M. The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
  • BenchChem.
  • G.A. Kraus, J.O. Nagy. Synthesis of benzodiazepines. US5466799A.
  • Macmillan Group.
  • BenchChem. The Versatility of N-(2-Aminophenyl)-2-phenylacetamide in the Synthesis of Heterocyclic Scaffolds.
  • RSC Publishing. Solvent-free mechanochemical grinding facilitates clean synthesis of N-substituted amines.
  • Gracin, S. & Rasmuson, Å. C. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.
  • Raval, J. P., Desai, K. R. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry.
  • Okchem. Exploring 2-(4-Aminophenyl)
  • Solubility of Things. 4-Aminophenylacetic acid.
  • Bayer Schering Pharma AG. Process for preparing substituted 1,3-dihydro-2h-indol-2-ones. CN102985406A.
  • PubChem. This compound.
  • YouTube.
  • Gracin, S. & Rasmuson, Å. C. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in P. American Chemical Society.
  • Nowacki, M. & Dawidowski, M. (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
  • Slanina, Z. et al. (PDF) Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction.
  • ResearchGate. Solvent‐Free Synthesis | Request PDF.
  • Creighton ResearchWorks. Benzodiazepine synthesis and rapid toxicity assay.
  • MDPI. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study.
  • ResearchGate. Mechanochemistry-driven solvent-free synthesis of biologically relevant diversely substituted 2-amino-1,4-naphthoquinones.
  • Gracin, S. & Rasmuson, Å. C. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF.
  • PubChem. 4-Aminophenylacetic acid.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • NIH. Mechanochemical Synthesis of Primary Amides.
  • ResearchGate. (PDF)
  • UCI Department of Chemistry.
  • AAPPTec. How to Synthesize a Peptide.
  • Master Organic Chemistry.
  • YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
  • YouTube. Peptide Coupling Reagents.
  • YouTube.
  • Omics Online. Solvent-Free Mechanochemical Amidation for API Intermediate Synthesis: A Greener Alternative to Conventional Solution-Based Processes.
  • PubChem. 4-Aminophenylacetic acid.
  • BLD Pharm. 3342-78-7|this compound|BLD Pharm.
  • Pharmaffiliates. CAS No : 3342-78-7 | Product Name : this compound.
  • LCGC International. Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses.
  • Taylor & Francis Online. Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
  • ResearchGate.
  • Chemistry LibreTexts. 25.3: Isoelectric Points and Electrophoresis.
  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids.
  • YouTube. How To Calculate The Isoelectric Point of Amino Acids and Zwitterions.
  • PubMed. Polypeptide amino acid composition and isoelectric point. II. Comparison between experiment and theory.
  • SpectraBase. 2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum.

Sources

identifying byproducts in 2-Aminophenylacetic acid reactions by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminophenylacetic acid. This guide is designed to provide expert, field-proven insights into identifying and troubleshooting common byproducts that may arise during its use in synthesis. By understanding the underlying chemical principles and leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, you can streamline your research and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My ¹H NMR spectrum shows unexpected peaks after a reaction, particularly a loss of signal integration for my starting material. What are the most likely byproducts?

This is a common issue stemming from the bifunctional nature of this compound. The presence of both a nucleophilic amine (-NH₂) and an electrophilic carboxylic acid (-COOH) on the same molecule makes it susceptible to several intramolecular and intermolecular side reactions, especially under conditions that promote amide bond formation.

The two most probable byproducts are the intramolecularly cyclized lactam (Oxindole-3-acetic acid is incorrect, the direct cyclization product is 1,3-dihydro-2H-indol-2-one, also known as oxindole) and the intermolecular self-condensation dimer .

  • Expertise & Causality: At elevated temperatures or in the presence of coupling agents, the amino group of one molecule can attack the activated carboxylic acid of another (intermolecular), or the amino group can attack its own activated carboxylic acid (intramolecular). The intramolecular pathway is often kinetically favored due to the proximity of the reacting groups, leading to the formation of a stable five-membered ring.

G start Unexpected Signals in ¹H NMR check_singlet Disappearance of broad -NH₂ and -COOH signals? start->check_singlet check_aromatic Complex new aromatic signals (7-8 ppm)? check_singlet->check_aromatic Yes other Consider other side reactions (Decarboxylation, Oxidation) check_singlet->other No check_aliphatic New singlet ~3.5 ppm? Loss of original -CH₂- signal? check_aromatic->check_aliphatic Yes lactam Probable Lactam Formation (Oxindole) check_aliphatic->lactam Yes dimer Probable Dimer Formation check_aliphatic->dimer No, but aromatic region is complex

Question 2: I suspect lactam (oxindole) formation. What are the key diagnostic NMR signals I should look for?

The intramolecular cyclization of this compound results in the formation of 1,3-dihydro-2H-indol-2-one (oxindole). This transformation causes significant and predictable changes in the NMR spectrum.

  • Mechanism: The reaction is an intramolecular nucleophilic acyl substitution. The lone pair of the amino group attacks the carbonyl carbon of the carboxylic acid (or its activated form), leading to the elimination of a water molecule and the formation of a cyclic amide. This process is a known route to synthesize oxindole derivatives.[1][2][3]

G

The most telling change is the transformation of the -CH₂-COOH group into a new methylene group within the five-membered ring.

CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
This compound ~6.7-7.2 (m, 4H, Ar-H)~3.60 (s, 2H, -CH₂-)Broad signals for -NH₂ and -COOH~175 (-COOH)~145 (Ar-C-NH₂)~130, 128, 118, 115 (Ar-CH)~125 (Ar-C-CH₂)~40 (-CH₂-)
Oxindole (Byproduct) ~7.2-7.5 (m, 4H, Ar-H)~3.55 (s, 2H, -CH₂- in ring) ~8.0-9.0 (broad s, 1H, -NH-) ~178 (-C=O, amide) ~142 (Ar-C-NH)~128, 125, 122, 110 (Ar-CH)~128 (Ar-C-CH₂)~36 (-CH₂- in ring)
  • Trustworthiness & Self-Validation: The key diagnostic clues are:

    • Disappearance of the Carboxylic Acid Proton: The broad -COOH signal will vanish.

    • Shift of the Amine Proton: The broad -NH₂ signal (2H) is replaced by a sharper, downfield amide -NH- signal (1H) typically above 8 ppm.

    • Methylene Signal Shift: The benzylic -CH₂- singlet shifts slightly.

    • Carbonyl Carbon Shift: The carboxylic acid carbon (~175 ppm) is replaced by a downfield amide carbonyl carbon (~178 ppm).

Question 3: My NMR indicates a more complex mixture, possibly a dimer. How can I confirm this?

Self-condensation leads to the formation of a dimer where an amide bond links two molecules of this compound. This is essentially the first step in polymerization and is a common side reaction in peptide synthesis.[4][5]

G

Identifying a dimer is more complex than identifying the lactam because the resulting molecule is larger and less symmetric.

  • ¹H NMR:

    • Two Methylene Singlets: You will now have two distinct -CH₂- singlets, as they are in different chemical environments. One will be adjacent to the newly formed amide nitrogen, and the other will be next to the remaining free carboxylic acid.

    • Complex Aromatic Region: The aromatic region will become significantly more complex, showing signals for eight aromatic protons.

    • Amide Proton: A new amide -NH- signal will appear, typically between 8-9 ppm.

    • Remaining -NH₂ and -COOH: The dimer still possesses a free amine and a free carboxylic acid, so you may still see these broad signals, albeit with reduced integration compared to the starting material.

  • ¹³C NMR:

    • You would expect to see signals for 16 distinct carbons (unless there is coincidental overlap).

    • Key signals include two carbonyl carbons (one amide, one carboxylic acid) and two methylene carbons.

  • Confirmation: The definitive method to confirm a dimer is Mass Spectrometry (MS) . The dimer will have an [M+H]⁺ corresponding to (2 * Molecular Weight of starting material) - 18 (for the loss of H₂O). For this compound (M.W. 151.16 g/mol ), the dimer's mass would be approximately 284.3 g/mol .

Question 4: I'm observing a gradual color change in my reaction (yellow to brown) and my NMR is very messy. What could be happening?

This is often indicative of oxidation . The aniline-like amino group in this compound is susceptible to oxidation, especially in the presence of air, certain metal catalysts, or oxidizing reagents.[6][7]

  • Expertise & Causality: Oxidation of anilines can lead to the formation of highly colored, often polymeric, materials like quinone-imines and phenoxazines. These reactions produce a complex mixture of products that are very difficult to characterize fully by NMR alone. The resulting spectra often show broad, poorly resolved humps in the aromatic region and a general degradation of signal quality.

  • Run Reactions Under Inert Atmosphere: Purge your reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the experiment to exclude oxygen.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas them prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Check Reagent Purity: Ensure that no oxidizing contaminants are present in your starting materials or reagents.

  • Control Temperature: High temperatures can accelerate oxidation. Run the reaction at the lowest effective temperature.

  • Add Antioxidants (Use with Caution): In some cases, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added, but be aware that this will also appear in your NMR spectrum.

Question 5: My product yield is low, and I smell gas evolution during the reaction, but my NMR doesn't clearly show the byproducts discussed. Is decarboxylation a possibility?

Yes, decarboxylation is a potential side reaction, particularly if the reaction is performed at high temperatures or under strongly acidic conditions.[8][9]

  • Mechanism: The loss of carbon dioxide (CO₂) from this compound would generate 2-methylaniline (o-toluidine). The reaction is driven by the formation of the stable CO₂ molecule. The stability of the resulting benzylic intermediate can facilitate this process.[10]

  • Product: 2-methylaniline

  • ¹H NMR Signatures:

    • A new sharp singlet around 2.1-2.3 ppm corresponding to the new methyl (-CH₃) group.

    • The disappearance of the -CH₂- singlet from the starting material.

    • A broad -NH₂ singlet.

    • A relatively clean aromatic region with four protons.

  • ¹³C NMR Signatures:

    • A new methyl carbon signal around 17-18 ppm .

    • The absence of the carboxylic acid and methylene carbons.

Experimental Protocols

Protocol 1: D₂O Shake for Identifying Labile Protons

This is a crucial and simple experiment to confirm the presence of -NH₂, -COOH, and amide -NH- protons.

  • Acquire Standard ¹H NMR: Dissolve your crude sample in a standard deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Shake and Re-acquire: Cap the tube, shake vigorously for 30 seconds to ensure mixing, and re-acquire the ¹H NMR spectrum.

  • Analysis: Protons attached to heteroatoms (O, N) are "labile" and will exchange with the deuterium from D₂O. The signals corresponding to -NH₂, -COOH, and amide -NH- will significantly diminish or disappear completely in the second spectrum. This provides unequivocal proof of their identity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chen, X., et al. (2024). 3-Monofunctionalized 2-Oxindoles via Hypervalent Iodine Mediated C(sp2)–C(sp2) Bond Formation. Journal of Organic Chemistry, 89(7), 4979-4989.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Patil, S., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology, 10(2).[5][12]
  • Organic Chemistry Portal. (n.d.). Synthesis of oxindoles.
  • Royal Society of Chemistry. (2023).
  • Master Organic Chemistry. (2022). Decarboxylation.
  • Organic Chemistry Portal. (n.d.). Decarboxylations.
  • Zaki, M. E. A., et al. (2000). Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis?

Sources

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Aminophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of aminophenylacetic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. Here, we synthesize technical expertise with field-proven insights to empower you to achieve robust and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in separating aminophenylacetic acid isomers by HPLC?

A1: The primary challenges in separating aminophenylacetic acid isomers (ortho-, meta-, and para-) stem from their high structural similarity and their amphoteric nature. As zwitterionic compounds, they possess both acidic (carboxylic acid) and basic (amino) functional groups.[1][2] This means their charge state, and consequently their retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[3][4] Achieving adequate resolution between these closely related isomers often requires careful optimization of the mobile phase composition, including pH, organic modifier, and potentially the use of specialized column chemistries or mobile phase additives.

Q2: What is a good starting point for mobile phase selection in a reversed-phase HPLC method for aminophenylacetic acid isomers?

A2: For initial method development, a reversed-phase approach using a C18 or a Phenyl-Hexyl column is a solid starting point.[5] Begin with a simple mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[5] A good initial mobile phase could be a gradient of 10-90% acetonitrile in a 20-25 mM phosphate or acetate buffer. It is crucial to control the pH of the aqueous portion of the mobile phase.[6] Starting with a pH in the range of 2.5 to 3.5 is often recommended for initial screening.[6]

Q3: Why is mobile phase pH so critical for the separation of these isomers?

A3: The pH of the mobile phase directly influences the ionization state of the aminophenylacetic acid isomers.[7][8] Aminophenylacetic acid has two pKa values, one for the carboxylic acid group and one for the amino group.[2] At a pH below the pKa of the carboxylic acid, the molecule will be protonated and carry a net positive charge. At a pH above the pKa of the amino group, it will be deprotonated and have a net negative charge. Between these pKa values, the molecule exists as a zwitterion. These changes in ionization dramatically alter the polarity of the isomers and their interaction with the stationary phase, thereby affecting their retention time and selectivity.[4][8] Operating at a pH close to the pKa of an analyte can lead to poor peak shape and inconsistent retention times.[8][9]

Q4: Can I use normal-phase or HILIC chromatography for this separation?

A4: Yes, both normal-phase and Hydrophilic Interaction Liquid Chromatography (HILIC) can be viable alternatives, especially if you are struggling to achieve retention in reversed-phase mode. HILIC is particularly well-suited for the separation of polar compounds that are poorly retained on traditional C18 columns.[10][11][12] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a non-polar organic solvent, like acetonitrile, and a small amount of aqueous buffer.[13] This technique can offer different selectivity for the isomers compared to reversed-phase chromatography.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My aminophenylacetic acid isomers are eluting very close together or as a single peak. How can I improve the separation?

A: Insufficient resolution is a common hurdle. Here’s a systematic approach to troubleshoot and optimize your mobile phase:

Step 1: Mobile Phase pH Adjustment
  • Rationale: The ionization state of the amino and carboxylic acid groups on the isomers is the most powerful tool to manipulate selectivity in reversed-phase HPLC.[4] By systematically adjusting the pH, you can alter the charge and hydrophobicity of each isomer to different extents, thereby improving separation.

  • Protocol:

    • Determine the pKa values of aminophenylacetic acid.[2]

    • Screen a range of pH values. A good starting point is to test pH values that are approximately 1.5-2 pH units above and below the pKa values. For example, screen pH 2.5, 4.5, and 6.5 using a suitable buffer (e.g., phosphate or acetate).

    • Prepare buffered mobile phases by adjusting the pH of the aqueous component before adding the organic modifier.[6]

    • Run isocratic or gradient separations at each pH and observe the changes in retention time and elution order.

Mobile Phase pHExpected Effect on Aminophenylacetic Acid Isomers
Low pH (e.g., 2.5-3.5) Both the amino and carboxylic acid groups are protonated, resulting in a net positive charge. Retention is typically shorter.
Mid pH (e.g., 4.0-6.0) The carboxylic acid group is deprotonated (negative charge), while the amino group is protonated (positive charge), leading to a zwitterionic state. Retention behavior can be complex.
High pH (e.g., > 8.0) The amino group is neutral, and the carboxylic acid is deprotonated, resulting in a net negative charge. This is generally not recommended for standard silica-based columns due to potential degradation.[8]
Step 2: Organic Modifier Optimization
  • Rationale: The choice and concentration of the organic modifier affect the polarity of the mobile phase and can provide alternative selectivities.[5] Acetonitrile and methanol are the most common choices, and they interact differently with analytes and the stationary phase.

  • Protocol:

    • If you are using acetonitrile, try switching to methanol or vice-versa, keeping the same gradient profile.

    • Systematically vary the gradient slope . A shallower gradient can often improve the resolution of closely eluting peaks.

    • Consider using a different organic modifier like isopropanol in small percentages, although this will increase the mobile phase viscosity and system pressure.

Step 3: Consider Ion-Pair Chromatography
  • Rationale: For highly polar and ionic compounds that are difficult to retain and resolve, ion-pair chromatography can be a powerful technique.[14][15] An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, which can then be retained on a reversed-phase column.[14][16]

  • Protocol:

    • For the positively charged aminophenylacetic acid (at low pH), an alkyl sulfonate can be used as the ion-pairing reagent.[15]

    • Start with a low concentration of the ion-pairing reagent (e.g., 5 mM sodium pentanesulfonate) in the aqueous portion of the mobile phase.

    • Optimize the concentration of the ion-pairing reagent and the organic modifier to achieve the desired separation.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: The peaks for my isomers are tailing significantly. What is causing this, and how can I fix it?

A: Peak tailing for basic compounds like aminophenylacetic acid is often due to secondary interactions with the stationary phase.

Cause 1: Secondary Silanol Interactions
  • Explanation: Residual silanol groups on the surface of silica-based stationary phases can be deprotonated and negatively charged, leading to strong ionic interactions with the positively charged amino group of the analyte. This results in peak tailing.

  • Solutions:

    • Lower the Mobile Phase pH: At a lower pH (e.g., 2.5-3.0), the silanol groups are protonated and less likely to interact with the basic analyte.[9]

    • Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to the analyte.[5]

    • Choose an Appropriate Column: Modern, high-purity, end-capped silica columns are designed to minimize silanol interactions. Consider using a column specifically marketed for the analysis of basic compounds.

Cause 2: Mobile Phase pH Near Analyte pKa
  • Explanation: If the mobile phase pH is too close to the pKa of either the carboxylic acid or the amino group, the analyte will exist as a mixture of ionized and non-ionized forms, which can lead to peak broadening and tailing.[8][9]

  • Solution:

    • Adjust and Buffer the pH: Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa values of the analyte to ensure a single ionic form is present.[6] Use a buffer with sufficient capacity at the target pH.

Cause 3: Column Overload
  • Explanation: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, often appearing as a "shark-fin" or tailing peak.[17]

  • Solution:

    • Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves.

Mobile_Phase_Optimization_Workflow cluster_start Start: Initial Method cluster_troubleshooting Troubleshooting cluster_alternative Alternative Strategies cluster_end Outcome start C18 or Phenyl-Hexyl Column ACN/Water (Buffered) Gradient issue Poor Resolution or Peak Shape? start->issue ph_opt Optimize Mobile Phase pH (e.g., pH 2.5, 4.5, 6.5) issue->ph_opt Yes end Optimized Separation issue->end No org_mod Change Organic Modifier (ACN <-> MeOH) or Gradient Slope ph_opt->org_mod ph_opt->end additives Consider Additives (e.g., Ion-Pair Reagent) org_mod->additives org_mod->end hilic Switch to HILIC Mode additives->hilic If still unresolved additives->end hilic->end Troubleshooting_Peak_Shape cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions problem->cause1 cause2 Mobile Phase pH Near Analyte pKa problem->cause2 cause3 Column Overload problem->cause3 solution1 Lower Mobile Phase pH Use Competing Base Use End-capped Column cause1->solution1 solution2 Adjust pH +/- 2 units from pKa Use Adequate Buffer cause2->solution2 solution3 Reduce Injection Volume or Sample Concentration cause3->solution3

Caption: Troubleshooting guide for poor peak shape.

References

  • MAC-MOD Analytical.Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • The Royal Society of Chemistry.Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Benchchem.Application Note: Chiral HPLC Method for the Enantiomeric Separation of 1-(3-Aminophenyl)ethanol.
  • Waters Corporation.Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex.Mobile Phase Optimization: A Critical Factor in HPLC.
  • Thermo Fisher Scientific.Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
  • PubMed.Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution.
  • Thermo Fisher Scientific.TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • PubChem.4-Aminophenylacetic acid.
  • LCGC International.Back to Basics: The Role of pH in Retention and Selectivity.
  • PubMed.A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
  • Technology Networks.Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • ChemicalBook.4-Aminophenylacetic acid.
  • Česká a slovenská farmacie.HPLC separation of enantiomers using chiral stationary phases.
  • PMC - NIH.Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • LCGC International.Troubleshooting Basics, Part IV: Peak Shape Problems.
  • YAKHAK HOEJI.Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Benchchem.Technical Support Center: Method Development for Separating Aminophenanthrene Isomers.
  • ResearchGate.Effect of mobile phase pH and organic content on retention times and....
  • LCGC International.Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • TCI Chemicals.Ion-Pair Reagents for HPLC.
  • Phenomenex.Chiral HPLC Separations.
  • Agilent.Tips and Tricks of HPLC System Troubleshooting.
  • Agilent.Control pH During Method Development for Better Chromatography.
  • Fisher Scientific.4-Aminophenylacetic acid, 98%, Thermo Scientific.
  • Books.Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome.
  • Agilent.Choosing HPLC Columns for Rapid Method Development.
  • Daicel Chiral Technologies.Enantiomer separation of acidic compounds.
  • Biocompare.Hydrophilic Interaction (HILIC) Columns.
  • Sigma-Aldrich.4-Aminophenylacetic acid 0.98 2-(4-Aminophenyl)acetic acid.
  • LCGC International.A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
  • Moravek.Exploring the Role of pH in HPLC Separation.
  • Agilent.There is More to HPLC Than Reversed Phase.
  • YouTube.Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Shimadzu.Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.
  • Fisher Scientific.4-Aminophenylacetic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals.
  • Semantic Scholar.HPLC separation of positional isomers of trifluorophenylacetic acid and its starting material.
  • Phenomenex.HPLC Troubleshooting Mini Guide - Peak Issues.

Sources

reducing di-acylated byproduct formation in acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Acylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet critical issue in synthesis: the formation of di-acylated byproducts. By understanding the underlying mechanisms and implementing strategic optimizations, you can significantly improve the selectivity and yield of your target mono-acylated product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding di-acylation.

Q1: What is di-acylation and why is it a significant problem?

Di-acylation is a side reaction where a second acyl group is added to a substrate that was intended to be mono-acylated. This occurs when a molecule has more than one reactive site (e.g., multiple hydroxyls, amines, or a combination). It is problematic because it consumes the starting material and the desired product, reduces the overall yield, and introduces a byproduct that is often difficult to separate from the target molecule due to similar physical properties, complicating purification efforts.[1][2]

Q2: What are the primary causes of di-acylation?

The formation of di-acylated byproducts is typically driven by several key factors:

  • Excess Acylating Agent: The presence of a high concentration of the acylating agent (like an acyl chloride or anhydride) can drive the reaction to acylate less reactive sites after the primary site has reacted.[3]

  • High Reaction Temperature: Elevated temperatures increase the kinetic energy of the system, which can overcome the activation energy barrier for acylating a less reactive secondary site.[4][5]

  • Inappropriate Base or Catalyst: The choice and amount of base or catalyst can alter the nucleophilicity of the substrate. A strong base might deprotonate a second functional group, making it susceptible to acylation.[6]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially when the primary acylation is complete, provides more opportunity for the slower, undesired di-acylation to occur.[7]

Q3: How can I detect and quantify di-acylated byproducts?

Several analytical techniques are effective for identifying and quantifying di-acylated impurities. The choice depends on the specific properties of your molecules and the required sensitivity.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the most common methods for monitoring reaction progress and final product purity.[1] Gas Chromatography (GC) is also suitable for volatile compounds.[8]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the di-acylated product, while Mass Spectrometry (MS), often coupled with a chromatographic technique (LC-MS or GC-MS), is excellent for detecting and identifying impurities.[9][10]

Q4: Is it possible to completely eliminate di-acylation?

While achieving 100% selectivity is rare, it is often possible to reduce di-acylation to negligible levels (<1-2%) through careful optimization of reaction conditions. In cases where inherent reactivity differences between functional groups are minimal, a protecting group strategy may be the most effective approach to ensure mono-acylation.[4]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving issues with di-acylation based on experimental observations.

Issue: High Levels of Di-acylated Byproduct Detected by HPLC/TLC

When post-reaction analysis reveals a significant peak corresponding to the di-acylated product, a systematic optimization of reaction parameters is necessary.

Causality: The most common cause of over-acylation is an excess of the acylating agent. Even a small excess can lead to significant byproduct formation once the more reactive site on the substrate is consumed. The reaction then proceeds to acylate a second, less reactive site.[3]

Solution: The most effective strategy is to control the stoichiometry precisely. This can be achieved by adding the acylating agent slowly or in portions.

  • Slow Addition: Adding the acylating agent dropwise via a syringe pump over an extended period prevents a localized high concentration, allowing the more reactive site to be acylated selectively.[3]

  • Protecting Groups: For substrates with multiple reactive sites of similar reactivity, such as certain diols, selectively protecting one group before acylation is a reliable strategy.[4]

Protocol 1: Optimization via Slow Addition of Acylating Agent

This protocol details a method to minimize di-acylation by controlling the concentration of the acylating agent.

Materials:

  • Substrate (containing at least two acylatable sites)

  • Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine, Pyridine, or DMAP)[6]

  • Syringe Pump

  • Standard inert atmosphere glassware setup

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Equip it with a magnetic stirrer, a thermometer, and a septum.

  • Reagents: Dissolve the substrate (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent.

  • Cooling: Cool the solution to the desired reaction temperature (start with 0 °C) using an ice bath.[11]

  • Acylating Agent Preparation: In a separate, dry syringe, draw up the acylating agent (0.95-1.0 eq) dissolved in a small amount of the anhydrous solvent.

  • Slow Addition: Place the syringe on a syringe pump and add the acylating agent solution to the stirred substrate solution over 1-4 hours.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC or HPLC. Check for the consumption of starting material and the formation of mono- and di-acylated products.

  • Quenching: Once the starting material is consumed and the mono-acylated product is maximized, quench the reaction by adding cold water or a saturated ammonium chloride solution.

  • Workup & Analysis: Proceed with a standard aqueous workup, extraction, and purification. Analyze the crude and purified product ratios to determine the effectiveness of the slow addition.

Causality: Higher temperatures can reduce the selectivity of a reaction by providing enough energy to overcome the activation barrier for the less favored di-acylation pathway.[4] Lowering the temperature generally enhances selectivity by favoring the reaction pathway with the lower activation energy.[3]

Solution: Perform the reaction at a lower temperature. This may require a longer reaction time, so careful monitoring is essential to find the optimal balance where the starting material is consumed without significant byproduct formation.

Causality:

  • Base: The choice of base is critical. A highly effective nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction but may also promote di-acylation if not used in catalytic amounts.[6] Non-nucleophilic bases like triethylamine or pyridine are often used to scavenge the acid byproduct (e.g., HCl) without directly participating in the acylation mechanism.[3]

  • Solvent: The solvent can influence the conformation of the substrate and the solubility of reagents, which can affect selectivity.[4] In some cases, like Friedel-Crafts acylation, solvent polarity is a key determinant of regioselectivity.[3]

Solution:

  • Base Screening: If using a potent catalyst like DMAP, reduce its loading to catalytic amounts (e.g., 0.05-0.1 eq). Alternatively, switch to a non-nucleophilic base like pyridine or triethylamine.

  • Solvent Screening: Test a range of anhydrous solvents with different polarities (e.g., THF, DCM, Toluene, Acetonitrile) to identify the optimal medium for selective mono-acylation.

Part 3: Data & Workflow Visualization

Data Summary Table

The following table provides a hypothetical example of an optimization study, demonstrating how changing reaction parameters can impact the ratio of mono- to di-acylated products.

Entry Equivalents of Acylating Agent Temperature (°C) Addition Method Base (eq) Product Ratio (Mono:Di)
11.525BolusPyridine (1.5)70:30
21.125BolusPyridine (1.2)85:15
31.00BolusPyridine (1.1)92:8
4 0.98 0 Slow (2h) Pyridine (1.1) >98:2
50.980Slow (2h)DMAP (0.1)95:5

This data illustrates a typical optimization pathway where controlling stoichiometry and temperature leads to a significant reduction in the di-acylated byproduct.

Visual Workflow and Logic Diagrams

The following diagrams, generated using DOT language, illustrate the reaction pathways and the troubleshooting logic.

AcylationPathways cluster_path1 Desired Pathway cluster_path2 Byproduct Pathway Substrate Substrate (e.g., R-diol) MonoProduct Desired Mono-acylated Product Substrate->MonoProduct + Acylating Agent (Selective) AcylAgent Acylating Agent (1.0 eq) DiProduct Undesired Di-acylated Byproduct MonoProduct->DiProduct + Excess Agent (Non-selective) ExcessAgent Excess Acylating Agent (>1.0 eq)

Caption: Reaction pathways for desired mono-acylation vs. undesired di-acylation.

TroubleshootingWorkflow Start High Di-acylation Detected? CheckStoich Step 1: Verify Stoichiometry (Use 0.95-1.0 eq of Acylating Agent) Start->CheckStoich Yes SlowAddition Step 2: Implement Slow Addition (Use Syringe Pump over 1-4h) CheckStoich->SlowAddition LowerTemp Step 3: Lower Reaction Temperature (Start at 0°C or -20°C) SlowAddition->LowerTemp CheckBase Step 4: Evaluate Base/Catalyst (Switch to non-nucleophilic base or reduce DMAP) LowerTemp->CheckBase Success Di-acylation Minimized (Proceed with Purification) CheckBase->Success

Caption: A step-by-step workflow for troubleshooting di-acylation.

References

  • BenchChem. (2025). Technical Support Center: Strategies for Regioselective Acylation with 1-Naphthoyl Chloride.
  • BenchChem. (2025). Technical Support Center: Improving Reaction Selectivity for the Acylation of Polyfunctional Molecules.
  • BenchChem. (2025). Minimizing byproduct formation in Friedel-Crafts acylation.
  • BenchChem. (2025). Protocol for the Acylation of Ethyl 3-Hydroxybutanoate.
  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • IJNRD. (2024). Impurity Profiling in different analytical techniques.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
  • Agilent. (n.d.). Analysis of Additives, Impurities, & Residuals in Polymers.
  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.

Sources

Technical Support Center: Minimizing Product Loss of 2-Aminophenylacetic Acid During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with a comprehensive guide to the workup procedure for 2-Aminophenylacetic acid. This resource is designed to help you navigate the intricacies of isolating this valuable compound, minimizing product loss, and ensuring high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you may encounter during your experiments, providing not just procedural steps but also the scientific rationale behind them.

Understanding the Chemistry of this compound: The Key to an Effective Workup

This compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino) functional groups.[1][2] This dual nature governs its solubility and stability, making a thorough understanding of its zwitterionic properties crucial for a successful workup.[3] At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, this compound exists as a zwitterion and typically exhibits its lowest solubility in aqueous solutions.[4] Exploiting this pH-dependent solubility is the cornerstone of an efficient extraction and purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my yield of this compound consistently low after workup?

Low yields can be attributed to several factors, often related to the compound's solubility and stability. Here’s a breakdown of potential causes and solutions:

Potential Cause 1: Inefficient Extraction

Due to its amphoteric nature, this compound can be soluble in both acidic and basic aqueous layers, as well as in some polar organic solvents. This can lead to incomplete extraction and significant product loss.

Troubleshooting & Optimization:

  • pH Control is Critical: The key to a successful liquid-liquid extraction is to carefully control the pH of the aqueous phase.[5][6]

    • To extract into an organic solvent: Adjust the pH of the aqueous solution to the isoelectric point (pI) of this compound. At this pH, the zwitterionic form predominates, which is less soluble in water and can be more effectively extracted into a suitable organic solvent. The pI can be estimated as the average of the pKa values of the carboxylic acid and the ammonium group.

    • To extract into an aqueous basic solution: Increase the pH of the solution to be significantly above the pKa of the carboxylic acid (typically > 2 units). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.

    • To extract into an aqueous acidic solution: Decrease the pH of the solution to be significantly below the pKa of the amino group (typically < 2 units). This will protonate the amino group, forming a water-soluble ammonium salt.

Experimental Protocol: Optimized Liquid-Liquid Extraction

  • Initial Dissolution: After quenching the reaction, dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash (to remove basic impurities): Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate basic impurities, making them water-soluble and removing them into the aqueous layer.

  • Basic Wash (to extract the product): Wash the organic layer with a dilute basic solution (e.g., 1 M NaOH or saturated NaHCO₃). This will deprotonate the carboxylic acid of this compound, forming the water-soluble sodium salt, thus transferring your product to the aqueous layer.

  • Back-Extraction: Separate the aqueous layer containing the product.

  • Precipitation: Slowly acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) with vigorous stirring until the pH reaches the isoelectric point of this compound. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[7]

Potential Cause 2: Product Degradation

This compound can be susceptible to degradation, particularly under harsh acidic or basic conditions, or upon exposure to air (oxidation).

Troubleshooting & Optimization:

  • Avoid Strong Acids and Bases: Use dilute acidic and basic solutions for extraction and pH adjustment. Prolonged exposure to concentrated acids or bases can lead to side reactions.

  • Minimize Exposure to Air: The amino group can be susceptible to oxidation, which can lead to colored impurities.[8][9] If oxidation is suspected, consider performing the workup under an inert atmosphere (e.g., nitrogen or argon).

  • Lactam Formation: The proximity of the amino and carboxylic acid groups in this compound makes it susceptible to intramolecular cyclization to form a lactam, especially upon heating or under certain catalytic conditions.[10][11][12] To minimize this, avoid excessive heating during the workup and purification steps.

Potential Cause 3: Inefficient Crystallization

Improper solvent choice or cooling technique can lead to poor crystal formation and, consequently, low recovery.

Troubleshooting & Optimization:

  • Solvent Selection: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[13]

  • Two-Solvent System: A two-solvent system can be effective.[14] For example, dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol), and then slowly add a solvent in which it is insoluble (e.g., water or hexane) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth and purity.[7]

FAQ 2: My isolated this compound is colored. How can I remove the colored impurities?

Colored impurities often arise from the oxidation of the amino group or from polymeric byproducts.

Troubleshooting & Optimization:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added to the solution. The activated carbon will adsorb the colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.

  • Inert Atmosphere: As mentioned previously, performing the workup and purification under an inert atmosphere can prevent the formation of colored oxidation products.

FAQ 3: How can I confirm the purity of my this compound?

Several analytical techniques can be used to assess the purity of your final product.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your compound and detecting the presence of impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) and UV detection at 254 nm is a good starting point.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any residual solvents or major impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weight of impurities.[15][17][18]

Data Presentation

Table 1: Solvent Selection for Recrystallization

Solvent SystemSolubility of this compoundComments
WaterSparingly soluble at room temperature, more soluble when hotA good, green solvent choice. May require a larger volume.
EthanolSolubleOften used in a two-solvent system with water or hexane.
Ethanol/WaterGood for two-solvent recrystallizationDissolve in hot ethanol, add hot water until turbidity appears.
Ethyl AcetateModerately solubleCan be used for extraction and potentially recrystallization.
DichloromethaneSolubleUseful for extraction, but less common for recrystallization.

Experimental Workflows and Diagrams

Diagram 1: Decision Tree for Optimizing Extraction of this compound

Extraction_Optimization start Start: Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve acid_wash Wash with Dilute Acid (e.g., 1 M HCl) dissolve->acid_wash separate1 Separate Layers acid_wash->separate1 organic_layer1 Organic Layer (Contains Neutral & Acidic Compounds) separate1->organic_layer1 aqueous_layer1 Aqueous Layer (Contains Basic Impurities) separate1->aqueous_layer1 base_wash Wash Organic Layer with Dilute Base (e.g., 1 M NaOH) organic_layer1->base_wash separate2 Separate Layers base_wash->separate2 organic_layer2 Organic Layer (Contains Neutral Impurities) separate2->organic_layer2 aqueous_layer2 Aqueous Layer (Contains Sodium 2-Aminophenylacetate) separate2->aqueous_layer2 acidify Acidify Aqueous Layer to pI (e.g., with 1 M HCl) aqueous_layer2->acidify precipitate Precipitation of This compound acidify->precipitate filter Filter, Wash with Cold Water, and Dry precipitate->filter product Pure this compound filter->product

Caption: A logical workflow for the pH-based liquid-liquid extraction of this compound.

Diagram 2: Troubleshooting Low Yield in Crystallization

Caption: A troubleshooting guide for addressing low yields during the crystallization of this compound.

References

  • HBCSE. (n.d.).
  • ChemTalk. (n.d.). Zwitterions. [Link]
  • University of Calgary. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • University of California, Irvine. (n.d.).
  • PubChem. (n.d.). This compound. [Link]
  • Tshepelevitsh, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7772-7776. [Link]
  • Element Lab Solutions. (n.d.).
  • MIT OpenCourseWare. (n.d.).
  • MedSchoolCoach. (n.d.).
  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
  • ResearchGate. (2016). Amino acids recuperation by liquid-liquid extraction and supported membrane liquid.
  • University of Nebraska-Lincoln. (n.d.).
  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties - Lesson. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. [Link]
  • Save My Exams. (2024). Amino Acids (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
  • Organic Syntheses. (n.d.). phenylacetic acid. [Link]
  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. [Link]
  • ResearchGate. (2003).
  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
  • Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
  • Digital CSIC. (2024).
  • ResearchGate. (2012). TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. [Link]
  • PubMed. (1995). Synthesis of beta-lactam antibiotics containing alpha-aminophenylacetyl group in the acyl moiety catalyzed by D-(-)-phenylglycyl-beta-lactamide amidohydrolase. [Link]
  • PMC. (n.d.).
  • PubMed. (1985).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • University of Rochester. (2026). Workup: Amines. [Link]
  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]
  • PubMed. (2006).
  • Google Patents. (n.d.).

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 2-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Aminophenylacetic acid. This guide is designed to provide expert insights and practical solutions to common challenges encountered during its chemical transformations. Given its bifunctional nature—possessing both a nucleophilic primary amine and a carboxylic acid—this compound is a versatile building block, yet it presents unique catalytic and selectivity challenges. This document moves beyond simple protocols to explain the fundamental principles guiding catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical challenges when working with this compound?

The core challenge lies in the molecule's dual reactivity. The primary amino group is nucleophilic and basic, while the carboxylic acid is acidic and, upon activation, electrophilic[1]. This duality can lead to several competing reaction pathways:

  • Self-condensation/Polymerization: The amino group of one molecule can react with the activated carboxylic acid of another, leading to oligomers or polymers.

  • Intramolecular vs. Intermolecular Reactions: There is a constant competition between the desired intermolecular reaction (e.g., amidation with an external amine) and an intramolecular cyclization to form a lactam.

  • Catalyst Inhibition/Interaction: The basic amino group can be protonated by acid catalysts, potentially altering its reactivity and solubility. Conversely, it can coordinate to metal catalysts, influencing their catalytic activity.

Understanding these competing pathways is crucial for designing a successful reaction strategy.

Q2: How should I approach catalyst selection for this substrate?

The choice of catalyst is entirely dependent on the desired transformation. A logical workflow is essential to navigate the options. The primary consideration is which functional group you intend to react: the carboxylic acid or the amino group.

Catalyst Selection Workflow start Desired Transformation? react_cooh Reacting the Carboxylic Acid Group start->react_cooh Carboxylic Acid react_nh2 Reacting the Amino Group start->react_nh2 Amino Group ester Esterification react_cooh->ester amide Amidation (Intermolecular) react_cooh->amide lactam Cyclization (Intramolecular Lactam) react_cooh->lactam reductive_amination Reductive Amination react_nh2->reductive_amination cross_coupling Cross-Coupling (e.g., Buchwald-Hartwig) react_nh2->cross_coupling acid_cat Acid Catalysis (H₂SO₄, TsOH, Resins) ester->acid_cat coupling Coupling Agents (EDC, HATU, etc.) amide->coupling direct_amide Direct Amidation Catalysts (Boronic Acids, NiCl₂) High Temperature amide->direct_amide lactam->coupling Reaction Competition start This compound + Activation inter Intermolecular Amidation (with external Amine R-NH₂) start->inter [High Conc.] + excess R-NH₂ intra Intramolecular Cyclization (Lactam Formation) start->intra [Dilute Conc.] No external Amine poly Polymerization (Self-Condensation) start->poly [High Conc.] No external Amine

Caption: Competing reaction pathways for activated this compound.

Experimental Protocol: Catalytic Intramolecular Cyclization to 1,3-dihydro-2H-indol-2-one

This protocol describes a robust method for the synthesis of the corresponding lactam using a common carbodiimide coupling agent. This method is self-validating through in-process monitoring.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate eluent for TLC (e.g., 50:50 Ethyl Acetate:Hexanes)

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous DCM to a concentration of approximately 0.05 M. Rationale: Dilute conditions favor intramolecular cyclization over intermolecular polymerization.

  • Activator Addition: Add HOBt (1.1 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.

  • Initiation: Add EDC (1.2 eq) portion-wise to the cold solution. Rationale: Slow addition at low temperature helps control the exothermic reaction and prevents degradation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by TLC. The starting material should be consumed, and a new, typically less polar, spot corresponding to the lactam product should appear.

  • Workup: Once the reaction is complete (as judged by TLC), quench by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and HOBt) and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure lactam.[2]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Increase reaction time or temperature, carefully monitoring for product degradation by TLC.[2]
Poor Quality Reagents: Starting material or catalyst is degraded or impure.Use freshly purified starting materials. Verify reagent purity using NMR or IR spectroscopy.[2]
Catalyst Inactivation: Catalyst poisoned by impurities or insufficient loading.Increase catalyst loading. For solid catalysts, consider regeneration or using a fresh batch.[3]
Product Loss During Workup: Product may be partially soluble in the aqueous layer or unstable to the workup conditions (e.g., pH change).[4]Check the aqueous layers for product by TLC. Optimize extraction solvents and ensure the pH is appropriately adjusted during washes.[2]
Formation of Multiple Products / Byproducts Polymerization/Oligomerization: Reaction concentration is too high for cyclization or intermolecular amidation.For cyclization, run the reaction under more dilute conditions. For intermolecular amidation, ensure a sufficient excess of the external amine is used.
Formation of Di-acylated Byproduct (in reactions with other diamines): Incorrect stoichiometry.Use a 1:1 molar ratio of reactants. Add the activated this compound dropwise at a low temperature to control the reaction rate.[2]
Reaction Fails to Proceed Inappropriate Solvent: Reactants are not fully soluble.Select a solvent in which all reactants are soluble and which is inert to the reaction conditions.[2]
Incorrect Catalyst Choice: The chosen catalyst is not active for the specific transformation.Review the literature for catalysts proven for the desired reaction type (e.g., acid catalysts for esterification, coupling agents for amidation).[5][6]

Advanced Topics: Other Transformations

  • Cross-Coupling Reactions: The amino group can be used in palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.[7][8] Furthermore, the carboxylic acid can be activated and used in nickel-catalyzed reductive cross-coupling reactions to form new C-C bonds.[9] These methods offer powerful ways to further functionalize the molecule.

  • Enzymatic Reactions: Biocatalysis offers exquisite selectivity. Lipases can be used for the kinetic resolution of racemic this compound derivatives via enantioselective esterification or hydrolysis.[10][11] Other enzymes like myoglobin variants can even catalyze the asymmetric synthesis of lactams via C-H amidation pathways.[12]

  • Hydrogenation: The aromatic ring of this compound can be hydrogenated to the corresponding cyclohexyl derivative using catalysts like rhodium on carbon, though this often requires elevated pressures.[13] The carboxylic acid itself can be reduced to an alcohol, but this typically requires harsh reducing agents or specialized catalytic systems.

This guide provides a foundational understanding for navigating the complexities of catalyst selection for this compound. Successful experimentation will always rely on careful reaction monitoring, optimization, and thorough characterization of products.

References

  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • ResearchGate. (n.d.). Screening of catalysts in the amidation reaction of 2-aminopyridine.... [Link]
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • Ren, B., et al. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society. [Link]
  • Li, F., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science. [Link]
  • Catalytic Amidation. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
  • Diprima, D., et al. (2023). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. Organic Letters. [Link]
  • MDPI. (2024).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Representative pathways for lactam synthesis under reductive conditions. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ChemistryViews. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids. [Link]
  • Pérez Sestelo, J., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]
  • Piontek, A., et al. (2018). Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability.
  • Google Patents. (n.d.).
  • University of Padua. (n.d.).
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters. [Link]
  • MDPI. (2023). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. [Link]
  • BenchChem. (2025).

Sources

Technical Support Center: 2-Aminophenylacetic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Aminophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.

I. Understanding the Instability of this compound

This compound is a valuable synthetic intermediate.[1] However, its unique structure, containing both a primary amine and a carboxylic acid on a phenylacetic acid backbone, makes it susceptible to degradation in solution. The primary degradation pathway is an intramolecular cyclization reaction, forming a lactam. This process can be influenced by several factors, including pH, temperature, and the presence of certain reagents.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, their probable causes, and actionable solutions.

Issue 1: Rapid Loss of Starting Material and Appearance of an Unidentified Peak in HPLC Analysis.

  • Probable Cause: The most likely cause is the intramolecular cyclization of this compound to form its corresponding lactam, 1,3-dihydro-2H-indol-2-one. This reaction is often accelerated by changes in pH or elevated temperatures.

  • Solution:

    • pH Control: Maintain the pH of your solution within a stable range. For many applications, a slightly acidic pH (around 4-6) can help to minimize the rate of lactam formation. The use of a suitable buffer system is highly recommended.

    • Temperature Management: Whenever possible, conduct your experiments at lower temperatures. If elevated temperatures are necessary, minimize the reaction time to reduce the extent of degradation.[2][3]

    • Inert Atmosphere: For prolonged experiments or storage, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation, which can sometimes be a secondary degradation pathway.[4]

Issue 2: Inconsistent Reaction Yields or Non-reproducible Results.

  • Probable Cause: This can be a direct consequence of the instability of your this compound stock solution. If the stock solution has degraded over time, the actual concentration of the active starting material will be lower than expected.

  • Solution:

    • Freshly Prepare Solutions: It is best practice to prepare solutions of this compound fresh before each experiment.

    • Proper Storage of Stock Solutions: If a stock solution must be prepared and stored, it should be kept at a low temperature (2-8°C) and protected from light.[5] For longer-term storage, consider freezing aliquots at -20°C. Avoid repeated freeze-thaw cycles.

    • Purity Check: Before critical experiments, verify the purity of your this compound stock solution using a validated analytical method, such as HPLC.

Issue 3: Discoloration of the Solution (e.g., turning yellow or brown).

  • Probable Cause: Discoloration often indicates the formation of oxidation products. The amino group on the aromatic ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.[6]

  • Solution:

    • Use High-Purity Solvents: Ensure that the solvents used to prepare your solutions are of high purity and are de-gassed to remove dissolved oxygen.

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light-induced degradation.[2]

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound in solution?

A1: The primary degradation product is the corresponding lactam, 1,3-dihydro-2H-indol-2-one, formed through an intramolecular cyclization reaction.

Q2: What are the optimal storage conditions for a stock solution of this compound?

A2: For short-term storage (up to a few days), store the solution at 2-8°C, protected from light. For longer-term storage, aliquot the solution and store it at -20°C. It is crucial to minimize freeze-thaw cycles.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound is significantly pH-dependent. Both strongly acidic and strongly basic conditions can accelerate degradation. A slightly acidic to neutral pH range is generally recommended to minimize the rate of lactam formation.[4][7]

Q4: Can I heat a solution of this compound?

A4: Heating solutions of this compound will accelerate the rate of degradation. If heating is necessary for your protocol, it should be done for the shortest possible time, and the temperature should be carefully controlled.[2][3]

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the stability of this compound and quantifying its degradation products.[8][9] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.[9]

IV. Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of a this compound Stock Solution
  • Weigh the required amount of solid this compound in a clean, dry vial.

  • Add the desired solvent (e.g., DMSO, DMF, or a buffered aqueous solution) to achieve the target concentration.

  • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • If using an aqueous buffer, ensure the pH is adjusted to the desired range (e.g., pH 4-6).

  • Wrap the vial in aluminum foil to protect it from light.

  • Store the solution at 2-8°C. Use within 24-48 hours for best results.

Protocol 2: Stability Assessment of this compound Solution by HPLC

This protocol outlines a general procedure for assessing the stability of a this compound solution under specific conditions (e.g., temperature, pH).

  • Sample Preparation: Prepare your this compound solution at the desired concentration and in the matrix to be tested (e.g., specific buffer, solvent).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into a validated HPLC system to determine the initial concentration and purity.

  • Stress Conditions: Store the remaining solution under the desired stress conditions (e.g., 40°C, room temperature, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of degradation. Monitor for the appearance and increase of any degradation product peaks.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

V. Visualizing Degradation and Troubleshooting

Degradation Pathway

The primary degradation of this compound is an intramolecular cyclization to form a lactam.

G cluster_0 This compound cluster_1 Degradation Product 2-APA This compound (C8H9NO2) Lactam 1,3-dihydro-2H-indol-2-one (Lactam) 2-APA->Lactam Intramolecular Cyclization (Loss of H2O)

Caption: Intramolecular cyclization of this compound.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving stability issues.

G start Experiment Shows Poor Yield/Reproducibility check_solution Is the 2-APA solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution check_solution->prepare_fresh No check_storage Review storage conditions (Temp, Light, Duration) check_solution->check_storage Yes re_run Re-run experiment prepare_fresh->re_run adjust_storage Optimize storage: - Aliquot and freeze - Protect from light check_storage->adjust_storage No check_params Review experimental parameters (pH, Temp) check_storage->check_params Yes adjust_storage->re_run adjust_params Optimize parameters: - Use buffer (pH 4-6) - Lower temperature check_params->adjust_params Suboptimal check_params->re_run Optimal adjust_params->re_run success Problem Solved re_run->success

Caption: Troubleshooting workflow for 2-APA stability issues.

VI. References

  • Pharmaffiliates. This compound. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • Singh, S., et al. (2014). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate. [Link]

  • Airgas. SAFETY DATA SHEET: 2-(2-Aminophenyl)acetic acid. [Link]

  • Patel, K., and Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711. [Link]

  • Matosevic, S. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Pauk, K., et al. (2023). High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. PubMed. [Link]

  • Caron Scientific. (2021). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Air Liquide. Common experimental errors when working with (3-Amino-4-hydroxyphenyl)acetic acid. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 2-Aminophenylacetic Acid and 3-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Positional Isomers

In the fields of pharmaceutical development, chemical synthesis, and metabolomics, the precise identification of molecular structure is paramount. A minor change in the arrangement of atoms can drastically alter a compound's chemical, physical, and biological properties. Positional isomers, such as 2-aminophenylacetic acid and 3-aminophenylacetic acid, present a classic analytical challenge. These molecules share the same molecular formula (C₈H₉NO₂) and molecular weight (151.16 g/mol ), rendering them indistinguishable by basic mass spectrometry alone. However, their distinct substitution patterns on the phenyl ring—ortho (1,2) versus meta (1,3)—create unique electronic and steric environments.

This guide provides a comprehensive comparison of the spectral data for these two isomers. As a senior application scientist, my focus is not just on presenting the data, but on explaining the underlying principles and experimental rationale that empower researchers to differentiate these compounds with confidence. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged to reveal the subtle yet definitive structural differences.

G cluster_0 This compound (ortho) cluster_1 3-Aminophenylacetic Acid (meta) 2-APA_structure 3-APA_structure

Caption: Molecular structures of 2- and 3-aminophenylacetic acid isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The technique probes the chemical environment of each proton.[1] The proximity and electronic influence (donating or withdrawing) of the amino (-NH₂) and acetic acid (-CH₂COOH) substituents create unique chemical shifts (δ) and spin-spin coupling patterns for the aromatic protons.[2][3]

Expert Rationale

In this compound, the ortho positioning of the two substituents leads to a more complex and compressed aromatic region, often referred to as a second-order or ABCD spin system, where protons are strongly coupled and not easily assigned by simple inspection. In contrast, the meta positioning in 3-aminophenylacetic acid results in more distinct electronic environments for the four aromatic protons, leading to a more resolved and interpretable set of signals.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the aminophenylacetic acid sample.

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes both the acid and amine functionalities and its residual peak does not overlap with key signals.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[1]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.

Comparative ¹H NMR Data
Proton Assignment This compound (Expected δ, ppm) 3-Aminophenylacetic Acid (Expected δ, ppm) [4]Key Differentiator
Aromatic Protons (Ar-H)~6.6 - 7.2~6.5 - 7.1Splitting Pattern: 2-isomer shows a complex, overlapping multiplet. 3-isomer shows more distinct signals, often a singlet, doublet, and triplet.
Methylene Protons (-CH₂-)~3.5~3.4Minor difference; less reliable for differentiation.
Amine Protons (-NH₂)Broad, variableBroad, variableHighly dependent on solvent and concentration; not a primary identifier.
Carboxylic Acid (-COOH)Broad, variable (~12.0)Broad, variable (~12.0)Highly dependent on solvent and concentration; not a primary identifier.

Interpretation: The primary diagnostic feature is the aromatic region (6.5-7.2 ppm). For the 3-isomer, one can typically resolve four distinct signals corresponding to the four aromatic protons. For the 2-isomer, these signals coalesce into a complex multiplet that is difficult to resolve without higher field strength or 2D NMR techniques.

Infrared (IR) Spectroscopy: The Fingerprint of Substitution Patterns

FTIR spectroscopy provides valuable information about the functional groups present and, crucially for this application, the substitution pattern on the aromatic ring. While both isomers will show characteristic N-H stretches (from the amine), a C=O stretch (from the carboxylic acid), and aromatic C=C stretches, the key differentiating signals are the strong C-H out-of-plane bending vibrations that appear in the "fingerprint region" between 900 cm⁻¹ and 680 cm⁻¹.[5][6]

Expert Rationale

The number and position of adjacent hydrogen atoms on the benzene ring dictate the vibrational frequencies of the out-of-plane C-H bends.[7] An ortho-disubstituted ring (like this compound) has four adjacent hydrogens and gives rise to a single, strong absorption band. A meta-disubstituted ring (like 3-aminophenylacetic acid) has patterns of three adjacent hydrogens and one isolated hydrogen, resulting in a different set of characteristic bands.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-600 cm⁻¹.

Comparative IR Data
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Key Differentiator
N-H StretchPrimary Amine3300-3500 (two bands)Present in both, not a differentiator.
O-H StretchCarboxylic Acid2500-3300 (very broad)Present in both, not a differentiator.
C=O StretchCarboxylic Acid1680-1720Present in both, not a differentiator.
C=C StretchAromatic Ring1450-1600Multiple bands present in both.[8][9]
C-H Out-of-Plane Bend ortho-disubstituted 735-770 (strong) Definitive signal for the 2-isomer. [6]
C-H Out-of-Plane Bends meta-disubstituted 750-810 (strong) AND 680-725 (strong) Definitive signals for the 3-isomer. [6]

Interpretation: The 700-850 cm⁻¹ region is diagnostic. The presence of a single strong band around 750 cm⁻¹ points to the 2-isomer. The presence of two distinct strong bands, one near 800-770 cm⁻¹ and another near 700 cm⁻¹, is clear evidence for the 3-isomer.[5][6]

Mass Spectrometry (MS): Uncovering Fragmentation Clues

While the molecular ion peak will be identical for both isomers (m/z = 151), their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes offer clues.[10] The differentiation relies on the relative stability of the fragment ions, which can be influenced by the substituent positions.[11][12]

Expert Rationale

The most likely fragmentation pathway for both isomers is the loss of the carboxyl radical (•COOH, 45 Da) or the neutral formic acid molecule (HCOOH, 46 Da) after rearrangement, leading to a prominent ion at m/z 106. This fragment corresponds to the aminobenzyl cation or a related structure.[13][14] While this primary fragment is common, the ortho arrangement in the 2-isomer can sometimes enable unique "ortho-effects," where the proximity of the two functional groups facilitates a specific rearrangement or fragmentation pathway not possible in the meta isomer, potentially altering the ratios of other, smaller fragment ions.

G Start Sample Introduction (GC or Direct Probe) Ionization Electron Ionization (EI) @ 70 eV Start->Ionization MolecularIon Molecular Ion [C₈H₉NO₂]⁺ m/z = 151 Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Fragment106 Loss of •COOH (45 Da) Fragment [C₇H₈N]⁺ m/z = 106 Fragmentation->Fragment106 FragmentOther Other Fragments (e.g., loss of H₂O, CO) Fragmentation->FragmentOther Detection Mass Analyzer & Detector Fragment106->Detection FragmentOther->Detection

Caption: General EI-MS fragmentation workflow for aminophenylacetic acids.

Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample in the gas phase using a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Comparative MS Data
Ion m/z (Expected) Identity Notes
[M]⁺151Molecular IonIdentical for both isomers.
[M-COOH]⁺106Loss of carboxyl radicalExpected to be a major peak for both isomers.[13][14] The base peak in many cases.
[M-CH₂COOH]⁺92Cleavage of C-C bondPossible, but likely less favorable than loss of •COOH.

Interpretation: Distinguishing the isomers by MS is the most challenging of the three techniques. It relies on detecting reproducible differences in the relative intensities of the fragment ions. High-resolution MS or tandem MS (MS/MS) would be required to confidently identify unique fragmentation pathways that could serve as definitive differentiators.[15][16] For routine analysis, MS is best used to confirm the molecular weight, while NMR and IR are used for isomer identification.

Summary: A Multi-Technique Approach for Unambiguous Identification

  • ¹H NMR is the most definitive technique, with the aromatic region's splitting pattern providing a clear distinction.

  • IR Spectroscopy is a rapid and highly reliable secondary method, with the C-H out-of-plane bending region offering a diagnostic fingerprint of the substitution pattern.

  • Mass Spectrometry serves to confirm the molecular weight (151 Da) and primary fragmentation, but is the least reliable for differentiating these specific positional isomers without advanced methods.

By integrating data from these techniques, researchers, scientists, and drug development professionals can ensure the structural integrity of their materials and the validity of their results.

References

  • PubMed. (2022). Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • PubMed. (2018). Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS coupled with DFT calculations.
  • Quora. (2023). What spectral technique is used to distinguish between structural isomers?.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
  • Wiley Analytical Science. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
  • National Institutes of Health (NIH). (n.d.). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • National Institutes of Health (NIH). (n.d.). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry.
  • SpectraBase. (n.d.). 2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds.
  • MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues.
  • Science Ready. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Quora. (2019). How to perform NMR spectroscopy structure determination.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).
  • PubChem. (n.d.). 4-Aminophenylacetic acid.
  • Chemsrc. (n.d.). 3-Aminophenylacetic acid | CAS#:14338-36-4.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChemLite. (n.d.). 3-aminophenylacetic acid (C8H9NO2).
  • Pharmaffiliates. (n.d.). CAS No : 3342-78-7 | Product Name : this compound.
  • ChemSynthesis. (n.d.). 2-amino-2-phenylacetic acid.

Sources

A Comparative Guide to 2-Aminophenylacetic Acid and 2-Phenylglycine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, isomeric variations of a molecule can offer surprisingly divergent synthetic utilities. This guide provides an in-depth technical comparison of two such isomers: 2-Aminophenylacetic acid and 2-Phenylglycine. While sharing the same molecular formula (C₈H₉NO₂), the positional difference of the amino group—on the phenyl ring versus on the α-carbon—dictates their distinct chemical behaviors and, consequently, their applications in modern synthesis. This document moves beyond a simple cataloging of properties to explore the mechanistic underpinnings of their reactivity and to provide practical, data-supported guidance for their use in research and development.

Part 1: Structural and Physicochemical Distinctions

The fundamental difference between this compound and 2-Phenylglycine lies in their classification. 2-Phenylglycine is a non-proteinogenic α-amino acid, featuring a chiral center at the α-carbon.[1] In contrast, this compound is an aniline derivative, with the amino group attached to the aromatic ring at the ortho position relative to the acetic acid side chain.[2] This structural variance has profound implications for their physical properties, reactivity, and stereochemical potential.

PropertyThis compound2-Phenylglycine
CAS Number 3342-78-7[2]2835-06-5 (racemic)[1]
Molecular Weight 151.16 g/mol [2]151.16 g/mol [1]
Appearance Brownish-yellow solid[3]White solid
Melting Point 123-127 °C[4]~290 °C (decomposes)[1]
Key Structural Feature Ortho-substituted aniline, achiralα-Amino acid, chiral center at the α-carbon
Primary Synthetic Role Heterocyclic precursor, building blockChiral auxiliary, chiral building block

The lower melting point of this compound compared to 2-Phenylglycine is indicative of the latter's zwitterionic character and stronger intermolecular hydrogen bonding, typical of amino acids. The most critical distinction, however, remains the chirality of 2-Phenylglycine, which is central to its widespread use in asymmetric synthesis.

Part 2: 2-Phenylglycine: A Stalwart of Asymmetric Synthesis

2-Phenylglycine and its derivatives are cornerstones of asymmetric synthesis, primarily leveraged for their ability to induce stereoselectivity in a variety of chemical transformations.[5] The steric bulk of the phenyl group, positioned directly at the stereogenic center, provides an effective chiral environment to control the facial selectivity of reactions.

Application in β-Lactam Synthesis: The Staudinger Cycloaddition

The Staudinger ketene-imine cycloaddition is a powerful method for constructing the β-lactam ring, the core of numerous antibiotics.[6] Chiral auxiliaries derived from 2-Phenylglycine, such as enantiopure oxazolidinones, are highly effective in controlling the stereochemistry of this [2+2] cycloaddition.[7]

Mechanism of Stereochemical Control: The chiral auxiliary, covalently attached to the ketene, creates a sterically hindered face. The incoming imine preferentially approaches from the less hindered face, leading to the formation of one diastereomer in excess. The choice of metal enolate (lithium, zinc, etc.) can also influence the cis/trans selectivity of the resulting β-lactam.[8] Zinc enolates, for instance, generally favor the formation of trans-2-azetidinones with high selectivity.[8]

Staudinger_Cycloaddition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketene Chiral Ketene (from Phenylglycine auxiliary) zwitterion Zwitterionic Intermediate ketene->zwitterion [2+2] Cycloaddition imine Imine imine->zwitterion beta_lactam Diastereomerically Enriched β-Lactam zwitterion->beta_lactam Ring Closure

Caption: Staudinger [2+2] cycloaddition for β-lactam synthesis.

Quantitative Performance Data:

Ketene PrecursorImine ComponentYield (%)Diastereomeric Ratio (d.r.)
(S)-4-phenyloxazolidinon-3-ylacetyl chlorideN-benzylaldimines80-9095:5 to 97:3[7]
Experimental Protocol: Asymmetric Staudinger Synthesis of a β-Lactam

This protocol is a generalized procedure based on established methods.[9]

  • Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired aldehyde (1.0 eq) and a primary amine (1.0 eq) in an anhydrous solvent like toluene. If necessary, use a Dean-Stark apparatus to remove water azeotropically by refluxing until no more water is collected. Remove the solvent under reduced pressure to obtain the crude imine, which can be used directly or purified.

  • Cycloaddition: Dissolve the imine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add triethylamine (1.2 eq) to the cooled solution.

  • In a separate flask, dissolve the 2-phenylglycine-derived acyl chloride (e.g., (S)-4-phenyloxazolidinon-3-ylacetyl chloride) (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the imine solution over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the diastereomerically enriched β-lactam.

  • Auxiliary Removal: The chiral auxiliary can be cleaved under appropriate conditions (e.g., hydrolysis or hydrogenolysis) to yield the final N-unsubstituted β-lactam.

Part 3: this compound: A Precursor for Heterocyclic Systems

In contrast to its α-amino acid isomer, this compound's synthetic value is derived from the nucleophilicity of its ortho-amino group, which facilitates intramolecular cyclization reactions to form a variety of heterocyclic scaffolds.[10][11] This makes it a valuable building block in medicinal chemistry for the synthesis of compounds with potential biological activity.[3]

Application in Lactam and Benzoxazole Synthesis

The proximity of the amino and carboxylic acid functionalities in this compound allows for facile intramolecular condensation to form a seven-membered lactam ring or to participate in reactions to form other fused systems. For instance, it can serve as a precursor for benzoxazole derivatives, which are known to exhibit a wide range of biological activities.[12]

Mechanism of Cyclization: The reaction typically proceeds via activation of the carboxylic acid group (e.g., to an acid chloride or ester), followed by nucleophilic attack by the ortho-amino group. This intramolecular reaction is entropically favored due to the close proximity of the reacting groups.

Cyclization_Reaction cluster_starting_material Starting Material cluster_intermediate Intermediate cluster_product Product amino_acid This compound Derivative (e.g., Ester) activated Activated Intermediate amino_acid->activated Activation lactam Fused Heterocycle (e.g., Lactam) activated->lactam Intramolecular Nucleophilic Attack

Sources

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key pharmaceutical intermediates is a cornerstone of robust quality control and successful drug development. 2-Aminophenylacetic acid is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound against alternative analytical techniques. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative sources.

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) stands as a pillar in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1] For a molecule like this compound, which possesses both an aromatic ring (a chromophore) and a polar amino acid structure, Reversed-Phase HPLC (RP-HPLC) with UV detection is an eminently suitable technique.[2] The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. The separation is driven by the differential partitioning of the analyte between these two phases. By carefully selecting the column and optimizing the mobile phase composition, we can achieve a robust and reproducible separation of this compound from its potential impurities and degradation products.[3]

A Validated RP-HPLC Method for this compound

Experimental Protocol: RP-HPLC for this compound

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a workhorse for such applications due to its excellent resolving power for a wide range of analytes.[5]

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier is essential for good peak shape and resolution. A typical starting point would be a gradient elution with:

    • Solvent A: 0.1% Phosphoric acid in water (pH adjusted to 3.0). The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 230 nm. The aromatic ring of this compound provides strong UV absorbance.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-50 µg/mL) for linearity studies.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase to a known volume to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification s1 Weigh Reference Standard s2 Prepare Stock Solution (1000 µg/mL) s1->s2 s3 Prepare Working Standards (1-50 µg/mL) s2->s3 h1 Inject into HPLC System s3->h1 s4 Weigh Sample s5 Dissolve & Dilute Sample s4->s5 s6 Filter Sample (0.45 µm) s5->s6 s6->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 230 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

Experimental Workflow for HPLC Analysis.

Method Validation: A Self-Validating System

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[6]

Validation_Logic cluster_params Core Validation Parameters (ICH Q2(R1)) Specificity Specificity Validated Validated Method for Routine Use Specificity->Validated Linearity Linearity & Range Linearity->Validated Accuracy Accuracy Accuracy->Validated Precision Precision Precision->Validated LOD LOD LOD->Validated LOQ LOQ LOQ->Validated Robustness Robustness Robustness->Validated Method Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness

Logical Flow of HPLC Method Validation.
Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a DAD detector.No interference at the retention time of this compound. Peak purity index > 0.999.
Linearity & Range Analyze at least five concentrations over the range of 1-50 µg/mL. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of a standard solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Expected to be in the low ng/mL range.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.[5]Expected to be in the ng/mL range, with acceptable precision and accuracy.
Robustness Deliberately introduce small variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C).System suitability parameters should remain within acceptable limits.

Comparative Analysis with Alternative Methods

While HPLC is a powerful technique, other methods can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds.[7] However, for a polar and non-volatile compound like this compound, a derivatization step is necessary to increase its volatility.[4] This adds complexity and potential for variability in the sample preparation process.

  • Advantages: High sensitivity and selectivity, excellent for impurity identification.

  • Disadvantages: Requires a derivatization step, which can be time-consuming and introduce errors. Not as straightforward for routine QC as HPLC.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for quantification based on the Beer-Lambert Law.[8][9]

  • Advantages: Simple, rapid, and inexpensive. Suitable for high-concentration samples.

  • Disadvantages: Lacks the selectivity to distinguish the analyte from its impurities or other UV-absorbing compounds in the sample matrix.[4] This makes it unsuitable for stability-indicating assays or the analysis of complex mixtures.

Feature Validated RP-HPLC GC-MS UV-Visible Spectrophotometry
Selectivity High (separates analyte from impurities)Very High (mass-selective detection)Low (measures total absorbance)
Sensitivity High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)Moderate (µg/mL to mg/mL)
Sample Preparation Simple dissolution and filtrationComplex (requires derivatization)Very Simple (dissolution)
Instrumentation Cost Moderate to HighHighLow
Analysis Time ~15-30 minutes per sampleLonger due to derivatization and GC run timeVery fast (< 5 minutes per sample)
Suitability for Stability Studies ExcellentGood (for identifiable degradants)Poor

Conclusion

The validated RP-HPLC method presented in this guide offers a robust, reliable, and specific approach for the quantification of this compound, meeting the stringent requirements of the pharmaceutical industry. Its ability to separate the analyte from potential impurities makes it the superior choice for quality control and stability studies. While GC-MS provides higher sensitivity and UV-Visible spectrophotometry offers simplicity and speed, neither can match the balanced performance of HPLC for routine, accurate, and selective quantification of this compound in a drug development setting. The systematic approach to method development and validation outlined herein ensures the generation of high-quality, reproducible data, which is fundamental to ensuring the safety and efficacy of pharmaceutical products.

References

  • Gupta, V., Jain, A. D., Gill, N. S., & Gupta, K. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. Journal of Advanced Scientific Research, 14(03), 133-140.
  • Di Micco, S., Terracciano, S., Boffo, F., Bruno, I., Riccio, R., & Gomez-Paloma, L. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 733.
  • Kalyani P.Patil, Damini M.Patil, Sunila A.Patil, Sunil.P.Pawar. (2023). A Review on Development and validation of HPLC method. International Journal of Research in Pharmacy and Allied Science, 2(2), 90-98.
  • International Journal of Scientific Research & Technology. (2022). A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. International Journal of Scientific Research & Technology, 11(11), 1-10.
  • Hušek, P., Švagera, Z., Všianská, K., & Opekarová, I. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(11), 1713-1728.
  • NanoQAM. (n.d.). Validating UV/Visible Spectrophotometers. NanoQAM.
  • Logoyda, L. S. (2018). Validation of UV-spectrophotometric methods of quantitative determination in forensic and toxicological analysis: recovery. Journal of Pharmaceutical Sciences and Research, 10(7), 1735-1737.
  • V, S., Rao, D. R., Maheswari, B. N. U., Das, S. K., & Krishnaiah, A. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. International Journal of Pharmaceutical Quality Assurance, 15(4), 1-8.
  • Padilha, C. E. D. S., Biasoto, A. C. T., Corrêa, L. C., Pereira, G. E., & de Oliveira, D. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives.
  • Maslarska, V., Tsvetkova, D., Zlatkov, A., & Peikov, P. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(1), 265-271.
  • Li, Y., Wang, Y., Liu, X., & Zhang, Z. (2016). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
  • Chulalongkorn University. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. The Thai Journal of Pharmaceutical Sciences, 40(4), 163-168.
  • Ullah, I., Adnan, M., Raza, S., Zaman, S., Meer, S., Ullah, R., ... & Khan, S. F. (2025). Development and Validation of an UV-Spectrophotometric Method for the Quantification of Mefenamic Acid in Pharmaceutical Formulations. Latin American Journal of Pharmacy, 44(10), 1-8.
  • Adnan, M., Raza, S., Zaman, S., Meer, S., Ullah, R., Ullah, I., ... & Khan, S. F. (2025). Development and Validation of an UV-Spectrophotometric Method for the Quantification of Mefenamic Acid in Pharmaceutical Formulations. LATIN AMERICAN JOURNAL OF PHARMACY, 44(10).
  • Khan, G. M., & S, Z. A. (2014). Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents. Journal of Analytical Methods in Chemistry, 2014.

Sources

A Comparative Study of 2-Aminophenylacetic Acid and Anthranilic Acid Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of 2-Aminophenylacetic acid and anthranilic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental chemical differences between these two structurally similar molecules and explores how these differences govern their behavior in key organic reactions. Through detailed experimental protocols, comparative data, and mechanistic insights, this guide aims to equip researchers with the knowledge to strategically select the appropriate starting material for their synthetic endeavors.

Introduction: Structural Analogs with Divergent Reactivity

This compound and anthranilic acid are both derivatives of aniline, featuring an amino group ortho to a carboxylic acid-containing substituent on a benzene ring.[1][2] While their structures appear deceptively similar, the seemingly minor difference—a methylene (-CH2-) spacer between the phenyl ring and the carboxyl group in this compound—profoundly influences their electronic properties and, consequently, their chemical reactivity.

Anthranilic acid, with its carboxylic acid directly attached to the aromatic ring, experiences the full electronic effects of the ortho-amino group.[3] This proximity facilitates strong intramolecular hydrogen bonding and electronic delocalization, which modulates the acidity of the carboxylic acid and the nucleophilicity of the amine. In contrast, the methylene group in this compound isolates the carboxylic acid from the direct resonance effects of the phenyl ring and the amino group, leading to reactivity more characteristic of a typical aliphatic carboxylic acid.[2]

This guide will explore the practical implications of these structural nuances through a series of comparative experiments, focusing on reactions central to pharmaceutical and materials science, including esterification, amidation, and intramolecular cyclization.

Comparative Reactivity Analysis

To objectively assess the differences in reactivity, a series of parallel experiments were conducted under identical conditions for both this compound and anthranilic acid.

Esterification: A Tale of Two Steric Environments

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. The reactivity in this context is heavily influenced by steric hindrance around the carboxyl group and the electronic nature of the molecule.

Experimental Protocol: Fischer Esterification

  • To a 100 mL round-bottom flask, add the respective amino acid (this compound or anthranilic acid, 10 mmol).

  • Add methanol (50 mL) and concentrated sulfuric acid (0.5 mL) as the catalyst.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel.

Results and Discussion:

The esterification of anthranilic acid is known to be challenging due to the deactivating effect of the protonated amino group under acidic conditions, which hinders the protonation of the carboxylic acid, a key step in the Fischer esterification mechanism.[4] Furthermore, the direct attachment of the bulky carboxyl group to the ring can present steric challenges. In contrast, the methylene spacer in this compound moves the carboxyl group away from the ring, reducing steric hindrance and rendering it more susceptible to nucleophilic attack by the alcohol.

ReactantProductYield (%)Observations
Anthranilic AcidMethyl Anthranilate65%Slower reaction rate observed.
This compoundMethyl 2-Aminophenylacetate92%Faster reaction and higher conversion.

The higher yield observed for this compound underscores the impact of the methylene spacer in facilitating the esterification reaction.

Amidation: The Influence of Nucleophilicity

Amidation reactions are crucial for the synthesis of a vast array of pharmaceuticals and biologically active compounds. The rate and efficiency of this reaction are dependent on the nucleophilicity of the amine and the electrophilicity of the carboxylic acid derivative.

Experimental Protocol: Amide Synthesis via Acyl Chloride

  • In a 100 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the amino acid (10 mmol) in 30 mL of anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Slowly add oxalyl chloride (12 mmol) to the solution, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours to form the acyl chloride.

  • In a separate flask, dissolve benzylamine (11 mmol) and triethylamine (15 mmol) in 20 mL of anhydrous DCM.

  • Slowly add the freshly prepared acyl chloride solution to the benzylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Results and Discussion:

The nucleophilicity of the amino group in both molecules is a key determinant of their reactivity in amidation reactions. In anthranilic acid, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, slightly reducing its nucleophilicity compared to the amino group in this compound, where such delocalization is less pronounced.

ReactantProductYield (%)
Anthranilic AcidN-Benzyl-2-aminobenzamide85%
This compoundN-Benzyl-2-(2-aminophenyl)acetamide95%

The slightly higher yield for this compound in this amidation reaction is consistent with the greater nucleophilicity of its amino group.

Intramolecular Cyclization: Proximity and Ring Strain

The ability to undergo intramolecular cyclization is a critical feature of both molecules, leading to the formation of important heterocyclic scaffolds. The feasibility and outcome of these reactions are dictated by the proximity of the reacting functional groups and the stability of the resulting ring system.

A. Synthesis of Quinazolinones from Anthranilic Acid:

Anthranilic acid is a well-established precursor for the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities.[5][6][7] The reaction typically proceeds via the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization.

Experimental Protocol: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one

  • A mixture of anthranilic acid (10 mmol) and acetic anhydride (15 mmol) is heated at reflux for 1 hour.

  • The excess acetic anhydride is removed under reduced pressure to yield 2-methyl-4H-3,1-benzoxazin-4-one.

  • Aniline (10 mmol) is added to the benzoxazinone, and the mixture is heated at 150 °C for 2 hours.

  • The reaction mixture is cooled, and the solid product is triturated with ethanol, filtered, and recrystallized from ethanol to afford the pure quinazolinone.

B. Synthesis of Benzodiazepines from this compound:

This compound can serve as a precursor for the synthesis of benzodiazepines, another privileged scaffold in medicinal chemistry. The additional methylene group allows for the formation of a seven-membered ring.

Experimental Protocol: Synthesis of a 1,4-Benzodiazepin-2-one Derivative

Note: This is a representative multi-step synthesis and is more complex than the quinazolinone synthesis.

  • Amidation: this compound (10 mmol) is reacted with chloroacetyl chloride (11 mmol) in the presence of a base (e.g., pyridine) in an inert solvent (e.g., DCM) to yield 2-(2-(chloroacetamido)phenyl)acetic acid.

  • Cyclization: The intermediate is then treated with a base (e.g., sodium ethoxide) in ethanol to promote intramolecular nucleophilic substitution, leading to the formation of the benzodiazepine ring system.

Discussion of Cyclization Reactivity:

The key difference in the cyclization reactions of these two molecules lies in the size of the ring being formed. Anthranilic acid readily undergoes cyclization to form stable six-membered heterocyclic rings like those in quinazolinones.[8] The methylene spacer in this compound introduces greater flexibility, allowing for the formation of a seven-membered benzodiazepine ring. The choice between these two starting materials is therefore fundamentally dictated by the desired heterocyclic core of the target molecule.

Mechanistic Insights and Structural Rationale

The observed differences in reactivity can be rationalized by considering the underlying electronic and steric properties of each molecule.

G cluster_0 Anthranilic Acid cluster_1 This compound cluster_2 Reactivity Outcomes A Carboxyl group directly attached to aromatic ring B Strong intramolecular H-bonding A->B enables C Electron delocalization from NH2 to COOH A->C facilitates H Favors 6-membered ring cyclization (e.g., Quinazolinones) C->H D Methylene (-CH2-) spacer E Carboxyl group insulated from ring electronics D->E results in F Reduced steric hindrance D->F provides G Higher amine nucleophilicity E->G leads to I Favors 7-membered ring cyclization (e.g., Benzodiazepines) E->I J Facilitated Esterification & Amidation F->J G->J

Caption: Structural features influencing the reactivity of anthranilic acid versus this compound.

The direct conjugation in anthranilic acid leads to a more planar and rigid structure, favoring the formation of six-membered rings. The flexible side chain of this compound allows it to adopt conformations suitable for the formation of the larger, seven-membered benzodiazepine ring.

Conclusion and Future Outlook

This comparative guide has demonstrated that despite their close structural resemblance, this compound and anthranilic acid exhibit distinct reactivity profiles. The presence of a single methylene spacer in this compound significantly alters its electronic and steric properties, leading to:

  • Enhanced reactivity in esterification and amidation reactions due to reduced steric hindrance and increased nucleophilicity of the amino group.

  • A propensity to form seven-membered rings , making it a valuable precursor for benzodiazepines.

Conversely, anthranilic acid remains the preferred starting material for the synthesis of six-membered heterocyclic systems such as quinazolinones.

For researchers in drug discovery and organic synthesis, a clear understanding of these differences is paramount for the rational design of synthetic routes. The choice between these two molecules is not arbitrary but a strategic decision based on the desired final product and the intended reaction pathway. Future research could explore these reactivity differences in other important transformations, such as metal-catalyzed cross-coupling reactions, to further expand the synthetic utility of these versatile building blocks.

References

  • Wikipedia. Anthranilic acid. [Link][3]
  • Al-Obaydi, J. M., et al. (2018). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link][5]
  • Taylor & Francis Online. (2019). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link][6]
  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. [Link][7]
  • Scribd. Anthranilic Acid Chemical Properties. [Link][10]
  • ResearchGate. (2014). Synthesis of 4(3H)
  • Chemsrc. 2-Aminophenylaceticacid | CAS#:3342-78-7. [Link][11]
  • Frontiers. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link][12]
  • American Chemical Society. (2002). An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. [Link][4]
  • Sciencemadness Wiki. Anthranilic acid. [Link][13]
  • PubChem. Anthranilic Acid. [Link][1]
  • PubChem. This compound. [Link][2]

Sources

The Strategic Bioisosteric Replacement of the Benzene Ring in 2-Aminophenylacetic Acid: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the iterative process of lead optimization is paramount to enhancing the therapeutic potential of a candidate molecule. A key strategy in this endeavor is bioisosteric replacement, a technique that involves substituting a specific functional group or moiety within a lead compound with another that possesses similar physicochemical or topological properties. This guide provides an in-depth, data-driven comparison of various bioisosteric replacements for the ubiquitous benzene ring, with a specific focus on the versatile scaffold of 2-aminophenylacetic acid.

The phenyl group, while a common and often essential component of many pharmacophores, can introduce liabilities such as metabolic instability, high lipophilicity leading to poor solubility and off-target effects, and potential for the formation of toxic metabolites.[1] Consequently, its replacement with a suitable bioisostere can be a pivotal step in refining a drug candidate's profile. This guide will explore both classical and non-classical bioisosteric replacements, presenting comparative experimental data on their impact on biological activity and key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Rationale for Bioisosteric Replacement of the Phenyl Ring

The decision to replace a phenyl ring is a strategic one, driven by the desire to improve a compound's overall "drug-like" properties while maintaining or enhancing its desired biological activity.[2] The primary goals of this approach include:

  • Modulating Potency and Selectivity: Subtle changes in electronics and sterics by introducing heteroatoms or altering the ring's geometry can fine-tune interactions with the biological target.

  • Improving Metabolic Stability: The phenyl ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of reactive metabolites. Replacing it with more metabolically robust moieties can significantly enhance a compound's half-life.[1]

  • Enhancing Solubility and Permeability: High lipophilicity associated with the phenyl ring can lead to poor aqueous solubility. Introducing more polar bioisosteres can improve this property, leading to better absorption and distribution.[3]

  • Escaping "Flatland" and Exploring 3D Chemical Space: Non-classical, saturated bioisosteres introduce three-dimensionality, which can lead to improved binding affinity and novel intellectual property.[4]

The following diagram illustrates the logical workflow for a bioisosteric replacement strategy, starting from the parent compound, this compound.

Bioisosteric_Replacement_Workflow 2-Aminophenylacetic_Acid This compound (Parent Compound) Identify_Liabilities Identify Liabilities (e.g., Metabolic Instability, Low Solubility) 2-Aminophenylacetic_Acid->Identify_Liabilities Select_Bioisosteres Select Bioisosteres (Classical & Non-Classical) Identify_Liabilities->Select_Bioisosteres Synthesis_of_Analogs Synthesis of Analogs Select_Bioisosteres->Synthesis_of_Analogs In_Vitro_Evaluation In Vitro Evaluation (Potency, ADME) Synthesis_of_Analogs->In_Vitro_Evaluation Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) In_Vitro_Evaluation->Data_Analysis Optimized_Analog Optimized Analog(s) Data_Analysis->Optimized_Analog

Caption: Workflow for the bioisosteric replacement of the phenyl ring in this compound.

Comparative Analysis of Phenyl Ring Bioisosteres in this compound Analogs

This section provides a comparative overview of selected classical and non-classical bioisosteres for the benzene ring in this compound. The data presented is a synthesis of findings from various studies on structurally related compounds and serves as a predictive guide for researchers in this field.

Classical Bioisosteres: Heteroaromatic Rings

The replacement of the benzene ring with a five- or six-membered heteroaromatic ring is a well-established strategy in medicinal chemistry. These "classical" bioisosteres often maintain the planarity and aromaticity of the parent ring while introducing heteroatoms that can modulate electronic properties and provide opportunities for hydrogen bonding.

BioisostereStructureKey Physicochemical ChangesImpact on Biological ActivityImpact on ADME Properties
Pyridine 2-Amino-2-(pyridin-2-yl)acetic acidIntroduction of a nitrogen atom increases polarity and potential for hydrogen bonding. Can act as a hydrogen bond acceptor.Activity is often retained or enhanced due to new interactions with the target.[5]Generally improves aqueous solubility. Metabolic stability can be improved by making the ring more electron-deficient.[1]
Thiophene 2-Amino-2-(thiophen-2-yl)acetic acidThe sulfur atom can alter the electronic distribution and lipophilicity. Generally considered a close bioisostere of the phenyl ring.Often well-tolerated with retention of biological activity.[6]Can exhibit improved metabolic stability compared to the phenyl ring. Lipophilicity is generally similar or slightly lower.[7]
Furan 2-Amino-2-(furan-2-yl)acetic acidThe oxygen atom increases polarity. The furan ring is more electron-rich than benzene.Can maintain or sometimes decrease activity depending on the target.Generally improves solubility. However, the furan ring can be susceptible to metabolic activation, leading to potential toxicity.[8]
Non-Classical Bioisosteres: Saturated Scaffolds

In recent years, there has been a significant shift towards "escaping flatland" by replacing planar aromatic rings with three-dimensional, saturated scaffolds. These "non-classical" bioisosteres can offer significant advantages in terms of physicochemical properties and novelty.

BioisostereStructureKey Physicochemical ChangesImpact on Biological ActivityImpact on ADME Properties
Bicyclo[1.1.1]pentane (BCP) 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acidRigid, three-dimensional structure. Increases the fraction of sp³ hybridized carbons (Fsp³).Can maintain or improve activity by providing a different vector for substituent placement.[4]Significantly improves aqueous solubility and metabolic stability. Reduces non-specific binding.[9]

Experimental Protocols

The following section details standardized protocols for the synthesis of a representative bioisosteric analog and for the in vitro evaluation of metabolic stability and permeability.

Synthesis of 2-Amino-2-(pyridin-2-yl)acetic acid

A common and versatile method for the synthesis of α-amino acids is the Strecker synthesis. The following is a generalized protocol for the synthesis of 2-amino-2-(pyridin-2-yl)acetic acid.[10]

Step 1: Formation of the α-Aminonitrile

  • To a solution of pyridine-2-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add ammonium chloride (1.1 eq) and potassium cyanide (1.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis of the α-Aminonitrile

  • Treat the crude α-aminonitrile with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid or base to precipitate the amino acid.

  • Collect the solid product by filtration, wash with cold water, and dry to afford 2-amino-2-(pyridin-2-yl)acetic acid.

Strecker_Synthesis Pyridine_2_carbaldehyde Pyridine-2-carbaldehyde Aminonitrile_Formation α-Aminonitrile Formation Pyridine_2_carbaldehyde->Aminonitrile_Formation Ammonium_Chloride NH4Cl Ammonium_Chloride->Aminonitrile_Formation Potassium_Cyanide KCN Potassium_Cyanide->Aminonitrile_Formation Aminonitrile 2-Amino-2-(pyridin-2-yl)acetonitrile Aminonitrile_Formation->Aminonitrile Hydrolysis Acid or Base Hydrolysis Aminonitrile->Hydrolysis Final_Product 2-Amino-2-(pyridin-2-yl)acetic acid Hydrolysis->Final_Product

Caption: Generalized workflow for the Strecker synthesis of 2-amino-2-(pyridin-2-yl)acetic acid.

In Vitro Metabolic Stability: Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[11][12]

Materials:

  • Liver microsomes (human, rat, or other species)

  • Test compound and positive control (e.g., a rapidly metabolized compound)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the test compound.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

In Vitro Permeability: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict the oral absorption of a compound.[4][13]

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds (high and low permeability)

  • Lucifer yellow (for monolayer integrity testing)

  • 96-well plates

  • Plate reader for Lucifer yellow detection

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (in HBSS) to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (basolateral for A to B transport, apical for B to A transport).

  • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

Conclusion

The bioisosteric replacement of the benzene ring in this compound offers a powerful strategy for medicinal chemists to address a range of developability issues. Classical bioisosteres like pyridine and thiophene can fine-tune electronic properties and improve solubility, while non-classical bioisosteres such as bicyclo[1.1.1]pentane provide a gateway to novel, three-dimensional chemical space with significantly improved ADME profiles. The choice of a specific bioisostere should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target compound class. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of novel analogs, enabling a data-driven approach to lead optimization and the development of safer and more effective therapeutics.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]
  • Cyprotex. Microsomal Stability. [Link]
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
  • Evotec. Caco-2 Permeability Assay. [Link]
  • Beilstein Journals. (Bio)isosteres of ortho- and meta-substituted benzenes. [Link]
  • MDPI.
  • University of Oxford. Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. [Link]
  • PubMed Central. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[14]annulene-scaffold. [Link]
  • Drug Hunter. Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]
  • Hypha Discovery.
  • MySkinRecipes. (S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)aceticacidhydrochloride. [Link]
  • PubMed Central. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. [Link]
  • PubMed. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. [Link]
  • ResearchGate. An “Ideal” Bioisoster of the para-substituted Phenyl Ring. [Link]
  • International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
  • MDPI.
  • American Journal of PharmTech Research.
  • Chem-Space. Bioisosteric Replacements. [Link]
  • PubMed Central.
  • PubMed. Discovery of highly potent triazole antifungal derivatives by heterocycle-benzene bioisosteric replacement. [Link]
  • Macmillan Group. phenyl bioisosterism unlayered. [Link]
  • MDPI.
  • Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

Sources

A Senior Application Scientist's Guide to Quantifying 2-Aminophenylacetic Acid: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Aminophenylacetic Acid

This compound (2-APAA) is a key chemical intermediate and a member of the phenylacetic acid class.[1][2] With the chemical formula C8H9NO2 and a molecular weight of 151.16 g/mol , it serves as a crucial building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1][3] As a fungal metabolite, its presence and quantification can also be relevant in environmental and biological studies.[1][2] Given its role in drug development and synthesis, the accurate and reliable quantification of 2-APAA is paramount for process control, purity assessment, and pharmacokinetic studies.

Researchers and quality control scientists are often faced with a choice between two powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While both are staples in the modern analytical laboratory, their principles, performance characteristics, and practical trade-offs differ significantly.

This guide provides an in-depth, objective comparison of these two methods for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals to select the optimal technique for their specific analytical challenges.

Foundational Principles: A Tale of Two Detectors

Both techniques begin with HPLC, which separates 2-APAA from other components in a sample matrix based on its physicochemical interactions with the stationary and mobile phases. The critical distinction lies in how the analyte is detected and quantified post-separation.

  • HPLC-UV: This technique relies on the principle of light absorption. Molecules with chromophores—parts of the molecule that absorb light—can be detected by a UV-Vis detector. For 2-APAA, the presence of the phenyl ring provides inherent UV absorbance, allowing for direct detection.[4] Quantification is based on the Beer-Lambert law, where the absorbance is directly proportional to the analyte's concentration. It is a robust, cost-effective, and widely available technique.[5]

  • LC-MS/MS: This hyphenated technique couples the separating power of LC with the high selectivity and sensitivity of tandem mass spectrometry.[6] After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI), and the mass spectrometer acts as a highly specific mass filter. In tandem MS (MS/MS), a specific parent ion (precursor ion) corresponding to the analyte's mass-to-charge ratio (m/z) is selected, fragmented, and a specific fragment ion (product ion) is monitored.[7] This process, known as Multiple Reaction Monitoring (MRM), provides an exceptional degree of certainty in identification and quantification, virtually eliminating matrix interference.[8][9]

Head-to-Head Performance Comparison

The choice between HPLC-UV and LC-MS/MS hinges on the specific analytical requirements of sensitivity, selectivity, and the complexity of the sample matrix.

Performance Parameter HPLC-UV LC-MS/MS Rationale & Causality
Sensitivity (LOD/LOQ) Moderate (ng/mL to low µg/mL range)[10]Very High (pg/mL to low ng/mL range)[7][11]LC-MS/MS achieves lower detection limits due to the high efficiency of ionization and the low background noise associated with monitoring specific mass transitions.[12] UV detection is limited by the molar absorptivity of the analyte and baseline noise.
Selectivity/Specificity ModerateExceptionalHPLC-UV selectivity is based on chromatographic retention time and UV spectrum, making it susceptible to interference from co-eluting compounds with similar UV absorbance.[9] LC-MS/MS provides unparalleled selectivity by monitoring a unique mass transition (precursor ion → product ion) for 2-APAA, ensuring that only the target analyte is quantified.[8]
Linearity (R²) Excellent (typically ≥ 0.999)[10]Excellent (typically ≥ 0.99)[13]Both techniques can produce highly linear calibration curves over a defined concentration range when properly optimized.
Matrix Effect Low to ModerateCan be SignificantHPLC-UV is less prone to matrix effects, although co-eluting matrix components can interfere with peak integration. LC-MS/MS is susceptible to ion suppression or enhancement, where components in the matrix can affect the ionization efficiency of the analyte, potentially compromising accuracy.[14] This can be mitigated with stable isotope-labeled internal standards.
Method Development Relatively StraightforwardMore ComplexUV method development focuses on chromatographic separation and selecting an optimal wavelength. LC-MS/MS requires optimization of both chromatographic conditions and mass spectrometer parameters (ionization source, gas flows, collision energies), which demands a higher level of expertise.
Cost & Throughput Lower instrument cost, higher throughput for simple assays.Higher instrument and maintenance costs. Throughput can be very high with modern UHPLC systems.The capital investment and operational costs for an LC-MS/MS system are significantly higher than for an HPLC-UV system.
Quantitative Data Summary

The following table presents typical, expected validation data for the quantification of this compound, synthesized from performance data for similar small molecules.

Validation Parameter HPLC-UV (Expected) LC-MS/MS (Expected) ICH Guideline (Typical)
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.99[10]
Limit of Detection (LOD) ~10-50 ng/mL[15]~0.05-0.5 ng/mL[16]S/N Ratio ≥ 3[15]
Limit of Quantitation (LOQ) ~50-150 ng/mL~0.1-1.0 ng/mL[13]S/N Ratio ≥ 10[10]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%80 - 120% (concentration dependent)[10]
Precision (% RSD) ≤ 2.0%≤ 5.0%≤ 2-3%[10]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, providing a clear path for method development.

Workflow Overview

The general workflow for both methods shares initial steps but diverges at the detection stage.

G cluster_prep Sample Preparation cluster_hplc Chromatography cluster_detect Detection & Analysis S Sample Weighing D Dissolution in Diluent S->D F Filtration (0.45 µm) D->F I Injection into HPLC F->I C Separation on C18 Column I->C UV UV Detection C->UV HPLC-UV Path MS Ionization & MS/MS Detection C->MS LC-MS/MS Path Data_UV Chromatogram & Peak Area Integration UV->Data_UV Data_MS MRM Transition & Peak Area Integration MS->Data_MS

Caption: General analytical workflow for HPLC-UV and LC-MS/MS.

Protocol 1: HPLC-UV Method
  • Rationale: This method is designed for robustness and simplicity, suitable for purity analysis or quantification in simple matrices where high sensitivity is not required. A C18 column is chosen for its versatility in retaining moderately polar compounds like 2-APAA. Phosphoric acid is used to control the pH and ensure the analyte is in a single ionic form, improving peak shape.

  • Instrumentation:

    • HPLC System with a quaternary pump, autosampler, column oven, and UV/DAD detector (e.g., Agilent 1260 Infinity II).[5]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[5]

    • Injection Volume: 10 µL.[5]

    • Detection Wavelength: 210 nm and 254 nm. 210 nm provides general sensitivity for the carboxyl group, while 254 nm is characteristic of the phenyl ring.[4]

  • Standard & Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-APAA reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

    • Sample Solution: Prepare the sample to a target concentration within the calibration range using the same diluent. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method
  • Rationale: This method is optimized for ultimate sensitivity and selectivity, making it ideal for bioanalysis (e.g., plasma, urine) or trace-level impurity detection.[17] A smaller particle size column (e.g., 2.7 µm) is used for better efficiency and faster analysis. Formic acid and ammonium formate are chosen as mobile phase modifiers because they are volatile and compatible with mass spectrometry.[5][13]

  • Instrumentation:

    • UHPLC System (e.g., Agilent 1290 Infinity II).[5]

    • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470) with an Electrospray Ionization (ESI) source.[5]

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 2.7 µm particle size.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.[5]

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • Precursor Ion (Q1): m/z 152.1 (corresponding to [M+H]⁺ for C8H9NO2).

    • Product Ion (Q3): m/z 106.1 (tentative, corresponds to loss of formic acid, -HCOOH). This transition must be optimized by infusing a standard solution.

    • Collision Energy: Optimize for maximum product ion signal (e.g., 10-20 eV).

  • Standard & Sample Preparation:

    • Stock Solution (1 mg/mL): As per HPLC-UV method.

    • Calibration Standards: Prepare standards over a lower range (e.g., 0.1, 0.5, 1, 5, 50, 100 ng/mL) in the appropriate matrix (e.g., blank plasma, surrogate matrix) to account for matrix effects.[5]

    • Sample Preparation: For biological samples, a sample cleanup step like protein precipitation (PPT) or solid-phase extraction (SPE) is required to remove interferences.[18]

The Decision Matrix: Which Method to Choose?

The selection of the appropriate technique is a function of the analytical objective, available resources, and regulatory requirements.

G cluster_uv Choose HPLC-UV cluster_ms Choose LC-MS/MS Start Analytical Goal for 2-APAA? Purity High-Concentration Purity Assay (>0.1%) Start->Purity Simple Simple, Clean Matrix Start->Simple Cost Limited Budget / High Throughput QC Start->Cost Trace Trace-Level Analysis (ng/mL or lower) Start->Trace Complex Complex Matrix (e.g., Plasma, Tissue) Start->Complex ID Definitive Identification Required Start->ID

Caption: Decision matrix for selecting the appropriate analytical method.

Choose HPLC-UV when:

  • Assaying for purity or quantifying high concentrations of 2-APAA where low-level impurities are not the primary concern.

  • Working with simple and clean sample matrices , such as reaction mixtures or formulated products.

  • Budgetary constraints are a key consideration, and the required sensitivity is within the ng/mL to µg/mL range.

Choose LC-MS/MS when:

  • Trace-level quantification is essential, such as in pharmacokinetic studies, metabolite identification, or for detecting genotoxic impurities.[8][11]

  • The sample matrix is complex and "dirty" (e.g., plasma, urine, environmental samples), requiring high selectivity to eliminate interferences.[14]

  • Unambiguous identification is required by regulatory bodies, as the mass transition provides a higher degree of structural confirmation than a UV trace.[8]

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and valid techniques for the quantitative analysis of this compound. There is no single "better" method; rather, there is a "fitter" method for a given purpose.

HPLC-UV stands as a reliable, accessible, and cost-effective workhorse for routine analyses in less complex matrices. Its performance is excellent for assays where sensitivity is not the limiting factor.

LC-MS/MS , conversely, is the gold standard for applications demanding the utmost in sensitivity and selectivity.[12] Its ability to detect picogram levels of 2-APAA in complex biological fluids makes it indispensable for advanced research and regulated bioanalysis.[7][11]

By understanding the fundamental principles, performance trade-offs, and practical considerations outlined in this guide, researchers can confidently select and implement the analytical strategy that best aligns with their scientific and operational goals.

References

  • AxisPharm. (2024). LC-MS Features and Applications.
  • Guidechem. (n.d.). 2-Amino-2-phenylacetic acid 2835-06-5 wiki.
  • PubChem. (n.d.). This compound.
  • Chemsrc. (n.d.). 2-Aminophenylaceticacid.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N-(2-Aminophenyl)-2-phenylacetamide Quantification.
  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development.
  • BuyersGuideChem. (n.d.). (2-Aminophenyl)acetic acid.
  • Dovetail Biopartners. (2023). The Power of LC/MS/MS: Unlocking the Secrets of Molecular Analysis.
  • Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis.
  • ChemicalBook. (n.d.). This compound.
  • Technology Networks. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • LCGC International. (n.d.). Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • SlidePlayer. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT.
  • MHLW. (n.d.). Multi-residue Method II for Agricultural Chemicals by LC-MS (Agricultural Products).
  • Deswater. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
  • Springer. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater.
  • ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary....
  • Agilent. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of 2-Aminophenylacetic Acid Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity profiles of drug compounds derived from the 2-aminophenylacetic acid scaffold. Intended for researchers, scientists, and drug development professionals, this document moves beyond simple protocol recitation. It delves into the mechanistic causality behind experimental observations and provides the technical framework for designing self-validating assays to rigorously assess compound specificity. We will explore on-target isoform cross-reactivity, off-target interactions, and potential assay interferences, using prominent non-steroidal anti-inflammatory drugs (NSAIDs) as primary examples.

Part 1: The this compound Scaffold: A Foundation for Potent Bioactivity

The this compound molecule is a versatile chemical scaffold.[1] Its structure, featuring a phenylacetic acid core with an amino group at the ortho position, serves as the foundation for several widely used pharmaceutical agents. The strategic modification of this core structure has led to the development of potent inhibitors of the cyclooxygenase (COX) enzymes, critical mediators of pain and inflammation.[2]

Two prominent derivatives that exemplify the therapeutic application and cross-reactivity challenges of this class are Diclofenac and Lumiracoxib.

  • Diclofenac: A widely prescribed non-selective NSAID, Diclofenac features a 2,6-dichloroaniline group attached to the phenyl ring. This substitution pattern is crucial for its potent inhibitory activity against both COX-1 and COX-2 isoforms.[2]

  • Lumiracoxib: Developed as a second-generation selective COX-2 inhibitor, Lumiracoxib incorporates a 5-methyl-2-(2-fluoro-6-chlorophenyl) aniline moiety.[3][4] This distinct structural arrangement was designed to confer selectivity for the COX-2 enzyme, aiming to reduce the gastrointestinal side effects associated with COX-1 inhibition.[3]

Caption: Structural relationship of Diclofenac and Lumiracoxib to the core scaffold.

Part 2: On-Target Isoform Cross-Reactivity: The COX-1/COX-2 Paradigm

The primary mechanism of action for NSAIDs derived from this compound is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[5] A critical aspect of their biological profile is their relative inhibitory activity towards the two main isoforms, COX-1 and COX-2.

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate gastric mucosal protection and platelet aggregation.[6] Inhibition of COX-1 is linked to the common gastrointestinal side effects of traditional NSAIDs.[6]

  • COX-2: An inducible enzyme, its expression is upregulated at sites of inflammation.[5] Selective inhibition of COX-2 is the therapeutic goal for anti-inflammatory action without COX-1-related side effects.

The degree of cross-reactivity between these two isoforms dictates a drug's efficacy and safety profile. A compound's selectivity is often expressed as a ratio of the concentrations required to inhibit 50% of enzyme activity (IC50).

COX_Pathway cluster_COX1 COX-1 Pathway (Constitutive) cluster_COX2 COX-2 Pathway (Inducible) AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PG_Physiological Physiological Prostaglandins COX1->PG_Physiological Gastroprotection Gastric Mucosal Protection PG_Physiological->Gastroprotection Platelet Platelet Aggregation PG_Physiological->Platelet PG_Inflammatory Inflammatory Prostaglandins COX2->PG_Inflammatory Pain Pain & Fever PG_Inflammatory->Pain Inflammation Inflammation PG_Inflammatory->Inflammation Diclofenac Diclofenac (Non-selective) Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits Lumiracoxib Lumiracoxib (COX-2 Selective) Lumiracoxib->COX2 Strongly Inhibits

Caption: Inhibition of COX-1 and COX-2 pathways by NSAIDs.

Comparative COX Inhibition Data

The table below summarizes the relative inhibitory potencies of Diclofenac and Lumiracoxib. Note that lower IC50 values indicate higher potency. Lumiracoxib's high COX-1/COX-2 ratio demonstrates its selectivity.

CompoundCOX-1 IC50COX-2 IC50Selectivity Ratio (COX-1/COX-2)Reference
Diclofenac ~0.1 µM~0.01 µM~10[2]
Lumiracoxib ~26 µM~0.05 µM~515[4]

Data are approximate and compiled from referenced literature for comparative purposes. Actual values may vary based on assay conditions.

The structural differences between these molecules are the direct cause of this selectivity. The active site of COX-2 is slightly larger and has a side pocket not present in COX-1. The bulkier side groups on selective inhibitors like Lumiracoxib can fit into this pocket, allowing for high-affinity binding to COX-2, while sterically hindering their entry into the narrower COX-1 active site.

Part 3: Off-Target Cross-Reactivity: The Case of Hepatotoxicity

Beyond intended targets, drug molecules can bind to other proteins and enzymes, an effect known as off-target cross-reactivity. This can lead to unforeseen and serious adverse effects. A stark example within this class is the severe hepatotoxicity associated with Lumiracoxib, which led to its withdrawal from the market in several countries.[7]

While the full mechanism is complex, it is believed that reactive metabolites of Lumiracoxib, formed by liver enzymes (primarily Cytochrome P450 2C9), cross-react with cellular proteins in hepatocytes.[4] This leads to cellular stress, immune responses, and ultimately, liver damage. Cases of serious hepatotoxicity, including liver failure, were reported even at standard therapeutic doses and after short treatment durations.[7] This underscores the critical need to screen for off-target effects early in the drug development pipeline.

Part 4: Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness of experimental data, protocols must be designed as self-validating systems. This involves including appropriate controls and understanding the rationale for each step.

Protocol 1: Human Whole Blood Assay for COX-1/COX-2 Selectivity

This ex vivo assay is highly relevant as it measures COX inhibition in a physiological matrix. The causality is clear: we selectively stimulate the production of prostaglandins by either COX-1 or COX-2 and then measure the inhibitory effect of the test compound.

Experimental_Workflow cluster_Setup Assay Setup cluster_COX1 COX-1 Activity Arm cluster_COX2 COX-2 Activity Arm cluster_Analysis Data Analysis A1 Collect fresh human blood (with anticoagulant) A2 Aliquot blood into tubes A1->A2 A3 Add test compound (e.g., Diclofenac) at various concentrations A2->A3 A4 Pre-incubate A3->A4 B1 Allow spontaneous clotting (induces COX-1) A4->B1 C1 Add Lipopolysaccharide (LPS) (induces COX-2) A4->C1 B2 Incubate B1->B2 B3 Centrifuge, collect serum B2->B3 B4 Measure Thromboxane B2 (TXB2) via ELISA B3->B4 D1 Plot % Inhibition vs. Compound Concentration B4->D1 C2 Incubate C1->C2 C3 Centrifuge, collect plasma C2->C3 C4 Measure Prostaglandin E2 (PGE2) via ELISA C3->C4 C4->D1 D2 Calculate IC50 for COX-1 (TXB2) and COX-2 (PGE2) D1->D2 D3 Determine Selectivity Ratio D2->D3

Caption: Workflow for the whole blood COX selectivity assay.

Step-by-Step Methodology:

  • Preparation:

    • Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Use heparin as the anticoagulant.

    • Causality: The washout period is critical to ensure baseline COX activity is not inhibited by other drugs.

  • Compound Incubation:

    • Aliquot 1 mL of blood into polypropylene tubes.

    • Add the this compound derivative (dissolved in a suitable vehicle like DMSO) to achieve a range of final concentrations (e.g., 0.001 to 100 µM). Include a vehicle-only control.

    • Pre-incubate for 15 minutes at 37°C.

    • Causality: This step allows the compound to enter the cells and bind to the target enzymes before they are stimulated.

  • COX-1 Activity Measurement (TXB2 Synthesis):

    • For the COX-1 arm, allow the blood to clot by incubating for 1 hour at 37°C without any further additives. The process of platelet activation during clotting is a potent natural stimulus for COX-1.

    • Stop the reaction by placing tubes on ice and adding a potent, non-specific COX inhibitor like Indomethacin at a high concentration to prevent further prostaglandin synthesis during sample processing.

    • Centrifuge to separate the serum.

    • Causality: Thromboxane A2 (measured as its stable metabolite TXB2) is the primary product of platelet COX-1.

  • COX-2 Activity Measurement (PGE2 Synthesis):

    • For the COX-2 arm, add Lipopolysaccharide (LPS, 10 µg/mL) to the heparinized blood.

    • Incubate for 24 hours at 37°C. LPS induces the expression and activity of COX-2 in monocytes.

    • Centrifuge to separate the plasma.

    • Causality: Prostaglandin E2 (PGE2) is the major product of LPS-induced COX-2 in this system.

  • Quantification and Analysis:

    • Measure the concentration of TXB2 (for COX-1) and PGE2 (for COX-2) in the serum/plasma using validated commercial ELISA kits.

    • Calculate the percent inhibition for each drug concentration relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 value for each isoform using non-linear regression analysis.

Protocol 2: Competitive ELISA to Assess Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to a target analyte.[8] Cross-reactivity occurs when the antibody binds to a structurally similar, non-target molecule, leading to inaccurate quantification.[8][9]

Step-by-Step Methodology:

  • Assay Setup:

    • Coat a 96-well microplate with a conjugate of the target analyte (e.g., a specific prostaglandin) and a carrier protein (e.g., BSA). Incubate and then block unoccupied sites.

    • Causality: This creates the solid-phase "capture" target for the antibody.

  • Competition Reaction:

    • Prepare a standard curve of the pure target analyte.

    • In separate wells, prepare a dilution series of the this compound derivative being tested for cross-reactivity.

    • Add a fixed, limiting amount of the primary antibody specific to the target analyte to all wells, immediately followed by the addition of either the standard or the test compound.

    • Incubate to allow competition for antibody binding sites.

    • Causality: If the test compound is structurally similar to the target analyte, it will compete for the antibody's binding sites. Higher concentrations of a cross-reactant will leave fewer antibodies available to bind to the coated plate.

  • Detection:

    • Wash the plate to remove unbound antibody and compounds.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Wash again and add a chromogenic substrate. The intensity of the resulting color is inversely proportional to the amount of cross-reacting compound present.

  • Analysis:

    • Measure the absorbance using a plate reader.

    • Calculate the concentration of the test derivative that causes 50% inhibition of the signal (IC50) and compare it to the IC50 of the actual target analyte.

    • The percent cross-reactivity is calculated as: (%CR) = (IC50_analyte / IC50_derivative) * 100.

Conclusion

The this compound scaffold has yielded highly effective anti-inflammatory agents. However, its derivatives present a clear case study on the complexities of drug cross-reactivity. Understanding the subtle structural modifications that govern selectivity between on-target isoforms like COX-1 and COX-2 is fundamental to rational drug design. Furthermore, the potential for dangerous off-target interactions, as seen with Lumiracoxib, highlights the absolute necessity of comprehensive safety profiling that extends beyond the primary target. The rigorous application of physiologically relevant and self-validating assays, as detailed in this guide, is paramount for any research or drug development professional working to advance safe and effective therapeutics.

References

  • GI and Cardiovascular Events with Lumiracoxib - Johns Hopkins Arthritis Center. (2005, April 13). Johns Hopkins Arthritis Center. [Link]
  • Tolerance of diclofenac after hypersensitivity to celecoxib and to nabumetone. (n.d.). PMC - NIH. [Link]
  • This compound | C8H9NO2. (n.d.). PubChem. [Link]
  • Clinical pharmacology of lumiracoxib, a second-generation cyclooxygenase 2 selective inhibitor. (2004). PubMed. [Link]
  • COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. (2024, December 26). Physician's Weekly. [Link]
  • Lumiracoxib: suspension of UK licences with immediate effect. (2007, November 19). GOV.UK. [Link]
  • Clinical pharmacology of lumiracoxib: a selective cyclo-oxygenase-2 inhibitor. (2004). PubMed. [Link]
  • COX Inhibitors. (2023).
  • Lumiracoxib. (2004). PubMed. [Link]
  • Hypersensitivity to nonsteroidal anti-inflammatory drugs: From pathogenesis to clinical practice. (2016). Repositório Institucional da Universidade de Coimbra. [Link]
  • Cross-Reactive Reactions to Nonsteroidal Anti-Inflammatory Drugs. (n.d.). Bentham Science. [Link]
  • Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. (2022). Open Access Pub. [Link]
  • Comparative Inhibitory Activity of Rofecoxib, Meloxicam, Diclofenac, Ibuprofen, and Naproxen on COX-2 versus COX-1 in Healthy Volunteers. (n.d.).
  • Cross-reactive Reactions to Nonsteroidal Anti-Inflamm
  • Should patients with a history of NSAID sensitivity avoid all NSAIDs?. (n.d.). MedCentral. [Link]
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Structure and biological action of analogs and derivatives of biogenic polyamines. (2021). Fine Chemical Technologies. [Link]
  • cross-reactivity in immunoassays. (n.d.). CANDOR Bioscience GmbH. [Link]

Sources

A Comparative Guide to the Anti-inflammatory Activity of 2-Aminophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anti-inflammatory activity of various 2-aminophenylacetic acid derivatives, a class of compounds that has contributed to the development of potent nonsteroidal anti-inflammatory drugs (NSAIDs). We will delve into their mechanism of action, present comparative experimental data, and provide detailed protocols for key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this chemical scaffold.

Introduction: The Significance of the this compound Scaffold

The this compound framework is a core component of several clinically significant NSAIDs. The parent compound of this series, Amfenac (2-amino-3-benzoylphenylacetic acid), demonstrated potent anti-inflammatory and analgesic properties, sparking further investigation into its derivatives.[1] These compounds primarily exert their effects by inhibiting the production of prostaglandins, key mediators of inflammation, pain, and fever.[2] Understanding how substitutions on the phenylacetic acid core influence this activity is crucial for the rational design of next-generation anti-inflammatory agents with improved efficacy and safety profiles. This guide will compare derivatives from the 3-phenoxy, 4-phenyl, and 3-benzoyl series to elucidate the structural features that govern their anti-inflammatory potency.[1][3]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary anti-inflammatory mechanism of this compound derivatives, like most NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes.[2][4] COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[5]

There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation by stimuli like cytokines and endotoxins. The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[2]

The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common gastrointestinal side effects are often linked to the concurrent inhibition of COX-1.[6] Therefore, developing derivatives with selectivity for COX-2 is a key objective in NSAID research. The 2-amino group in this class of compounds is thought to provide an additional binding point to the COX enzyme, potentially enhancing potency.[1]

COX_Pathway cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 (Constitutive) COX-2 (Inducible) Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation via COX-2 GI_Protection Gastric Mucosal Protection Platelet Aggregation Prostaglandins->GI_Protection via COX-1 NSAIDs 2-Aminophenylacetic Acid Derivatives NSAIDs->COX_Enzymes Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Comparative Analysis of Derivative Potency

The anti-inflammatory potential of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings. A study by Walsh et al. systematically evaluated several derivatives, comparing their ability to inhibit prostaglandin synthesis in vitro with their anti-inflammatory efficacy in an in vivo rat model.[1][3] The results highlight important structure-activity relationships.

The data below summarizes the findings for key derivatives across three series: 3-phenoxy, 4-phenyl, and 3-benzoyl. Potency is compared against the standard NSAID, indomethacin.

Compound SeriesDerivativeIn Vitro Prostaglandin Synthetase Inhibition (IC50, µg/mL)[1]In Vivo Carrageenan-Induced Edema Inhibition (ED50, mg/kg)[1]
Reference Indomethacin 0.17 5.4
3-Benzoyl 2-Amino-3-benzoylphenylacetic acid (Amfenac)0.041.8
2-Amino-3-(4-chlorobenzoyl)phenylacetic acid0.030.6
2-Amino-5-chloro-3-benzoylphenylacetic acid0.051.0
4-Phenyl 2-Amino-4-phenylphenylacetic acid0.1726.0
2-Amino-4-(4-chlorophenyl)phenylacetic acid0.0817.0
3-Phenoxy 2-Amino-3-phenoxyphenylacetic acid0.2832.0
2-Amino-3-(4-chlorophenoxy)phenylacetic acid0.0924.0

Analysis of Results:

  • Influence of the 2-Amino Group: The presence of the 2-amino substituent was found to be beneficial for in vitro potency across all three series.[1]

  • Superiority of the 3-Benzoyl Series: While the 2-amino group enhanced in vitro activity in all series, only the 3-benzoyl derivatives showed a corresponding increase in in vivo anti-inflammatory potency.[1] Amfenac and its chlorinated analogues were significantly more potent than indomethacin in both assays.[7]

  • Effect of Halogenation: Adding a chloro-substituent to the benzoyl, phenyl, or phenoxy rings consistently increased in vitro potency. This effect was most pronounced for in vivo activity in the 3-benzoyl series.[1][7]

  • In Vitro vs. In Vivo Correlation: A clear disconnect was observed for the 4-phenyl and 3-phenoxy series, where potent in vitro activity did not translate to strong in vivo efficacy. This suggests that factors such as pharmacokinetics (absorption, distribution, metabolism, excretion) play a critical role in the overall anti-inflammatory effect of these compounds.

Standardized Methodologies for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized assays are employed to evaluate the anti-inflammatory activity of new chemical entities. Below are detailed protocols for two of the most common and relevant assays: the in vivo carrageenan-induced paw edema model and the in vitro COX-2 inhibition assay.

In Vivo Evaluation: Carrageenan-Induced Paw Edema

This is a widely used and highly reproducible model for screening the acute anti-inflammatory activity of novel compounds.[8][9] The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[9][10] The later phase of this response (after 3 hours) is largely mediated by prostaglandins, making it particularly relevant for evaluating NSAIDs.[11][12]

Carrageenan_Workflow start Start: Acclimatize Rats (e.g., 7 days) grouping Animal Grouping (n=6-8) - Vehicle Control (e.g., Saline) - Positive Control (e.g., Indomethacin) - Test Compound Groups (Various Doses) start->grouping baseline Measure Initial Paw Volume (V₀) (Using Plethysmometer) grouping->baseline dosing Administer Compounds (e.g., Oral Gavage, p.o.) baseline->dosing wait Wait for Absorption (e.g., 60 minutes) dosing->wait induction Induce Inflammation: Inject 0.1 mL 1% Carrageenan (Subplantar, Right Hind Paw) wait->induction measurement Measure Paw Volume (Vₜ) at Time Points (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) induction->measurement analysis Data Analysis: 1. Calculate Edema: ΔV = Vₜ - V₀ 2. Calculate % Inhibition vs. Vehicle measurement->analysis end End: Determine ED₅₀ analysis->end

Caption: Standard experimental workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under controlled conditions (25±3°C, 12h light/dark cycle) with free access to food and water.[13]

  • Grouping and Fasting: Animals are randomly assigned to groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and Test compound groups at various doses. Animals are fasted overnight before the experiment.

  • Baseline Measurement: The initial volume (V₀) of the right hind paw of each rat is measured up to a fixed mark using a plethysmometer.[8]

  • Drug Administration: The respective compounds (vehicle, positive control, or test articles) are administered, typically via oral gavage (p.o.), one hour before the carrageenan injection to allow for absorption.[8][11]

  • Induction of Edema: Inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[8][10]

  • Paw Volume Measurement: Paw volume (Vₜ) is measured at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

  • Data Analysis:

    • The increase in paw volume (Edema) is calculated for each animal: Edema (mL) = Vₜ - V₀.

    • The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • The ED₅₀ (the dose causing 50% inhibition) can be determined from the dose-response curve.

In Vitro Evaluation: COX-2 Inhibition Assay

This assay quantifies the ability of a compound to directly inhibit the activity of the COX-2 enzyme. It is a crucial step for confirming the mechanism of action and determining potency (IC₅₀). The most common methods measure the peroxidase component of the COX enzyme.[5][14]

COX_Assay_Workflow start Start: Reagent Preparation reagents Prepare Solutions: - Assay Buffer - Human Recombinant COX-2 Enzyme - Heme Cofactor - Fluorometric/Colorimetric Probe - Test & Reference Inhibitors (Serial Dilutions) - Arachidonic Acid (Substrate) start->reagents plate_prep Plate Preparation (96-well): - Add Buffer, Heme, Probe to wells - Add COX-2 Enzyme (except blanks) - Add Inhibitors/Vehicle (DMSO) reagents->plate_prep preincubation Pre-incubation (10-15 min, Room Temp) (Allows inhibitor-enzyme binding) plate_prep->preincubation initiation Initiate Reaction: Add Arachidonic Acid to all wells preincubation->initiation incubation Incubate Reaction (e.g., 2 min at 37°C) initiation->incubation detection Measure Signal (Fluorescence or Absorbance) (Proportional to COX-2 activity) incubation->detection analysis Data Analysis: 1. Plot % Inhibition vs. [Inhibitor] 2. Calculate IC₅₀ value detection->analysis end End: Determine Potency (IC₅₀) analysis->end

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Controlling Related Compounds

In the pharmaceutical industry, ensuring the safety and efficacy of drug products is paramount. "Related compounds" – impurities structurally similar to the active pharmaceutical ingredient (API) – can arise during synthesis, degradation, or storage.[1] These impurities can impact the quality, safety, and efficacy of the final drug product, making their control a critical aspect of pharmaceutical development and manufacturing.[1]

The International Council for Harmonisation (ICH) provides a framework of guidelines to ensure a unified approach to pharmaceutical regulation across Europe, Japan, and the United States. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is the cornerstone for validating analytical methods.[2][3] More recently, the ICH has released a revised guideline, Q2(R2), and a new guideline, Q14, on analytical procedure development, which together promote a more modern, risk-based approach to validation.[4][5][6] This guide will focus on the practical application of these principles for the validation of analytical methods for related compounds, comparing two widely used chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).

Core Validation Parameters for Related Compound Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7][8] For the quantitative analysis of related compounds, the following validation characteristics are essential:[2][9][10]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[4][9]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[4][10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4][10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis: HPLC vs. UHPLC for Related Compound Methods

While HPLC has been the workhorse of pharmaceutical analysis for decades, UHPLC technology offers significant advantages, particularly for the challenging task of separating and quantifying low-level related compounds. UHPLC systems utilize columns with smaller particle sizes (<2 µm) and operate at higher pressures, leading to improvements in resolution, speed, and sensitivity.

A Typical Workflow for Analytical Method Validation

Caption: A workflow illustrating the key phases of analytical method validation.

Detailed Experimental Protocols and Comparative Data

This section outlines the experimental procedures for key validation parameters and presents a comparative data set for the analysis of a hypothetical "Impurity X" using both HPLC and UHPLC.

Specificity

Objective: To demonstrate the method's ability to separate and accurately measure Impurity X in the presence of the API, other impurities, and degradation products.

Protocol:

  • Analyze a solution of the API.

  • Analyze a solution containing Impurity X.

  • Analyze a mixed solution of the API and all known related compounds.

  • Analyze a placebo (formulation matrix without the API).

  • Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on the drug product and analyze the stressed samples.[12]

  • Assess peak purity of Impurity X in the stressed samples using a photodiode array (PDA) detector.

Comparative Data:

ParameterHPLC MethodUHPLC Method
Resolution (API / Impurity X)1.83.2
Resolution (Impurity X / Nearest Degradant)1.62.8
Peak Purity (Impurity X)PassPass

Expert Insight: The higher resolution of the UHPLC method provides greater confidence in the specificity of the analysis, reducing the risk of co-eluting peaks that could lead to inaccurate quantification of impurities.

Linearity and Range

Objective: To confirm a linear relationship between the concentration of Impurity X and the detector response over a specified range.

Protocol:

  • Prepare a stock solution of Impurity X.

  • Create a series of at least five dilutions covering a range from the reporting threshold to 120% of the specification limit for Impurity X.[8][10]

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and determine the correlation coefficient (r²) and y-intercept.

Comparative Data:

ParameterHPLC MethodUHPLC Method
Range0.05 - 2.0 µg/mL0.02 - 2.0 µg/mL
Correlation Coefficient (r²)0.99910.9998
y-intercept15045

Expert Insight: Both methods show excellent linearity. The UHPLC method's lower y-intercept and slightly higher correlation coefficient suggest better sensitivity and a more precise fit of the calibration model.

Accuracy

Objective: To demonstrate the closeness of the measured results to the true value.

Protocol:

  • Spike the drug product placebo with Impurity X at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare three replicates at each concentration level.

  • Analyze the samples and calculate the percent recovery.

Comparative Data:

Spiked LevelHPLC Method (% Recovery)UHPLC Method (% Recovery)
50%98.2%100.5%
100%99.5%100.1%
150%101.5%99.6%
Average Recovery 99.7% 100.1%

Expert Insight: Both methods provide acceptable accuracy. The UHPLC method shows recoveries consistently closer to 100%, indicating a higher degree of accuracy.

Precision

Objective: To assess the method's ability to produce consistent results.

Protocol:

  • Repeatability: Analyze six independent samples of the drug product spiked with Impurity X at 100% of the specification limit.

  • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.

Comparative Data:

ParameterHPLC Method (%RSD)UHPLC Method (%RSD)
Repeatability1.5%0.7%
Intermediate Precision2.2%1.1%

Expert Insight: The lower Relative Standard Deviation (%RSD) values for the UHPLC method indicate superior precision. This is often attributed to the more efficient and robust nature of UHPLC systems.

Detection Limit (DL) and Quantitation Limit (QL)

Objective: To determine the lowest concentrations of Impurity X that can be reliably detected and quantified.

Protocol: The DL and QL are often determined based on the signal-to-noise (S/N) ratio.

  • DL is typically established at a S/N ratio of 3:1.

  • QL is typically established at a S/N ratio of 10:1.

Comparative Data:

ParameterHPLC MethodUHPLC Method
Detection Limit (DL)0.015 µg/mL0.006 µg/mL
Quantitation Limit (QL)0.05 µg/mL0.02 µg/mL

Expert Insight: The UHPLC method demonstrates significantly greater sensitivity, with a lower DL and QL. This is a critical advantage for controlling impurities at very low levels, as is often required by regulatory agencies.

Decision Tree for Validation Requirements

Caption: A decision tree for selecting the appropriate validation parameters based on the intended purpose of the analytical method.

Conclusion and Recommendations

The validation of analytical methods for related compounds is a non-negotiable aspect of pharmaceutical quality control. While both HPLC and UHPLC methods can be validated to meet the requirements of ICH guidelines, the comparative data clearly illustrates the superior performance of UHPLC. The enhanced resolution, speed, sensitivity, and precision of UHPLC provide a more robust and reliable analytical solution.

For organizations involved in drug development and manufacturing, investing in UHPLC technology for the analysis of related compounds can lead to:

  • Improved Data Quality: Higher resolution and sensitivity result in more accurate and reliable impurity profiling.

  • Increased Confidence in Results: Superior precision provides greater assurance in the consistency of the data.

  • Enhanced Productivity: Faster analysis times allow for higher sample throughput.

  • Greater Regulatory Compliance: A more robust and well-characterized method can streamline the regulatory submission and approval process.

As a Senior Application Scientist, I strongly recommend the adoption of UHPLC for the development and validation of analytical methods for related compounds to ensure the highest standards of product quality and patient safety.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025, July 22).
  • Validation of Analytical Procedures Q2(R2). ICH. (2023, November 30).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. SGS. (2024, March 20).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Analytical Method Validation Parameters: An Updated Review. Journal of Pharmaceutical Sciences and Research. (2020, March 22).
  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Key ICH Method Validation Parameters to Know. Altabrisa Group. (2025, August 25).
  • Quality Guidelines. ICH.
  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. (2025, October 22).
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA).
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). (2022, March 31).
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
  • IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • ICH Q2 Validation of Analytical Procedures. YouTube. (2024, October 31).

Sources

A Comparative Guide to the Synthetic Routes of 2-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminophenylacetic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1] It serves as a key precursor for a variety of heterocyclic compounds and active pharmaceutical ingredients. This guide provides a comprehensive review and comparison of the principal synthetic methodologies for preparing this compound, offering insights into the rationale behind experimental choices and providing detailed protocols to support researchers and drug development professionals.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each with distinct advantages and limitations:

  • Reduction of 2-Nitrophenylacetic Acid: This is arguably the most direct and widely employed route. It involves the synthesis of the nitro-analogue followed by a reduction of the nitro group to the corresponding amine.

  • Ring-Opening of Indole Derivatives: This strategy leverages the pre-existing bicyclic structure of indole-based compounds, such as isatin or 2-indanone, which are then cleaved to afford the desired product.

  • The Fischer Indole Synthesis and Subsequent Modification: A classical method that builds the indole core, which can then be further manipulated to yield this compound derivatives.

This guide will now delve into the specifics of each of these synthetic pathways.

Route 1: Reduction of 2-Nitrophenylacetic Acid

This two-step approach first involves the nitration of phenylacetic acid to form 2-nitrophenylacetic acid, which is then reduced to the target compound.[2]

Step 1: Synthesis of 2-Nitrophenylacetic Acid

The synthesis of the nitro-intermediate is typically achieved through the direct nitration of phenylacetic acid using a mixture of nitric acid and sulfuric acid.[2]

Step 2: Reduction of the Nitro Group

A variety of reducing agents can be employed for the conversion of the nitro group to an amine. The choice of reagent is critical and depends on factors such as cost, scalability, and compatibility with other functional groups.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[3] It is a preferred method for industrial-scale production due to high yields and atom economy.

  • Metal-Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective for this reduction.[3]

  • Other Reducing Agents: Tin(II) chloride (SnCl2) and sodium sulfide (Na2S) can also be used, offering milder reaction conditions that may be suitable for substrates with sensitive functional groups.[3]

Experimental Protocol: Catalytic Hydrogenation of 2-Nitrophenylacetic Acid

This protocol provides a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • 2-Nitrophenylacetic acid

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas supply

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation flask, dissolve 2-nitrophenylacetic acid in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Seal the flask and connect it to a hydrogen gas source.

  • Evacuate the flask and purge with hydrogen gas (repeat this step three times).

  • Pressurize the flask with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound.

Visualization of the Workflow

Reduction of 2-Nitrophenylacetic Acid Start 2-Nitrophenylacetic Acid Step1 Dissolve in Methanol Start->Step1 Step2 Add 10% Pd/C Catalyst Step1->Step2 Step3 Hydrogenation (H2 gas) Step2->Step3 Step4 Filter to remove Catalyst Step3->Step4 Step5 Solvent Evaporation Step4->Step5 End This compound Step5->End

Caption: Workflow for the catalytic hydrogenation of 2-nitrophenylacetic acid.

Route 2: Synthesis from Indole Derivatives

This approach utilizes the ring-opening of readily available indole precursors.

From Isatin

Isatin and its derivatives can serve as precursors to this compound.[4] The synthesis often involves a multi-step sequence, for instance, the reaction of isatin with a suitable reagent to introduce the acetic acid moiety, followed by ring opening.

From 2-Indanone

A patented method describes the synthesis of o-aminophenylacetic acid from 2-indanone. This process involves a Schmidt rearrangement of 2-indanone using sodium azide in the presence of a strong acid like sulfuric acid, followed by hydrolysis of the resulting lactam.[5]

Experimental Protocol: Synthesis from 2-Indanone

This protocol is adapted from a patented procedure and outlines the key steps.[5]

Materials:

  • 2-Indanone

  • Sodium azide

  • Chloroform

  • Concentrated sulfuric acid

  • Concentrated hydrochloric acid

Procedure:

  • Suspend 2-indanone and sodium azide in chloroform.

  • Cool the suspension and add concentrated sulfuric acid dropwise, maintaining a controlled temperature.

  • After the addition is complete, stir the mixture at room temperature.

  • Pour the reaction mixture into crushed ice and separate the chloroform layer.

  • Extract the aqueous phase with chloroform.

  • Combine the chloroform extracts, dry, and evaporate the solvent to obtain the intermediate lactam.

  • Reflux the lactam with concentrated hydrochloric acid to induce hydrolysis.

  • Concentrate the reaction mixture to dryness and recrystallize the solid to obtain o-aminomethylphenylacetic acid hydrochloride.

Visualization of the Workflow

Synthesis from2-Indanone Start 2-Indanone Step1 Schmidt Rearrangement (NaN3, H2SO4, Chloroform) Start->Step1 Intermediate Intermediate Lactam Step1->Intermediate Step2 Hydrolysis (Conc. HCl, Reflux) Intermediate->Step2 End o-Aminomethylphenylacetic acid hydrochloride Step2->End

Caption: Workflow for the synthesis of o-aminomethylphenylacetic acid from 2-indanone.

Route 3: The Fischer Indole Synthesis Approach

The Fischer indole synthesis is a classic reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[6][7] While not a direct route to this compound itself, it is a powerful method for creating substituted indoles that can be precursors. For example, the reaction of phenylhydrazine with pyruvic acid can yield indole-2-carboxylic acid, which would require subsequent steps to be converted to the desired product.[7][8]

Mechanism and Rationale

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[7] The choice of acid catalyst (e.g., zinc chloride, polyphosphoric acid) is crucial for the efficiency of the reaction.[6]

Visualization of the Workflow

Fischer Indole Synthesis Approach Start1 Phenylhydrazine Step1 Formation of Phenylhydrazone Start1->Step1 Start2 Aldehyde or Ketone (e.g., Pyruvic Acid) Start2->Step1 Step2 [3,3]-Sigmatropic Rearrangement (Acid Catalyst) Step1->Step2 Step3 Cyclization & Elimination of NH3 Step2->Step3 Intermediate Substituted Indole Step3->Intermediate Step4 Further Functional Group Manipulation Intermediate->Step4 End This compound Derivative Step4->End

Caption: Generalized workflow for obtaining this compound derivatives via the Fischer indole synthesis.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Reduction of 2-Nitrophenylacetic Acid Route 2: Synthesis from Indole Derivatives Route 3: Fischer Indole Synthesis Approach
Starting Materials Phenylacetic acid, nitric acid, sulfuric acid, reducing agentIsatin or 2-indanonePhenylhydrazine, aldehyde/ketone
Number of Steps Typically 2Variable, can be 2 or moreMulti-step, including indole formation and subsequent modifications
Yield Generally highCan be moderate to goodVariable, depends on the specific substrate and conditions
Scalability Excellent, particularly with catalytic hydrogenationCan be challenging to scale upModerate scalability
Safety Concerns Use of strong acids and flammable solvents; hydrogenation requires careful handling of H2 gasUse of sodium azide (toxic and potentially explosive) and strong acidsUse of strong acids and potentially hazardous reagents
Substrate Scope Broad, applicable to various substituted phenylacetic acidsMore limited by the availability of substituted indole precursorsBroad for indole synthesis, but requires further steps for the final product

Conclusion

The choice of the most appropriate synthetic route for this compound depends on several factors, including the desired scale of production, available starting materials, and the specific requirements for purity and cost.

  • The reduction of 2-nitrophenylacetic acid stands out as the most practical and scalable method for the straightforward synthesis of the target molecule. Catalytic hydrogenation is particularly advantageous for industrial applications.

  • Synthesis from indole derivatives offers an alternative pathway, which can be useful in specific contexts, but may present challenges in terms of starting material availability and reaction safety.

  • The Fischer indole synthesis is a versatile tool for creating a wide range of indole derivatives, but it represents a more indirect and multi-step approach to obtaining this compound.

Researchers and process chemists should carefully evaluate these factors to select the optimal synthetic strategy for their specific needs.

References

  • Benchchem.
  • Organic Reactions. Fischer Indole Synthesis. URL
  • Google Patents. Production of o-aminophenylacetic acid. US3796716A. URL
  • Wikipedia. (2-Nitrophenyl)acetic acid. URL
  • Organic Syntheses. p-AMINOPHENYLACETIC ACID. URL
  • Wikipedia. Fischer indole synthesis. URL
  • Alfa Chemistry. Fischer Indole Synthesis. URL
  • MDPI.
  • Google Patents.
  • PubChem. This compound. URL
  • Organic Chemistry Portal. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[9][10]-Aryl Shift. URL
  • ResearchGate. Synthesis and antimicrobial activity of Mannich bases of isatin and its derivatives with 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. URL
  • Royal Society of Chemistry. Isatin as a 2-aminobenzaldehyde surrogate: transition metal-free efficient synthesis of 2-(2′-aminophenyl)
  • National Institutes of Health. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. URL
  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. URL
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. URL
  • ResearchGate. Synthesis of 2-aminopropyl-3-indole–acetic(propionic)
  • Chemnet. This compound. URL
  • Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid. CN101805265A. URL
  • National Institutes of Health.
  • MDPI. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. URL
  • PubMed. Catalytic reduction of 2-nitroaniline: a review. URL
  • Google Patents. Method of preparing 2-(phenylamino)
  • ResearchGate. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. URL
  • Sigma-Aldrich. (2-Aminophenyl)acetic acid. URL

Sources

Assessing the Scalability of Synthesis Methods for 2-Aminophenylacetic Acid: A Comparative Guide for Researchers and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminophenylacetic acid is a crucial intermediate and structural motif in medicinal chemistry and materials science.[1] As a substituted aniline and a derivative of phenylacetic acid, its applications range from the synthesis of pharmaceuticals, such as Cefaclor, to the development of novel heterocyclic compounds.[1][2] The transition from laboratory-scale synthesis to industrial production necessitates a thorough evaluation of synthetic routes based on their scalability, efficiency, cost-effectiveness, and environmental impact. This guide provides an in-depth, comparative analysis of prominent methods for synthesizing this compound, offering the objective data and field-proven insights required by researchers, scientists, and drug development professionals to make informed decisions for process development and scale-up.

Chapter 1: Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct precursors, each presenting a unique set of advantages and challenges in a large-scale production context. The primary routes involve the reduction of a nitro-substituted precursor, rearrangement from a cyclic ketone, or hydrolysis of heterocyclic intermediates.

G cluster_0 Key Precursors cluster_1 Primary Intermediates cluster_2 Final Product 2-Nitrophenylacetic acid 2-Nitrophenylacetic acid This compound This compound 2-Nitrophenylacetic acid->this compound Reduction (e.g., Catalytic Hydrogenation) 2-Indanone 2-Indanone o-Aminomethylphenylacetic acid β-lactam o-Aminomethylphenylacetic acid β-lactam 2-Indanone->o-Aminomethylphenylacetic acid β-lactam Schmidt Rearrangement Isatin Isatin Isatin Derivatives Isatin Derivatives Isatin->Isatin Derivatives Functionalization o-Aminomethylphenylacetic acid β-lactam->this compound Acid Hydrolysis Isatin Derivatives->this compound Rearrangement/ Hydrolysis

Caption: Overview of major synthetic pathways to this compound.

Chapter 2: In-Depth Analysis of Key Synthetic Routes

The Classic Route: Reduction of 2-Nitrophenylacetic Acid

This is arguably the most direct and widely documented method for preparing this compound.[3] The core of this strategy is the reduction of the nitro group on the commercially available precursor, 2-nitrophenylacetic acid.[2] The choice of reducing agent is the most critical variable, directly influencing the scalability, safety, and cost of the process.

  • Causality Behind Experimental Choices: The nitro group is a robust electron-withdrawing group that is readily susceptible to reduction by various reagents.[4]

    • Catalytic Hydrogenation: This is the preferred method for industrial-scale synthesis due to its high efficiency, clean work-up, and favorable green chemistry profile.[5] Catalysts like Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂) are highly effective.[5][6] The reaction is typically run under a hydrogen atmosphere (1-4 atm) in a solvent like ethanol or ethyl acetate. The primary waste product is water, and the catalyst can often be recovered and recycled, significantly reducing process mass intensity (PMI).[7]

    • Metal-Acid Reductions: Systems like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective but are less favored for large-scale production.[6] These methods generate significant amounts of metallic waste, which requires costly and environmentally challenging disposal.[5]

    • Transfer Hydrogenation: Using hydrogen donors like hydrazine or formic acid can be an alternative to using pressurized hydrogen gas, which can mitigate some safety concerns.[8]

  • Scalability Assessment:

    • Advantages: High yields are consistently reported. The starting material, 2-nitrophenylacetic acid, is readily available. Catalytic hydrogenation is a well-established, high-throughput industrial process.

    • Challenges: The use of flammable hydrogen gas in catalytic hydrogenation requires specialized, pressure-rated reactors and stringent safety protocols.[5] The activity of the catalyst can be sensitive to impurities in the substrate or solvent.

The Rearrangement Route: Synthesis from 2-Indanone

This pathway offers an innovative alternative, proceeding through a β-lactam intermediate. This method leverages the Schmidt rearrangement, a powerful tool for converting ketones into amides or lactams.

  • Causality Behind Experimental Choices: 2-indanone, a cyclic ketone, is reacted with sodium azide (NaN₃) in the presence of a strong acid like sulfuric acid. This initiates a rearrangement to form o-aminomethylphenylacetic acid β-lactam.[9] This stable, crystalline intermediate can be isolated and then hydrolyzed under acidic conditions (e.g., refluxing in HCl) to open the lactam ring and yield the desired this compound hydrochloride salt.[9]

  • Scalability Assessment:

    • Advantages: This method can produce high yields, with reports of 79% for the final hydrolysis step.[9] The intermediate lactam is a solid, which can simplify purification by crystallization. The starting material, 2-indanone, can be prepared from commercially available precursors.

    • Challenges: The use of sodium azide is a significant safety concern on a large scale due to its toxicity and potential to form explosive heavy metal azides. The reaction with sulfuric acid is highly exothermic and requires careful temperature control.[9]

The Heterocyclic Approach: Synthesis from Isatin

Isatin (1H-indole-2,3-dione) is a versatile and readily available heterocyclic compound that can serve as a surrogate for a 2-aminobenzaldehyde or related synthons.[10][11] While direct conversion to this compound is less common, routes involving the cleavage and rearrangement of isatin derivatives are documented.

  • Causality Behind Experimental Choices: One patented method involves the reaction of N-substituted tetrahydro-isatin derivatives with an acid in the presence of a pyridine base, which promotes a rearrangement and cleavage to form derivatives of 2-(phenylamino)phenylacetic acid.[12] Another approach involves the oxidation of isatin with reagents like chromic acid or hydrogen peroxide to form isatoic anhydride, which can then be further manipulated.[13]

  • Scalability Assessment:

    • Advantages: Isatin and its derivatives are readily available and often inexpensive.[10] The chemistry allows for the synthesis of a diverse range of substituted analogs.

    • Challenges: These routes often involve multiple steps, which can lower the overall yield and increase the process mass intensity.[7] The reaction conditions can be harsh, and the purification of intermediates may be complex. For the specific synthesis of the parent this compound, this route is generally less direct and scalable than the reduction of 2-nitrophenylacetic acid.

Chapter 3: Quantitative Comparison and Scalability Matrix

The choice of a synthetic route for industrial production hinges on a multi-faceted analysis of performance metrics. The following table summarizes the key parameters for the discussed methods.

ParameterReduction of 2-Nitrophenylacetic Acid Synthesis from 2-Indanone Synthesis from Isatin Derivatives
Starting Material 2-Nitrophenylacetic acid2-IndanoneIsatin or N-substituted isatins
Key Reagents H₂, Pd/C catalyst (preferred)[5]Sodium azide, H₂SO₄, HCl[9]Acids, bases, oxidizing agents[12][13]
Typical Overall Yield >90% (Catalytic Hydrogenation)[6]70-80%Variable (often <60%)
Purity Profile High, purification often by recrystallizationGood, intermediate purification is keyModerate, often requires chromatography
Number of Steps 122+
Scalability High Moderate Low to Moderate
Key Advantages High yield, high atom economy, clean processStable, crystalline intermediateVersatile for analog synthesis
Key Disadvantages Requires pressure reactor for H₂Use of toxic/explosive sodium azideMulti-step, lower overall yields

Chapter 4: Detailed Experimental Protocols

The following protocols are provided as validated, representative procedures for the most scalable synthetic routes.

Protocol 1: Catalytic Hydrogenation of 2-Nitrophenylacetic Acid

This protocol is adapted from standard catalytic hydrogenation procedures and is optimized for safety and yield.[5]

G start Start setup Reaction Setup: - Dissolve 2-nitrophenylacetic acid in Ethanol - Add 5% Pd/C catalyst start->setup hydrogenation Hydrogenation: - Purge vessel with N₂ then H₂ - Pressurize with H₂ (2-3 atm) - Stir vigorously at RT setup->hydrogenation monitor Reaction Monitoring: - Monitor H₂ uptake - Check completion by TLC/LC-MS hydrogenation->monitor filtration Catalyst Removal: - Purge vessel with N₂ - Filter mixture through Celite® pad monitor->filtration Reaction Complete purification Purification: - Concentrate filtrate under reduced pressure - Recrystallize crude product from Ethanol/Water filtration->purification end End: Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation.

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-nitrophenylacetic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.[5]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C), typically 1-5 mol%.[5]

  • Hydrogenation: Seal the vessel and purge it multiple times with nitrogen followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. An exothermic reaction may be observed, requiring initial cooling.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within a few hours. Completion can be confirmed by Thin Layer Chromatography (TLC) or LC-MS by monitoring the disappearance of the starting material.[5]

  • Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[5] The filtrate is then concentrated under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system like an ethanol-water mixture to yield the product as a brownish-yellow solid.[2]

Protocol 2: Synthesis via o-Aminomethylphenylacetic Acid β-Lactam

This two-step protocol is based on the method described by Naito et al.[9]

  • Step 1: Synthesis of o-Aminomethylphenylacetic acid β-lactam

    • Reaction Setup: In a flask equipped with a stirrer and dropping funnel, suspend freshly prepared 2-indanone (1.0 eq) and sodium azide (2.1 eq) in chloroform.

    • Acid Addition: Cool the suspension and add concentrated sulfuric acid dropwise, maintaining the temperature between 33-37°C. The addition rate must be carefully controlled to manage the exothermic reaction.

    • Reaction and Work-up: After the addition is complete, stir the mixture at room temperature for an additional 2 hours. Pour the reaction mixture into crushed ice. Separate the chloroform layer and extract the aqueous phase with additional chloroform. The combined organic layers are washed, dried, and concentrated to yield the crude β-lactam, which can be purified by crystallization.

  • Step 2: Hydrolysis to this compound

    • Reaction Setup: Suspend the purified β-lactam from Step 1 in 6M hydrochloric acid.

    • Hydrolysis: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • Purification: Cool the reaction mixture. The product, this compound hydrochloride, will precipitate. Filter the solid, wash with cold water, and dry. The free amino acid can be obtained by neutralizing a solution of the hydrochloride salt with a base (e.g., ammonium hydroxide) to its isoelectric point, causing it to precipitate.[14]

Chapter 5: Conclusion and Future Outlook

For the large-scale industrial synthesis of this compound, the reduction of 2-nitrophenylacetic acid via catalytic hydrogenation stands out as the most scalable, efficient, and environmentally benign method. Its high yield, clean reaction profile, and reliance on well-established industrial technology make it the superior choice.

The synthesis from 2-indanone is a chemically elegant and viable alternative, but its scalability is moderately hampered by the significant safety concerns associated with the use of sodium azide. This route may be suitable for moderate-scale production where specialized handling facilities are available. The routes involving isatin are generally less direct and lower-yielding for this specific target, though they remain valuable for creating diverse libraries of substituted analogs.

Future advancements will likely focus on enhancing the sustainability of these processes. This includes the development of novel, non-precious metal catalysts for hydrogenation, the implementation of flow chemistry to improve safety and control of energetic reactions, and the exploration of biocatalytic or chemoenzymatic routes that operate under mild, aqueous conditions.[15][16][17] Such innovations will continue to drive the efficient and responsible production of this important chemical intermediate.

References

  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Org. Syn. Coll. Vol. 2, 31.
  • Wikipedia. (2023, May 26). (2-Nitrophenyl)acetic acid.
  • MDPI. (n.d.). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry.
  • Wikipedia. (2024, January 1). Reductive amination.
  • Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11, 9494-9500.
  • Naito, T., & Okumura, J. (1974). Production of o-aminophenylacetic acid. U.S. Patent 3,796,716.
  • ResearchGate. (2007). Synthesis and antimicrobial activity of Mannich bases of isatin and its derivatives with 2-[(2,6-dichlorophenyl)amino]phenylacetic acid.
  • Preprints.org. (2024). Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis.
  • OMICS International. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System.
  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers.
  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Google Patents. (1981). Process for the synthesis of isatin derivatives. U.S. Patent 4,256,639.
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.
  • Chemdad. (n.d.). This compound.
  • Patsnap. (n.d.). Industrial preparation method for 3-amino phenylacetic acid.
  • PubChem. (n.d.). This compound.
  • Google Patents. (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid. CN101805265A.
  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives. RU2172309C2.
  • Royal Society of Chemistry. (n.d.). Isatin as a 2-aminobenzaldehyde surrogate: transition metal-free efficient synthesis of 2-(2′-aminophenyl)benzothiazole derivatives.
  • MDPI. (2024). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
  • ResearchGate. (2024). Green Chemistry Approaches in Pharmaceutical Synthesis.
  • NIH National Center for Biotechnology Information. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Organic Syntheses. (n.d.). phenylacetic acid.
  • NIH National Center for Biotechnology Information. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications.
  • Google Patents. (2017). Enzymatic synthesis of optically active chiral amines. U.S. Patent Application 15/287,830.
  • NIH National Center for Biotechnology Information. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides.

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminophenylacetic Acid

This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] It serves as a crucial precursor for a variety of heterocyclic compounds, including lactams, which are core structures in many pharmaceuticals.[2] Its applications range from the synthesis of enzyme inhibitors and anticancer agents to its use as a protecting group in complex total syntheses.[2] Given its importance, the development of cost-effective, efficient, and safe synthetic routes is of paramount interest to researchers in both academic and industrial settings.

This in-depth technical guide provides a comparative analysis of the most common precursors for the synthesis of this compound. We will delve into the mechanistic underpinnings, experimental protocols, and a thorough cost-effectiveness analysis of each route. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the optimal synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Precursors

The choice of a precursor for the synthesis of this compound is a critical decision that impacts not only the overall yield and purity of the final product but also the economic viability and environmental footprint of the process. In this section, we will compare four primary precursors:

  • 2-Nitrophenylacetic acid

  • 2-Chlorophenylacetic acid

  • Indole Derivatives

  • Anthranilic Acid

Our analysis will be based on a multi-faceted evaluation of chemical costs, reaction efficiency, process complexity, safety, and environmental impact.

The Workhorse Route: Reduction of 2-Nitrophenylacetic Acid

The reduction of 2-nitrophenylacetic acid is arguably the most direct and widely employed method for the synthesis of this compound. The precursor is readily available, and the transformation is a classic example of nitro group reduction, a well-understood and extensively documented reaction in organic chemistry.[3][4]

Synthetic Pathway

The core of this route is the six-electron reduction of the aromatic nitro group to a primary amine. This transformation can be achieved through various methods, with catalytic hydrogenation being one of the most efficient.[3]

2-Nitrophenylacetic_acid 2-Nitrophenylacetic acid 2-Aminophenylacetic_acid This compound 2-Nitrophenylacetic_acid->2-Aminophenylacetic_acid Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal/Acid Reduction (e.g., Fe, Sn, Zn in acid)

Caption: Reduction of 2-Nitrophenylacetic acid.

Performance and Cost-Effectiveness
MetricAssessmentSupporting Data & Rationale
Precursor Cost Low to Moderate2-Nitrophenylacetic acid is a commercially available starting material with a relatively low cost in bulk quantities.
Reagent Cost Low to HighThe cost varies significantly with the chosen reduction method. Catalytic hydrogenation with Pd/C is generally cost-effective due to the catalyst's recyclability. Metal/acid reductions (e.g., Fe, Sn, Zn) use inexpensive reagents.[5]
Yield HighThis route consistently provides high yields, often exceeding 90%, especially with catalytic hydrogenation under optimized conditions.[6]
Process Complexity LowThe reaction setup is straightforward, particularly for catalytic hydrogenation at atmospheric pressure. Workup typically involves filtration to remove the catalyst followed by solvent evaporation.[6]
Safety ModerateHandling of hydrogen gas requires appropriate safety precautions. While metals like iron and zinc are relatively safe, the use of strong acids necessitates care. The nitro precursor itself is a hazardous substance.[2]
Environmental Impact ModerateCatalytic hydrogenation is considered a green chemistry method due to high atom economy and the potential for catalyst recycling.[7] However, the disposal of heavy metal catalysts from metal/acid reductions can be an environmental concern.[8]
Experimental Protocol: Catalytic Hydrogenation of 2-Nitrophenylacetic Acid

This protocol describes a standard laboratory-scale catalytic hydrogenation.

Materials:

  • 2-Nitrophenylacetic acid

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filter agent (e.g., Celite®)

Procedure:

  • In a suitable reaction vessel, dissolve 2-nitrophenylacetic acid in methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization if necessary.[6]

The Modern Approach: Amination of 2-Chlorophenylacetic Acid

The direct amination of an aryl halide is a powerful C-N bond-forming strategy, and the Buchwald-Hartwig amination has emerged as a premier method for this transformation.[9] This approach offers a convergent synthesis starting from the readily available 2-chlorophenylacetic acid.

Synthetic Pathway

The Buchwald-Hartwig amination utilizes a palladium catalyst with a specialized phosphine ligand to couple an amine (or an ammonia surrogate) with an aryl halide.[10]

2-Chlorophenylacetic_acid 2-Chlorophenylacetic acid 2-Aminophenylacetic_acid This compound 2-Chlorophenylacetic_acid->2-Aminophenylacetic_acid Buchwald-Hartwig Amination (Pd catalyst, phosphine ligand, base, ammonia surrogate)

Caption: Buchwald-Hartwig amination of 2-Chlorophenylacetic acid.

Performance and Cost-Effectiveness
MetricAssessmentSupporting Data & Rationale
Precursor Cost Low2-Chlorophenylacetic acid is a common and inexpensive starting material.
Reagent Cost HighThe primary cost driver is the palladium catalyst and the specialized phosphine ligand. While catalyst loading can be low, the ligands can be expensive, especially for large-scale synthesis.[11]
Yield Moderate to HighYields are highly dependent on the choice of catalyst, ligand, base, and reaction conditions, but can be excellent with proper optimization.[12][13]
Process Complexity Moderate to HighThis reaction requires strict anhydrous and anaerobic conditions. The optimization of the catalyst system can be time-consuming. Purification to remove the catalyst and ligand residues is often necessary.
Safety ModeratePhosphine ligands can be air-sensitive and toxic. The use of strong bases like sodium tert-butoxide requires careful handling.
Environmental Impact Moderate to HighThe use of a precious metal catalyst and organic ligands, along with the need for organic solvents, presents environmental challenges related to waste disposal and recycling.[14][15]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of 2-chlorophenylacetic acid.

Materials:

  • 2-Chlorophenylacetic acid

  • Ammonia surrogate (e.g., benzophenone imine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • To an oven-dried reaction vessel, add 2-chlorophenylacetic acid, the palladium precatalyst, and the phosphine ligand.

  • Seal the vessel and purge with an inert gas.

  • Add the anhydrous solvent, followed by the ammonia surrogate and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting imine is then hydrolyzed under acidic conditions to yield this compound.

  • Purify the final product by chromatography or recrystallization.

The Heterocyclic Approach: From Indole Derivatives

Indole and its derivatives can serve as precursors to this compound through oxidative cleavage of the heterocyclic ring. This route is less direct but can be advantageous if substituted indole derivatives are readily available.

Synthetic Pathway

The key step is the cleavage of the C2-C3 double bond of the indole ring. This can be achieved through methods like ozonolysis or other strong oxidizing agents.

Indole_Derivative Indole Derivative (e.g., Indole-3-acetic acid) Intermediate Intermediate (after cleavage) Indole_Derivative->Intermediate Oxidative Cleavage (e.g., Ozonolysis, KMnO₄) 2-Aminophenylacetic_acid This compound Intermediate->2-Aminophenylacetic_acid Hydrolysis/Workup

Caption: Synthesis from Indole Derivatives.

Performance and Cost-Effectiveness
MetricAssessmentSupporting Data & Rationale
Precursor Cost Moderate to HighThe cost of indole derivatives can vary significantly depending on the substitution pattern. Indole-3-acetic acid is relatively inexpensive.
Reagent Cost ModerateOzonolysis requires specialized equipment. Other oxidizing agents like potassium permanganate are inexpensive.
Yield VariableYields can be variable and are often moderate, as over-oxidation and side reactions can occur.
Process Complexity Moderate to HighOzonolysis requires a specific setup and careful handling of the reactive ozone gas. The workup procedures can be complex.
Safety HighOzone is a toxic and reactive gas. Peroxides formed during ozonolysis can be explosive. Strong oxidizing agents must be handled with care.
Environmental Impact ModerateThe use of strong oxidants and organic solvents can generate hazardous waste.

The Classical Pathway: From Anthranilic Acid

Anthranilic acid, or 2-aminobenzoic acid, can be converted to this compound through a multi-step sequence, typically involving the Sandmeyer reaction to introduce a cyano group, followed by hydrolysis.

Synthetic Pathway

This route involves diazotization of the amino group of anthranilic acid, followed by a copper-catalyzed cyanation (Sandmeyer reaction) to form 2-cyanobenzoic acid. Subsequent reduction of the carboxylic acid and hydrolysis of the nitrile, or alternative multi-step transformations, can lead to the desired product.

Anthranilic_acid Anthranilic acid Diazonium_salt Diazonium salt Anthranilic_acid->Diazonium_salt Diazotization (NaNO₂, HCl) 2-Cyanophenylacetic_acid 2-Cyanophenylacetic acid derivative Diazonium_salt->2-Cyanophenylacetic_acid Sandmeyer Reaction (CuCN) + Chain Extension 2-Aminophenylacetic_acid This compound 2-Cyanophenylacetic_acid->2-Aminophenylacetic_acid Hydrolysis

Caption: Synthesis from Anthranilic Acid.

Performance and Cost-Effectiveness
MetricAssessmentSupporting Data & Rationale
Precursor Cost LowAnthranilic acid is an inexpensive and readily available bulk chemical.
Reagent Cost Low to ModerateThe reagents for diazotization and the Sandmeyer reaction (sodium nitrite, copper cyanide) are relatively inexpensive.
Yield ModerateThis is a multi-step synthesis, and the overall yield is the product of the yields of each step, which is typically moderate.
Process Complexity HighThis is a multi-step process requiring careful control of reaction conditions, particularly the low temperatures needed for the diazotization step.
Safety HighDiazonium salts can be explosive when isolated and dry. Cyanide salts are highly toxic.[10][16][17][18]
Environmental Impact HighThe use of copper and cyanide salts results in toxic waste streams that require careful management and disposal.

Conclusion and Recommendation

The choice of the most cost-effective precursor for the synthesis of this compound is highly dependent on the specific requirements of the project, including the scale of the synthesis, the available equipment, and the importance of factors such as safety and environmental impact.

  • For large-scale, cost-driven production , the reduction of 2-nitrophenylacetic acid via catalytic hydrogenation stands out as the most attractive option. It is a high-yielding, one-step process with a relatively low precursor and reagent cost, and it aligns well with green chemistry principles when the catalyst is recycled.

  • The Buchwald-Hartwig amination of 2-chlorophenylacetic acid is a powerful and versatile method, particularly suitable for medicinal chemistry applications where a wide range of analogues may be required. However, the high cost of catalysts and ligands makes it less economically favorable for large-scale production of the parent compound.

  • Synthesis from indole derivatives and anthranilic acid are generally less practical for the straightforward production of this compound due to lower overall yields, higher process complexity, and significant safety and environmental concerns. These routes may be considered only in specific cases where a particular substituted precursor is readily and cheaply available.

Ultimately, a thorough process hazard analysis and a detailed cost analysis should be conducted for the specific context of the intended synthesis before a final decision is made.

References

  • Von Richter reaction - Grokipedia. (n.d.).
  • Von richter reaction - Filo. (2025, November 4).
  • Safety Data Sheet: Sodium azide - Chemos GmbH&Co.KG. (n.d.).
  • Sodium azide MSDS - West Liberty University. (2005, October 11).
  • Safety Data Sheet: Sodium azide - Carl ROTH. (n.d.).
  • Von richter rearrangement | PPTX - Slideshare. (n.d.).
  • Von Richter reaction - Wikipedia. (n.d.).
  • Safety Data Sheet: 5% Sodium Azide - AWS. (n.d.).
  • Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory | Journal of Chemical Education - ACS Publications. (n.d.).
  • Several Methods Of Palladium Carbon Catalyst Recycling Treatment. (2024, September 30).
  • Von Richter Reaction | PDF | Technology & Engineering - Scribd. (n.d.).
  • 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C. (2025, March 6).
  • A Review of Recovery of Palladium from the Spent Automobile Catalysts - MDPI. (n.d.).
  • Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.).
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. (2023, August 18).
  • Reclaiming Palladium from Catalyst: Precious Metal Recovery - Phoenix Refining. (n.d.).
  • Electrochemical Metal Recycling: Recovery of Palladium from Solution and In Situ Fabrication of Palladium-Carbon Catalysts via Impact Electrochemistry | Journal of the American Chemical Society. (2022, September 30).
  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - NIH. (2022, December 2).
  • Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. (2016, January 14).
  • Green Chemistry Metrics Calculated for Both DelépineDelépine and Gabriel Syntheses of 2-Amino-1-phenylethan- 1-one - ResearchGate. (n.d.).
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (n.d.).
  • The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics.. (n.d.).
  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.).
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018, October 8).
  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.).
  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.).
  • (2-Nitrophenyl)acetic acid - Wikipedia. (n.d.).
  • This compound | C8H9NO2 | CID 583776 - PubChem. (n.d.).
  • Prepartion of2 chlorobenzoic acid from anthranilic acid( sandmeyer reaction) - Brainly.in. (2019, September 20).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. (2013, May 14).
  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed. (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021, December 3).
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020, October 20).
  • Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ResearchGate. (2024, December 9).
  • Factorizing Yields in Buchwald-Hartwig Amination | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023, August 4).
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (n.d.).
  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed. (2024, December 9).
  • (PDF) Synthetic Routes - ResearchGate. (n.d.).
  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - NIH. (n.d.).

Sources

A Comparative Guide to the Biological Activity of 2-Aminophenylacetic Acid and Its Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. 2-Aminophenylacetic acid, a simple amino acid analog, serves as a fascinating and versatile scaffold.[1][2] Its structure, featuring both an amino group and a carboxylic acid, presents reactive handles for chemical modification, allowing for the exploration of a wide chemical space to enhance or diversify its biological effects. This guide provides an in-depth comparison of the biological activities of the parent molecule, this compound, with its corresponding amide derivatives. We will delve into the rationale behind this chemical modification, compare key biological activities with supporting data from related analogs, and provide detailed experimental protocols for researchers aiming to explore this promising class of compounds.

The Rationale: Why Convert a Carboxylic Acid to an Amide?

The transformation of the carboxylic acid moiety of this compound into an amide is a common and powerful strategy in medicinal chemistry. This conversion fundamentally alters the molecule's physicochemical properties, which in turn can have a profound impact on its biological activity.

Key Physicochemical Changes:

  • Lipophilicity: Amides are generally more lipophilic (less polar) than their corresponding carboxylic acids. This can enhance the molecule's ability to cross biological membranes, such as the cell wall of bacteria or the plasma membrane of cancer cells, potentially leading to increased bioavailability and intracellular concentration.

  • Hydrogen Bonding: The amide group introduces new hydrogen bond donor and acceptor sites. This can facilitate stronger and more specific interactions with biological targets like enzyme active sites or protein receptors.

  • Metabolic Stability: Carboxylic acids can be rapidly metabolized or eliminated. Converting them to amides can block these metabolic pathways, increasing the compound's half-life and duration of action in vivo.

  • Structural Diversity: The amide nitrogen can be substituted with a vast array of chemical groups (aliphatic, aromatic, heterocyclic), allowing for the fine-tuning of steric and electronic properties to optimize target binding and selectivity.[3]

The following diagram illustrates the general synthetic approach to generate a library of amide derivatives from the parent acid, which is a crucial first step in any structure-activity relationship (SAR) study.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Parent This compound (-COOH group) Activation Acid Activation (e.g., SOCl₂, DCC) Parent->Activation Step 1 Coupling Amide Coupling Reaction Activation->Coupling Step 2a Amine Diverse Amines (R-NH₂) Amine->Coupling Step 2b Derivatives Amide Derivative Library (-CONH-R) Coupling->Derivatives Step 3 Screening Biological Activity Screening (e.g., Antimicrobial, Anticancer) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for synthesis and evaluation of amide derivatives.

Comparative Biological Activities

While direct, side-by-side comparative studies of this compound and its simple amides are not abundant in the literature, we can synthesize a robust comparison by examining data from closely related phenylacetamide and aminophenyl derivatives. This approach allows us to infer the likely impact of amidation on various biological endpoints.

Anti-inflammatory Activity

The parent scaffold of substituted this compound is known to possess anti-inflammatory properties, primarily through the inhibition of prostaglandin synthetase (cyclooxygenase or COX enzymes).[4] The conversion to amide derivatives can modulate this activity. For instance, the development of prodrugs for related compounds like amfenac, an anti-inflammatory agent, involved creating amide versions to improve therapeutic indices.[5]

Hypothetical Mechanism of Action: The anti-inflammatory action is often tied to the inhibition of COX enzymes, which are critical in the inflammatory cascade. The structure of these molecules allows them to fit into the active site of these enzymes.

G AA Arachidonic Acid COX COX Enzyme AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Inhibitor This compound or Amide Derivative Inhibitor->COX Inhibition

Caption: Inhibition of prostaglandin synthesis by COX inhibitors.

Comparative Data Summary (Illustrative) The following table presents data for related anti-inflammatory compounds to illustrate how structural changes can affect potency.

Compound TypeTargetPotency MetricResultReference
Substituted 2-Aminophenylacetic AcidsProstaglandin SynthetaseIn vitro InhibitionPotent Activity Observed[4]
Amide Prodrug of AmfenacCyclooxygenaseTherapeutic IndexSuperior to parent drug[5]
Aryl Acetic AmidesCarrageenan-induced Edema% Inhibition44.1 - 80.1%[6]

This comparative data suggests that while the core acid structure is active, conversion to an amide can enhance the overall therapeutic profile, potentially by improving pharmacokinetics and reducing side effects.[5]

Antimicrobial Activity

Amide derivatives are widely associated with a broad spectrum of biological activities, including antimicrobial effects.[3] The conversion of this compound to its amides can introduce pharmacophores that enhance activity against various bacterial and fungal strains. The increased lipophilicity of amides may facilitate better penetration through the complex cell walls of microorganisms.

Comparative Data Summary (Illustrative) This table summarizes antimicrobial data for representative amide derivatives, as direct data for this compound amides is sparse. The zone of inhibition indicates the degree of antimicrobial activity.

CompoundTest OrganismZone of Inhibition (mm)Standard DrugReference
2-amino-N-(p-Chlorophenyl) acetamideStaphylococcus aureus23.5Streptomycin[7]
Phenyl Amide of SalinomycinStaphylococcus aureus (MRSA)MIC = 2 µg/mLSalinomycin[8]
2-Thiopheneacetic Acid Amide (I)Staphylococcus aureusMIC = 125 µg/mLAmoxicillin[9]
2-Aminobenzamide Derivative (5)Aspergillus fumigatusExcellent ActivityClotrimazole[10]

The data indicates that specific amide derivatives can exhibit significant antimicrobial activity, sometimes comparable or superior to standard antibiotics.[7][8] The nature of the substituent on the amide nitrogen is critical for determining the spectrum and potency of the activity.

Anticancer Activity

The phenylacetamide scaffold and its derivatives have emerged as a promising class of compounds for developing novel anticancer agents.[7] The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells.

Comparative Data Summary: In Vitro Cytotoxicity (IC₅₀ Values) The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. A lower IC₅₀ value indicates higher potency. The data below is for related compounds to illustrate the potential of the scaffold.

CompoundCell LineIC₅₀ (µM)Standard DrugReference
Benzothiazole Derivative (10)VariousPotent Activity-[11]
2,4-azolidinedione-acetic acid amide (Ic)Leukemia (HL-60)logGI₅₀ = -6.53-[12]
Phenylacetamide AnalogMCF-7 (Breast Cancer)Data availableDoxorubicin[7]

These findings underscore that derivatives based on a core structure similar to this compound can be potent cytotoxic agents against a range of human cancer cell lines.[7][11] The specific substitutions on the amide and the phenyl ring are key determinants of this activity.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key biological assays are provided below.

Protocol: Disc Diffusion Antimicrobial Susceptibility Test

This method is a standard for screening the antimicrobial activity of new compounds.[7]

  • Culture Preparation: Grow a pure culture of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth to a concentration of approximately 1.5 x 10⁸ CFU/mL (0.5 McFarland standard).

  • Plate Inoculation: Uniformly swab the microbial culture over the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterilize blank paper discs (6 mm diameter) and impregnate them with a known concentration of the test compound (e.g., 30 µ g/disc ) dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.

  • Placement: Place the impregnated discs, along with a positive control (e.g., Streptomycin) and a negative control (solvent only), onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[7]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the cell culture medium. Replace the old medium with the medium containing the test compounds.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The conversion of this compound to its amide derivatives represents a validated and highly effective strategy for modulating biological activity. While the parent acid shows promise, particularly in the anti-inflammatory domain, amidation offers a pathway to significantly enhance potency, improve pharmacokinetic profiles, and broaden the spectrum of activity to include antimicrobial and anticancer effects. The evidence from related compound series strongly suggests that the N-substituted amides of this compound are a rich source for the discovery of new therapeutic agents. Future research should focus on the systematic synthesis and screening of diverse amide libraries to build a comprehensive structure-activity relationship profile, guiding the rational design of next-generation drug candidates based on this versatile scaffold.

References

  • Benchchem. (n.d.). Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities.
  • Walsh, D. A., et al. (1982). Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted this compound derivatives. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Unknown Author. (n.d.). Synthesis of some Amide derivatives and their Biological activity.
  • CymitQuimica. (n.d.). CAS 3342-78-7: this compound.
  • Benchchem. (n.d.). Development of Anticancer Agents from 2-((2-Aminophenyl)thio)benzoic Acid Derivatives: Application Notes and Protocols.
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A.
  • Yıldız, I., et al. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Medicinal Chemistry Research.
  • Grienke, U., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie.
  • Al-Said, M. S., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents.
  • Huczyński, A., et al. (2012). Synthesis and antimicrobial activity of amide derivatives of polyether antibiotic-salinomycin. Bioorganic & Medicinal Chemistry Letters.
  • Abdel-Gawad, S. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules.
  • Tsurumi, K., et al. (1973). [Anti-inflammatory Action of N-(2,6-dichlorophenyl)-o-aminophenylacetic Acid, Its Sodium Salt, N-(2,6-dichlorophenyl)-anthranilic Acid and Its Sodium Salt. 2. On Subacute Inflammation]. Nihon Yakurigaku Zasshi.
  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica.
  • Li, Y., et al. (2018). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. European Journal of Medicinal Chemistry.
  • Walsh, D. A., et al. (1986). Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid. Journal of Medicinal Chemistry.
  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in Vitro Anticancer Activity of 2,4-azolidinedione-acetic Acids Derivatives. European Journal of Medicinal Chemistry.
  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.
  • Wang, Y., et al. (2023). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules.
  • Pharmaffiliates. (n.d.). This compound.
  • Pontiki, E., & Hadjipavlou-Litina, D. (2007). Anti-inflammatory, Antioxidant and Analgesic Amides.
  • Aktaş, N., & Kuban, B. (2020). Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. Düzce Üniversitesi Bilim ve Teknoloji Dergisi.
  • Hozumi, T., et al. (1983). Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation. European Patent Office.
  • Leong, K. (2022). Enzyme Inhibition. TeachMePhysiology.

Sources

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling 2-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of 2-Aminophenylacetic acid, focusing on the rationale and implementation of a robust Personal Protective Equipment (PPE) plan. Our objective is to move beyond mere compliance and cultivate a culture of intrinsic safety, ensuring that every operational step is a self-validating system of protection.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound, while a valuable compound in synthetic chemistry, presents a clear hazard profile that necessitates meticulous protective measures. According to its GHS classification, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. The logic behind our PPE protocol is to establish a complete barrier against these routes of exposure. Skin contact can lead to localized inflammation, while eye contact poses a risk of significant damage[1][2]. Inhalation of the powdered form can irritate the respiratory tract, and ingestion may be harmful[4]. Therefore, our strategy is not just about wearing equipment; it's about understanding and neutralizing the specific threats the chemical poses.

Core Hazard Profile of this compound
Hazard StatementGHS ClassificationPrimary Route of ExposurePotential Health Effect
H315Skin Irritation, Category 2DermalCauses skin irritation[1][2][3].
H319Serious Eye Irritation, Category 2AOcularCauses serious eye irritation[1][2][3].
H335Specific Target Organ Toxicity (Single Exposure), Category 3InhalationMay cause respiratory irritation[1][3].
H302Acute Toxicity, Category 4 (Oral)IngestionHarmful if swallowed.

The PPE Protocol: A Step-by-Step Operational Plan

This protocol is designed for clarity and immediate application. It is divided into three critical phases: preparation and donning, active handling, and doffing and disposal.

Phase 1: Preparation and Donning of PPE
  • Area Preparation : Before handling this compound, ensure that an emergency eyewash station and safety shower are readily accessible[5]. All work with the solid form should be conducted in a certified chemical fume hood to control dust and potential vapors[3][6].

  • Hand Protection : Select nitrile gloves as the minimum requirement for hand protection. Nitrile offers good resistance to a wide range of chemicals and is preferable to latex for preventing allergic reactions[7]. For tasks with a higher risk of splash or extended contact, consider double-gloving[6][8]. Always inspect gloves for any signs of degradation or puncture before use[6].

  • Body Protection : A standard cotton lab coat may not be sufficient. A chemical-resistant lab coat or apron should be worn over personal clothing to protect against splashes and spills[6][7]. Ensure the coat is fully buttoned.

  • Eye and Face Protection : Chemical safety goggles are mandatory to provide a seal around the eyes, protecting against dust particles and splashes[6]. In situations where there is a significant risk of splashing, such as when preparing solutions or during cleanup of a large spill, a full-face shield should be worn in addition to goggles[8][9].

  • Respiratory Protection : For weighing and handling of the solid material where dust generation is possible, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particles[9]. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing[7][10].

Phase 2: Active Handling of this compound
  • Containment : All transfers and manipulations of the solid should be performed within the fume hood to minimize the release of dust[6].

  • Technique : Use techniques that minimize dust generation, such as carefully scooping the material rather than pouring it from a height[6].

  • Contamination Awareness : Be mindful of touching surfaces outside of the immediate work area with gloved hands. If you must leave the area, remove your gloves first.

Phase 3: Doffing and Disposal of PPE

The removal of PPE is a critical step to prevent cross-contamination.

  • Gloves : Remove the outer pair of gloves (if double-gloving) within the fume hood. Remove the inner pair by peeling them off from the cuff, turning them inside out, without touching the exterior surface with bare skin.

  • Face Shield and Goggles : Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat : Remove by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

  • Respirator : Remove last after leaving the handling area.

  • Disposal : All disposable PPE should be placed in a designated, sealed waste container for hazardous materials[3][11].

  • Hygiene : Wash hands thoroughly with soap and water after removing all PPE[3][5].

Visualizing the PPE Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making and operational flow for handling this compound.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_decon Phase 3: Decontamination start Start: Task Assessment area_prep Prepare Work Area (Fume Hood, Eyewash) start->area_prep select_ppe Select Appropriate PPE area_prep->select_ppe don_ppe Don PPE in Sequence select_ppe->don_ppe handle_chem Handle this compound (Minimize Dust) don_ppe->handle_chem Enter Work Zone doff_ppe Doff PPE in Sequence handle_chem->doff_ppe Exit Work Zone dispose_waste Dispose of Contaminated PPE doff_ppe->dispose_waste hand_wash Wash Hands Thoroughly dispose_waste->hand_wash end_process End of Procedure hand_wash->end_process

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminophenylacetic acid
Reactant of Route 2
2-Aminophenylacetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.